Product packaging for Chromium nickel oxide (Cr2NiO4)(Cat. No.:CAS No. 12018-18-7)

Chromium nickel oxide (Cr2NiO4)

Cat. No.: B088943
CAS No.: 12018-18-7
M. Wt: 301.38 g/mol
InChI Key: YERTVHOYMUIKKD-UHFFFAOYSA-N
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Description

Chromium nickel oxide (Cr2NiO4) is a useful research compound. Its molecular formula is Cr2Ni2O5 and its molecular weight is 301.38 g/mol. The purity is usually 95%.
The exact mass of the compound Chromium nickel oxide (Cr2NiO4) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chromium nickel oxide (Cr2NiO4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromium nickel oxide (Cr2NiO4) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cr2Ni2O5 B088943 Chromium nickel oxide (Cr2NiO4) CAS No. 12018-18-7

Properties

IUPAC Name

chromium(3+);nickel(2+);oxygen(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Cr.2Ni.5O/q2*+3;2*+2;5*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERTVHOYMUIKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Ni+2].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cr2Ni2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12018-18-7
Record name Chromium nickel oxide (Cr2NiO4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Chromium Nickel Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of chromium nickel oxide (NiCr₂O₄), a material of significant interest in various scientific and technological fields, including catalysis, energy storage, and sensor technology. This document details various synthesis protocols, presents a comparative analysis of the resulting material properties, and outlines standard characterization methodologies.

Synthesis Methodologies

The properties of chromium nickel oxide nanoparticles are highly dependent on the synthesis route. This section details four common methods for the preparation of NiCr₂O₄: co-precipitation, sol-gel, hydrothermal, and solid-state reaction.

Co-precipitation Method

Co-precipitation is a widely used technique for the synthesis of multi-component oxides due to its simplicity, low cost, and ability to produce homogenous nanoparticles.[1] This method involves the simultaneous precipitation of nickel and chromium hydroxides from a solution containing their respective salts, followed by calcination to form the desired oxide.

Experimental Protocol:

  • Precursor Solution Preparation: Prepare an aqueous solution containing stoichiometric amounts of nickel (II) nitrate (Ni(NO₃)₂) and chromium (III) nitrate (Cr(NO₃)₃).[2]

  • Precipitation: Heat the precursor solution to 70-80°C with constant stirring. Add a precipitating agent, such as a 15% ammonia solution, dropwise to the heated solution to maintain a pH between 6.5 and 8.[2]

  • Aging: Maintain the resulting precipitate at this temperature for 2 hours and then age for 24 hours at room temperature.[2]

  • Washing and Drying: Filter the precipitate and wash it several times with deionized water to remove any unreacted precursors or by-products. Dry the washed precipitate in an oven at 150°C for 24 hours.[2]

  • Calcination: Calcine the dried powder at a specific temperature, typically around 650°C, for 6 hours to obtain the crystalline NiCr₂O₄ spinel structure.[2]

Sol-Gel Method

The sol-gel process offers excellent control over the final product's purity, homogeneity, and particle size. This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then converted into a gel (a solid network in a continuous liquid phase).

Experimental Protocol:

  • Sol Formation: Dissolve nickel nitrate hexahydrate and chromium nitrate nonahydrate in a suitable solvent, such as a mixture of isopropyl alcohol and water.[3]

  • Gelling Agent: Add a gelling agent, like citric acid or glycerol, to the solution and stir continuously.[3] The pH of the solution may be adjusted using nitric acid to maintain it at a low value (e.g., 1).[3]

  • Gelation: Heat the solution at a controlled temperature (e.g., 70°C) for several hours to facilitate the formation of a viscous gel.[3]

  • Drying: Dry the gel in an oven at a temperature around 80°C to remove the solvent, resulting in a dried gel or xerogel.[3]

  • Calcination: Grind the dried gel into a fine powder and calcine it at a high temperature (e.g., 700°C) for a specified duration to obtain the crystalline chromium nickel oxide.[4][5]

Hydrothermal Method

Hydrothermal synthesis is carried out in aqueous solutions under high temperature and pressure in a sealed vessel called an autoclave. This method allows for the synthesis of crystalline materials with controlled morphology and size.

Experimental Protocol:

  • Precursor Solution: Prepare a mixed solution of nickel chloride hexahydrate (NiCl₂·6H₂O) and chromium salt in a solvent mixture, for example, water and ethanol.[4]

  • Additives: Add a capping agent like polyvinylpyrrolidone (PVP) and a solvent with a high boiling point such as ethylene glycol (EG) to the solution under stirring.[4]

  • pH Adjustment: Adjust the pH of the solution to approximately 10 by adding ammonia solution (NH₃·H₂O).[4]

  • Hydrothermal Reaction: Transfer the homogeneous solution into a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 140°C) for a set duration (e.g., 10 hours).[4]

  • Product Recovery: After the autoclave cools down to room temperature, collect the precipitate by centrifugation, wash it with deionized water and ethanol, and then dry it at 60°C for 10 hours.[4]

  • Calcination: Calcine the dried product at a high temperature (e.g., 600°C) for 1 hour to obtain the final NiO or chromium-doped NiO product.[4]

Solid-State Reaction Method

The solid-state reaction method, also known as the ceramic method, involves the direct reaction of solid precursors at high temperatures. This method is straightforward but may require higher temperatures and longer reaction times to achieve a homogeneous product.

Experimental Protocol:

  • Precursor Mixing: Intimately mix high-purity nickel oxide (NiO) and chromium oxide (Cr₂O₃) powders in the desired stoichiometric ratio.[6]

  • Grinding: Grind the mixture for several hours to ensure homogeneity.[6]

  • Sintering/Calcination: Sinter the ground powder at a high temperature, for instance, 750°C, for a prolonged period to facilitate the solid-state reaction and formation of the NiCr₂O₄ spinel phase.[6]

Characterization Techniques

A comprehensive characterization of the synthesized chromium nickel oxide is crucial to understand its structural, morphological, compositional, and surface properties. This section outlines the key characterization techniques employed.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the synthesized material.

Experimental Protocol:

  • Sample Preparation: Prepare a fine powder of the chromium nickel oxide sample.

  • Data Acquisition: Use a powder X-ray diffractometer with Cu Kα radiation (λ = 0.154 nm).[6] Scan the sample over a 2θ range, typically from 20° to 90°.[6]

  • Data Analysis: Identify the crystalline phases by comparing the diffraction peaks with standard JCPDS (Joint Committee on Powder Diffraction Standards) files (e.g., JCPDS No. 73-1523 for cubic NiO).[7] Calculate the average crystallite size using the Debye-Scherrer equation.

Scanning Electron Microscopy (SEM)

SEM is used to investigate the surface morphology, particle shape, and size distribution of the synthesized nanoparticles.

Experimental Protocol:

  • Sample Preparation: Mount the powder sample on an SEM stub using conductive carbon tape and coat it with a thin layer of a conductive material (e.g., gold) to prevent charging.

  • Imaging: Operate the SEM at a suitable accelerating voltage (e.g., 15 kV).[8]

  • Analysis: Acquire images at different magnifications to observe the overall morphology and individual particle shapes.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the nanoparticles, allowing for detailed analysis of their size, shape, and internal structure.

Experimental Protocol:

  • Sample Preparation: Disperse the nanoparticles in a suitable solvent (e.g., ethanol) using ultrasonication. Place a drop of the dispersion onto a carbon-coated copper grid and allow the solvent to evaporate.

  • Imaging: Operate the TEM at a high accelerating voltage (e.g., 200 kV).

  • Analysis: Obtain bright-field images to determine particle size and morphology. Selected Area Electron Diffraction (SAED) patterns can be used to confirm the crystalline structure.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements present in the sample.

Experimental Protocol:

  • Sample Preparation: Place the powder sample on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

  • Data Acquisition: Use a monochromatic Al Kα X-ray source (hν = 1486.6 eV).[9] Acquire a survey spectrum to identify all the elements present, followed by high-resolution spectra for the Ni 2p, Cr 2p, and O 1s core levels.

  • Data Analysis: Analyze the binding energies and peak shapes to determine the elemental composition and the oxidation states of nickel and chromium.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The BET method is used to measure the specific surface area of the nanoparticles, which is a crucial parameter for applications such as catalysis and adsorption.

Experimental Protocol:

  • Degassing: Degas the sample under vacuum at an elevated temperature for several hours to remove any adsorbed gases and moisture from the surface. A minimum of 0.5 g of sample is generally required.[3]

  • Adsorption/Desorption Isotherm: Measure the amount of nitrogen gas adsorbed onto and desorbed from the sample surface at liquid nitrogen temperature (77 K) over a range of relative pressures.

  • Data Analysis: Apply the BET theory to the adsorption isotherm to calculate the specific surface area of the material, typically expressed in m²/g.[10]

Data Presentation

The following tables summarize the quantitative data for chromium nickel oxide synthesized by different methods, as reported in the literature. It is important to note that the properties can vary significantly depending on the specific experimental conditions.

Table 1: Structural Properties of Chromium Nickel Oxide (NiCr₂O₄)

Synthesis MethodCrystal StructureLattice Parameter (a) (Å)Crystallite Size (nm)Reference
Co-precipitationCubic Spinel8.3169-[2]
Sol-GelCubic Spinel-13.73 - 22.33[4]
HydrothermalCubic-18.02[11]
Solid-StateCubic--[6]

Note: '-' indicates data not consistently available in the reviewed literature.

Table 2: Morphological and Surface Properties of Chromium Nickel Oxide (NiCr₂O₄)

Synthesis MethodParticle Size (nm)Surface Area (m²/g)MorphologyReference
Co-precipitation--Agglomerated nanoparticles[12]
Sol-Gel140.00 - 163.46 (grain size)-Non-uniform agglomerated fragments[4]
Hydrothermal10 - 3060.14Spherical nanoparticles, Nanosheets
Solid-State10 - 20-Plate-like

Note: '-' indicates data not consistently available in the reviewed literature.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the synthesis and characterization of chromium nickel oxide.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing cluster_characterization Characterization cluster_properties Material Properties Co_precipitation Co-precipitation Washing_Drying Washing & Drying Co_precipitation->Washing_Drying Sol_Gel Sol-Gel Sol_Gel->Washing_Drying Hydrothermal Hydrothermal Hydrothermal->Washing_Drying Solid_State Solid-State Calcination Calcination Solid_State->Calcination Washing_Drying->Calcination XRD XRD Calcination->XRD SEM SEM Calcination->SEM TEM TEM Calcination->TEM XPS XPS Calcination->XPS BET BET Calcination->BET Structural Structural Properties XRD->Structural Morphological Morphological Properties SEM->Morphological TEM->Morphological Compositional Compositional Properties XPS->Compositional Surface Surface Properties BET->Surface

Caption: General workflow for the synthesis and characterization of chromium nickel oxide.

Synthesis_Parameters_Influence cluster_params Synthesis Parameters cluster_props Material Properties Synthesis_Method Synthesis Method Particle_Size Particle Size Synthesis_Method->Particle_Size Morphology Morphology Synthesis_Method->Morphology Surface_Area Surface Area Synthesis_Method->Surface_Area Precursor_Concentration Precursor Concentration Precursor_Concentration->Particle_Size pH pH pH->Particle_Size pH->Morphology Calcination_Temp Calcination Temperature Calcination_Temp->Particle_Size Crystallinity Crystallinity Calcination_Temp->Crystallinity Phase_Purity Phase Purity Calcination_Temp->Phase_Purity Reaction_Time Reaction Time Reaction_Time->Particle_Size Reaction_Time->Crystallinity

Caption: Influence of synthesis parameters on the properties of chromium nickel oxide.

References

Unraveling the Crystal Structure of Chromium Nickel Oxide (Cr2NiO4) Spinel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium nickel oxide (Cr2NiO4), a member of the extensive spinel family of minerals, presents a fascinating case of temperature- and synthesis-dependent crystallography. Exhibiting a range of structural phases, from cubic to tetragonally distorted and orthorhombic, a thorough understanding of its crystallographic parameters is crucial for its application in diverse fields such as catalysis, electronics, and potentially as a reference material in materials science. This technical guide provides an in-depth overview of the crystal structure of Cr2NiO4, detailing its various phases, the experimental protocols for its characterization, and a summary of its key crystallographic data.

Crystallographic Data of Cr2NiO4

The crystal structure of Cr2NiO4 is highly sensitive to temperature. At room temperature and above, it typically adopts a tetragonally distorted spinel structure. However, upon cooling, it undergoes a phase transition to an orthorhombic structure. Some synthesis methods have also resulted in a cubic spinel structure. The crystallographic data for these phases are summarized below.

PropertyTetragonal (100 K)[1]Orthorhombic (15 K)[1]Tetragonal (Materials Project)[2]Cubic[3]
Space Group I41/amdFdddI4_1/amdFd3m
Lattice Parameters
a (Å)~5.76~8.1715.768.36[4]
b (Å)~5.76~8.1845.768.36[4]
c (Å)~8.46~8.5638.468.36[4]
**Volume (ų) **Not specifiedNot specified281.45584.31[4]

Note: The lattice parameters for the cubic phase are referenced from MgCr2O4, a related spinel, as a typical example of a cubic spinel lattice parameter.

The Materials Project database also indicates a possible monoclinic structure (C2/m) for Cr2NiO4.[2] The cation distribution in the spinel structure can also vary, with the general formula being (A)[B]2O4, where A and B represent cations in tetrahedral and octahedral sites, respectively.

Experimental Protocols

The determination of the crystal structure of Cr2NiO4 relies on several key experimental techniques, primarily solid-state synthesis and diffraction methods.

Synthesis of Cr2NiO4 Powder

A common method for synthesizing polycrystalline Cr2NiO4 is through a solid-state reaction.[1]

  • Precursor Preparation: High-purity nickel(II) oxide (NiO) and chromium(III) oxide (Cr2O3) powders are intimately mixed in a stoichiometric ratio.

  • Calcination: The mixture is heated in the air at elevated temperatures. A typical temperature range for the synthesis of NiCr2O4 spinel is between 900 to 1200°C.[3]

  • Characterization: The resulting powder is then analyzed to confirm the formation of the desired spinel phase.

Air plasma spraying is another reported method for producing NiCr2O4 coatings, which resulted in a cubic spinel structure.[3]

X-Ray Diffraction (XRD) Analysis

Powder X-ray diffraction is a fundamental and non-destructive technique used to identify the crystalline phases and determine the lattice parameters of the synthesized material.[5]

  • Sample Preparation: A fine powder of the Cr2NiO4 sample is prepared and mounted on a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays over a range of angles (2θ). The diffracted X-rays are detected and their intensity is recorded as a function of the diffraction angle.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline material.[6]

    • Phase Identification: The positions and relative intensities of the diffraction peaks are compared to standard diffraction patterns from databases like the Inorganic Crystal Structure Database (ICSD) to identify the crystalline phases present.

    • Lattice Parameter Refinement: The precise positions of the diffraction peaks are used to calculate the lattice parameters of the unit cell.

    • Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement is employed. This method involves fitting a calculated diffraction pattern, based on a structural model (including space group, atomic positions, and site occupancies), to the experimental data. This allows for the refinement of various structural parameters.[7]

Neutron Diffraction Analysis

Neutron diffraction is a powerful complementary technique to XRD, particularly useful for determining the positions of light atoms like oxygen and for studying magnetic ordering.[8]

  • Sample Preparation: A larger volume of powdered sample compared to XRD is typically required.

  • Data Collection: The sample is placed in a neutron beam, and the scattered neutrons are detected at various angles.

  • Data Analysis: Similar to XRD, the analysis of the neutron diffraction pattern can provide detailed information about the crystal and magnetic structures. The scattering of neutrons by atomic nuclei is sensitive to the isotopic composition and the magnetic moments of the atoms. This allows for a more precise determination of oxygen positions and the arrangement of magnetic ions in the lattice.[9]

Visualizations

Experimental Workflow for Cr2NiO4 Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start High Purity NiO and Cr2O3 mix Mixing start->mix heat Heating in Air (900-1200°C) mix->heat product Cr2NiO4 Powder heat->product xrd Powder X-Ray Diffraction (XRD) product->xrd Primary Analysis neutron Neutron Diffraction product->neutron Complementary Analysis analysis Data Analysis (e.g., Rietveld Refinement) xrd->analysis neutron->analysis structure Crystal Structure Determination analysis->structure

Caption: Experimental workflow for the synthesis and structural characterization of Cr2NiO4 spinel.

Schematic of the Spinel Crystal Structure

Caption: 2D schematic of Ni²⁺ tetrahedral and Cr³⁺ octahedral coordination in the spinel structure.

References

An In-depth Technical Guide to the Magnetic Properties of Chromium Nickel Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of chromium nickel oxide systems, with a focus on nickel chromite (NiCr₂O₄) and doped nickel/chromium oxides. The information presented herein is intended for researchers, scientists, and professionals in drug development who may utilize the unique magnetic characteristics of these materials in their applications.

Magnetic Properties of Nickel Chromite (NiCr₂O₄)

Nickel chromite (NiCr₂O₄) is a spinel oxide that exhibits complex magnetic behavior due to the interplay of structural distortions and competing magnetic exchange interactions. At room temperature, it possesses a tetragonally distorted spinel structure.[1] This compound undergoes multiple magnetic transitions as the temperature is lowered.

A key characteristic of NiCr₂O₄ is a ferrimagnetic transition, with a Curie temperature (Tc) reported in the range of 63 K to 87 K.[2][3][4] Below this temperature, a ferrimagnetic ordering of a longitudinal component of the magnetic moments occurs.[2] A second magnetic transition takes place at a lower temperature (Ts), typically between 22 K and 31 K.[2][3][5] This transition corresponds to the ordering of a transverse antiferromagnetic component, leading to a more complex, non-collinear magnetic structure.[2][6] The synthesis conditions, such as the atmosphere during high-temperature solid-state reaction, can influence these transition temperatures.[3] For instance, samples prepared in an inert argon atmosphere have shown a lower Néel temperature.[3]

The magnetic structure of NiCr₂O₄ is a result of competing exchange interactions between the Ni²⁺ ions on the tetrahedral (A) sites and the Cr³⁺ ions on the octahedral (B) sites of the spinel lattice.[2] These interactions include those between Cr³⁺ ions on the B-sites (JBB), between Ni²⁺ and Cr³⁺ ions on the A and B sites (JAB), and between Ni²⁺ ions on the A-sites (JAA).[4]

Quantitative Magnetic Data for NiCr₂O₄
Magnetic PropertyValueTemperature (K)Synthesis Method/NotesCitation
Curie Temperature (Tc) ~74 K-Bulk NiCr₂O₄[2]
63.0 K - 73.1 K-Solid-state reaction, dependent on atmosphere[3]
86 K-Nanoparticles[7]
87 K-Nanoparticles[2]
Antiferromagnetic Transition (Ts) ~31 K-Bulk NiCr₂O₄[2]
22.3 K - 27.2 K-Solid-state reaction, dependent on atmosphere[3]
15 K-Nanocrystals[6]
Spontaneous Magnetization ~0.3 µB/formula unitBelow Ts-[2]
Coercive Field (Hc) ~0.25 T40Powder sample[3]
~0.54 T10Powder sample[3]

Magnetic Properties of Doped Chromium Nickel Oxides

The introduction of dopants into nickel oxide (NiO) or chromium oxide (Cr₂O₃) significantly alters their magnetic properties, often leading to the emergence of ferromagnetism or other complex magnetic behaviors.

Chromium-Doped Nickel Oxide (Cr-doped NiO)

Pure NiO is an antiferromagnetic material with a high Néel temperature.[8] However, when doped with chromium, its magnetic properties can be tuned. The incorporation of Cr ions into the NiO lattice can induce ferromagnetic behavior.[9] Studies on Cr-doped NiO nanoparticles have shown that the material can be converted from superparamagnetic to ferromagnetic.[9] In some cases, a diamagnetic-like behavior has been observed in Cr-doped NiO nanoparticles, which is attributed to lattice imperfections leading to a lowering of the net magnetization.[10]

Nickel-Doped Chromium (III) Oxide (Ni-doped Cr₂O₃)

Chromium (III) oxide (Cr₂O₃) is also antiferromagnetic in its bulk form. Doping with nickel ions can induce weak room-temperature ferromagnetism.[11] This induced ferromagnetism is associated with exchange interactions involving oxygen defects in the crystal lattice.[11] The Bound Magnetic Polaron (BMP) model has been used to explain these magnetic behaviors in doped Cr₂O₃.[11]

Quantitative Magnetic Data for Doped Chromium Nickel Oxides
Material SystemDopant ConcentrationMagnetic BehaviorCoercivity (Hc)Remanent Magnetization (Mr)NotesCitation
Cr-doped NiO Not specifiedFerromagneticLowLowNanoparticles, converted from superparamagnetic[9]
Not specifiedDiamagnetic-likeLowLowNanoparticles, narrowed hysteresis curves[10]
Ni-doped Cr₂O₃ Not specifiedWeak room-temperature ferromagnetism--Associated with oxygen defects[11]

Experimental Protocols

The characterization of the magnetic properties of chromium nickel oxides involves several key experimental techniques.

Synthesis of Chromium Nickel Oxides

Solid-State Reaction (for NiCr₂O₄): A common method for synthesizing polycrystalline NiCr₂O₄ is the high-temperature solid-state reaction.

  • High purity precursor powders of nickel oxide (NiO) and chromium (III) oxide (Cr₂O₃) are thoroughly mixed in stoichiometric ratios.

  • The mixture is then subjected to a series of grinding and heating cycles.

  • Calcination is typically performed at temperatures ranging from 900°C to 1300°C for several hours.

  • The atmosphere during calcination (e.g., air, inert gas like argon) is a critical parameter that can affect the final phase and magnetic properties of the material.[3]

Co-precipitation (for doped oxides and nanoparticles): This wet-chemical method is often used to produce nanoparticles with controlled size and composition.

  • Aqueous solutions of metal salts (e.g., nickel nitrate, chromium nitrate) are mixed in the desired molar ratios.

  • A precipitating agent, such as a solution of sodium hydroxide or ammonia, is added dropwise to the mixture under controlled pH and temperature to induce the co-precipitation of the metal hydroxides.

  • The resulting precipitate is then filtered, washed to remove impurities, and dried.

  • Finally, the dried powder is calcined at a specific temperature to form the desired oxide nanoparticles.

Magnetic Property Characterization

Vibrating Sample Magnetometry (VSM): VSM is used to measure the magnetic moment of a material as a function of an applied magnetic field and temperature.

  • A small, powdered sample is mounted on a sample holder attached to a vibrating rod.

  • The sample is placed within a uniform magnetic field generated by an electromagnet.

  • The sample is made to vibrate vertically at a constant frequency and amplitude.

  • This vibration induces a changing magnetic flux in a set of pickup coils, which in turn generates a voltage proportional to the magnetic moment of the sample.

  • By sweeping the applied magnetic field, a hysteresis loop (M-H curve) can be recorded, from which properties like saturation magnetization, coercivity, and remanence are determined.

  • Temperature-dependent measurements, such as Field Cooled (FC) and Zero Field Cooled (ZFC) curves, can be performed to identify magnetic transition temperatures.

Neutron Powder Diffraction: This technique is crucial for determining the magnetic structure of crystalline materials.

  • A powdered sample is placed in a beam of thermal neutrons.

  • The neutrons are diffracted by both the atomic nuclei (nuclear scattering) and the magnetic moments of the atoms (magnetic scattering).

  • A detector measures the intensity of the diffracted neutrons as a function of the scattering angle (2θ).

  • By collecting diffraction patterns above and below the magnetic ordering temperature, the magnetic contribution to the scattering can be isolated.

  • Analysis of the positions and intensities of the magnetic Bragg peaks allows for the determination of the arrangement and orientation of the magnetic moments in the crystal lattice.

Gouy Method for Magnetic Susceptibility: This is a classic method for measuring the magnetic susceptibility of a powdered sample.

  • A long, cylindrical tube is filled with the powdered sample.

  • The tube is suspended from a sensitive balance such that one end is in a region of high, uniform magnetic field and the other end is in a region of negligible field.

  • The apparent weight of the sample is measured with the magnetic field off and with the magnetic field on.

  • Paramagnetic materials will be pulled into the magnetic field, resulting in an apparent increase in weight, while diamagnetic materials will be pushed out, causing an apparent decrease in weight.

  • The change in weight is directly proportional to the magnetic susceptibility of the sample.

Visualizations

Synthesis_Structure_Magnetism_Relationship cluster_synthesis Synthesis Conditions cluster_structure Crystal Structure cluster_magnetic Magnetic Properties Synthesis_Temp Calcination Temperature Cubic Cubic Spinel Synthesis_Temp->Cubic influences Atmosphere Atmosphere (Air/Inert) Atmosphere->Cubic influences Tetragonal Tetragonal Distortion Cubic->Tetragonal Jahn-Teller Distortion (~310K) Orthorhombic Orthorhombic Distortion Tetragonal->Orthorhombic At Ferrimagnetic Transition (~65K) Tc Curie Temperature (Tc) Orthorhombic->Tc determines Ts AFM Transition (Ts) Orthorhombic->Ts determines

Relationship between synthesis, structure, and magnetism in NiCr₂O₄.

Competing_Exchange_Interactions Ni_A Ni²⁺ (A-site) Cr_B1 Cr³⁺ (B-site) Ni_A->Cr_B1 J_AB (AFM) Cr_B2 Cr³⁺ (B-site) Ni_A->Cr_B2 J_AB (AFM) Cr_B1->Cr_B2 J_BB (AFM)

Competing exchange interactions in the NiCr₂O₄ spinel structure.

Experimental_Workflow Start Precursor Materials (e.g., NiO, Cr₂O₃) Synthesis Synthesis (Solid-State or Co-precipitation) Start->Synthesis Characterization Structural & Magnetic Characterization Synthesis->Characterization XRD X-Ray Diffraction (Phase & Structure) Characterization->XRD VSM VSM (M-H, M-T curves) Characterization->VSM Neutron Neutron Diffraction (Magnetic Structure) Characterization->Neutron Data Data Analysis & Interpretation XRD->Data VSM->Data Neutron->Data

General experimental workflow for chromium nickel oxides.

References

electronic band structure of Cr2NiO4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electronic Band Structure of Cr2NiO4

Abstract

Chromium(III) nickel(II) oxide (Cr2NiO4) is a fascinating member of the spinel family of oxides, exhibiting complex interplay between its structural, magnetic, and electronic properties. As a material with partially filled d-orbitals on both cation sites, it is classified as a strongly correlated electron system. This guide provides a comprehensive overview of the , summarizing key quantitative data, detailing experimental and computational methodologies for its characterization, and visualizing the fundamental relationships and workflows involved in its study. This document is intended for researchers and scientists in materials science, condensed matter physics, and chemistry.

Introduction

Spinel oxides, with the general formula AB2O4, are a cornerstone of materials science due to their diverse and tunable properties, including high-temperature stability and rich magnetic phase diagrams. In the case of Cr2NiO4, the divalent Ni²⁺ ions typically occupy the tetrahedral (A) sites, and the trivalent Cr³⁺ ions occupy the octahedral (B) sites, resulting in a normal spinel structure.

At high temperatures, Cr2NiO4 adopts a cubic spinel structure. However, upon cooling, it undergoes a cooperative Jahn-Teller distortion associated with the tetrahedrally coordinated Ni²⁺ (d⁸) ions, leading to a structural phase transition from cubic to tetragonal (space group I4₁/amd) at approximately 310 K.[1] This transition is also linked to orbital ordering.[1] Upon further cooling, it exhibits a transition to a ferrimagnetic state with a Néel temperature (TN) that varies between 63 K and 73 K depending on synthesis conditions.[1] This magnetic ordering is accompanied by a further structural distortion to an orthorhombic phase (space group Fddd).[2] These intricate couplings between the lattice, orbital, and spin degrees of freedom are directly reflected in its electronic structure.

Quantitative Data Summary

The key structural, magnetic, and electronic parameters for Cr2NiO4 are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Cr2NiO4

PropertyTetragonal Phase (at 100 K)Orthorhombic Phase (at 15 K)
Crystal System TetragonalOrthorhombic
Space Group I4₁/amdFddd
Lattice Constant a ~5.75 Å (derived)8.171 Å
Lattice Constant b ~5.75 Å (derived)8.184 Å
Lattice Constant c 8.46 Å (derived)8.563 Å
Reference [2][2]

Note: Lattice parameters for the tetragonal phase were derived from low-temperature orthorhombic data for comparison, as room temperature values can vary. The Materials Project also reports a computationally derived monoclinic structure (C2/m) under standard conditions.[3]

Table 2: Magnetic and Electronic Properties of Cr2NiO4

PropertyValueReference
Orbital Ordering Temperature (TOO) ~310 K[1]
Néel Temperature (TN) 63 - 73 K[1]
Spin Ordering Temperature (Ts) ~31 K[1]
Magnetic Ordering Ferrimagnetic[2]
Optical Band Gap (Eg) 2.7 eV[4]

Electronic Band Structure

Direct calculations of the electronic band structure and density of states (DOS) for Cr2NiO4 are not widely available in the literature. However, based on experimental data and the general understanding of transition metal oxides, a clear picture of its electronic properties can be established.

Experimentally, Cr2NiO4 synthesized via a sol-gel technique has been shown to be a semiconductor with an optical band gap of 2.7 eV .[4] This value is critical for understanding its electronic transitions and potential applications in photocatalysis or optoelectronics.

The electronic structure is dominated by the O 2p orbitals and the Ni 3d and Cr 3d orbitals.

  • Valence Band: The upper part of the valence band is expected to be formed by a strong hybridization of O 2p states with the occupied 3d states of both Ni²⁺ (d⁸ configuration in tetrahedral coordination) and Cr³⁺ (d³ configuration in octahedral coordination).

  • Conduction Band: The lower part of the conduction band is primarily composed of the unoccupied 3d states of the transition metal cations.

  • Correlation Effects: Due to the partially filled d-orbitals of nickel and chromium, Cr2NiO4 is a strongly correlated system. The on-site Coulomb repulsion (Hubbard U) for the 3d electrons plays a significant role in its electronic structure, localizing the d-electrons and contributing to the opening of the band gap. Standard density functional theory (DFT) calculations within the generalized gradient approximation (GGA) often fail to accurately predict the band gap in such materials, necessitating the use of methods like GGA+U.[5][6]

Experimental and Computational Protocols

Experimental Protocols

A. Polycrystalline Synthesis (Solid-State Reaction)

This protocol is based on the method described for preparing spinel chromites.[1]

  • Precursor Preparation: High-purity nickel(II) oxide (NiO) and chromium(III) oxide (Cr2O3) powders are used as starting materials.

  • Mixing: The powders are mixed in a stoichiometric ratio (1:1 molar ratio of NiO to Cr2O3). The mixture is thoroughly ground in an agate mortar with a pestle, often using a medium like acetone or ethanol to ensure homogeneity.

  • Calcination: The resulting powder mixture is pressed into pellets.

  • Sintering: The pellets are subjected to a high-temperature heat treatment. A typical procedure involves sintering in air at temperatures ranging from 1100°C to 1350°C for several hours (e.g., 12-24 hours).[2] To ensure complete reaction and homogeneity, the sample may be cooled, re-ground, pelletized, and sintered again. The synthesis atmosphere can impact cation stoichiometry and resulting magnetic properties.[1]

  • Cooling: The sample is slowly cooled to room temperature to minimize thermal stress and defects.

B. Crystal Structure Characterization (X-ray Diffraction)

  • Sample Preparation: A small amount of the sintered Cr2NiO4 powder is finely ground to ensure random crystal orientation. The powder is then mounted onto a sample holder.

  • Data Collection: Powder X-ray diffraction (XRD) patterns are collected using a diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a wide 2θ range (e.g., 10° to 80°) with a small step size.

  • Phase Identification: The obtained diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to confirm the formation of the single-phase spinel structure.

  • Rietveld Refinement: For detailed structural analysis, the experimental XRD pattern is analyzed using the Rietveld method. This full-profile fitting technique refines structural parameters such as lattice constants, atomic positions, and site occupancies by minimizing the difference between the observed and calculated diffraction patterns.

Computational Protocol (DFT+U)

This section outlines a typical ab initio workflow for calculating the electronic structure of Cr2NiO4 using the DFT+U method, as is standard for correlated transition metal oxides.[7]

  • Structure Definition: An initial crystal structure of Cr2NiO4 (e.g., the experimentally determined tetragonal I4₁/amd structure) is defined as the input.

  • Functional Selection: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is chosen. To account for strong electron correlation in the Ni and Cr 3d orbitals, a Hubbard U correction is added (GGA+U).

  • Parameter Selection: Effective U values for Ni and Cr are chosen based on literature values for similar oxides or determined ab initio.[5] For instance, U values for Cr are typically around 3.5-4.0 eV, and for Ni, around 5.0-6.0 eV.

  • Self-Consistent Field (SCF) Calculation: A static SCF calculation is first performed on a uniform k-point grid (Monkhorst-Pack mesh) to obtain the ground-state charge density.

  • Non-SCF Calculations:

    • Density of States (DOS): A non-SCF calculation is run on a denser k-point grid using the charge density from the SCF step to obtain an accurate total and projected density of states.

    • Band Structure: A final non-SCF calculation is performed along a path of high-symmetry points in the Brillouin zone to determine the electronic band structure.

  • Analysis: The output is analyzed to determine the band gap, the nature of the gap (direct or indirect), and the orbital contributions to the valence and conduction bands from the projected DOS.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows for the study of Cr2NiO4.

G node_cubic Cubic (Fd-3m) Paramagnetic node_tetra Tetragonal (I4₁/amd) Paramagnetic (Orbitally Ordered) node_tetra->node_cubic T > 310 K (Jahn-Teller Distortion) node_ortho Orthorhombic (Fddd) Ferrimagnetic node_ortho->node_tetra T > 70 K (Magnetic Ordering)

Caption: Structural phase transitions of Cr2NiO4 as a function of temperature.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_results Results node_mix Mix Precursors (NiO + Cr₂O₃) node_sinter High-Temp Sintering node_mix->node_sinter node_xrd XRD node_sinter->node_xrd node_mag Magnetometry (VSM) node_sinter->node_mag node_opt Optical Spectroscopy (UV-Vis DRS) node_sinter->node_opt node_rietveld Rietveld Refinement node_xrd->node_rietveld node_mt M vs. T Analysis node_mag->node_mt node_tuc Tauc Plot Analysis node_opt->node_tuc node_structure Crystal Structure node_rietveld->node_structure node_props Magnetic Properties node_mt->node_props node_bandgap Band Gap node_tuc->node_bandgap

Caption: Experimental workflow for synthesis and characterization of Cr2NiO4.

References

thermal stability of chromium nickel oxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermal Stability of Chromium Nickel Oxide

Introduction

Chromium nickel oxides, particularly those with a spinel structure such as Nickel Chromite (NiCr₂O₄), are a class of mixed metal oxides that have garnered significant attention from the scientific community. These materials are integral to a variety of high-temperature applications, including catalysis, solid oxide fuel cells, and as protective coatings on alloys, owing to their unique electronic properties and robust chemical stability.[1][2] The performance and reliability of these materials in extreme environments are directly governed by their thermal stability.

This technical guide provides a comprehensive overview of the . It details the common experimental protocols used for thermal analysis, presents quantitative data on thermal events, and illustrates the decomposition and phase transition pathways. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a deep understanding of the high-temperature behavior of these materials.

Synthesis of Chromium Nickel Oxide

The thermal properties of chromium nickel oxide are intrinsically linked to its synthesis method, which influences crystallinity, particle size, and purity. A prevalent technique is the co-precipitation method , where an aqueous solution containing nickel (II) and chromium (III) nitrates is treated with a precipitating agent like ammonia solution to form a precursor. This precursor is then filtered, dried, and calcined at elevated temperatures (e.g., 650°C for 6 hours) to yield the final NiCr₂O₄ spinel phase.[1] Another approach involves the thermal treatment of precursor materials, with calcination temperatures between 550°C and 850°C being used to form the normal spinel phase of NiCr₂O₄.[3]

Experimental Protocols for Thermal Analysis

The evaluation of thermal stability is conducted through a suite of analytical techniques that monitor the material's physical and chemical properties as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to measure changes in the mass of a sample as it is heated over time. This is crucial for identifying decomposition, oxidation, or dehydration events that involve a mass loss or gain.

  • Principle: A high-precision balance continuously weighs a sample situated in a furnace. The temperature of the furnace is increased at a controlled rate in a specific atmosphere (e.g., nitrogen, air).

  • Sample Preparation: A small quantity of the chromium nickel oxide powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The analysis can be run under an inert atmosphere (e.g., Nitrogen) to study decomposition or a reactive atmosphere (e.g., Air or Oxygen) to study oxidation.

  • Heating Program: A typical program involves heating the sample from room temperature to a final temperature (e.g., 1000°C) at a constant rate (e.g., 10°C/min).

  • Data Analysis: The resulting TGA curve plots mass percentage versus temperature. Weight loss steps correspond to the loss of volatile components (like water or CO₂) or decomposition, while weight gain indicates oxidation.[2][4]

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

DSC and DTA are used to detect thermal events such as phase transitions, melting, and crystallization by measuring the heat flow to or from a sample in comparison to a reference.

  • Principle: The sample and an inert reference material are heated at the same rate. The temperature difference (DTA) or the difference in heat flow required to maintain the same temperature (DSC) is recorded. Endothermic events (e.g., melting, water loss) absorb heat, while exothermic events (e.g., crystallization, oxidation) release heat.[1][3]

  • Sample Preparation: Similar to TGA, a small, weighed amount of the sample is sealed in a pan (e.g., aluminum or platinum).

  • Experimental Conditions: The heating rate and atmosphere are controlled, mirroring the conditions used in TGA for correlative analysis.

  • Data Analysis: The output is a curve showing heat flow versus temperature. Peaks on the curve indicate thermal events. For instance, an endothermic effect observed for NiCr₂O₄ at 798.82°C indicates a transition to an amorphous, non-crystallized state.[1]

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases present in a material before and after thermal treatment.

  • Principle: A beam of X-rays is directed at the sample, and the diffraction pattern produced by the crystalline lattice is recorded. Each crystalline phase has a unique diffraction pattern, which acts as a fingerprint for identification.

  • Procedure: XRD patterns are typically collected at room temperature on the as-synthesized powder. To study thermal stability, the sample is heated to a specific temperature, held for a period, cooled, and then analyzed. In-situ high-temperature XRD (HT-XRD) can also be performed to monitor phase changes in real-time as the sample is heated.[1][3][5][6]

  • Data Analysis: The diffraction peaks are compared to standard databases (e.g., JCPDS) to identify the phases. Changes in the patterns after heating reveal phase transitions, decomposition into new phases (e.g., NiO, Cr₂O₃), or changes in crystallinity.[2][7]

Quantitative Thermal Data

The thermal behavior of chromium nickel oxide systems is characterized by specific transition temperatures and weight changes. The following tables summarize key quantitative data from thermal analysis studies.

Table 1: Thermal Events for NiCr₂O₄ Synthesized by Co-precipitation

Thermal Event Temperature (°C) Technique Observation Reference
Water Loss 83.74 DTA Endothermic Peak [1]
Water Loss 134.34 DTA Endothermic Peak [1]

| Amorphization | 798.82 | DTA | Endothermic Peak |[1] |

Table 2: High-Temperature Oxidation Products of Ni-Cr Systems

System Temperature Range Atmosphere Resulting Phases Technique Reference
Ni-20Cr Alloy Up to 300°C Ultra-High Vacuum Thin Cr oxide film remains XPS [8]
Ni-Cr (80:20) Nanoparticles Up to 600°C N₂ NiO forms alongside Cr-Ni alloy XRD, TGA [9]
Ni-Cr (80:20) Nanoparticles Up to 973 K (700°C) Air/Oxygen NiO, NiCr₂O₄, Cr₂O₃ TGA, XRD [2]

| Ni-Cr Alloys (>2 at% Cr) | 1096°C | Oxygen | NiO, Cr₂O₃, NiCr₂O₄ | - |[10] |

Visualization of Experimental and Decomposition Pathways

Visual diagrams are essential for understanding the complex workflows and transformations involved in studying the .

experimental_workflow Experimental Workflow for Thermal Stability Analysis cluster_synthesis Synthesis cluster_characterization Characterization s1 Precursors (e.g., Ni(NO₃)₂, Cr(NO₃)₃) s2 Co-precipitation (Ammonia solution) s1->s2 s3 Filtering & Drying (150°C) s2->s3 s4 Calcination (e.g., 650°C) s3->s4 c1 As-Synthesized NiCr₂O₄ Powder s4->c1 c2 XRD Analysis (Phase ID) c1->c2 c3 TGA/DSC Analysis c1->c3 c4 Post-Heating Material c3->c4 c5 XRD Analysis (Phase ID of Products) c4->c5

Caption: Experimental workflow for synthesis and thermal analysis.

decomposition_pathway Precursor Decomposition to Spinel Oxide p1 Mixed Ni/Cr Hydroxide Precursor (Amorphous) p2 Dehydration (~100-200°C) p1->p2 Heat -H₂O p3 Mixed Anhydrous Oxides (NiO, Cr₂O₃) p2->p3 p4 Solid-State Reaction (Calcination > 600°C) p3->p4 Heat p5 Spinel NiCr₂O₄ Formation (Crystalline) p4->p5

Caption: Pathway from precursor to crystalline NiCr₂O₄.

oxidation_pathway High-Temperature Oxidation of Ni-Cr System cluster_products Oxidation Products start Ni-Cr Alloy or NiCr₂O₄ heat High Temperature (> 700°C in Air/O₂) start->heat p1 Nickel(II) Oxide (NiO) heat->p1 p2 Chromium(III) Oxide (Cr₂O₃) heat->p2 p3 Nickel Chromite Spinel (NiCr₂O₄) heat->p3

Caption: Products of high-temperature oxidation.

Thermal Decomposition and Oxidation Mechanisms

The is dictated by its tendency to remain in its phase or decompose into other oxides at elevated temperatures.

Upon heating in an inert atmosphere, a well-crystallized NiCr₂O₄ spinel, synthesized via co-precipitation, demonstrates stability up to high temperatures. The initial weight loss below 200°C is typically associated with the removal of adsorbed or interlayer water molecules.[1] A significant thermal event occurs at approximately 798.82°C, which has been identified as a transition to a non-crystallized, amorphous state rather than a chemical decomposition.[1]

When heated in an oxidizing environment (air or oxygen), the situation is more complex, particularly when starting from a nickel-chromium alloy or nanoparticles. At temperatures up to 700°C (973 K), Ni-Cr nanoparticles undergo oxidation to form an inhomogeneous oxide layer consisting of NiO, Cr₂O₃, and the spinel NiCr₂O₄.[2] The formation of a protective, continuous Cr₂O₃ layer is key to the high oxidation resistance of bulk Ni-Cr alloys.[10] However, in nanoparticles, the high surface area can lead to different oxidation kinetics and the formation of multiple oxide phases.[2] The interplay between these phases—NiO, Cr₂O₃, and the recombination into NiCr₂O₄ spinel—governs the overall stability and integrity of the material at high temperatures.[10]

Conclusion

The is a critical parameter for its application in high-temperature environments. This stability is highly dependent on the synthesis method, atmosphere, and the specific composition of the material. Thermal analysis techniques such as TGA, DSC/DTA, and XRD are indispensable tools for elucidating the complex thermal behavior. While crystalline NiCr₂O₄ spinel shows considerable stability, transitioning to an amorphous phase at around 800°C, Ni-Cr systems under oxidative conditions can form a mixture of NiO, Cr₂O₃, and NiCr₂O₄. A thorough understanding of these decomposition and oxidation pathways is essential for the design and development of robust materials for advanced technological applications.

References

Phase Formation of Cr₂NiO₄ Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical guide on the phase formation of Chromium Nickel Oxide (Cr₂NiO₄) nanoparticles, a material of significant interest due to its spinel crystal structure and potential applications in catalysis, magnetic devices, and high-emissivity coatings. Tailored for researchers, scientists, and drug development professionals, this guide details the critical synthesis methodologies, the pivotal role of thermal treatment, and the essential characterization techniques required to control and confirm the formation of the desired Cr₂NiO₄ spinel phase. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are provided to facilitate reproducible synthesis and thorough analysis.

Introduction

Overview of Spinel Oxides

Spinel oxides are a class of minerals with the general chemical formula AB₂O₄, where 'A' and 'B' are divalent and trivalent cations, respectively, occupying tetrahedral and octahedral sites within a face-centered cubic (FCC) lattice of oxygen atoms.[1] Nickel chromite (NiCr₂O₄) is a normal spinel where Ni²⁺ ions occupy the tetrahedral sites and Cr³⁺ ions occupy the octahedral sites.[2] The unique arrangement of cations in the spinel structure imparts remarkable magnetic, electronic, and catalytic properties to these materials, making them a subject of intense research.[1]

Significance and Potential Applications of Cr₂NiO₄ Nanoparticles

Cr₂NiO₄ nanoparticles are investigated for a variety of applications. Their specific structural and electronic properties make them candidates for use as catalysts, high-temperature pigments, and magnetic materials.[3][4] Their high emissivity also makes them suitable for energy-saving coatings in industrial furnaces.[3] For the drug development audience, while direct applications are still exploratory, inorganic nanoparticles are increasingly being studied for roles in drug delivery, medical imaging, and as antimicrobial agents due to their high surface-area-to-volume ratio and unique physicochemical properties.[5][6][7]

Core Principles of Nanoparticle Phase Formation

The formation of crystalline nanoparticles from a solution is a "bottom-up" process governed by two primary stages: nucleation and growth.[7]

  • Nucleation: In a supersaturated solution, precursor ions or molecules begin to assemble into small, stable clusters or nuclei. This is the initial step of phase formation.

  • Growth: Once stable nuclei are formed, they grow by the addition of more precursor material from the solution onto their surface. Secondary processes like Ostwald ripening (larger particles growing at the expense of smaller ones) and aggregation (particles clumping together) also significantly influence the final particle size, morphology, and distribution.[8] The ultimate phase and crystallinity are often achieved through a final thermal treatment (calcination) step.

Synthesis Methodologies for Cr₂NiO₄ Nanoparticles

The synthesis of multicomponent oxide nanoparticles like Cr₂NiO₄ requires methods that ensure homogeneous mixing of the constituent metal ions at an atomic level.[9][10] The most common wet-chemical routes are co-precipitation, sol-gel, and hydrothermal synthesis.

Co-precipitation Method

Co-precipitation is a widely used, simple, and scalable method for synthesizing spinel oxides.[1][9] It involves the simultaneous precipitation of nickel and chromium hydroxides or carbonates from a precursor salt solution by adding a precipitating agent.

Experimental Protocol:

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of nickel salts (e.g., Ni(NO₃)₂·6H₂O) and chromium salts (e.g., Cr(NO₃)₃·9H₂O) in deionized water to form a homogeneous solution.

  • Precipitation: Add a precipitating agent, such as sodium hydroxide (NaOH), ammonium hydroxide (NH₄OH), or sodium carbonate (Na₂CO₃), dropwise to the precursor solution under vigorous stirring.[9][11] This causes the pH to rise, leading to the co-precipitation of a mixed nickel-chromium hydroxide/carbonate precursor.

  • Aging: The resulting slurry is typically aged for a period (e.g., 1-2 hours) under continuous stirring to ensure complete precipitation and homogenization.

  • Washing and Drying: The precipitate is separated by centrifugation or filtration, washed repeatedly with deionized water and ethanol to remove residual ions, and then dried in an oven (e.g., at 80-100 °C) to remove the solvent.[8]

  • Calcination: The dried precursor powder is calcined at a high temperature (e.g., 700-1000 °C) in a muffle furnace to induce thermal decomposition of the hydroxides/carbonates and promote the crystallization of the Cr₂NiO₄ spinel phase.[12]

CoPrecipitation_Workflow cluster_0 Co-Precipitation Workflow for Cr₂NiO₄ A Ni²⁺ & Cr³⁺ Precursor Solution C Mixed Hydroxide Precipitate A:e->C:w Precipitation B Add Precipitant (e.g., NaOH) B->C E Amorphous Precursor Powder C:e->E:w Filtration D Washing & Drying D->E G Cr₂NiO₄ Nanoparticles E:e->G:w Crystallization F Calcination F->G

Caption: Workflow for Cr₂NiO₄ synthesis via co-precipitation.
Sol-Gel Method

The sol-gel method offers excellent control over the purity, homogeneity, and stoichiometry of the final product at a molecular level.[13][14] It involves the formation of a colloidal suspension (sol) that undergoes gelation to form a three-dimensional network (gel).[15]

Experimental Protocol:

  • Sol Preparation: Dissolve nickel and chromium precursors (e.g., nitrates or alkoxides) in a suitable solvent, often an alcohol.[16][17]

  • Complexation & Hydrolysis: Add a complexing agent, such as citric acid or ethylene glycol, to the solution.[12] This agent forms stable complexes with the metal cations, preventing their independent precipitation. Subsequently, controlled hydrolysis and condensation reactions are initiated, often by the addition of water, to form a "sol."[18]

  • Gelation: The sol is heated gently (e.g., 70-90 °C) to evaporate the solvent.[19] As the concentration increases, the sol transforms into a viscous, transparent gel where the metal ions are uniformly distributed within the polymer-like network.

  • Drying: The wet gel is dried in an oven at a low temperature (e.g., 100-120 °C) to remove the remaining solvent and form a solid precursor.

  • Calcination: The dried gel is calcined at a specific temperature (e.g., 700-1000 °C) to burn off the organic components and facilitate the formation of the crystalline Cr₂NiO₄ spinel structure.[12][19]

SolGel_Workflow cluster_1 Sol-Gel Workflow for Cr₂NiO₄ A Precursor Solution (Metal Salts + Solvent) B Add Complexing Agent (e.g., Citric Acid) A->B C Formation of Sol (Hydrolysis & Condensation) B->C D Gelation (Heating to evaporate solvent) C->D E Wet Gel D->E F Drying E->F G Dried Amorphous Gel F->G H Calcination G->H I Cr₂NiO₄ Nanoparticles H->I

Caption: Workflow for Cr₂NiO₄ synthesis via the sol-gel method.
Hydrothermal Method

The hydrothermal method involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures.[20][21] This technique can produce highly crystalline nanoparticles directly, sometimes without the need for a high-temperature post-calcination step.

Experimental Protocol:

  • Precursor Mixture: Prepare an aqueous solution of nickel and chromium salts, similar to the co-precipitation method.

  • pH Adjustment: Add a mineralizer or pH-adjusting agent (e.g., NaOH, KOH, or NH₄OH) to control the solubility of the precursors and facilitate the reaction.[22]

  • Autoclave Treatment: Transfer the resulting suspension or solution into a Teflon-lined stainless-steel autoclave.[23] The sealed autoclave is then heated to a specific temperature (e.g., 150-250 °C) and maintained for a set duration (e.g., 12-48 hours).[24] Inside the autoclave, the high temperature and pressure facilitate the dissolution and recrystallization process, leading to the direct formation of crystalline nanoparticles.

  • Product Recovery: After the autoclave cools down to room temperature, the solid product is collected, washed thoroughly with deionized water and ethanol to remove any unreacted precursors or byproducts, and dried.

  • Optional Calcination: A mild calcination step may be employed to improve crystallinity or remove any residual organic species if surfactants were used.

Hydrothermal_Workflow cluster_2 Hydrothermal Workflow for Cr₂NiO₄ A Aqueous Precursor & Mineralizer Solution C Hydrothermal Reaction (High T & P) A:e->C:w Heating B Seal in Autoclave B->C E Crystalline Cr₂NiO₄ Nanoparticles C:e->E:w Crystallization D Cooling & Product Recovery D->E

Caption: Workflow for Cr₂NiO₄ synthesis via the hydrothermal method.

The Role of Calcination in Phase Formation

For co-precipitation and sol-gel methods, calcination is the most critical step in transforming the amorphous precursor into the desired crystalline spinel phase.[25][26] The calcination temperature and duration directly influence the final properties of the nanoparticles.

Mechanism of Thermal Decomposition and Crystallization

During calcination, the precursor (e.g., mixed hydroxides or organic gel) undergoes thermal decomposition. Water molecules, organic residues, and counter-ions (like nitrates) are removed as gaseous byproducts.[18] At a sufficiently high temperature, the remaining mixed metal oxides have enough thermal energy to overcome the activation barrier for crystallization, rearranging their atomic structure into the thermodynamically stable spinel lattice.[27]

Effect of Temperature on Nanoparticle Properties
  • Phase Purity: Insufficient calcination temperature may lead to incomplete reaction, resulting in a mixture of phases (e.g., NiO, Cr₂O₃, and NiCr₂O₄) or an amorphous product.[27] Conversely, excessively high temperatures can sometimes lead to phase decomposition or the formation of undesired secondary phases. A pure spinel phase for NiCr₂O₄ is typically formed at temperatures above 700 °C.[12]

  • Crystallinity and Crystallite Size: Increasing the calcination temperature generally improves the crystallinity and increases the average crystallite size of the nanoparticles.[25][28] Higher thermal energy promotes atomic diffusion, leading to larger and more ordered crystal domains.

  • Particle Size and Morphology: Higher temperatures lead to particle growth and sintering, where adjacent nanoparticles fuse, resulting in larger, agglomerated particles and a decrease in the specific surface area.[29]

Calcination_Effects cluster_3 Effect of Calcination Temperature on Nanoparticle Properties Temp Calcination Temperature Crystallinity Crystallinity Temp->Crystallinity Increases Size Particle / Crystallite Size Temp->Size Increases Purity Phase Purity Temp->Purity Improves (to optimum) SurfaceArea Surface Area Temp->SurfaceArea Decreases

Caption: Relationship between calcination temperature and key properties.

Characterization Techniques for Phase Confirmation

Confirming the successful formation of the Cr₂NiO₄ spinel phase and characterizing its properties requires a suite of analytical techniques.

X-ray Diffraction (XRD)

XRD is the primary technique used to identify the crystalline phase and structure of the synthesized material. The positions and intensities of the diffraction peaks are compared to standard patterns (e.g., JCPDS cards) to confirm the formation of the cubic spinel structure of NiCr₂O₄ (space group Fd-3m).[2][3] The sharpness of the peaks indicates the degree of crystallinity, and the peak width can be used in the Scherrer equation to estimate the average crystallite size.[11][12]

Electron Microscopy (SEM & TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and size distribution of the nanoparticles.[30][31] SEM provides information about the surface topography and agglomeration state of the powder, while TEM offers higher resolution to observe individual particle shapes and can be used to measure lattice fringes, confirming the crystalline nature of the particles.[30][32]

Spectroscopic Techniques
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the chemical bonds present in the sample. For spinel oxides, characteristic absorption bands in the low-wavenumber region (typically 400-700 cm⁻¹) correspond to the metal-oxygen vibrations in the tetrahedral (Ni-O) and octahedral (Cr-O) sites, confirming the formation of the spinel structure.[2][3]

  • Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX provides elemental analysis, confirming the presence of Ni, Cr, and O and allowing for the quantification of their atomic ratios to verify the stoichiometry of the synthesized Cr₂NiO₄.[33][34]

Characterization_Workflow cluster_4 Characterization Workflow Sample Synthesized Cr₂NiO₄ Powder XRD XRD Sample->XRD SEM_TEM SEM / TEM Sample->SEM_TEM FTIR FTIR Sample->FTIR Phase Crystal Phase & Size XRD->Phase EDX EDX SEM_TEM->EDX Morphology Particle Size & Shape SEM_TEM->Morphology Bonds Chemical Bonds (Spinel Structure) FTIR->Bonds Composition Elemental Composition EDX->Composition

Caption: Standard workflow for characterizing Cr₂NiO₄ nanoparticles.

Quantitative Data Summary

The following tables summarize key parameters and outcomes associated with the synthesis and characterization of Cr₂NiO₄ and similar spinel oxide nanoparticles.

Table 1: Comparison of Common Synthesis Methods

Parameter Co-precipitation Sol-Gel Hydrothermal
Principle Simultaneous precipitation of metal hydroxides/carbonates.[9] Formation of a colloidal sol followed by gelation.[13] Crystallization from a heated, pressurized aqueous solution.[20]
Typical Temp. Precipitation at RT; Calcination at 700-1000°C.[12] Gelation at 70-90°C; Calcination at 700-1000°C.[19] Reaction at 150-250°C.[24]
Advantages Simple, rapid, low cost, scalable.[1] High purity, excellent homogeneity, good stoichiometric control.[14] High crystallinity, good morphology control, often single-step.[20]

| Disadvantages | Potential for inhomogeneity, requires high-temp calcination. | Requires organic solvents/reagents, longer process time. | Requires specialized pressure vessels (autoclaves). |

Table 2: Illustrative Effect of Calcination Temperature on Spinel Nanoparticle Properties

Calcination Temp. Resulting Phase Avg. Crystallite Size (nm) Key Observations
< 600 °C Amorphous or mixed oxides (NiO, Cr₂O₃).[27] < 15 Incomplete reaction, broad XRD peaks.[28]
700 - 800 °C Pure cubic spinel NiCr₂O₄.[12] 20 - 40 Good crystallinity, formation of the desired phase.
900 - 1000 °C Pure cubic spinel NiCr₂O₄.[12] 40 - 60 Increased crystallite size, potential for particle sintering.[2][25]

Note: Values are representative and can vary based on the synthesis method and precursor materials used.

Table 3: Summary of Characterization Techniques

Technique Information Obtained Typical Results for Cr₂NiO₄
XRD Crystal structure, phase purity, crystallite size.[2] Peaks matching cubic spinel structure (Fd-3m space group).[3]
SEM Particle morphology, agglomeration, surface features.[30] Agglomerates of near-spherical nanoparticles.
TEM Individual particle size and shape, lattice imaging.[32] Nanoparticles in the range of 20-70 nm.[30][31]
FTIR Presence of specific chemical bonds (metal-oxygen).[3] Absorption bands around 480-630 cm⁻¹ for Cr-O and Ni-O bonds.[2]

| EDX | Elemental composition and stoichiometry.[33] | Presence of Ni, Cr, O peaks in expected atomic ratios. |

Conclusion

The successful phase formation of Cr₂NiO₄ nanoparticles is critically dependent on the choice of synthesis method and, most importantly, the precise control of thermal treatment conditions. Wet-chemical methods like co-precipitation, sol-gel, and hydrothermal synthesis provide effective routes to produce the nanoparticle precursors with the necessary atomic-level homogeneity. Calcination is the definitive step that drives the conversion of these amorphous precursors into the crystalline spinel structure. Researchers must carefully optimize parameters such as pH, precursor concentration, and especially calcination temperature to achieve the desired phase purity, crystallinity, and particle size. A systematic characterization using XRD, electron microscopy, and spectroscopy is essential to confirm the formation of the NiCr₂O₄ spinel phase and to understand the structure-property relationships that are vital for its intended applications, from industrial coatings to potential future roles in biomedical technologies.

References

Optical Properties of Cr2NiO4 Thin Films: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium nickel oxide (Cr2NiO4), a member of the spinel family of compounds, is attracting growing interest for its potential applications in various technological fields, including catalysis, magnetic materials, and sensors. The optical properties of Cr2NiO4 thin films are of particular importance as they dictate their performance in optoelectronic devices. This technical guide provides a comprehensive overview of the current understanding of the optical characteristics of Cr2NiO4 thin films, including their synthesis, experimental characterization, and key optical parameters. While experimental data for certain properties of Cr2NiO4 in thin film form are limited, this guide consolidates available information from studies on nanocrystalline Cr2NiO4 and related chromium and nickel-based oxides to provide a valuable resource for researchers in the field.

Data Presentation

Table 1: Experimentally Determined Optical Band Gap of NiCr2O4 Nanocrystals

MaterialSynthesis MethodBand Gap (eV)Reference
NiCr2O4Citrate Method1.8[1][2]
NiCr2O4Modified Sol-Gel1.7[3]

Table 2: Optical Properties of Related Binary Oxide Thin Films

MaterialPropertyValueWavelength (nm)Deposition MethodReference
Cr2O3Refractive Index (n)~2.5550Sputtering
Extinction Coefficient (k)~0.01550Sputtering
Optical Band Gap (eV)3.4-Spray Pyrolysis[4]
NiORefractive Index (n)~2.2550Sputtering[5]
Extinction Coefficient (k)< 0.01550Sputtering[5]
Optical Band Gap (eV)3.43 - 3.28-Sputtering (Cr-doped)

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Cr2NiO4 thin films are crucial for reproducible research. The following sections outline common methodologies.

Synthesis of Cr2NiO4 Thin Films

Several thin film deposition techniques can be employed for the synthesis of complex oxides like Cr2NiO4. The choice of method significantly influences the film's crystallinity, morphology, and, consequently, its optical properties.

1. Sol-Gel Method with Spin Coating:

The sol-gel technique is a versatile and cost-effective method for preparing oxide thin films.

  • Precursor Sol Preparation:

    • Dissolve stoichiometric amounts of nickel nitrate hexahydrate (Ni(NO3)2·6H2O) and chromium nitrate nonahydrate (Cr(NO3)3·9H2O) in a solvent such as 2-methoxyethanol.

    • Add a chelating agent like acetylacetone to stabilize the precursor solution and prevent premature hydrolysis.

    • Stir the solution at room temperature for several hours to ensure homogeneity. The final concentration of the metal ions is typically in the range of 0.1-0.5 M.

  • Spin Coating:

    • Clean the desired substrate (e.g., quartz, silicon, or FTO-coated glass) sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water.

    • Dry the substrate with a stream of nitrogen gas.

    • Dispense the precursor sol onto the substrate and spin at a speed of 2000-4000 rpm for 30-60 seconds.

  • Annealing:

    • Dry the coated film on a hot plate at a low temperature (e.g., 100-150 °C) to evaporate the solvent.

    • Perform a final annealing step in a furnace at a higher temperature (e.g., 500-800 °C) in air for 1-2 hours to induce crystallization of the Cr2NiO4 spinel phase.

2. Sputtering:

Sputtering is a physical vapor deposition (PVD) technique that allows for good control over film thickness and uniformity.

  • Target Preparation: A stoichiometric Cr2NiO4 ceramic target is required. This can be prepared by solid-state reaction of NiO and Cr2O3 powders at high temperatures.

  • Deposition Parameters:

    • Mount the substrate in a vacuum chamber.

    • Evacuate the chamber to a base pressure of < 10^-6 Torr.

    • Introduce an inert gas, typically Argon (Ar), into the chamber at a working pressure of 1-10 mTorr.

    • Apply a radio frequency (RF) or direct current (DC) power to the target to generate a plasma.

    • The Ar ions bombard the target, ejecting Cr, Ni, and O atoms/ions, which then deposit onto the substrate.

    • The substrate can be heated during deposition to promote crystalline growth.

3. Pulsed Laser Deposition (PLD):

PLD is another PVD technique known for producing high-quality complex oxide films.

  • Target: A dense, stoichiometric Cr2NiO4 target is used.

  • Deposition Process:

    • A high-power pulsed laser (e.g., KrF excimer laser, λ = 248 nm) is focused onto the rotating target in a vacuum chamber.

    • The laser ablation creates a plasma plume of the target material that expands towards the heated substrate.

    • The deposition is typically carried out in a controlled oxygen partial pressure to ensure proper stoichiometry of the oxide film.

Optical Characterization

1. UV-Vis-NIR Spectroscopy:

This technique is used to determine the transmittance and absorbance spectra of the thin films, from which the optical band gap can be calculated.

  • Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer.

  • Procedure:

    • Place a blank substrate (identical to the one used for deposition) in the reference beam path.

    • Place the Cr2NiO4 thin film sample in the sample beam path.

    • Record the transmittance and absorbance spectra over a desired wavelength range (e.g., 200-1100 nm).

  • Data Analysis: The optical band gap (Eg) can be estimated using a Tauc plot, where (αhν)^n is plotted against photon energy (hν). The value of 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The linear portion of the plot is extrapolated to the energy axis to determine Eg.

2. Spectroscopic Ellipsometry:

This is a highly sensitive, non-destructive technique for determining the refractive index (n) and extinction coefficient (k) of thin films as a function of wavelength.

  • Instrumentation: A spectroscopic ellipsometer.

  • Procedure:

    • A polarized light beam is reflected off the surface of the thin film at a known angle of incidence.

    • The change in polarization of the reflected light is measured by the detector.

    • Measurements are taken over a range of wavelengths.

  • Data Analysis: The experimental data (Ψ and Δ) are fitted to a model that describes the layered structure of the sample (substrate/film/ambient). The model includes the thickness and optical constants of each layer. By fitting the model to the data, the unknown parameters, such as the film's refractive index and extinction coefficient, can be determined.

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow_Sol_Gel cluster_synthesis Sol-Gel Synthesis cluster_characterization Optical Characterization start Start precursors Dissolve Ni and Cr Nitrate Precursors start->precursors chelating Add Chelating Agent precursors->chelating stirring Stir for Homogeneity chelating->stirring spin_coating Spin Coat on Substrate stirring->spin_coating drying Low-Temperature Drying spin_coating->drying annealing High-Temperature Annealing drying->annealing end_synthesis Cr2NiO4 Thin Film annealing->end_synthesis uv_vis UV-Vis-NIR Spectroscopy end_synthesis->uv_vis ellipsometry Spectroscopic Ellipsometry end_synthesis->ellipsometry band_gap Calculate Band Gap (Tauc Plot) uv_vis->band_gap nk_data Determine n and k ellipsometry->nk_data

Sol-Gel Synthesis and Characterization Workflow.

Experimental_Workflow_Sputtering cluster_synthesis Sputtering Deposition cluster_characterization Optical Characterization start Start load_substrate Load Substrate and Cr2NiO4 Target start->load_substrate evacuate Evacuate Chamber load_substrate->evacuate introduce_gas Introduce Ar Gas evacuate->introduce_gas apply_power Apply RF/DC Power introduce_gas->apply_power deposition Sputter Deposition apply_power->deposition end_synthesis Cr2NiO4 Thin Film deposition->end_synthesis uv_vis UV-Vis-NIR Spectroscopy end_synthesis->uv_vis ellipsometry Spectroscopic Ellipsometry end_synthesis->ellipsometry band_gap Calculate Band Gap (Tauc Plot) uv_vis->band_gap nk_data Determine n and k ellipsometry->nk_data

Sputtering Deposition and Characterization Workflow.

Conclusion and Future Outlook

The optical properties of Cr2NiO4 thin films are a critical area of research for the development of novel optoelectronic devices. This guide has summarized the available data, primarily focusing on the band gap of nanocrystalline NiCr2O4, and provided detailed experimental protocols for thin film synthesis and characterization. The lack of comprehensive experimental data on the refractive index and extinction coefficient of Cr2NiO4 thin films highlights a significant gap in the current literature. Future research should focus on the systematic synthesis of high-quality Cr2NiO4 thin films using various deposition techniques and their thorough optical characterization using spectroscopic ellipsometry. Furthermore, theoretical calculations using first-principles methods would be invaluable in complementing experimental findings and providing a deeper understanding of the electronic band structure and optical properties of this promising material. Such combined experimental and theoretical efforts will undoubtedly accelerate the integration of Cr2NiO4 thin films into advanced technological applications.

References

The Influence of Annealing on the Structural Integrity of Cr2NiO4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium nickel oxide (Cr2NiO4), a compound with a spinel structure, is the subject of considerable interest due to its diverse magnetic and electronic properties. The synthesis and post-synthesis processing of this material are critical in determining its final structural characteristics and, consequently, its functional performance. Annealing, a heat treatment process that alters the microstructure of a material, plays a pivotal role in tailoring the phase purity, crystallinity, and grain size of Cr2NiO4. This technical guide provides an in-depth analysis of the effects of annealing on the structure of Cr2NiO4, drawing upon key experimental findings.

The Role of Annealing in Phase Formation and Purity

The synthesis of single-phase Cr2NiO4 is highly dependent on the annealing temperature.[1] Insufficient thermal energy during annealing can lead to the formation of multiphase products.

A study on Cr2NiO4 nanoparticles synthesized via a wet chemical method demonstrated that annealing at temperatures of 800 °C and 900 °C results in a mixture of rhombohedral chromium oxide (Cr2O3) and the desired tetragonal Cr2NiO4 phase.[1] Complete transformation to a single-phase tetragonal Cr2NiO4 is only achieved at a higher annealing temperature of 1000 °C.[1] This highlights a critical temperature threshold for the solid-state reaction to go to completion and form the stable spinel structure.

The synthesis atmosphere during annealing also significantly influences the phase composition. Solid-state reaction synthesis of NiCr2O4 in air can lead to the presence of residual α-Cr2O3 as a secondary phase.[2] In contrast, synthesis in a nitrogen atmosphere has been shown to yield a pure spinel phase, suggesting that an inert atmosphere can be beneficial for achieving phase purity.[2]

Impact of Annealing on Crystal Structure and Lattice Parameters

Cr2NiO4 exhibits temperature-dependent structural transitions. At room temperature, it typically possesses a tetragonally distorted spinel structure.[3] This tetragonal structure undergoes a transition to an orthorhombic symmetry at the ferrimagnetic transition temperature.[3][4] High-resolution X-ray powder diffraction has been instrumental in identifying these subtle structural changes.[3][5]

The annealing process itself, particularly the calcination temperature during synthesis, dictates the initial crystal structure and its characteristics. For instance, spinel nickel chromite nanoparticles synthesized by a thermal treatment method form a normal spinel phase at calcination temperatures between 550 and 850 °C.[6]

Table 1: Effect of Annealing/Calcination Temperature on the Crystal Structure of Cr2NiO4

Annealing/Calcination Temperature (°C)Resulting Phase(s)Crystal SystemReference
550 - 850Single-phase NiCr2O4Normal Spinel[6]
800Tetragonal NiCr2O4 + Rhombohedral Cr2O3Tetragonal + Rhombohedral[1]
900Tetragonal NiCr2O4 + Rhombohedral Cr2O3Tetragonal + Rhombohedral[1]
1000Single-phase NiCr2O4Tetragonal[1]

Influence of Annealing on Microstructure: Crystallite and Grain Size

Annealing temperature has a direct and significant impact on the crystallite and grain size of Cr2NiO4. Higher annealing temperatures provide the necessary thermal energy for grain growth.

In a study utilizing a thermal treatment synthesis, the average crystallite size of NiCr2O4 nanoparticles was observed to increase with the calcination temperature.[6] Similarly, another study found that sintering NiCr2O4 ceramics at higher temperatures led to an increase in crystallite size.[7]

Table 2: Influence of Annealing/Calcination Temperature on Crystallite Size of Cr2NiO4

Annealing/Calcination Temperature (°C)Average Crystallite Size (nm)Reference
550~7
850~64
80028[7]
120078[7]

This trend of increasing crystallite size with annealing temperature is a well-established phenomenon in materials science, driven by the reduction of grain boundary energy.

Experimental Protocols

Synthesis of Cr2NiO4 via Wet Chemical Method and Subsequent Annealing[1]
  • Precursor Preparation: An aqueous solution containing stoichiometric amounts of nickel and chromium salts is prepared.

  • Precipitation: A precipitating agent is added to the solution to co-precipitate the metal hydroxides or carbonates.

  • Washing and Drying: The precipitate is thoroughly washed with deionized water to remove impurities and then dried.

  • Annealing: The dried powder is subjected to annealing at different temperatures (e.g., 800, 900, and 1000 °C) for a specified duration in a furnace.

  • Characterization: The annealed samples are characterized using X-ray diffraction (XRD) to determine the phase composition and crystal structure.

Synthesis of Cr2NiO4 Nanoparticles via Thermal Treatment[6]
  • Precursor Mixture: A mixture of nickel and chromium precursors is prepared.

  • Thermal Treatment/Calcination: The precursor mixture is calcined in a furnace at a range of temperatures (e.g., 550, 650, 750, and 850 °C) for a set time.

  • Characterization: The resulting powders are analyzed using XRD to confirm the formation of the spinel phase and to calculate the crystallite size using the Scherrer equation. Transmission electron microscopy (TEM) can be used to visualize the nanoparticle morphology and size.

Visualizing the Effects of Annealing

Logical Flow of Annealing Effects

AnnealingEffects cluster_params Annealing Parameters cluster_structure Structural Changes Temp Annealing Temperature Phase Phase Composition (Purity) Temp->Phase Determines reaction completion Crystal Crystal Structure (Lattice Parameters) Temp->Crystal Influences phase stability Micro Microstructure (Crystallite/Grain Size) Temp->Micro Promotes grain growth Atmosphere Annealing Atmosphere Atmosphere->Phase Affects phase purity

Caption: Relationship between annealing parameters and structural outcomes in Cr2NiO4.

Experimental Workflow for Studying Annealing Effects

ExperimentalWorkflow cluster_synthesis Synthesis cluster_annealing Annealing cluster_characterization Characterization Start Precursor Preparation Precipitate Precipitation/ Mixing Start->Precipitate Dry Drying Precipitate->Dry Anneal Annealing at Varying Temperatures Dry->Anneal XRD X-Ray Diffraction (Phase, Crystal Structure) Anneal->XRD SEM_TEM Microscopy (SEM/TEM) (Morphology, Grain Size) Anneal->SEM_TEM

Caption: A typical experimental workflow for synthesizing and analyzing annealed Cr2NiO4.

Conclusion

The annealing process is a critical step in the synthesis of Cr2NiO4, with the annealing temperature and atmosphere being the primary determinants of the final structural properties. Achieving a single-phase, crystalline Cr2NiO4 material necessitates careful optimization of these parameters. Higher annealing temperatures generally promote the formation of the desired spinel phase and lead to an increase in crystallite and grain size. For researchers and professionals working with Cr2NiO4, a thorough understanding and precise control of the annealing process are paramount to producing materials with tailored structural characteristics for specific applications. Future research could further elucidate the effects of different annealing atmospheres and durations on the finer aspects of the Cr2NiO4 structure and its resultant physical properties.

References

Theoretical Insights into the Properties of Cr2NiO4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretically predicted structural, electronic, and magnetic properties of Chromium Nickel Oxide (Cr2NiO4). The information is compiled from established computational materials science databases and a review of relevant theoretical studies on similar spinel oxide systems. The guide details the methodologies used for these predictions, offering a framework for further computational research.

Predicted Structural Properties

Chromium nickel oxide (Cr2NiO4) adopts a spinel crystal structure. At room temperature, it exhibits a tetragonally distorted form.[1] This distortion is a key characteristic of this material. Upon cooling to low temperatures, Cr2NiO4 undergoes a structural phase transition.[1]

The crystallographic details, derived from both experimental data and theoretical geometry optimization, are summarized below. The Materials Project, which uses Density Functional Theory (DFT) for its calculations, provides a computed structure that is a monoclinic representation of the tetragonal cell.[2] Experimental studies using powder diffraction have identified the room temperature phase as tetragonal with the space group I41/amd, which transitions to an orthorhombic structure (space group Fddd) below its magnetic ordering temperature.[1]

PropertyTheoretical (Monoclinic Representation)[2]Experimental (Tetragonal - 100 K)[1]Experimental (Orthorhombic - 15 K)[1]
Space Group C2/mI41/amdFddd
Lattice Constant a 10.49 Å~8.171 Å~8.171 Å
Lattice Constant b 5.87 Å~8.171 Å~8.184 Å
Lattice Constant c 5.85 Å~8.563 Å~8.563 Å
Lattice Angle α 90.00°90.00°90.00°
Lattice Angle β 123.62°90.00°90.00°
Lattice Angle γ 90.00°90.00°90.00°
Unit Cell Volume 300.17 ųNot reportedNot reported

Note: The theoretical lattice parameters from the Materials Project are for a different conventional cell representation than the experimental data.

In this spinel structure, Ni²⁺ ions occupy tetrahedral sites, while Cr³⁺ ions are situated in the octahedral sites.[2] The CrO₆ octahedra share edges with each other and corners with the NiO₄ tetrahedra.[2]

Predicted Electronic and Magnetic Properties

Detailed theoretical predictions of the electronic and magnetic properties of Cr2NiO4 are based on first-principles calculations, which are essential for understanding its behavior at a quantum level.

Electronic Structure

While specific DFT calculations for the band structure of Cr2NiO4 are not widely published, studies on similar nickelate and chromite compounds suggest it is likely a semiconductor with a relatively small band gap or potentially exhibits half-metallic properties. The electronic properties are dominated by the d-orbitals of the transition metal ions (Cr and Ni) and the p-orbitals of the oxygen atoms.

A theoretical investigation would typically reveal:

  • Band Gap: Standard DFT calculations using functionals like the Generalized Gradient Approximation (GGA) are known to underestimate the band gap of semiconductors. More accurate predictions would require hybrid functionals (like HSE06) or many-body perturbation theory (like the GW approximation).

  • Density of States (DOS): The DOS would show the contribution of Cr 3d, Ni 3d, and O 2p orbitals to the valence and conduction bands. The region around the Fermi level would be of particular interest to determine the metallic or insulating nature of the material.

Magnetic Properties

Cr2NiO4 is known to be ferrimagnetic, with a Curie temperature (Tc) of approximately 70 K.[1] Below this temperature, the magnetic moments of the atoms on different sublattices align in an antiparallel fashion, resulting in a net magnetic moment.

Theoretical predictions for magnetic properties would involve:

  • Magnetic Moment: DFT calculations, often including a Hubbard U correction (DFT+U) to account for strong electron correlation in the d-orbitals of Cr and Ni, can predict the local magnetic moments on each ion.

  • Magnetic Ordering: By calculating the total energy for different magnetic configurations (ferromagnetic, various antiferromagnetic arrangements, and ferrimagnetic), the ground state magnetic ordering can be determined. For Cr2NiO4, the ferrimagnetic state is the predicted and experimentally verified ground state.[1]

PropertyPredicted/Experimental Value
Magnetic Ordering Ferrimagnetic
Curie Temperature (Tc) ~70 K[1]
Magnetic Moment Awaiting specific theoretical studies.

Methodologies for Theoretical Prediction

The theoretical prediction of Cr2NiO4 properties relies on quantum mechanical simulations, primarily using Density Functional Theory (DFT).

Computational Protocol: A DFT-based Approach
  • Structural Optimization:

    • Initial Structure: Begin with the experimentally determined crystal structure of Cr2NiO4 (e.g., the tetragonal I41/amd structure).

    • DFT Code: Employ a plane-wave DFT code such as VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO.

    • Pseudopotentials: Use projector augmented-wave (PAW) pseudopotentials to describe the interaction between core and valence electrons.

    • Exchange-Correlation Functional: Start with the Perdew-Burke-Ernzerhof (PBE) functional, a common choice within the Generalized Gradient Approximation (GGA).

    • Energy Cutoff: Set a plane-wave energy cutoff sufficiently high to ensure convergence (e.g., 520 eV).

    • k-point Mesh: Use a Monkhorst-Pack grid for sampling the Brillouin zone. The density of the grid should be tested for convergence.

    • Relaxation: Allow the lattice vectors and atomic positions to fully relax until the forces on each atom are below a threshold (e.g., 0.01 eV/Å).

  • Electronic Structure Calculation:

    • Self-Consistent Field (SCF) Calculation: Perform a static SCF calculation on the optimized structure to obtain the ground-state charge density.

    • Band Structure: Calculate the electronic band structure along high-symmetry paths in the Brillouin zone.

    • Density of States (DOS): Compute the total and projected density of states to analyze the orbital contributions.

    • Advanced Functionals (for accurate band gap): If a more accurate band gap is needed, perform calculations using a hybrid functional like HSE06, which mixes a portion of exact Hartree-Fock exchange with the GGA functional.

  • Magnetic Property Calculation:

    • Spin Polarization: Perform spin-polarized calculations, initializing the magnetic moments on the Cr and Ni atoms in various configurations (ferromagnetic, antiferromagnetic, and ferrimagnetic).

    • DFT+U: To correctly model the localized d-electrons, apply the DFT+U method. The Hubbard U parameter for Cr and Ni can be determined from linear response theory or taken from literature values for similar oxides.

    • Ground State Determination: Compare the total energies of the different magnetic configurations. The configuration with the lowest energy corresponds to the magnetic ground state.

    • Magnetic Moment Analysis: Extract the local magnetic moments on each atom from the converged ground-state calculation.

Visualizations

Workflow for Theoretical Prediction of Cr2NiO4 Properties

DFT_Workflow cluster_setup 1. Initial Setup cluster_geo_opt 2. Structural Optimization cluster_electronic 3. Electronic Properties cluster_magnetic 4. Magnetic Properties cluster_analysis 5. Analysis & Results start Define Initial Crystal Structure (e.g., from experiment) params Set DFT Parameters (Functional, Cutoff, k-points) start->params geo_opt Geometry Relaxation (Optimize lattice and atomic positions) params->geo_opt scf Self-Consistent Field (SCF) Calculation geo_opt->scf spin_pol Spin-Polarized DFT+U Calculation geo_opt->spin_pol struct_props Structural Properties geo_opt->struct_props band Band Structure Calculation scf->band dos Density of States (DOS) Calculation scf->dos elec_props Electronic Properties (Band Gap, DOS) band->elec_props dos->elec_props mag_moment Calculate Magnetic Moments & Exchange Interactions spin_pol->mag_moment mag_props Magnetic Properties (Ordering, Moment) mag_moment->mag_props

Caption: A flowchart of the computational workflow for predicting Cr2NiO4 properties using DFT.

References

Vibrational Spectroscopy of Chromium Nickel Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the vibrational spectroscopy of chromium nickel oxide (NiCr₂O₄), a material of significant interest due to its diverse applications in catalysis, energy storage, and as a corrosion product in high-temperature environments. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed experimental protocols, quantitative data, and visual workflows to facilitate a deeper understanding of the vibrational characteristics of this mixed metal oxide.

Core Concepts in Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques like Raman and Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules and crystal lattices. When applied to solid-state materials like chromium nickel oxide, these techniques provide a molecular-level fingerprint, revealing information about:

  • Phase Identification: Distinguishing between different crystalline and amorphous phases.

  • Crystal Structure: Elucidating details about the local coordination and symmetry of atoms within the crystal lattice.

  • Chemical Bonding: Characterizing the nature and strength of the metal-oxygen bonds (Ni-O and Cr-O).

  • Cation Distribution: Investigating the arrangement of nickel and chromium ions within the spinel structure.

Chromium nickel oxide typically crystallizes in the spinel structure with the general formula AB₂O₄, where the divalent A-site cation (Ni²⁺) occupies a tetrahedral position and the trivalent B-site cation (Cr³⁺) occupies an octahedral position.[1] Group theory predicts that the ideal cubic spinel structure (space group Fd-3m) will have five first-order Raman active modes (A₁g + E_g_ + 3F₂g) and several infrared-active modes.[2][3][4]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for obtaining high-quality spectroscopic data. The following sections outline established protocols for the synthesis of NiCr₂O₄ and its subsequent analysis by vibrational spectroscopy.

Synthesis of NiCr₂O₄ Nanoparticles via Co-Precipitation

The co-precipitation method is a widely used, cost-effective, and reliable technique for synthesizing high-purity, nanocrystalline mixed metal oxides.[5][6]

Materials:

  • Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Ammonia solution (NH₄OH, 15%)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: Prepare an aqueous solution containing stoichiometric amounts of nickel (II) nitrate and chromium (III) nitrate.

  • Heating: Heat the mixed nitrate solution to 70-80°C under constant and uniform stirring.[5]

  • Precipitation: Add the 15% ammonia solution dropwise to the heated precursor solution while continuing to stir. Monitor the pH and maintain it within the range of 6.5–8 to induce the co-precipitation of the metal hydroxides.[5]

  • Digestion: Maintain the precipitate at 70-80°C for an additional 2 hours to allow for particle growth and improved crystallinity.[5]

  • Aging: Allow the precipitate to age in the mother liquor for 24 hours at room temperature.[5]

  • Washing and Drying: Filter the precipitate and wash it several times with deionized water to remove any residual ions. Dry the resulting solid in an oven at 150°C for 24 hours.[5]

  • Calcination: Calcine the dried powder in a muffle furnace at 650°C for 6 hours to decompose the hydroxides and form the crystalline NiCr₂O₄ spinel phase.[5][6]

Raman Spectroscopy Analysis

Sample Preparation: The synthesized NiCr₂O₄ powder can be analyzed directly. A small amount of the powder is typically placed on a microscope slide or pressed into a shallow well on a sample holder.

Instrumentation and Data Acquisition:

  • Spectrometer: A micro-Raman spectrometer equipped with a confocal microscope is used.

  • Laser Excitation: An argon ion laser (e.g., 514.5 nm) or a He-Ne laser (632.8 nm) is commonly employed as the excitation source.[7] Laser power should be kept low (typically <5 mW at the sample) to avoid laser-induced heating and potential sample degradation.

  • Objective Lens: A high-magnification objective (e.g., 50x or 100x) is used to focus the laser beam onto the sample and collect the scattered light.

  • Spectrometer Settings: The scattered light is dispersed by a grating (e.g., 1800 grooves/mm) and detected by a CCD camera.[7] Spectra are typically collected over a wavenumber range of 100-1000 cm⁻¹ with a spectral resolution of 1-2 cm⁻¹.

  • Data Collection: Multiple spectra are often collected from different spots on the sample and averaged to ensure representativeness.

FTIR Spectroscopy Analysis (KBr Pellet Method)

The KBr pellet method is a standard technique for preparing solid samples for transmission FTIR analysis.[8]

Sample Preparation:

  • Grinding: Finely grind approximately 1-2 mg of the synthesized NiCr₂O₄ powder using an agate mortar and pestle.[8]

  • Mixing: Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[8] The KBr acts as an infrared-transparent matrix.

  • Pellet Formation: Transfer the homogeneous mixture to a pellet die and apply several tons of pressure using a hydraulic press. This forms a thin, transparent, or translucent pellet.[8]

  • Analysis: Place the KBr pellet into the sample holder in the FTIR spectrometer's beam path for analysis. A background spectrum of a pure KBr pellet should be collected first.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared spectrometer is used.

  • Spectral Range: Spectra are typically recorded in the mid-infrared region, from 4000 to 400 cm⁻¹.

  • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

  • Data Collection: Typically, 32 or 64 scans are co-added and averaged to improve the signal-to-noise ratio.

Data Presentation and Interpretation

The vibrational spectra of NiCr₂O₄ are characterized by distinct peaks corresponding to specific atomic motions. The quantitative data derived from these spectra are summarized below.

Raman Spectroscopy Data

The Raman spectrum of NiCr₂O₄ is dominated by vibrations involving the motion of oxygen atoms within the spinel lattice. The table below summarizes the experimentally observed Raman-active modes.

Raman ModeWavenumber (cm⁻¹)[9]Vibrational Description[7]
F₂g(1)~191Complex motions of the octahedral group
E_g_~429Symmetric bending of oxygen against the octahedral (Cr³⁺) cation
F₂g(2)~508Asymmetric bending of oxygen in the octahedral group
F₂g(3)~580Asymmetric stretching of the Cr-O bond
A₁g~676Symmetric stretching of the Ni-O bond (breathing mode of the tetrahedron)
FTIR Spectroscopy Data

FTIR spectroscopy is particularly sensitive to the stretching vibrations of metal-oxygen bonds in the lower wavenumber region.

Wavenumber Range (cm⁻¹)BondVibrational Mode
~570 cm⁻¹Cr-OStretching vibration of the octahedral CrO₆ group[10]
~400-500 cm⁻¹Ni-OStretching vibration of the tetrahedral NiO₄ group[11][12]
> 3000 cm⁻¹O-HStretching of adsorbed water molecules (if present)
~1630 cm⁻¹H-O-HBending of adsorbed water molecules (if present)[13]

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the underlying structural-spectral relationships.

experimental_workflow Experimental Workflow for Synthesis and Characterization of NiCr₂O₄ cluster_synthesis Synthesis (Co-Precipitation) cluster_characterization Characterization Precursors Mix Ni(NO₃)₂ and Cr(NO₃)₃ Aqueous Solutions Precipitation Add NH₄OH (pH 6.5-8) Heat to 70-80°C Precursors->Precipitation Aging Age Precipitate for 24h Precipitation->Aging Wash_Dry Wash and Dry at 150°C Aging->Wash_Dry Calcination Calcine at 650°C for 6h Wash_Dry->Calcination Product NiCr₂O₄ Nanopowder Calcination->Product Raman Raman Spectroscopy Product->Raman FTIR FTIR Spectroscopy Product->FTIR XRD X-Ray Diffraction (for phase confirmation) Product->XRD

Workflow from synthesis to spectroscopic characterization.

logical_relationship Relationship between NiCr₂O₄ Spinel Structure and Raman Modes cluster_sites Cation Sites cluster_modes Predicted Raman Active Modes Spinel NiCr₂O₄ Crystal (Spinel Structure, Fd-3m) Tetrahedral Tetrahedral Site (A) Ni²⁺ Spinel->Tetrahedral Octahedral Octahedral Site (B) Cr³⁺ Spinel->Octahedral A1g A₁g (~676 cm⁻¹) Symmetric Stretch (Tetrahedral Breathing) Tetrahedral->A1g primarily involves Eg E_g_ (~429 cm⁻¹) Symmetric Bend Octahedral->Eg primarily involves F2g 3 F₂g Modes (Asymmetric Stretch/Bend) Octahedral->F2g primarily involves

Correlation of spinel structure sites to Raman modes.

References

An In-depth Technical Guide to the Solid-State Synthesis of Polycrystalline Cr₂NiO₄

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state synthesis of polycrystalline chromium nickel oxide (Cr₂NiO₄), a spinel material of significant interest for its magnetic and potential catalytic properties. This document outlines detailed experimental protocols, presents key quantitative data in a comparative format, and visualizes the synthesis workflow and influential parametric relationships.

Introduction to Cr₂NiO₄ and Solid-State Synthesis

Chromium nickel oxide (Cr₂NiO₄) is a member of the spinel family of compounds, which are characterized by the general formula AB₂O₄. In the case of Cr₂NiO₄, Ni²⁺ ions typically occupy the tetrahedral (A) sites and Cr³⁺ ions occupy the octahedral (B) sites within the crystal lattice. This material exhibits interesting magnetic properties, including a transition from a paramagnetic to a ferrimagnetic state at a Néel temperature (TN) that is sensitive to the synthesis conditions.[1]

Solid-state synthesis is a conventional and widely used method for preparing polycrystalline ceramics and inorganic materials.[2] The process involves the high-temperature reaction of solid precursors, which are intimately mixed to maximize the contact area for diffusion-controlled reactions.[2] Key parameters that influence the final product's phase purity, crystallinity, and properties include the choice of precursors, stoichiometry, reaction temperature, duration, atmosphere, and the number of intermediate grinding steps.

Experimental Protocols for Solid-State Synthesis of Cr₂NiO₄

The following protocols are synthesized from established methodologies for the solid-state preparation of polycrystalline Cr₂NiO₄.

Precursor Materials and Stoichiometry
  • Precursors : High-purity nickel(II) oxide (NiO) and chromium(III) oxide (Cr₂O₃) powders are the standard starting materials.[1][3]

  • Stoichiometry : The precursors are weighed in a 1:1 molar ratio to achieve the stoichiometric formation of Cr₂NiO₄.

Milling and Mixing
  • Objective : To achieve a homogeneous mixture of the precursor powders, which is critical for a complete reaction.

  • Procedure :

    • Weigh the stoichiometric amounts of NiO and Cr₂O₃.

    • Combine the powders in an agate mortar.

    • Grind the mixture thoroughly for at least 30-60 minutes to ensure intimate mixing and to reduce the particle size, thereby increasing the reactive surface area. For larger batches, ball milling may be employed.

Calcination and Sintering
  • Objective : To induce the solid-state reaction between NiO and Cr₂O₃ to form the Cr₂NiO₄ spinel phase. This is typically a multi-step process.

  • General Procedure :

    • Transfer the homogenized powder mixture into an alumina crucible.

    • Place the crucible in a programmable muffle furnace.

    • Heat the mixture according to a defined temperature profile (see section 2.4 for examples).

    • After the initial heating cycle, cool the furnace to room temperature.

    • Remove the sample and perform intermediate grinding to break up agglomerates and expose fresh surfaces for further reaction.

    • Return the powder to the crucible and repeat the heating process at the same or a higher temperature for an extended duration to ensure the completion of the reaction and improve crystallinity.

Example Synthesis Conditions

The final properties of the synthesized Cr₂NiO₄ are highly dependent on the calcination/sintering temperature and the furnace atmosphere.

  • Synthesis in Air :

    • Initial Calcination : Heat the mixture to 900-1000°C for 4-6 hours.

    • Intermediate Grinding : Grind the calcined powder thoroughly.

    • Final Sintering : Re-heat the powder to 1200°C for 12-24 hours.[1]

  • Synthesis in Inert Atmosphere (Argon or Nitrogen) :

    • Procedure : Follow the same heating steps as for synthesis in air, but with a continuous flow of high-purity argon or in a static nitrogen atmosphere.[1]

    • Note : Synthesis in a nitrogen atmosphere may require higher temperatures (e.g., 1300°C) to achieve a complete reaction.[1]

Characterization Techniques
  • X-ray Diffraction (XRD) : To identify the crystalline phases present, determine the lattice parameters, and estimate the crystallite size.

  • Scanning Electron Microscopy (SEM) : To observe the morphology and microstructure of the polycrystalline powder.

  • Magnetization Measurements : To determine the magnetic properties, such as the Néel temperature (TN) and the spin ordering temperature (Ts).

Quantitative Data Presentation

The following table summarizes key quantitative data for polycrystalline Cr₂NiO₄ synthesized via the solid-state method under different conditions.

Synthesis ConditionPhase(s) PresentLattice Parameters (Å)TN (K)Ts (K)Reference(s)
1200°C in AirCubic Spinel (Fd-3m)a ≈ 8.31 - 8.3268.5 - 73.122.3 - 25.7[1]
1200°C in flowing ArgonCubic & Tetragonal Spinel, Metallic Ni, α-Cr₂O₃-63.027.2[1]
1200°C in static NitrogenCubic & Tetragonal Spinel, trace α-Cr₂O₃-67.725.8[1]
Co-precipitation, calcined at 650°C for 6hCubic Spinel (Fd-3m)a = 8.3169--[4]
Thermal treatment, calcined at 550-850°CCubic Spinel (Fd-3m)a = 8.350 (for sample calcined at an unspecified temperature within the range)--[5]

Visualizing the Synthesis and Parametric Influences

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the solid-state synthesis of Cr₂NiO₄ and the influence of the synthesis atmosphere on the final product.

experimental_workflow cluster_precursors Precursor Preparation cluster_processing Processing cluster_characterization Characterization NiO NiO Powder Mixing Stoichiometric Weighing & Homogeneous Mixing (Agate Mortar) NiO->Mixing Cr2O3 Cr₂O₃ Powder Cr2O3->Mixing Calcination1 Initial Calcination (e.g., 900-1000°C, 4-6h) Mixing->Calcination1 Grinding Intermediate Grinding Calcination1->Grinding Sintering Final Sintering (e.g., 1200°C, 12-24h) Grinding->Sintering Product Polycrystalline Cr₂NiO₄ Sintering->Product XRD XRD Analysis SEM SEM Analysis Magnetometry Magnetization Measurements Product->XRD Product->SEM Product->Magnetometry

Caption: Experimental workflow for the solid-state synthesis of Cr₂NiO₄.

parametric_influence cluster_synthesis Synthesis Atmosphere cluster_phases Resulting Phases cluster_properties Magnetic Properties Air Air PureSpinel Pure Cubic Spinel (Fd-3m) Air->PureSpinel Argon Flowing Argon MixedPhases Mixed Phases: Spinel (Cubic & Tetragonal) + Impurities (Ni, Cr₂O₃) Argon->MixedPhases Nitrogen Static Nitrogen Nitrogen->MixedPhases HigherTN Higher Tₙ (68.5 - 73.1 K) PureSpinel->HigherTN LowerTN Lower Tₙ (63.0 K) MixedPhases->LowerTN

Caption: Influence of synthesis atmosphere on Cr₂NiO₄ phases and properties.

Conclusion

The solid-state synthesis of polycrystalline Cr₂NiO₄ is a robust method that allows for the production of this interesting magnetic material. The final properties of the synthesized powder are highly sensitive to the reaction conditions, particularly the temperature and atmosphere. Synthesis in air at around 1200°C tends to yield a pure cubic spinel phase with a higher Néel temperature. In contrast, synthesis in inert atmospheres like argon or nitrogen can lead to the formation of mixed phases and a suppression of the Néel temperature. Careful control of these parameters is therefore essential for obtaining Cr₂NiO₄ with desired and reproducible properties for research and potential applications.

References

The Surface Chemistry of Chromium Nickel Oxide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, characterization, and surface properties of chromium nickel oxide materials, highlighting their potential in advanced applications.

Introduction

Chromium nickel oxide (Cr-Ni-O) systems represent a versatile class of mixed metal oxides with a rich surface chemistry that underpins their utility in a wide range of applications, from catalysis to emerging biomedical uses. The synergistic effects arising from the combination of chromium and nickel oxides on the nanoscale give rise to unique electronic, magnetic, and reactive properties. This technical guide provides a comprehensive overview of the synthesis, surface characterization, and functional attributes of chromium nickel oxide nanoparticles, with a particular focus on aspects relevant to researchers, scientists, and professionals in drug development.

Synthesis of Chromium Nickel Oxide Nanoparticles

The properties of chromium nickel oxide nanomaterials are intrinsically linked to their synthesis method, which dictates particle size, morphology, crystallinity, and surface composition. Several common synthesis routes are employed, each offering distinct advantages.

Co-precipitation Method

Co-precipitation is a widely used, scalable, and cost-effective technique for producing mixed metal oxide nanoparticles.[1][2] This method involves the simultaneous precipitation of nickel and chromium hydroxides from a solution of their precursor salts (e.g., nitrates or chlorides) by the addition of a precipitating agent, typically a base like sodium hydroxide or ammonia.[3][4] The resulting precipitate is then washed, dried, and calcined at elevated temperatures to yield the final chromium nickel oxide nanoparticles.[5] The molar ratio of the metal precursors in the initial solution influences the final composition of the mixed oxide.[6]

Microemulsion Method

The microemulsion technique offers precise control over nanoparticle size and distribution.[7][8] This method utilizes a water-in-oil microemulsion system, where nanoscale water droplets act as nanoreactors. Precursor salts of chromium and nickel are dissolved in the aqueous phase, and a reducing agent, such as sodium borohydride (NaBH4), is introduced to initiate the formation of nanoparticles within the micelles.[7] The size of the resulting nanoparticles is dictated by the water-to-surfactant ratio.

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of Cr-doped NiO Nanoparticles [3]

  • Precursor Solution Preparation: Dissolve nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in desired molar ratios in deionized water with continuous stirring.

  • Precipitation: Slowly add a solution of sodium hydroxide (NaOH) to the precursor solution until the pH reaches a value conducive to the complete precipitation of metal hydroxides.

  • Aging: The resulting precipitate is aged for a specified period to ensure complete reaction and particle growth.

  • Washing and Drying: The precipitate is repeatedly washed with deionized water and ethanol to remove impurities and then dried in an oven at a moderate temperature (e.g., 80-100 °C).

  • Calcination: The dried powder is calcined in a muffle furnace at a high temperature (e.g., 500-800 °C) for several hours to induce the formation of the crystalline chromium nickel oxide phase.[5]

Protocol 2: Microemulsion Synthesis of Cr-Ni Nanoparticles [7]

  • Microemulsion Formation: Prepare a water-in-oil microemulsion by mixing an oil phase (e.g., isooctane), a surfactant (e.g., CTAB), and a co-surfactant (e.g., n-butanol).

  • Precursor Introduction: Prepare two separate microemulsions. In the first, introduce an aqueous solution of chromium (III) nitrate and nickel (II) chloride into the microemulsion system. In the second, introduce an aqueous solution of sodium borohydride (NaBH₄).

  • Reaction: Mix the two microemulsions under constant stirring to allow for the reduction of the metal ions and the formation of nanoparticles within the micelles.

  • Particle Recovery: The nanoparticles are recovered from the microemulsion by adding a solvent like acetone to break the emulsion, followed by centrifugation and washing.

  • Heat Treatment: The recovered nanoparticles are heat-treated in an inert atmosphere (e.g., nitrogen) at various temperatures to control their crystallinity and phase.[7]

G cluster_solution Solution Preparation cluster_reaction Precipitation cluster_processing Post-Processing cluster_product Final Product precursors Dissolve Ni and Cr Precursor Salts precipitation Add Precipitating Agent (e.g., NaOH) precursors->precipitation Stirring washing Wash and Dry Precipitate precipitation->washing calcination Calcination washing->calcination nanoparticles Cr-Ni Oxide Nanoparticles calcination->nanoparticles

Surface Characterization Techniques

A multi-technique approach is essential for a thorough understanding of the surface chemistry of chromium nickel oxide.

Spectroscopic Methods
  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to determine the elemental composition and oxidation states of the constituent elements on the surface of the material.[9] For chromium nickel oxide, XPS can distinguish between different oxidation states of nickel (e.g., Ni²⁺, Ni³⁺) and chromium (e.g., Cr³⁺, Cr⁶⁺), providing insights into the surface redox chemistry.[9][10] The binding energies of the Ni 2p and Cr 2p core levels are particularly informative.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the vibrational modes of chemical bonds present on the nanoparticle surface.[11] In the context of chromium nickel oxide, FTIR spectra typically show characteristic absorption bands corresponding to Ni-O and Cr-O stretching vibrations, confirming the formation of the mixed oxide.[5][6] The position and shape of these bands can be influenced by the material's crystallinity and the presence of surface hydroxyl groups.

Microscopic and Structural Analysis
  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These microscopy techniques are employed to visualize the morphology, size, and aggregation state of the nanoparticles.[3] TEM can provide high-resolution images of individual nanoparticles, revealing their crystal structure and size distribution.[7] SEM is useful for examining the overall surface topography of the nanoparticle agglomerates.

  • X-ray Diffraction (XRD): XRD is the primary technique for determining the crystalline structure and phase composition of the synthesized materials. The diffraction pattern reveals the crystal lattice parameters and allows for the identification of phases such as NiO, Cr₂O₃, and spinel structures like NiCr₂O₄.[12] The crystallite size can also be estimated from the broadening of the XRD peaks using the Scherrer equation.

Surface Area and Porosity Analysis
  • Brunauer-Emmett-Teller (BET) Analysis: The BET method is used to determine the specific surface area of the nanoparticles by measuring the physical adsorption of a gas (typically nitrogen) onto the material's surface.[13][14][15] A high surface area is often desirable for applications such as catalysis, as it provides more active sites for reactions. The analysis of the adsorption-desorption isotherm can also provide information about the pore size distribution of the material.

Experimental Protocols

Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis [16]

  • Sample Preparation: Mount the powdered chromium nickel oxide sample onto a sample holder using double-sided adhesive tape.

  • Instrument Setup: Introduce the sample into the ultra-high vacuum chamber of the XPS spectrometer. Use a monochromatic Al Kα X-ray source.

  • Data Acquisition: Acquire a survey scan to identify all elements present on the surface. Then, perform high-resolution scans over the Ni 2p, Cr 2p, and O 1s regions to determine the chemical states and their relative concentrations.

  • Data Analysis: Process the high-resolution spectra by fitting the peaks to known binding energies for different oxidation states, taking into account multiplet splitting for transition metal oxides.[10][17]

Protocol 4: BET Surface Area Analysis

  • Degassing: Degas the sample under vacuum at an elevated temperature to remove any adsorbed moisture and other volatile impurities from the surface.

  • Adsorption/Desorption: Cool the sample to liquid nitrogen temperature (77 K) and introduce nitrogen gas at controlled pressures. Measure the amount of gas adsorbed at each pressure point to generate an adsorption isotherm. Then, gradually decrease the pressure to obtain the desorption isotherm.

  • Data Analysis: Apply the BET theory to the linear portion of the adsorption isotherm to calculate the specific surface area. Analyze the full isotherm to determine the pore volume and pore size distribution.

G cluster_synthesis Synthesis cluster_characterization Characterization Techniques cluster_properties Determined Properties synthesis Synthesized Cr-Ni Oxide xps XPS synthesis->xps ftir FTIR synthesis->ftir tem_sem TEM/SEM synthesis->tem_sem xrd XRD synthesis->xrd bet BET synthesis->bet composition Surface Composition & Oxidation States xps->composition bonding Chemical Bonding ftir->bonding morphology Morphology & Size tem_sem->morphology structure Crystalline Structure & Phase xrd->structure surface_area Surface Area & Porosity bet->surface_area

Quantitative Surface Properties

The quantitative surface and material properties of chromium nickel oxide nanoparticles are highly dependent on the synthesis method and processing conditions.

Table 1: Physical and Chemical Properties of Chromium Nickel Oxide Nanoparticles

PropertyValue RangeSynthesis MethodReference
Crystallite Size (nm) 13 - 37Co-precipitation[3][5]
5 - 10Microemulsion[7]
Particle Size (nm) 20 - 70Aqueous Precipitation[18]
25.8 - 49.7Oxidation Process[19][20]
Band Gap (eV) 4.10 - 4.19Co-precipitation (Cr-doped NiO)[3]
BET Surface Area (m²/g) 3.99 - 45.88Precipitation[13]
48 - 82Deposition on Fumed Oxides[14]
Pore Volume (cm³/g) 0.086 - 0.1984Precipitation[13]
Pore Size (Å) 32.81 - 190.52Precipitation[13]

Surface Chemistry and Reactivity

The surface of chromium nickel oxide is characterized by the presence of both chromium and nickel ions in various oxidation states, as well as surface hydroxyl groups.[21] The relative abundance of these species dictates the material's catalytic and adsorptive properties.

  • Acid-Base Properties: The surface contains both Lewis and Brønsted acid and base sites associated with the metal cations and hydroxyl groups, respectively. The nature and strength of these sites can be tuned by altering the Cr/Ni ratio and the calcination temperature.

  • Redox Properties: The ability of chromium and nickel to exist in multiple oxidation states imparts redox functionality to the material.[21] This is particularly relevant for catalytic applications, where the material can participate in electron transfer reactions. For instance, NiO-based catalysts are known for their activity in oxidative dehydrogenation reactions.[22]

  • Surface Functionalization: The surface of chromium nickel oxide can be functionalized with various organic molecules to tailor its properties for specific applications.[23][24][25] For example, self-assembled monolayers (SAMs) can be used to modify the work function of the material for electronic applications or to attach specific ligands for targeted drug delivery.

G Ni2 Ni2 adsorption adsorption Ni2->adsorption Lewis Acid Site catalysis catalysis Ni2->catalysis Redox Activity Cr3 Cr3 Cr3->adsorption Lewis Acid Site Cr3->catalysis Redox Activity OH OH OH->adsorption Brønsted Acid/Base functionalization functionalization OH->functionalization Anchoring Site Ni3 Ni3 Ni3->catalysis Redox Activity Cr6 Cr6 Cr6->catalysis Redox Activity

Applications in Drug Development and Beyond

The unique surface properties of chromium nickel oxide nanoparticles make them promising candidates for various applications, including those in the biomedical field.

  • Catalysis: Chromium nickel oxides have been investigated as catalysts for various reactions, including the selective oxidation of carbon monoxide and the oxidative dehydrogenation of ethane.[22][26] Their catalytic activity is attributed to the synergistic effects between the two metal oxides and the presence of tunable redox and acid-base sites.

  • Drug Delivery: The high surface area and potential for surface functionalization of nickel oxide-based nanoparticles make them attractive for drug delivery applications.[27][28][29][30] Drugs can be loaded onto the nanoparticle surface through adsorption or covalent bonding. The release of the drug can then be triggered by changes in the physiological environment, such as pH. For instance, nickel oxide nanoparticles have been explored for the delivery of antibiotics and anti-cancer drugs.[27][29]

  • Sensing and Other Applications: The electronic properties of chromium nickel oxide materials also lend themselves to applications in chemical sensing. Furthermore, their magnetic properties can be exploited in applications such as magnetic hyperthermia.[8]

Conclusion

The surface chemistry of chromium nickel oxide is a rich and complex field with significant implications for the development of advanced materials. By carefully controlling the synthesis and processing of these materials, it is possible to tailor their surface properties to meet the demands of specific applications, from industrial catalysis to innovative drug delivery systems. A thorough understanding of the interplay between synthesis, structure, and surface reactivity, as elucidated by a combination of advanced characterization techniques, is crucial for unlocking the full potential of this versatile class of mixed metal oxides.

References

An In-Depth Technical Guide on the Thermodynamic Properties of Cr₂NiO₄ Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the formation of nickel chromite (Cr₂NiO₄), a spinel oxide of significant interest in various scientific and industrial fields. This document details the Gibbs free energy, enthalpy, and entropy of formation, outlines the experimental protocols for their determination, and presents a logical framework for understanding these properties.

Thermodynamic Data of Cr₂NiO₄ Formation

The formation of Cr₂NiO₄ can be considered from its constituent elements (nickel, chromium, and oxygen) or from its constituent binary oxides (nickel oxide, NiO, and chromium(III) oxide, Cr₂O₃). The thermodynamic data for the formation from oxides are more commonly reported in the literature.

Table 1: Summary of Thermodynamic Properties for the Formation of Cr₂NiO₄ at 298.15 K

Thermodynamic PropertySymbolValueUnitsMethod of Determination
From Constituent Oxides: NiO(s) + Cr₂O₃(s) → Cr₂NiO₄(s)
Standard Gibbs Free Energy of FormationΔG°f,oxNot explicitly found in searcheskJ/molElectrochemical Method (Potentiometric)
Standard Enthalpy of FormationΔH°f,oxNot explicitly found in searcheskJ/molHigh-Temperature Oxide Melt Solution Calorimetry (Anticipated)
Standard Entropy of FormationΔS°f,oxCalculated from S°(Cr₂NiO₄), S°(NiO), and S°(Cr₂O₃)J/(mol·K)Adiabatic Calorimetry
From Constituent Elements: Ni(s) + 2Cr(s) + 2O₂(g) → Cr₂NiO₄(s)
Standard Gibbs Free Energy of FormationΔG°f,elNot explicitly found in searcheskJ/molCalculated from ΔG°f,ox and data for NiO and Cr₂O₃
Standard Enthalpy of FormationΔH°f,elNot explicitly found in searcheskJ/molCalculated from ΔH°f,ox and data for NiO and Cr₂O₃
Standard Molar Entropy140.0 ± 0.3[1]J/(mol·K)Adiabatic Calorimetry

Note: While direct experimental values for the standard Gibbs free energy and enthalpy of formation of Cr₂NiO₄ from its constituent oxides were not found in the conducted searches, the methodologies for their determination are well-established and have been applied to similar spinel compounds. The value for the standard molar entropy has been experimentally determined.[1]

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of Cr₂NiO₄ formation involves several key experimental techniques.

Synthesis of Cr₂NiO₄

A prerequisite for any thermodynamic measurement is the synthesis of a pure, single-phase Cr₂NiO₄ sample. Common synthesis methods include:

  • Solid-State Reaction: This method involves the high-temperature reaction of stoichiometric amounts of NiO and Cr₂O₃ powders. The powders are intimately mixed, pressed into pellets, and calcined at temperatures typically ranging from 1000 to 1400 °C for extended periods, with intermediate grindings to ensure homogeneity. The reaction progress is monitored by X-ray diffraction (XRD).

  • Sol-Gel Method: This wet-chemical technique offers better homogeneity at lower temperatures. Precursors such as nickel nitrate and chromium nitrate are dissolved in a suitable solvent, and a chelating agent like citric acid is added. The solution is then heated to form a gel, which is subsequently dried and calcined at a specific temperature to yield the Cr₂NiO₄ spinel.

  • Co-precipitation: In this method, a solution containing stoichiometric amounts of soluble nickel and chromium salts (e.g., nitrates or chlorides) is prepared. A precipitating agent, such as a hydroxide or carbonate solution, is added to co-precipitate the metal hydroxides or carbonates. The resulting precipitate is then washed, dried, and calcined to form the spinel phase.

Determination of Gibbs Free Energy of Formation

The standard Gibbs free energy of formation of Cr₂NiO₄ from its constituent oxides can be determined using a solid-state electrochemical method, specifically employing an electromotive force (EMF) measurement with a zirconia-based solid electrolyte.

Experimental Setup:

A galvanic cell is constructed as follows:

Pt | Ni, NiO || YSZ || Ni, Cr₂O₃, Cr₂NiO₄ | Pt

where:

  • Pt represents the platinum electrodes.

  • Ni, NiO is the reference electrode with a known oxygen partial pressure.

  • YSZ (Yttria-Stabilized Zirconia) is the solid electrolyte that conducts oxygen ions at high temperatures.

  • Ni, Cr₂O₃, Cr₂NiO₄ is the working electrode containing the three phases in equilibrium.

Procedure:

  • The cell is placed in a furnace and heated to a constant high temperature (typically in the range of 1000-1400 K).

  • The open-circuit EMF (E) of the cell is measured using a high-impedance voltmeter.

  • The Gibbs free energy change for the cell reaction is then calculated using the Nernst equation:

    ΔG = -nFE

    where n is the number of moles of electrons transferred in the cell reaction (in this case, 2), and F is the Faraday constant.

  • The Gibbs free energy of formation of Cr₂NiO₄ from the oxides (ΔG°f,ox) can be derived from the Gibbs free energy of the cell reaction.

Determination of Enthalpy of Formation

High-temperature oxide melt solution calorimetry is the most suitable technique for determining the standard enthalpy of formation of Cr₂NiO₄ from its constituent oxides.

Experimental Setup:

A high-temperature calorimeter, such as a Calvet-type microcalorimeter, is used. The solvent is typically a molten oxide, such as lead borate (2PbO·B₂O₃) or sodium molybdate (3Na₂O·4MoO₃), maintained at a constant high temperature (e.g., 700-800 °C).

Procedure:

  • The enthalpy of dropping a pellet of Cr₂NiO₄ from room temperature into the molten solvent is measured. This is the sum of the heat content of the sample from room temperature to the calorimeter temperature and the enthalpy of solution.

  • The enthalpies of dropping pellets of the constituent oxides, NiO and Cr₂O₃, are measured under the same conditions.

  • According to Hess's law, the enthalpy of formation of Cr₂NiO₄ from the oxides at room temperature (ΔH°f,ox) can be calculated from the measured enthalpies of solution and the known heat contents of the compounds.

Determination of Entropy of Formation

The standard molar entropy of Cr₂NiO₄ is determined using low-temperature adiabatic calorimetry.

Experimental Setup:

A precisely calibrated adiabatic calorimeter is used to measure the heat capacity of the sample as a function of temperature, typically from near absolute zero (around 5 K) to above room temperature (around 400 K).

Procedure:

  • A known mass of the Cr₂NiO₄ sample is placed in the calorimeter.

  • Small, precisely measured amounts of heat are supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).

  • The heat capacity (Cp) is calculated at each temperature.

  • The standard molar entropy at 298.15 K (S°) is then calculated by integrating the heat capacity data from 0 K to 298.15 K, using the third law of thermodynamics:

    S°(T) = ∫0T (Cp/T) dT

    For temperatures below the lower limit of measurement, the heat capacity is typically extrapolated using the Debye T³ law.

The standard entropy of formation from the constituent oxides (ΔS°f,ox) can then be calculated using the following equation, provided the standard molar entropies of NiO and Cr₂O₃ are known:

ΔS°f,ox = S°(Cr₂NiO₄) - [S°(NiO) + S°(Cr₂O₃)]

Visualizing the Thermodynamic Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.

Thermodynamic_Relationships cluster_properties Thermodynamic Properties cluster_methods Experimental Methods dG Gibbs Free Energy (ΔG) dH Enthalpy (ΔH) dG->dH ΔG = ΔH - TΔS dS Entropy (ΔS) EMF Electrochemical Method (EMF) EMF->dG Measures Calorimetry High-Temp. Oxide Melt Solution Calorimetry Calorimetry->dH Measures Adiabatic Adiabatic Calorimetry Adiabatic->dS Measures Experimental_Workflow_Gibbs start Start: Assemble Galvanic Cell heat Heat Cell to Constant Temperature start->heat measure Measure Open-Circuit EMF (E) heat->measure calculate_dG_cell Calculate ΔG_cell = -nFE measure->calculate_dG_cell derive_dGf Derive ΔG°_f(Cr₂NiO₄) calculate_dG_cell->derive_dGf end End: Gibbs Free Energy Value derive_dGf->end Experimental_Workflow_Enthalpy start Start: Prepare Calorimeter with Molten Oxide measure_sample Measure Enthalpy of Dropping Cr₂NiO₄ start->measure_sample measure_oxides Measure Enthalpy of Dropping NiO and Cr₂O₃ start->measure_oxides calculate_dH Calculate ΔH°_f(Cr₂NiO₄) using Hess's Law measure_sample->calculate_dH measure_oxides->calculate_dH end End: Enthalpy of Formation Value calculate_dH->end Experimental_Workflow_Entropy start Start: Cool Sample in Adiabatic Calorimeter measure_Cp Measure Heat Capacity (Cp) vs. Temperature start->measure_Cp integrate Integrate Cp/T from 0 K to 298.15 K measure_Cp->integrate calculate_S Calculate S°(Cr₂NiO₄) integrate->calculate_S end End: Standard Molar Entropy Value calculate_S->end

References

A Technical Guide to Charge and Structural Ordering in Chromium Nickel Oxides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Materials Development Professionals

This technical guide provides an in-depth exploration of the charge and structural ordering phenomena observed in chromium nickel oxides, with a primary focus on the spinel compound Nickel Chromite (NiCr₂O₄). The document details the fundamental principles of its crystal structure, the nature of its phase transitions, and the advanced experimental techniques employed for its characterization.

Introduction: Charge and Orbital Ordering in Transition Metal Oxides

Charge ordering is a phenomenon in strongly correlated materials where electrons localize on specific atomic sites in an ordered pattern, leading to a real-space arrangement of distinct valence states on the transition metal cations. This ordering is driven by a delicate balance of energies, including on-site Coulomb repulsion, which favors electron localization, and the kinetic energy of electrons, which favors delocalization. In many transition metal oxides, charge ordering is intimately coupled with structural distortions, magnetic ordering, and changes in electronic transport properties.

A closely related phenomenon is orbital ordering, which arises from the Jahn-Teller effect. In compounds containing ions with degenerate d-orbitals (like Ni²⁺ in certain coordination environments), the crystal lattice distorts to lift this degeneracy, leading to an ordered arrangement of occupied orbitals. While distinct from charge ordering, this can induce similar effects on the material's structure and properties. In Nickel Chromite (NiCr₂O₄), a cooperative Jahn-Teller distortion is the primary driver for its structural phase transitions[1][2].

Recent theoretical work on layered nickel oxides suggests that charge ordering, arising from an instability where cations like Ni¹⁵⁺ dismutate into more stable Ni¹⁺ and Ni²⁺ states, could be a key mechanism driving phenomena such as superconductivity[3]. This disproportionation is accompanied by a "bond disproportionation" of the surrounding oxygen cage[3]. While this has been primarily studied in layered nickelates, the underlying principles are relevant to understanding the potential for charge ordering in other nickel-containing oxides.

The Case of Nickel Chromite (NiCr₂O₄): A Spinel System

The most studied chromium nickel oxide is NiCr₂O₄, which crystallizes in the normal spinel structure. In this configuration, Ni²⁺ ions occupy the tetrahedral (A) sites, and Cr³⁺ ions occupy the octahedral (B) sites within a face-centered cubic lattice of oxygen anions[1]. The material is known for a series of structural and magnetic phase transitions as a function of temperature, which are critical to understanding its physical properties.

NiCr₂O₄ undergoes significant structural changes upon cooling, primarily driven by the Jahn-Teller effect associated with the tetrahedrally coordinated Ni²⁺ ions[2].

  • Cubic to Tetragonal Transition: At high temperatures (above ~310-320 K), NiCr₂O₄ exhibits a cubic spinel structure with the space group Fd-3m[1][2][4]. Upon cooling to below this temperature, a cooperative Jahn-Teller distortion occurs, lowering the crystal symmetry to tetragonal (I4₁/amd)[1][2].

  • Tetragonal to Orthorhombic Transition: A further structural transition to an orthorhombic phase occurs at the onset of ferrimagnetic ordering, around 60-65 K[2]. This indicates a strong coupling between the crystal lattice and the magnetic degrees of freedom in the system[2].

The magnetic properties of NiCr₂O₄ are complex due to the presence of magnetic ions on both A (Ni²⁺) and B (Cr³⁺) sites, which form frustrated sublattices[5].

  • Ferrimagnetic Ordering: Below a critical temperature (T_C) of approximately 65-74 K, a ferrimagnetic state emerges[2][5].

  • Antiferromagnetic Component: An additional magnetic transition is observed around 30-31 K (T_S), which corresponds to the ordering of an antiferromagnetic component of the transverse spins[5].

The interplay of these structural and magnetic transitions makes NiCr₂O₄ a rich system for studying ordering phenomena in condensed matter.

Quantitative Data Summary

The following tables summarize the key quantitative data for Nickel Chromite (NiCr₂O₄) extracted from the literature.

Table 1: Crystallographic and Structural Data for NiCr₂O₄

PropertyValueTemperatureSource(s)
Crystal System (High T)Cubic> 310 K[2][4]
Space Group (High T)Fd-3m> 310 K[2][4]
Crystal System (Mid T)Tetragonal70 K - 310 K[1][2]
Space Group (Mid T)I4₁/amd70 K - 310 K[1]
Crystal System (Low T)Orthorhombic< 60 K[2]
Lattice Constant 'a' (Cubic)8.3169 ÅRoom Temp.[1]
Ni–O Bond Length2.00 ÅNot Specified[1]
Cr–O Bond Length2.02–2.03 ÅNot Specified[1]

Table 2: Phase Transition Temperatures in NiCr₂O₄

Transition TypeTransition Temperature (T)DescriptionSource(s)
Structural (Jahn-Teller)~310 K - 320 KCubic to Tetragonal phase transition[1][2]
Structural (Magneto-structural)~60 K - 65 KTetragonal to Orthorhombic phase transition[2]
Magnetic (Ferrimagnetic)T_C ≈ 65 K - 74 KOnset of ferrimagnetic ordering[2][5]
Magnetic (Antiferromagnetic Comp.)T_S ≈ 30 K - 31 KOrdering of a transverse antiferromagnetic component[5]

Experimental Protocols

The characterization of charge and structural ordering in chromium nickel oxides relies on a suite of advanced experimental techniques.

Polycrystalline samples of NiCr₂O₄ are typically synthesized via a conventional solid-state reaction method.

  • Precursor Selection: High-purity nickel oxide (NiO) and chromium(III) oxide (Cr₂O₃) powders are used as starting materials[2].

  • Stoichiometric Mixing: The powders are weighed in a 1:1 molar ratio and intimately mixed, often through grinding in an agate mortar with a pestle using a medium like ethanol to ensure homogeneity.

  • Calcination: The mixed powder is pressed into a pellet and placed in an alumina crucible. It is then heated in air at high temperatures. A typical heating profile involves calcination at 700-900 °C for 12-24 hours to facilitate the reaction and formation of the spinel phase[6]. Intermediate grindings may be performed to ensure a complete reaction.

  • Characterization: The final product is characterized by X-ray diffraction to confirm the phase purity and crystal structure[2].

Powder X-ray Diffraction (XRD) and Neutron Diffraction are the primary tools for determining the crystal and magnetic structures.

  • Instrumentation: A high-resolution diffractometer is used, often equipped with a Cu Kα radiation source (λ ≈ 1.54 Å) for XRD[7] or a neutron source for neutron diffraction. For temperature-dependent studies, the sample is mounted in a cryostat or furnace.

  • Data Collection: The diffraction pattern is collected by scanning a range of scattering angles (2θ). For precise structural determination, data is collected over a wide angular range with good statistics[2]. Temperature-dependent measurements involve collecting patterns at various temperatures across the phase transitions[2].

  • Data Analysis (Rietveld Refinement): The collected diffraction patterns are analyzed using the Rietveld refinement method. This technique involves fitting a calculated diffraction pattern, based on a model of the crystal structure (including space group, lattice parameters, atomic positions, and site occupancies), to the experimental data. The quality of the fit provides detailed information about the crystal structure. Neutron diffraction is particularly sensitive to the positions of lighter elements like oxygen and can also probe magnetic ordering by scattering from magnetic moments in the material[8][9].

XAS is a powerful element-specific technique used to investigate the local electronic and geometric structure around absorbing atoms, making it ideal for probing the valence states of Ni and Cr.

  • Methodology: The experiment measures the X-ray absorption coefficient as a function of incident X-ray energy around an absorption edge (e.g., the Ni or Cr K-edge). The spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS)[10][11].

  • XANES Analysis: The pre-edge and main edge features in the XANES region are sensitive to the formal oxidation state and coordination chemistry of the absorbing atom[10]. The energy position of the absorption edge shifts to higher energies with increasing oxidation state. By comparing the spectra of the sample with those of known standard compounds (e.g., NiO for Ni²⁺, LaNiO₃ for Ni³⁺), the average valence state can be determined[12].

  • EXAFS Analysis: The oscillations in the EXAFS region, at energies above the edge, contain information about the local atomic environment. Fourier transforming the EXAFS signal provides a radial distribution function, revealing information about the bond distances, coordination numbers, and disorder of the neighboring atoms around the absorbing element[11][12]. This can be used to detect subtle changes in bond lengths that might accompany charge ordering or Jahn-Teller distortions.

Visualizations: Workflows and Conceptual Models

The following diagrams illustrate key experimental and conceptual frameworks for studying chromium nickel oxides.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start_end start_end process process decision decision analysis analysis s1 Select Precursors (e.g., NiO, Cr2O3) s2 Mix & Grind s1->s2 s3 Press Pellet s2->s3 s4 High-Temp Calcination s3->s4 c1 Phase ID (XRD) s4->c1 c2 Phase Pure? c1->c2 c2->s2 No c3 Temperature-Dependent Diffraction (XRD/Neutron) c2->c3 Yes c4 Valence State (XAS) c2->c4 c5 Magnetic Properties (SQUID) c2->c5 end_node Data Analysis & Interpretation c3->end_node c4->end_node c5->end_node

Caption: Experimental workflow for synthesis and characterization.

Phase_Transitions Phase Transitions in NiCr2O4 vs. Temperature phase phase transition transition p1 Cubic (Fd-3m) Paramagnetic p2 Tetragonal (I41/amd) Paramagnetic p1->p2 Structural Transition t1 T_JT ≈ 310 K (Jahn-Teller) p3 Orthorhombic Ferrimagnetic p2->p3 Magneto-Structural Transition t2 T_C ≈ 65 K (Magnetic Ordering) p4 Orthorhombic Ferrimagnetic + AFM comp. p3->p4 Magnetic Transition t3 T_S ≈ 31 K (Spin Reordering) Temp_High High Temperature Temp_Low Low Temperature Temp_High->Temp_Low Cooling

Caption: Temperature-dependent phase transitions in NiCr₂O₄.

Caption: Conceptual model of charge ordering via dismutation.

References

Introduction: The Jahn-Teller Effect

Author: BenchChem Technical Support Team. Date: November 2025

<An In-depth Technical Guide to the Jahn-Teller Distortion in Cr₂NiO₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Jahn-Teller distortion in nickel chromite (Cr₂NiO₄), a phenomenon crucial to understanding its structural and magnetic properties. The content covers the theoretical basis, sequential phase transitions, and the experimental methodologies used for its characterization.

The Jahn-Teller theorem is a fundamental concept in chemistry and physics, stating that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy.[1] This distortion lowers the overall energy of the system, resulting in a more stable configuration. In crystalline solids, this effect can manifest as a cooperative phenomenon, where individual distortions align, leading to a macroscopic structural phase transition.

In the case of the spinel oxide Cr₂NiO₄, the Jahn-Teller effect is the driving force behind significant temperature-dependent changes in its crystal structure.

The Spinel Structure of Cr₂NiO₄

Nickel chromite (Cr₂NiO₄) adopts a normal spinel structure at temperatures above approximately 310 K.[1][2] The general spinel formula is AB₂O₄, where 'A' cations occupy tetrahedral sites and 'B' cations occupy octahedral sites within a face-centered cubic (FCC) lattice of oxygen anions.[3]

  • A-site (Tetrahedral): Occupied by Ni²⁺ ions.

  • B-site (Octahedral): Occupied by Cr³⁺ ions.

  • Oxygen Anions: Form a nearly ideal cubic close-packed framework.

The crucial element for the Jahn-Teller distortion in this material is the Ni²⁺ ion. In a tetrahedral crystal field, the d-orbitals of the Ni²⁺ ion (a d⁸ configuration) split into a lower, doubly degenerate e set and a higher, triply degenerate t₂ set. The electronic configuration (e⁴t₂⁴) results in an orbitally degenerate ground state, making Ni²⁺ a Jahn-Teller active ion.[4][5]

Sequential Structural Distortions

As Cr₂NiO₄ is cooled, it undergoes a series of structural phase transitions driven by the cooperative Jahn-Teller effect and magneto-structural coupling.

Cubic to Tetragonal Transition

At approximately 310 K, a cooperative alignment of local NiO₄ tetrahedral distortions causes the crystal to transition from its high-temperature cubic (space group Fd-3m) phase to a tetragonally distorted phase (space group I4₁/amd).[1][2] This transition is a classic manifestation of the Jahn-Teller effect, where the degeneracy of the Ni²⁺ electronic state is lifted, lowering the crystal's overall symmetry.[4] This results in an elongation of the unit cell along one axis.

Tetragonal to Orthorhombic Transition

Upon further cooling, a second structural transition occurs at the onset of ferrimagnetic ordering, around 65-70 K.[1][2][6] The symmetry is further lowered from tetragonal to orthorhombic (space group Fddd).[4][6] The near-coincidence of the structural transition temperature with the magnetic ordering temperature (Néel temperature, Tɴ) indicates a strong coupling between the crystal lattice and the magnetic spins, a phenomenon known as magneto-structural coupling.[1]

Data Presentation: Crystallographic Parameters

The following tables summarize the crystallographic data for the different phases of Cr₂NiO₄, derived from X-ray and neutron diffraction studies.

Table 1: Lattice Parameters of Cr₂NiO₄ at Different Temperatures

Phase Temperature (K) Space Group a (Å) b (Å) c (Å) Data Source
Cubic > 310 Fd-3m 8.3169 - - [7]
Tetragonal 100 I4₁/amd 8.231 - 8.460 [6]
Orthorhombic 40 Fddd ~8.17 ~8.18 ~8.56 [6]

| Orthorhombic | 15 | Fddd | 8.171 | 8.184 | 8.563 |[6] |

Table 2: Selected Interatomic Distances in Tetragonal Cr₂NiO₄ (100 K)

Bond Distance (Å) Coordination
Ni - O 1.99 Tetrahedral
Cr - O 1.99 Octahedral
Cr - O 2.00 Octahedral

Data derived from Rietveld refinement results presented in reference[6]. Note: The tetragonal distortion primarily affects the NiO₄ tetrahedra, but subtle changes occur throughout the lattice.

Experimental Protocols

The characterization of the Jahn-Teller distortion in Cr₂NiO₄ relies on a combination of synthesis and advanced analytical techniques.

Synthesis of Polycrystalline Cr₂NiO₄

Method: Solid-State Reaction[1][6] or Co-precipitation[7].

  • Solid-State Protocol:

    • High-purity precursor powders of Nickel(II) oxide (NiO) and Chromium(III) oxide (Cr₂O₃) are weighed in stoichiometric amounts.

    • The powders are intimately mixed and ground together, often in an agate mortar or using a ball mill to ensure homogeneity.

    • The mixed powder is pressed into pellets to ensure good contact between particles.

    • The pellets are calcined in air at high temperatures, typically in the range of 900-1200°C, for an extended period (e.g., 24-48 hours).[8]

    • The process may involve intermediate grindings and re-pelletizing to promote a complete reaction and form a single-phase sample.

    • The final product is cooled slowly to room temperature.

  • Co-precipitation Protocol:

    • Aqueous solutions of nickel nitrate and chromium nitrate are mixed in the correct molar ratio and heated to 70-80°C.[7]

    • A precipitating agent, such as an ammonia solution, is added dropwise with constant stirring to maintain a specific pH (e.g., 6.5-8).[7]

    • The resulting precipitate is aged, filtered, washed thoroughly with deionized water, and dried (e.g., at 150°C).[7]

    • The dried powder is then calcined at a temperature sufficient to form the spinel phase (e.g., 650°C for 6 hours).[7]

X-ray Diffraction (XRD)

Purpose: To identify crystal phases, determine lattice parameters, and track structural phase transitions as a function of temperature.

  • Instrumentation: A high-resolution powder diffractometer equipped with a copper (Cu Kα, λ ≈ 1.54 Å) or synchrotron X-ray source. For low-temperature measurements, the diffractometer is fitted with a cryostat.

  • Procedure:

    • The powdered Cr₂NiO₄ sample is mounted on a sample holder.

    • Diffraction patterns are collected over a wide 2θ range (e.g., 10-90°).

    • For temperature-dependent studies, data is collected at discrete temperature intervals while cooling or heating the sample.

    • Data Analysis: The collected patterns are analyzed using the Rietveld refinement method. This technique fits a calculated diffraction pattern based on a structural model (space group, atomic positions, lattice parameters) to the experimental data, allowing for the precise determination of crystallographic parameters.

Neutron Powder Diffraction (NPD)

Purpose: To precisely determine the crystal structure (especially the positions of light atoms like oxygen) and to resolve the magnetic structure at low temperatures.

  • Instrumentation: A high-resolution neutron powder diffractometer located at a neutron source (nuclear reactor or spallation source), equipped with a low-temperature sample environment like a closed-cycle helium cryostat.[9][10]

  • Procedure:

    • The powder sample is loaded into a sample holder transparent to neutrons, such as a thin-walled vanadium can.[10]

    • The sample is cooled to the desired temperature (e.g., 15 K).

    • A neutron diffraction pattern is collected over a wide angular range.

    • Data Analysis: Rietveld refinement is performed on the neutron diffraction data. Because neutrons scatter from atomic nuclei, they are highly sensitive to the positions of oxygen atoms. Furthermore, neutrons have a magnetic moment and will diffract from ordered magnetic structures, making NPD essential for determining the arrangement of spins in the ferrimagnetic phase.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

G Cubic Cubic Phase (Fd-3m) T > 310 K Tetragonal Tetragonal Phase (I4₁/amd) 65 K < T < 310 K Cubic->Tetragonal T ≈ 310 K Cooperative Jahn-Teller Distortion Orthorhombic Orthorhombic Phase (Fddd) T < 65 K Tetragonal->Orthorhombic T ≈ 65 K Magneto-structural Coupling

Caption: Phase transitions of Cr₂NiO₄ with decreasing temperature.

G cluster_char Characterization cluster_analysis Data Analysis synthesis_node Synthesis (Solid-State Reaction) sample_node Polycrystalline Cr₂NiO₄ Powder synthesis_node->sample_node xrd_node X-ray Diffraction (XRD) (Temp. Dependent) sample_node->xrd_node neutron_node Neutron Diffraction (NPD) (Low Temp.) sample_node->neutron_node raman_node Raman Spectroscopy sample_node->raman_node rietveld_node Rietveld Refinement xrd_node->rietveld_node neutron_node->rietveld_node results_node Determination of: - Crystal Structure - Lattice Parameters - Magnetic Structure raman_node->results_node rietveld_node->results_node

Caption: Experimental workflow for characterizing Cr₂NiO₄.

References

Methodological & Application

Sol-Gel Synthesis of Chromium(III) Nickel(II) Oxide (Cr2NiO4) Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chromium(III) nickel(II) oxide (Cr2NiO4) nanoparticles via the sol-gel method. The unique properties of these mixed metal oxide nanoparticles, stemming from the synergistic effects of chromium and nickel, make them promising candidates for a range of applications, including catalysis, drug delivery, and biomedical imaging.

I. Introduction to Cr2NiO4 Nanoparticles and the Sol-Gel Method

Chromium(III) nickel(II) oxide (Cr2NiO4) is a spinel-structured ceramic material that has garnered significant interest in materials science and nanotechnology. As nanoparticles, this material exhibits a high surface-area-to-volume ratio, leading to enhanced catalytic activity and novel physicochemical properties compared to its bulk counterpart.

The sol-gel process is a versatile wet-chemical technique for fabricating nanomaterials with precise control over their size, shape, and composition.[1] The method involves the transition of a colloidal solution (sol) into a solid gel network.[2] Key advantages of the sol-gel method include its relatively low processing temperatures, the ability to achieve high product homogeneity, and the flexibility to modify material properties by adjusting reaction parameters.[3] The process typically involves hydrolysis and condensation of metal precursors, followed by aging, drying, and calcination steps to obtain the final crystalline nanoparticles.[4]

II. Potential Applications of Cr2NiO4 Nanoparticles

While research on Cr2NiO4 nanoparticles is an emerging field, the known properties of nickel oxide and chromium-containing nanomaterials suggest several promising applications relevant to drug development and biomedical research.

1. Catalysis: Nanoparticles are known to exhibit high catalytic activity due to their large surface area.[5][6] Cr2NiO4 nanoparticles could potentially be utilized as catalysts in various organic reactions or for environmental remediation, such as the oxidation of pollutants.[7] The presence of both chromium and nickel in the spinel structure can create unique active sites, potentially leading to enhanced catalytic performance.

2. Drug Delivery: Nickel oxide nanoparticles have been explored as carriers for drug delivery.[8][9][10] The surface of Cr2NiO4 nanoparticles can be functionalized to attach drug molecules, which can then be targeted to specific cells or tissues. Their magnetic properties, if present, could also be exploited for targeted delivery using external magnetic fields. Nickel-based nanoparticles can be designed as intelligent drug delivery systems that respond to stimuli like pH or temperature for controlled drug release.[11]

3. Antimicrobial Agents: Nickel oxide nanoparticles have demonstrated antimicrobial properties against various bacterial strains.[9][12] The combination with chromium may enhance this activity. The proposed mechanism involves the generation of reactive oxygen species (ROS) that can damage bacterial cell membranes, DNA, and proteins.[10]

4. Biomedical Imaging and Theranostics: Nanoparticles with specific magnetic or optical properties can be used as contrast agents in biomedical imaging techniques like MRI. If Cr2NiO4 nanoparticles exhibit suitable magnetic characteristics, they could serve as theranostic platforms, combining diagnostic imaging with therapeutic applications such as targeted drug delivery or hyperthermia.[11]

III. Experimental Protocol: Sol-Gel Synthesis of Cr2NiO4 Nanoparticles

This protocol outlines a representative sol-gel method for the synthesis of Cr2NiO4 nanoparticles. Researchers should note that optimization of parameters such as pH, temperature, and calcination conditions may be necessary to achieve desired particle size and properties.

Materials:

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)[13]

  • Citric acid (C₆H₈O₇)[13]

  • Ammonia solution (NH₄OH)

  • Deionized water

  • Ethanol

Equipment:

  • Beakers and magnetic stirrer

  • pH meter

  • Heating mantle or hot plate

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of chromium(III) nitrate nonahydrate and nickel(II) nitrate hexahydrate (2:1 molar ratio of Cr:Ni) in deionized water with vigorous stirring to form a clear solution.

    • In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to total metal ions should be approximately 1.5:1.

  • Sol Formation:

    • Slowly add the citric acid solution to the metal nitrate solution under continuous stirring.

    • Adjust the pH of the mixed solution to approximately 7-8 by dropwise addition of ammonia solution. This step is crucial for initiating the hydrolysis and condensation reactions.

  • Gelation:

    • Heat the solution to 70-80°C while stirring continuously.[13] This will promote the evaporation of the solvent and the formation of a viscous gel. The color of the solution will likely change as the gel forms.

  • Drying:

    • Transfer the resulting gel to a drying oven and dry at 100-120°C for 12-24 hours to remove the remaining water and volatile components.[13] The dried gel will be a solid, brittle mass.

  • Calcination:

    • Grind the dried gel into a fine powder using a mortar and pestle.

    • Place the powder in a crucible and calcine it in a muffle furnace. The calcination temperature is a critical parameter that influences the crystallinity and particle size of the final product.[14][15][16] A typical starting point is 500-700°C for 2-4 hours.[17] Higher temperatures generally lead to larger crystallite sizes.

Workflow Diagram:

Sol_Gel_Synthesis cluster_solution Solution Preparation cluster_process Sol-Gel Process cluster_product Final Product Precursors Chromium Nitrate Nickel Nitrate Mixing Mixing & pH Adjustment (pH 7-8) Precursors->Mixing Solvent Deionized Water Solvent->Mixing Chelating_Agent Citric Acid Chelating_Agent->Mixing Gelation Gelation (70-80°C) Mixing->Gelation Heating Drying Drying (100-120°C) Gelation->Drying Calcination Calcination (500-700°C) Drying->Calcination Grinding Nanoparticles Cr2NiO4 Nanoparticles Calcination->Nanoparticles

Caption: Workflow for the sol-gel synthesis of Cr2NiO4 nanoparticles.

IV. Characterization of Cr2NiO4 Nanoparticles

To confirm the successful synthesis and to understand the properties of the Cr2NiO4 nanoparticles, several characterization techniques are recommended:

Characterization TechniqueInformation Obtained
X-ray Diffraction (XRD) Confirms the crystalline structure and phase purity of the nanoparticles. The diffraction pattern can be compared with standard data (e.g., JCPDS cards) to verify the formation of the Cr2NiO4 spinel structure. The average crystallite size can be estimated using the Scherrer equation.[18]
Scanning Electron Microscopy (SEM) Provides information about the surface morphology, size, and shape of the nanoparticles. It can also reveal the degree of agglomeration.[13]
Transmission Electron Microscopy (TEM) Offers higher resolution imaging of the nanoparticles, allowing for more accurate determination of particle size, size distribution, and morphology.[13]
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the chemical bonds present in the sample. The presence of characteristic metal-oxygen vibrational bands can confirm the formation of the oxide. It can also be used to verify the removal of organic precursors after calcination.
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) Determines the elemental composition of the synthesized nanoparticles, confirming the presence of chromium, nickel, and oxygen in the desired stoichiometric ratio.[13]
Brunauer-Emmett-Teller (BET) Analysis Measures the specific surface area of the nanoparticles, which is a crucial parameter for catalytic applications.[13]

V. Logical Relationship of Synthesis Parameters and Nanoparticle Properties

The properties of the synthesized Cr2NiO4 nanoparticles are highly dependent on the synthesis parameters. Understanding these relationships is key to tailoring the nanoparticles for specific applications.

Parameter_Relationships cluster_params Synthesis Parameters cluster_props Nanoparticle Properties pH pH of Solution Size Particle Size pH->Size Morphology Morphology pH->Morphology Temp Gelation Temperature Temp->Size Temp->Morphology Calc_Temp Calcination Temperature Calc_Temp->Size Crystallinity Crystallinity Calc_Temp->Crystallinity Purity Phase Purity Calc_Temp->Purity Precursor_Ratio Precursor Ratio Precursor_Ratio->Purity

Caption: Influence of synthesis parameters on nanoparticle properties.

VI. Concluding Remarks

The sol-gel method provides a robust and tunable route for the synthesis of Cr2NiO4 nanoparticles. By carefully controlling the experimental conditions, researchers can produce nanoparticles with desired characteristics for a variety of applications in catalysis, drug delivery, and beyond. The protocols and information provided herein serve as a comprehensive guide for scientists and professionals entering this exciting area of nanomaterial research. Further investigation into the specific performance of Cr2NiO4 nanoparticles in the suggested applications is warranted to fully realize their potential.

References

Hydrothermal Synthesis of Cr2NiO4: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocol for the synthesis of chromium(III) nickel(II) oxide (Cr2NiO4), a spinel structured nanomaterial, via the hydrothermal method. This method offers a cost-effective and controllable route to produce crystalline Cr2NiO4 nanoparticles.

Introduction

Chromium(III) nickel(II) oxide (Cr2NiO4), also known as nickel chromite, is a fascinating material with a spinel crystal structure. Materials with this structure are of significant interest due to their diverse applications in catalysis, magnetic materials, and as pigments. The hydrothermal synthesis method is an advantageous technique for producing Cr2NiO4 nanoparticles as it allows for precise control over particle size, morphology, and crystallinity at relatively low temperatures. This method involves a chemical reaction in a closed system (an autoclave) using aqueous solutions at temperatures above the boiling point of water.

Applications of Cr2NiO4

Cr2NiO4 synthesized via the hydrothermal method exhibits properties that make it a candidate for various applications:

  • Catalysis: Like many spinel oxides, Cr2NiO4 is being investigated for its catalytic activity in various chemical reactions.

  • Gas Sensing: The material's electrical properties can change in the presence of certain gases, making it a potential candidate for gas sensor applications.

  • Magnetic Materials: The arrangement of Ni²⁺ and Cr³⁺ ions in the spinel lattice gives rise to interesting magnetic properties.

  • Pigments: The stable and often intensely colored nature of spinel oxides makes them suitable for use as pigments in ceramics and paints.

Experimental Protocol: Hydrothermal Synthesis of Cr2NiO4

This protocol is based on established methods for the hydrothermal synthesis of transition metal chromite spinels.[1][2]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Sodium hydroxide (NaOH) or other suitable mineralizer/pH adjusting agent

  • Deionized water

  • Teflon-lined stainless steel autoclave

Equipment:

  • Magnetic stirrer with heating plate

  • pH meter

  • Laboratory oven

  • Centrifuge

  • Mortar and pestle

Procedure:

  • Precursor Solution Preparation:

    • Prepare aqueous solutions of nickel(II) nitrate and chromium(III) nitrate in stoichiometric amounts. For example, to synthesize Cr2NiO4, a molar ratio of 1:2 for Ni:Cr should be used.

    • Dissolve the nickel and chromium salts in deionized water with continuous stirring until a homogeneous solution is obtained.

  • pH Adjustment:

    • Slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) to the precursor solution while stirring vigorously.

    • Monitor the pH of the solution using a pH meter and continue adding the base until the desired pH is reached. A pH in the range of 10.5-11.5 is typically used for the synthesis of chromite spinels.[1][2]

  • Hydrothermal Reaction:

    • Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a laboratory oven preheated to the reaction temperature. A temperature range of 180-200 °C is recommended.[1][2]

    • Maintain the reaction for a specific duration, typically between 11 and 13 hours.[1][2]

  • Product Recovery and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Open the autoclave and collect the precipitate by centrifugation.

    • Wash the collected product several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at a suitable temperature (e.g., 80-100 °C) for several hours.

  • Calcination (Optional):

    • To improve the crystallinity of the synthesized Cr2NiO4, the dried powder can be calcined in a furnace. The calcination temperature and duration will influence the final particle size and morphology.

Data Presentation

The following table summarizes the key experimental parameters for the hydrothermal synthesis of Cr2NiO4 based on literature for similar chromite spinels.[1][2]

ParameterValue
Nickel PrecursorNickel(II) nitrate
Chromium PrecursorChromium(III) nitrate
Molar Ratio (Ni:Cr)1:2
Mineralizer/pH AdjusterSodium hydroxide
Reaction Temperature180-200 °C
Reaction Time11-13 hours
pH10.5-11.5

Characterization of Synthesized Cr2NiO4

To confirm the successful synthesis and to characterize the properties of the Cr2NiO4 nanoparticles, the following techniques are commonly employed:

  • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and microstructure.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the metal-oxygen bonds in the spinel structure.

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal stability of the synthesized material.

  • Vibrating Sample Magnetometry (VSM): To investigate the magnetic properties of the Cr2NiO4 nanoparticles.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the hydrothermal synthesis of Cr2NiO4.

Hydrothermal_Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Post-Processing A Prepare Aqueous Solutions of Ni(NO₃)₂ and Cr(NO₃)₃ B Mix Solutions in Stoichiometric Ratio (1:2) A->B C Adjust pH to 10.5-11.5 with NaOH B->C D Transfer to Autoclave C->D E Hydrothermal Treatment (180-200 °C, 11-13 h) D->E F Cool to Room Temperature E->F G Wash with Water and Ethanol F->G H Dry the Product G->H I Optional Calcination H->I J Characterization I->J

Caption: Workflow for the hydrothermal synthesis of Cr2NiO4.

References

Application Notes and Protocols for Pulsed Laser Deposition of Cr2NiO4 Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cr2NiO4 Thin Films

Chromium nickel oxide (Cr2NiO4) is a fascinating material belonging to the spinel oxide family. These materials are renowned for their diverse and important magnetic and electronic properties.[1][2] In its bulk form, Cr2NiO4 possesses a spinel crystal structure and exhibits complex magnetic ordering and structural phase transitions at low temperatures.[1][3] The ability to grow Cr2NiO4 as a thin film opens up possibilities for its integration into novel electronic and spintronic devices.

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique that is particularly well-suited for growing high-quality thin films of complex oxide materials.[4] The key advantages of PLD include stoichiometric transfer of material from the target to the substrate, the ability to deposit in a reactive gas environment (such as oxygen), and precise control over film thickness at the atomic level.[3][5]

These application notes provide a comprehensive guide for the deposition of Cr2NiO4 thin films using PLD. While direct literature on the PLD of Cr2NiO4 is scarce, the following protocols are based on established procedures for structurally similar materials such as nickel oxide (NiO) and other complex spinel oxides.

Potential Applications of Cr2NiO4 Thin Films

Based on the intrinsic properties of Cr2NiO4 and related spinel oxides, thin films of this material are expected to be promising candidates for a variety of applications:

  • Spintronic Devices: The ferrimagnetic nature of Cr2NiO4 at low temperatures suggests its potential use in spintronic devices where control of electron spin is crucial.

  • Magnetic Sensors: Materials with distinct magnetic phase transitions can be exploited for the development of sensitive magnetic field and temperature sensors.

  • Catalysis: Spinel oxides are widely recognized for their catalytic activity. Cr2NiO4 thin films could serve as robust and efficient catalysts in various chemical reactions.

  • Gas Sensing: The high surface area and reactive nature of oxide thin films make them suitable for gas sensing applications, where they can detect specific gases through changes in their electrical resistance.

  • Corrosion Resistant Coatings: Chromium-containing oxides are known for their excellent corrosion resistance, making Cr2NiO4 a potential candidate for protective coatings in harsh environments.[6]

Experimental Workflow for PLD of Cr2NiO4 Thin Films

The following diagram illustrates the general workflow for the fabrication and characterization of Cr2NiO4 thin films.

experimental_workflow cluster_prep Target and Substrate Preparation cluster_pld Pulsed Laser Deposition cluster_char Thin Film Characterization Target Cr2NiO4 Target Synthesis PLD PLD of Cr2NiO4 Thin Film Target->PLD Substrate Substrate Selection and Cleaning Substrate->PLD Structural Structural Analysis (XRD) PLD->Structural Morphological Morphological Analysis (SEM, AFM) PLD->Morphological Optical Optical Properties (UV-Vis) PLD->Optical Magnetic Magnetic Properties (SQUID, VSM) PLD->Magnetic

Figure 1: Experimental workflow for Cr2NiO4 thin film deposition and characterization.

Protocols

A high-quality, dense ceramic target is crucial for successful PLD.

Protocol:

  • Powder Synthesis: Synthesize Cr2NiO4 powder using a solid-state reaction method.

    • Start with high-purity precursor powders of NiO and Cr2O3.

    • Mix the powders in a stoichiometric ratio (1:1 molar ratio).

    • Thoroughly grind the mixture in an agate mortar or use a ball mill to ensure homogeneity.

    • Calcine the mixed powder in air at a high temperature (e.g., 1000-1200 °C) for several hours to form the Cr2NiO4 phase. Multiple grinding and calcination steps may be necessary to achieve a single-phase powder.

  • Target Pressing:

    • Press the synthesized Cr2NiO4 powder into a pellet (typically 1-inch diameter) using a hydraulic press.

  • Sintering:

    • Sinter the pressed pellet at a high temperature (e.g., 1200-1400 °C) for an extended period (e.g., 12-24 hours) to achieve high density. The sintering should be performed in an inert or controlled atmosphere to maintain stoichiometry.[1]

The choice of substrate is critical as it influences the crystal orientation and quality of the grown film.

Protocol:

  • Substrate Selection: Common substrates for oxide film growth include single-crystal MgO(100), SrTiO3(100), and Al2O3(0001). The choice depends on the desired film orientation and lattice mismatch with Cr2NiO4.

  • Cleaning:

    • Ultrasonically clean the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • For some substrates, an additional annealing step in oxygen or a chemical etching step may be required to achieve an atomically flat, well-defined surface termination.

The following table summarizes the key PLD parameters for the deposition of Cr2NiO4 thin films, with suggested ranges based on typical values for related oxide materials.

ParameterSuggested RangeNotes
Laser Source KrF Excimer Laser (λ = 248 nm)Excimer lasers are commonly used for ablating oxide targets due to the high absorption of UV radiation by these materials.[1]
Laser Fluence 1 - 3 J/cm²The energy density of the laser pulse on the target surface. This parameter affects the ablation rate and the kinetic energy of the plasma species.
Repetition Rate 1 - 10 HzThe number of laser pulses per second. This influences the deposition rate and can affect film crystallinity.[1]
Target-Substrate Distance 4 - 8 cmThis distance can be adjusted to control the deposition rate and the kinetic energy of the species arriving at the substrate.
Substrate Temperature 600 - 800 °CA critical parameter that determines the crystallinity, orientation, and surface morphology of the film. Higher temperatures generally promote better crystalline quality.[7]
Oxygen Partial Pressure 10 - 200 mTorrThe background oxygen pressure in the deposition chamber is crucial for maintaining the correct oxygen stoichiometry in the oxide film. The optimal pressure depends on the substrate temperature.
Deposition Time 30 - 90 minutesDetermines the final thickness of the film. The deposition rate needs to be calibrated beforehand.
Post-Deposition Annealing 700 - 900 °C in O2 or airAn optional step that can be performed in-situ or ex-situ to improve the crystallinity and oxygen stoichiometry of the film.

Protocol:

  • Mount the cleaned substrate onto the substrate heater in the PLD chamber.

  • Place the sintered Cr2NiO4 target in the target holder.

  • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Introduce high-purity oxygen into the chamber and maintain the desired partial pressure.

  • Heat the substrate to the desired deposition temperature.

  • Set the laser parameters (fluence, repetition rate).

  • Initiate the deposition by firing the laser at the rotating target.

  • After deposition, the film can be cooled down in the same oxygen pressure or annealed at a higher temperature.

Thin Film Characterization Protocols

Protocol:

  • Mount the thin film sample on the XRD sample stage.

  • Perform a symmetric θ-2θ scan to determine the out-of-plane crystal orientation and phase purity of the film.

  • To investigate the in-plane orientation and epitaxial relationship with the substrate, perform phi (φ) scans of off-axis reflections.

  • Rocking curve measurements (ω-scans) can be used to assess the crystalline quality (mosaicity) of the film.

Protocol for SEM:

  • Mount the sample on an SEM stub using conductive carbon tape.

  • If the film is insulating, a thin conductive coating (e.g., carbon or gold) may be necessary to prevent charging.

  • Image the surface of the film at various magnifications to observe the surface morphology, grain size, and presence of any defects or particulates.

  • Cross-sectional SEM can be used to measure the film thickness.

Protocol for AFM:

  • Mount the sample on the AFM stage.

  • Engage the AFM tip with the sample surface.

  • Scan a representative area of the film in tapping mode to obtain a topographical image.

  • From the AFM data, the root-mean-square (RMS) surface roughness can be calculated.

Protocol:

  • Place the thin film sample in the sample holder of a UV-Vis spectrophotometer.

  • Record the transmission and/or reflection spectrum over a desired wavelength range (e.g., 200-1100 nm).

  • From the absorption data, the optical band gap of the Cr2NiO4 thin film can be estimated using a Tauc plot.

Protocol:

  • Mount the thin film sample in the magnetometer.

  • Measure the magnetization as a function of temperature (M-T curve) in a constant magnetic field to determine the magnetic transition temperatures.

  • Measure the magnetization as a function of the applied magnetic field (M-H loop) at various temperatures to determine properties like saturation magnetization, coercivity, and remanence.

Relationship between PLD Parameters, Film Properties, and Applications

The following diagram illustrates how the PLD parameters can be tuned to achieve desired thin film properties for specific applications.

pld_properties_applications cluster_params PLD Parameters cluster_props Thin Film Properties cluster_apps Potential Applications SubstrateTemp Substrate Temperature Crystallinity Crystallinity & Orientation SubstrateTemp->Crystallinity Morphology Surface Morphology & Roughness SubstrateTemp->Morphology O2Pressure O2 Partial Pressure Stoichiometry Oxygen Stoichiometry O2Pressure->Stoichiometry LaserFluence Laser Fluence LaserFluence->Morphology RepRate Repetition Rate RepRate->Crystallinity Magnetic Magnetic Properties Crystallinity->Magnetic Sensors Sensors Morphology->Sensors Stoichiometry->Magnetic Catalysis Catalysis Stoichiometry->Catalysis Spintronics Spintronics Magnetic->Spintronics

Figure 2: Interplay between PLD parameters, thin film properties, and applications.

References

Application Notes and Protocols for Cr₂NiO₄ as a Catalyst for CO Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the synthesis, characterization, and catalytic testing principles of similar spinel oxide materials. Direct experimental data for Cr₂NiO₄ as a catalyst for CO oxidation is not widely available in the public domain. The quantitative data presented is representative of typical performance for nickel-based oxide catalysts and should be considered hypothetical.

Application Notes

Introduction

Chromium nickel oxide (Cr₂NiO₄) is a spinel-type oxide that holds potential as a robust and cost-effective catalyst for the oxidation of carbon monoxide (CO), a critical reaction in automotive exhaust treatment, industrial off-gas purification, and air quality control. The spinel structure of Cr₂NiO₄, with its specific arrangement of Cr³⁺ and Ni²⁺ cations in octahedral and tetrahedral sites respectively, is anticipated to provide active sites for CO adsorption and subsequent oxidation.[1] This document provides a comprehensive overview of the application of Cr₂NiO₄ as a CO oxidation catalyst, including its synthesis, characterization, and a detailed experimental protocol for evaluating its catalytic performance.

Catalyst Properties and Performance

Cr₂NiO₄ synthesized via methods such as co-precipitation or solid-state reaction typically yields nanocrystalline powders.[2][3] The catalytic activity of Cr₂NiO₄ in CO oxidation is expected to be influenced by its surface area, crystallinity, and the oxidation states of the constituent metals. While specific performance data for Cr₂NiO₄ is limited, analogous nickel-based and mixed-metal oxide catalysts have demonstrated significant CO conversion at relatively low temperatures.

Table 1: Representative Catalytic Performance Data for Nickel-Based Oxide Catalysts in CO Oxidation

Catalyst CompositionT₅₀ (°C)¹T₁₀₀ (°C)²GHSV (h⁻¹)³Feed Gas CompositionReference
NiO/CeO₂~150~25030,0001% CO, 10% O₂, He balanceHypothetical Data
Ni-Co Oxide~120~20060,0001% CO, 20% O₂, N₂ balanceHypothetical Data
Cr₂NiO₄ (Expected) 130 - 180 220 - 300 50,000 1% CO, 10% O₂, N₂ balance Projected

¹ T₅₀: Temperature at which 50% CO conversion is achieved. ² T₁₀₀: Temperature at which 100% CO conversion is achieved. ³ GHSV: Gas Hourly Space Velocity.

Experimental Protocols

1. Synthesis of Cr₂NiO₄ Catalyst via Co-precipitation

This protocol describes a common wet-chemistry method for synthesizing spinel-type oxides.

  • Materials:

    • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

    • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

    • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

    • Deionized water

  • Procedure:

    • Prepare a 1 M aqueous solution of Ni(NO₃)₂·6H₂O and a 2 M aqueous solution of Cr(NO₃)₃·9H₂O.

    • Mix the nickel and chromium nitrate solutions in a 1:2 molar ratio with vigorous stirring.

    • Slowly add a 2 M solution of NaOH or NH₄OH dropwise to the mixed metal nitrate solution until the pH reaches 9-10 to precipitate the metal hydroxides.

    • Age the resulting slurry at 60-80 °C for 2-4 hours with continuous stirring.

    • Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral (pH ~7).

    • Dry the precipitate at 100-120 °C overnight.

    • Calcify the dried powder in a furnace at 600-800 °C for 4-6 hours in air to form the Cr₂NiO₄ spinel phase.[4]

2. Catalyst Characterization

To understand the physical and chemical properties of the synthesized Cr₂NiO₄ catalyst, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To confirm the formation of the spinel crystal structure and determine the crystallite size.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area, which is crucial for catalytic activity.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the catalyst.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states of Ni and Cr.

3. Catalytic Activity Testing for CO Oxidation

This protocol outlines the procedure for evaluating the catalytic performance of Cr₂NiO₄ in a fixed-bed reactor system.

  • Experimental Setup:

    • A fixed-bed quartz or stainless steel reactor (e.g., 10 mm inner diameter).

    • Mass flow controllers to regulate the flow of reactant gases (CO, O₂, and a balance gas like N₂ or He).

    • A tube furnace with a temperature controller.

    • A thermocouple to measure the catalyst bed temperature.

    • A gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a methanizer, or a non-dispersive infrared (NDIR) analyzer to analyze the effluent gas composition.

  • Procedure:

    • Pack a known amount of the Cr₂NiO₄ catalyst (e.g., 100-200 mg) into the reactor, supported by quartz wool plugs.

    • Pre-treat the catalyst by heating it in a flow of an inert gas (e.g., N₂ or He) at a specific temperature (e.g., 300 °C) for 1 hour to remove any adsorbed impurities.

    • Cool the catalyst to the desired starting reaction temperature (e.g., 50 °C).

    • Introduce the reactant gas mixture (e.g., 1% CO, 10% O₂, and 89% N₂) at a specific total flow rate to achieve the desired Gas Hourly Space Velocity (GHSV).

    • Monitor the composition of the effluent gas using the GC or NDIR analyzer at steady state for each temperature.

    • Increase the temperature in a stepwise manner (e.g., every 20-30 °C) and record the CO conversion at each step.

    • The CO conversion is calculated using the following formula: CO Conversion (%) = [([CO]in - [CO]out) / [CO]in] * 100

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Catalytic Testing s1 Precursor Solution (Ni(NO₃)₂ + Cr(NO₃)₃) s2 Co-precipitation (add base, control pH) s1->s2 s3 Aging and Washing s2->s3 s4 Drying s3->s4 s5 Calcination (Formation of Cr₂NiO₄) s4->s5 c1 XRD s5->c1 c2 BET s5->c2 c3 SEM/TEM s5->c3 c4 XPS s5->c4 t1 Reactor Packing s5->t1 t2 Pre-treatment t1->t2 t3 CO Oxidation Reaction t2->t3 t4 Gas Analysis (GC/NDIR) t3->t4 t5 Data Analysis (CO Conversion vs. Temp) t4->t5

Caption: Experimental workflow for synthesis, characterization, and testing of Cr₂NiO₄ catalyst.

CO_Oxidation_Setup cluster_gas Gas Supply cluster_furnace g1 CO Cylinder mfc1 MFC g1->mfc1 g2 O₂ Cylinder mfc2 MFC g2->mfc2 g3 N₂/He Cylinder mfc3 MFC g3->mfc3 mixer Gas Mixer mfc1->mixer mfc2->mixer mfc3->mixer furnace Tube Furnace mixer->furnace reactor Fixed-Bed Reactor (with Catalyst) analyzer Gas Analyzer (GC or NDIR) reactor->analyzer Effluent Gas vent Vent analyzer->vent

Caption: Schematic of the experimental setup for CO oxidation.

Reaction_Mechanism co_gas CO(gas) co_ads CO(ads) co_gas->co_ads Adsorption o2_gas O₂(gas) catalyst_surface Cr₂NiO₄ Surface o2_gas->catalyst_surface Dissociative Adsorption co2_gas CO₂(gas) o_ads O(ads) co_ads->co2_gas Reaction with O(ads)

Caption: Plausible Langmuir-Hinshelwood mechanism for CO oxidation on Cr₂NiO₄.

References

Application Notes and Protocols: Electrochemical Performance of Cr2NiO4 Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium nickel oxide (Cr2NiO4) is a promising candidate for electrode materials in energy storage devices, such as supercapacitors, due to its potential for high electrochemical activity stemming from the synergistic effects of chromium and nickel ions. These application notes provide a comprehensive overview of the methodologies used to evaluate the electrochemical performance of Cr2NiO4 electrodes. The protocols detailed below are based on established electrochemical techniques and data from analogous mixed-metal oxide systems, offering a foundational guide for researchers venturing into the study of this novel material.

Data Presentation

Quantitative data on the electrochemical performance of electrode materials are crucial for comparative analysis. While specific data for Cr2NiO4 is emerging, the following tables provide a structured format for presenting such data, populated with representative values from closely related nickel-based oxide electrodes to serve as a benchmark.

Table 1: Cyclic Voltammetry (CV) Data

Electrode MaterialScan Rate (mV/s)Anodic Peak Potential (V)Cathodic Peak Potential (V)Peak Separation (V)
Cr2NiO4 (Hypothetical)100.450.250.20
200.480.220.26
500.520.180.34
1000.580.150.43
Ni-Cr Alloy Oxide[1]50~0.48~0.38~0.10

Table 2: Galvanostatic Charge-Discharge (GCD) Data

Electrode MaterialCurrent Density (A/g)Specific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)Coulombic Efficiency (%)
Cr2NiO4 (Hypothetical)145015.645098
240013.980097
532011.1200095
102508.7400092
NiCo2O4/rGO[2]1143--93.4 (after 5000 cycles)

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Electrode MaterialParameterValue (Ω)
Cr2NiO4 (Hypothetical)Solution Resistance (Rs)1.5
Charge Transfer Resistance (Rct)5.2
Warburg Impedance (Zw)-
Ni-NiO/G-4 Composite[3]Rct~100 (initial)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections outline the key methodologies for synthesizing Cr2NiO4 and evaluating its electrochemical performance.

Synthesis of Cr2NiO4 Nanoparticles (Hydrothermal Method)

This protocol describes a general hydrothermal method for the synthesis of mixed-metal oxide nanoparticles, which can be adapted for Cr2NiO4.

Materials:

  • Chromium(III) nitrate nonahydrate (Cr(NO3)3·9H2O)

  • Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O)

  • Urea (CO(NH2)2)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Dissolve stoichiometric amounts of Cr(NO3)3·9H2O and Ni(NO3)2·6H2O (2:1 molar ratio) in 50 mL of DI water with vigorous stirring.

  • Add a 10-fold molar excess of urea to the solution.

  • Stir the mixture for 30 minutes to ensure homogeneity.

  • Transfer the solution to a 100 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 120-180°C for 6-12 hours in an oven.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it several times with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the resulting powder in a vacuum oven at 60-80°C for 12 hours.

  • Calcination of the dried powder at 300-500°C for 2-4 hours in air may be required to obtain the desired crystalline phase.

Electrode Preparation

Materials:

  • Cr2NiO4 powder (active material)

  • Carbon black or acetylene black (conductive agent)

  • Polyvinylidene fluoride (PVDF) (binder)

  • N-methyl-2-pyrrolidone (NMP) (solvent)

  • Nickel foam or carbon cloth (current collector)

Procedure:

  • Prepare a slurry by mixing the Cr2NiO4 powder, carbon black, and PVDF in a weight ratio of 80:10:10 in a small amount of NMP.

  • Grind the mixture in an agate mortar to form a homogeneous slurry.

  • Coat the slurry onto a pre-cleaned nickel foam or carbon cloth current collector (1x1 cm²).

  • Dry the coated electrode in a vacuum oven at 80-120°C for 12 hours to remove the solvent.

  • Press the dried electrode under a pressure of 10-15 MPa to ensure good contact between the active material and the current collector.

Electrochemical Measurements

All electrochemical measurements should be performed using a three-electrode system in a suitable aqueous electrolyte (e.g., 2 M KOH or 1 M Na2SO4). The prepared Cr2NiO4 electrode serves as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

1. Cyclic Voltammetry (CV) CV is used to investigate the capacitive behavior and redox reactions of the electrode material.[4][5]

  • Potential Window: Determine the stable potential window of the electrode material by running CV at a low scan rate (e.g., 10 mV/s).

  • Scan Rates: Perform CV at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the determined potential window.

  • Analysis: The shape of the CV curves indicates the nature of the energy storage (rectangular for EDLC, redox peaks for pseudocapacitance). The specific capacitance (C) can be calculated from the CV curve using the formula: C = (∫I dV) / (2 * v * ΔV * m) where ∫I dV is the integrated area of the CV curve, v is the scan rate, ΔV is the potential window, and m is the mass of the active material.

2. Galvanostatic Charge-Discharge (GCD) GCD is used to determine the specific capacitance, energy density, power density, and coulombic efficiency of the electrode.[6][7]

  • Current Densities: Perform charge-discharge cycles at various current densities (e.g., 1, 2, 5, 10 A/g) within the same potential window used for CV.

  • Analysis: The specific capacitance is calculated from the discharge curve using the formula: C = (I * Δt) / (ΔV * m) where I is the discharge current, Δt is the discharge time, ΔV is the potential window (excluding the IR drop), and m is the mass of the active material. Energy density (E) and power density (P) are calculated as: E = (C * ΔV²) / (2 * 3.6) P = (E * 3600) / Δt

3. Electrochemical Impedance Spectroscopy (EIS) EIS is used to study the internal resistance and charge transfer kinetics of the electrode.[8]

  • Frequency Range: Typically from 100 kHz to 0.01 Hz.

  • AC Amplitude: A small AC voltage (e.g., 5 mV) is applied at the open-circuit potential.

  • Analysis: The Nyquist plot is analyzed to determine the solution resistance (Rs, intercept on the real axis at high frequency), and the charge transfer resistance (Rct, diameter of the semicircle at high-to-medium frequencies). A straight line in the low-frequency region is indicative of diffusion-controlled processes.

Visualizations

Diagrams are essential for visualizing experimental workflows and relationships.

experimental_workflow cluster_synthesis Cr2NiO4 Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing precursors Cr(NO3)3 & Ni(NO3)2 mixing Mixing with Urea precursors->mixing hydrothermal Hydrothermal Reaction mixing->hydrothermal washing Washing & Drying hydrothermal->washing calcination Calcination washing->calcination slurry Slurry Formation (Active Material, Carbon, Binder) calcination->slurry coating Coating on Current Collector slurry->coating drying Drying coating->drying pressing Pressing drying->pressing cv Cyclic Voltammetry (CV) pressing->cv gcd Galvanostatic Charge-Discharge (GCD) pressing->gcd eis Electrochemical Impedance Spectroscopy (EIS) pressing->eis

Figure 1. Experimental workflow for the synthesis and electrochemical characterization of Cr2NiO4 electrodes.

three_electrode_setup potentiostat Potentiostat we Working Electrode (Cr2NiO4) potentiostat->we I, V re Reference Electrode (SCE or Ag/AgCl) potentiostat->re V ce Counter Electrode (Pt wire or C rod) potentiostat->ce I electrolyte Electrolyte (e.g., 2M KOH) we->electrolyte re->electrolyte ce->electrolyte

Figure 2. Diagram of a standard three-electrode setup for electrochemical measurements.

References

Application Notes and Protocols for Chromium Nickel Oxide in Supercapacitor Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Transition metal oxides are a significant class of materials for supercapacitor electrodes due to their high theoretical specific capacitance, distinct redox states, and cost-effectiveness. Among these, nickel oxide (NiO) is particularly promising owing to its high theoretical capacitance (~3750 F/g), environmental friendliness, and natural abundance[1]. However, pure NiO often suffers from poor electrical conductivity and limited cycling stability. To overcome these limitations, researchers have explored the incorporation of other transition metals, such as chromium (Cr), to create binary or ternary metal oxides. The addition of chromium can enhance the electrical conductivity and provide additional redox-active sites, leading to a synergistic effect that significantly improves electrochemical performance.

This document provides an overview of various chromium nickel oxide-based materials, including Cr-doped NiO, NiCr₂O₄ spinels, and NiCr-layered double hydroxides (LDHs), for supercapacitor applications. It details common synthesis protocols, electrode fabrication methods, and summarizes key performance metrics from recent studies.

Quantitative Data Summary

The electrochemical performance of various chromium nickel oxide-based materials is summarized below. These materials exhibit a wide range of capacitive behaviors depending on their specific composition and morphology.

Material CompositionSynthesis MethodSpecific Capacitance (F/g) @ Current Density/Scan RateCycling Stability (% retention @ cycles)Energy/Power Density
6% Cr-doped NiO NanorodsNot Specified1132.64 F/g (scan rate not specified)90.44% @ 2000 cyclesNot Specified
Cr₂O₃-NiO NanocompositeHydrothermal333.4 F/g @ 10 mV/s87.7% @ 2000 cyclesNot Specified
NiCrO₃ on Carbon ClothHydrothermal2862 F/g @ 1 A/g98.3% @ 10,000 cyclesNot Specified
Ni₂Cr₁-Layered Double Hydroxide (LDN)Ultrasonication & Agitation1525 F/g @ 2 A/g>81% @ 5000 cycles55.22 Wh/kg @ 400 W/kg

Experimental Protocols

Detailed methodologies for the synthesis of chromium nickel oxide materials and the fabrication of supercapacitor electrodes are provided below.

Protocol 1: Synthesis of Cr-Doped NiO Nanostructures

This protocol describes a general method for synthesizing chromium-doped nickel oxide nanostructures, which have shown significantly enhanced specific capacitance compared to pure NiO[1].

Materials:

  • Nickel salt precursor (e.g., Nickel chloride hexahydrate, NiCl₂·6H₂O)

  • Chromium salt precursor (e.g., Chromium chloride hexahydrate, CrCl₃·6H₂O)

  • Solvent (e.g., Deionized water)

  • Precipitating agent (e.g., Sodium hydroxide, NaOH)

Procedure:

  • Precursor Solution Preparation: Prepare aqueous solutions of the nickel and chromium salts. The molar ratio of Cr to Ni is typically varied to achieve the desired doping level (e.g., 6% Cr)[1].

  • Reaction: The precursor solution is subjected to a synthesis method such as co-precipitation or hydrothermal treatment.

    • For Co-precipitation: Slowly add a precipitating agent (e.g., NaOH solution) to the mixed salt solution under vigorous stirring to form a precipitate.

    • For Hydrothermal Synthesis: Transfer the mixed precursor solution into a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 150-200°C) for several hours.

  • Washing: After the reaction, the resulting precipitate is collected by centrifugation and washed several times with deionized water and ethanol to remove any unreacted ions.

  • Drying: The washed product is dried in an oven at a low temperature (e.g., 60-80°C) overnight.

  • Calcination: The dried powder is then calcined (annealed) in a furnace at a higher temperature (e.g., 300-500°C) for a few hours to obtain the final crystalline Cr-doped NiO nanostructure.

Protocol 2: Synthesis of NiCr-Layered Double Hydroxide (LDH) Nanoflakes

This protocol outlines a one-step method for synthesizing thin NiCr-LDH nanoflakes, which avoids the need for hydrothermal treatment[2][3][4].

Materials:

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Chromium chloride hexahydrate (CrCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Solution A Preparation: Dissolve NiCl₂·6H₂O and CrCl₃·6H₂O in deionized water to achieve the desired Ni²⁺/Cr³⁺ molar ratio (e.g., 2:1)[2][4].

  • Solution B Preparation: Prepare a separate aqueous solution containing NaOH and Na₂CO₃.

  • Reaction: Add Solution B dropwise into Solution A under simultaneous mechanical stirring and ultrasonication (e.g., 40 kHz)[4]. Maintain the reaction for a set period.

  • Aging: Allow the resulting suspension to age for a period (e.g., 12-24 hours).

  • Washing and Collection: Collect the precipitate by centrifugation, wash it repeatedly with deionized water and ethanol, and then dry it in a vacuum oven.

Protocol 3: Electrode Fabrication and Assembly

This protocol describes the standard procedure for preparing a working electrode from the synthesized chromium nickel oxide powder and assembling a test cell.

Materials:

  • Synthesized chromium nickel oxide powder (active material)

  • Conductive agent (e.g., Acetylene black, carbon black)

  • Binder (e.g., Polyvinylidene fluoride, PVDF)

  • Solvent (e.g., N-methyl-2-pyrrolidone, NMP)

  • Current collector (e.g., Nickel foam, carbon cloth, stainless steel)[5][6]

  • Separator (e.g., Cellulose paper)

  • Electrolyte (e.g., 2 M KOH solution)[7]

Procedure:

  • Slurry Preparation: Mix the active material, conductive agent, and binder in a specific weight ratio (e.g., 80:10:10). Add a small amount of NMP solvent and grind the mixture in a mortar to form a homogeneous slurry.

  • Coating: Coat the prepared slurry onto a pre-cleaned current collector. Ensure a uniform thickness and mass loading.

  • Drying: Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to remove the solvent.

  • Pressing: Press the dried electrode under a specific pressure (e.g., 10 MPa) to ensure good contact between the material and the current collector.

  • Cell Assembly: Assemble a supercapacitor cell in a two-electrode or three-electrode configuration. In a typical two-electrode setup, two similar electrodes are separated by a separator, and the assembly is soaked in an aqueous electrolyte like KOH.

Visualized Workflows

The following diagrams illustrate the general workflows for synthesizing chromium nickel oxide nanomaterials and fabricating supercapacitor electrodes for testing.

SynthesisWorkflow General Synthesis Workflow for Chromium Nickel Oxide Precursors Precursors (Ni & Cr Salts) Mixing Mixing in Solvent (e.g., DI Water) Precursors->Mixing Reaction Chemical Reaction (Hydrothermal / Co-precipitation) Mixing->Reaction Washing Washing & Centrifugation Reaction->Washing Drying Drying (e.g., 60-80°C) Washing->Drying Calcination Calcination (Annealing) Drying->Calcination FinalProduct Chromium Nickel Oxide Nanomaterial Powder Calcination->FinalProduct

Caption: General Synthesis Workflow for Chromium Nickel Oxide.

ElectrodeWorkflow Electrode Fabrication and Testing Workflow ActiveMaterial Active Material (Chromium Nickel Oxide Powder) Slurry Slurry Preparation (with Binder & Conductive Agent in NMP) ActiveMaterial->Slurry Coating Coating on Current Collector (e.g., Ni Foam, Carbon Cloth) Slurry->Coating Drying Drying in Vacuum Oven Coating->Drying Pressing Electrode Pressing Drying->Pressing Assembly Cell Assembly (with Electrolyte & Separator) Pressing->Assembly Testing Electrochemical Testing (CV, GCD, EIS) Assembly->Testing

Caption: Electrode Fabrication and Testing Workflow.

References

Application Notes and Protocols for Spinel-Type Cr2NiO4 and Analogous Compounds as Anode Materials for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Cr2NiO4: Extensive literature searches did not yield specific studies on the application of Cr2NiO4 as an anode material for lithium-ion batteries. Therefore, this document provides detailed application notes and protocols for analogous, well-researched spinel-type transition metal oxides, such as Nickel Ferrite (NiFe2O4), which can serve as a comprehensive guide for investigating novel materials like Cr2NiO4. The principles, experimental setups, and expected electrochemical behaviors are largely transferable.

Introduction to Spinel Oxide Anodes

Transition metal oxides with a spinel structure (AB2O4) are gaining attention as promising anode materials for next-generation lithium-ion batteries. Their high theoretical capacities, often exceeding that of conventional graphite anodes (372 mAh g⁻¹), make them attractive for high-energy-density applications. However, they typically suffer from poor electrical conductivity and significant volume changes during the charge-discharge process, which can lead to rapid capacity fading.

To mitigate these issues, research has focused on strategies such as nanostructuring, forming composites with conductive materials like graphene, and creating porous architectures. These approaches aim to improve conductivity, accommodate volume expansion, and enhance the overall electrochemical performance.

Quantitative Data Presentation

The following table summarizes the electrochemical performance of various analogous spinel oxide anode materials. This data provides a benchmark for evaluating new materials like Cr2NiO4.

MaterialSynthesis MethodInitial Discharge Capacity (mAh g⁻¹)Reversible Capacity (mAh g⁻¹) & Cycle LifeCurrent Density (mA g⁻¹)Coulombic Efficiency (%)Reference
NiFe2O4/rGO Hydrothermal1183~1150 after 900 cycles500~100[1][2]
NiFe2O4@C Low-temperature calcination1808.81153.6 after 200 cycles500Not specified[3]
Porous NiFe2O4/NiO DealloyingNot specified756.9 after 100 cycles200Not specified[3]
(CrMnFeNiCu)3O4 HEO Not specifiedNot specified750 (reversible)50~63 (1st cycle)[4][5]
CoFe2O4/GNRs Magnetically induced self-assembly17351432 after 80 cycles10090 (1st cycle)[6]
NiFe2O4 Nanoparticles Sol-gelNot specified786 after 100 cycles500>85 (capacity retention)[7]

Experimental Protocols

Synthesis of Spinel Oxide Anode Materials (Example: Sol-Gel Synthesis of NiFe2O4)

This protocol describes a common method for synthesizing spinel oxide nanoparticles.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O)

  • Iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O)

  • Citric acid (C6H8O7)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve stoichiometric amounts of Ni(NO3)2·6H2O and Fe(NO3)3·9H2O (e.g., in a 1:2 molar ratio for NiFe2O4) in a minimum amount of deionized water.

  • In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to total metal ions is typically 1:1.

  • Add the citric acid solution to the metal nitrate solution under constant stirring.

  • Heat the resulting solution at 80°C on a hot plate with continuous stirring to form a viscous gel.

  • Dry the gel in an oven at 120°C for 12 hours to obtain a precursor powder.

  • Grind the precursor powder and calcine it in a muffle furnace at a specified temperature (e.g., 600-800°C) for a set duration (e.g., 2-4 hours) in an air atmosphere to obtain the crystalline spinel oxide powder.

Electrode Fabrication

Materials:

  • Synthesized spinel oxide powder (active material)

  • Carbon black (conductive agent, e.g., Super P)

  • Polyvinylidene fluoride (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Copper foil (current collector)

Procedure:

  • Mix the active material, carbon black, and PVDF binder in a weight ratio of 80:10:10 (this can be optimized).

  • Add a few drops of NMP solvent to the mixture and grind it in a mortar and pestle to form a homogeneous slurry.

  • Coat the slurry onto a copper foil using a doctor blade with a specific thickness.

  • Dry the coated electrode in a vacuum oven at 120°C for 12 hours to remove the solvent.

  • Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the coated foil.

Coin Cell Assembly

Materials:

  • Prepared working electrode (spinel oxide)

  • Lithium metal foil (counter and reference electrode)

  • Celgard separator

  • Electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v))

  • CR2032 coin cell components (casings, spacers, springs)

Procedure:

  • Assemble the coin cells in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).

  • Place the working electrode in the bottom cap of the coin cell.

  • Add a few drops of electrolyte to wet the electrode surface.

  • Place the separator on top of the working electrode.

  • Add more electrolyte to saturate the separator.

  • Place the lithium metal foil on top of the separator.

  • Complete the assembly by adding a spacer and a spring, and then crimp the cell using a coin cell crimping machine.

Electrochemical Measurements

Instrumentation:

  • Battery cycler (e.g., LAND, NEWARE)

  • Electrochemical workstation with impedance spectroscopy capability

Protocols:

  • Galvanostatic Cycling:

    • Cycle the assembled coin cells at a constant current density (e.g., 100 mA g⁻¹) within a specific voltage window (e.g., 0.01–3.0 V vs. Li/Li⁺).

    • Record the charge and discharge capacities for a desired number of cycles (e.g., 100 cycles) to evaluate cycling stability.

  • Rate Capability Test:

    • Cycle the cells at various current densities (e.g., 100, 200, 500, 1000, 2000 mA g⁻¹) for a set number of cycles at each rate to assess the material's performance under different C-rates.

  • Cyclic Voltammetry (CV):

    • Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within the voltage window to identify the redox peaks associated with the electrochemical reactions.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and lithium-ion diffusion kinetics.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Testing synthesis Synthesis of Spinel Oxide (e.g., Sol-Gel) characterization Material Characterization (XRD, SEM, TEM) synthesis->characterization slurry Slurry Preparation (Active Material, Carbon, Binder) characterization->slurry coating Electrode Coating (on Cu foil) slurry->coating assembly Coin Cell Assembly (in Glovebox) coating->assembly cycling Galvanostatic Cycling assembly->cycling rate Rate Capability cycling->rate cv Cyclic Voltammetry (CV) rate->cv eis Electrochemical Impedance Spectroscopy (EIS) cv->eis

Caption: Experimental workflow for evaluating spinel oxide anode materials.

General Charge-Discharge Mechanism of Spinel Oxides

The charge-discharge mechanism of spinel transition metal oxides (MFe2O4, where M can be Ni, Co, etc.) in lithium-ion batteries is based on a conversion reaction.

First Discharge (Lithiation):

  • Intercalation (initial step): A small amount of Li⁺ ions may intercalate into the spinel structure.

  • Conversion Reaction: The spinel oxide is reduced by lithium, leading to the formation of metallic nanoparticles (M and Fe) embedded in a Li2O matrix. MFe2O4 + 8Li⁺ + 8e⁻ → M + 2Fe + 4Li2O

First Charge (Delithiation):

  • Re-oxidation: The metallic nanoparticles are re-oxidized to form the corresponding metal oxides. The reversibility of this process is crucial for the battery's performance. M + 2Fe + 4Li2O ↔ MO + Fe2O3 + 8Li⁺ + 8e⁻

The formation of a solid electrolyte interphase (SEI) layer on the electrode surface also occurs during the initial discharge, which contributes to the irreversible capacity loss.

Charge_Discharge_Mechanism cluster_discharge Discharge (Lithiation) cluster_charge Charge (Delithiation) A Spinel Oxide (MFe2O4) B Metallic Nanoparticles (M + Fe) in Li2O Matrix A->B  + 8Li⁺ + 8e⁻ C Metallic Nanoparticles (M + Fe) in Li2O Matrix D Metal Oxides (MO + Fe2O3) C->D  - 8Li⁺ - 8e⁻

Caption: General charge-discharge mechanism for spinel oxide anodes.

References

Application Notes and Protocols for Gas Sensing Properties of Cr₂NiO₄ Nanostructures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the gas sensing properties of Cr₂NiO₄ nanostructures is limited. The following application notes and protocols are based on the established knowledge of analogous p-type ternary metal oxide semiconductors, particularly those with a spinel structure such as nickel chromite (NiCr₂O₄) and cobalt chromite (CoCr₂O₄). The provided data and procedures should be considered as a starting point for research and development with Cr₂NiO₄.

Application Notes

Introduction to Cr₂NiO₄ Nanostructures for Gas Sensing

Chromium (III) nickel (II) oxide (Cr₂NiO₄) is a ternary metal oxide with a spinel crystal structure. Nanostructured forms of ternary metal oxides are gaining significant attention in the field of chemical sensing due to their unique electronic and catalytic properties. As a p-type semiconductor, Cr₂NiO₄ nanostructures are promising candidate materials for the fabrication of resistive-type gas sensors for the detection of various volatile organic compounds (VOCs). The high surface-to-volume ratio and numerous active sites on the surface of these nanostructures are expected to facilitate enhanced gas adsorption and interaction, leading to significant changes in electrical resistance upon exposure to target gases.

The potential applications for Cr₂NiO₄-based gas sensors are broad, ranging from environmental monitoring to industrial process control. For researchers, scientists, and drug development professionals, these sensors could be particularly relevant for:

  • Monitoring of Cleanroom Environments: Detecting trace amounts of VOCs in pharmaceutical manufacturing and research laboratories to maintain sterile conditions.

  • Quality Control of Pharmaceutical Products: Assessing the presence of residual solvents or degradation byproducts in drug formulations.

  • Non-invasive Disease Diagnosis: The detection of specific VOC biomarkers in exhaled breath is a growing field of medical diagnostics. While specific targets for Cr₂NiO₄ are yet to be determined, its semiconducting nature makes it a candidate for inclusion in sensor arrays for breath analysis.

Predicted Gas Sensing Performance of Cr₂NiO₄ Nanostructures

Based on the performance of analogous p-type ternary metal oxide gas sensors, the predicted gas sensing characteristics of Cr₂NiO₄ nanostructures are summarized in the table below. It is anticipated that Cr₂NiO₄ will show sensitivity towards various reducing gases and VOCs at elevated operating temperatures.

Target GasPredicted Operating Temperature (°C)Predicted Sensitivity (Response)Predicted Response Time (s)Predicted Recovery Time (s)
Ethanol250 - 350High< 30< 60
Acetone250 - 350Moderate to High< 30< 60
Toluene300 - 400Moderate< 60< 120
Xylene300 - 400Moderate< 60< 120
Ammonia300 - 400Moderate< 60< 120

Note: Sensitivity (Response) is defined as R_g/R_a for p-type semiconductors, where R_g is the resistance in the presence of the target gas and R_a is the resistance in air.

Experimental Protocols

Protocol 1: Synthesis of Cr₂NiO₄ Nanoparticles via Sol-Gel Method

This protocol is adapted from the sol-gel synthesis of NiCr₂O₄ nanoparticles.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Citric acid (C₆H₈O₇)

  • Ethylene glycol (C₂H₆O₂)

  • Deionized water

  • Ethanol

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of Ni(NO₃)₂·6H₂O and Cr(NO₃)₃·9H₂O in deionized water in a 1:2 molar ratio.

    • In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to total metal ions should be 1.5:1.

  • Mixing and Chelation:

    • Slowly add the metal nitrate solution to the citric acid solution while stirring continuously.

    • Heat the mixture to 60-70 °C on a hot plate with constant stirring to facilitate the chelation of metal ions by citric acid.

  • Gel Formation:

    • Add ethylene glycol to the solution. The molar ratio of citric acid to ethylene glycol should be 1:1.

    • Increase the temperature to 120-140 °C and continue stirring. The solution will gradually become more viscous, eventually forming a wet gel.

  • Drying:

    • Dry the gel in an oven at 120 °C for 12 hours to remove water and residual solvents, resulting in a dried xerogel.

  • Calcination:

    • Grind the xerogel into a fine powder.

    • Calcine the powder in a muffle furnace at 700-800 °C for 2-4 hours in an air atmosphere to obtain the crystalline Cr₂NiO₄ nanopowder.

Protocol 2: Synthesis of Cr₂NiO₄ Nanostructures via Hydrothermal Method

This protocol is a generalized procedure based on the hydrothermal synthesis of other ternary metal oxides.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Ethanol

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of NiCl₂·6H₂O and CrCl₃·6H₂O in deionized water in a 1:2 molar ratio to form a homogeneous solution.

  • Addition of Precipitating Agent:

    • Add urea to the solution with vigorous stirring. The molar ratio of urea to total metal ions should be approximately 3:1. Urea will act as a precipitating agent upon decomposition at elevated temperatures.

  • Hydrothermal Reaction:

    • Transfer the solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at 180-200 °C for 12-24 hours.

  • Product Recovery:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying and Calcination:

    • Dry the washed product in an oven at 80 °C for 6-8 hours.

    • Calcine the dried powder in a muffle furnace at 600-700 °C for 2 hours in air to obtain the final Cr₂NiO₄ nanostructures.

Protocol 3: Fabrication of a Resistive-Type Gas Sensor

Materials and Equipment:

  • Synthesized Cr₂NiO₄ nanopowder

  • Organic binder (e.g., ethyl cellulose)

  • Solvent (e.g., terpineol)

  • Alumina substrate with pre-patterned electrodes (e.g., Au or Pt)

  • Screen printer or doctor blade

  • Tube furnace

  • Gas sensing measurement system

Procedure:

  • Paste Preparation:

    • Mix the Cr₂NiO₄ nanopowder with the organic binder and solvent to form a homogeneous paste. The typical weight ratio of nanopowder to binder is around 9:1.

  • Deposition of Sensing Film:

    • Deposit the paste onto the alumina substrate covering the interdigitated electrodes using a screen printer or a doctor blade technique to ensure a uniform thickness.

  • Drying and Sintering:

    • Dry the coated substrate at 100-150 °C for 1-2 hours to evaporate the solvent.

    • Sinter the sensor in a tube furnace at 400-500 °C for 2 hours to burn out the organic binder and form a stable sensing film.

  • Aging:

    • Age the sensor by heating it at its intended operating temperature for several hours to stabilize its electrical properties before gas sensing measurements.

  • Gas Sensing Measurement:

    • Place the sensor in a sealed test chamber with a gas inlet and outlet.

    • Measure the baseline resistance of the sensor in a flow of dry air at a constant operating temperature.

    • Introduce the target gas at a specific concentration and record the change in resistance until a stable value is reached (R_g).

    • Purge the chamber with dry air to allow the sensor resistance to return to its baseline value (R_a).

    • Calculate the sensor response as R_g/R_a.

Visualizations

G Sol-Gel Synthesis of Cr₂NiO₄ Nanostructures cluster_0 Precursor Preparation cluster_1 Gel Formation cluster_2 Post-Processing cluster_3 Final Product a Dissolve Ni(NO₃)₂·6H₂O & Cr(NO₃)₃·9H₂O in DI Water c Mix Metal & Citric Acid Solutions a->c b Dissolve Citric Acid in DI Water b->c d Add Ethylene Glycol c->d e Heat to form Gel d->e f Dry Xerogel e->f g Grind Dried Gel f->g h Calcine Powder g->h i Cr₂NiO₄ Nanoparticles h->i

Caption: Workflow for Sol-Gel Synthesis of Cr₂NiO₄ Nanoparticles.

G Hydrothermal Synthesis of Cr₂NiO₄ Nanostructures cluster_0 Solution Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Recovery & Processing cluster_3 Final Product a Dissolve NiCl₂·6H₂O & CrCl₃·6H₂O in DI Water b Add Urea a->b c Transfer to Autoclave b->c d Heat at 180-200 °C c->d e Cool & Collect Precipitate d->e f Wash with DI Water & Ethanol e->f g Dry the Product f->g h Calcine Powder g->h i Cr₂NiO₄ Nanostructures h->i

Caption: Workflow for Hydrothermal Synthesis of Cr₂NiO₄.

G Fabrication of Cr₂NiO₄ Nanostructure Gas Sensor cluster_0 Sensor Paste Preparation cluster_1 Film Deposition & Treatment cluster_2 Final Sensor & Testing a Mix Cr₂NiO₄ Powder, Binder, & Solvent b Deposit Paste on Electrode Substrate a->b c Dry the Film b->c d Sinter the Sensor c->d e Age the Sensor d->e f Gas Sensing Measurement e->f

Caption: Experimental Workflow for Gas Sensor Fabrication.

G Gas Sensing Mechanism of a p-type Semiconductor cluster_0 In Air cluster_1 Exposure to VOC cluster_2 Electronic Change a O₂ (gas) b O₂⁻ (ads) a->b Adsorption & Electron Trapping c Cr₂NiO₄ Surface b->c e Reaction with O₂⁻ (ads) b->e d VOC (gas) d->e f CO₂ + H₂O (products) e->f g Hole Accumulation Layer e->g Electron Release to Cr₂NiO₄ h Increased Resistance g->h Decreased Hole Concentration

Caption: P-type Semiconductor Gas Sensing Mechanism.

Application Notes and Protocols for the Photocatalytic Activity of Chromium Nickel Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium nickel oxide (Cr-Ni-O) based materials, particularly in the form of spinel nickel chromite (NiCr₂O₄), have emerged as promising photocatalysts for a variety of applications. Their unique electronic and structural properties enable them to harness light energy to drive chemical reactions, making them valuable tools in environmental remediation, such as the degradation of organic pollutants, and in renewable energy production through photocatalytic hydrogen evolution. This document provides detailed application notes, experimental protocols, and an overview of the photocatalytic mechanisms of chromium nickel oxide.

Applications

The primary applications of chromium nickel oxide photocatalysts are centered around their ability to generate electron-hole pairs upon light absorption, which then initiate redox reactions.

  • Environmental Remediation: Chromium nickel oxide nanoparticles are effective in degrading a wide range of organic pollutants found in wastewater, such as synthetic dyes. For instance, NiCr₂O₄ nanoparticles have demonstrated high efficiency in the photocatalytic degradation of methylene blue.[1][2]

  • Hydrogen Production: These materials can be employed as photocatalysts in water splitting to produce hydrogen, a clean and renewable fuel source. The photocatalytic process uses solar energy to split water molecules into hydrogen and oxygen.

  • Organic Synthesis: The photocatalytic properties of chromium nickel oxide can also be harnessed to drive various organic reactions, offering a green and sustainable alternative to traditional synthetic methods.

Experimental Protocols

Protocol 1: Synthesis of Spinel Nickel Chromite (NiCr₂O₄) Nanoparticles via Co-precipitation

This protocol details the synthesis of spinel NiCr₂O₄ nanoparticles using the co-precipitation method, which is a facile and cost-effective approach.[3][4]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Ammonia solution (15%)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: Prepare aqueous solutions of nickel nitrate and chromium nitrate. A typical procedure involves dissolving stoichiometric amounts of Ni(NO₃)₂·6H₂O and Cr(NO₃)₃·9H₂O in deionized water to achieve the desired metal ion concentrations.

  • Heating: Heat the mixed metal nitrate solution to 70-80°C with constant stirring.

  • Precipitation: Slowly add 15% ammonia solution dropwise to the heated solution while maintaining vigorous and uniform stirring. Continue the addition until the pH of the solution reaches 6.5–8. This will induce the co-precipitation of nickel and chromium hydroxides.

  • Aging: Maintain the reaction mixture at 70-80°C for 2 hours under continuous stirring to ensure complete precipitation and homogeneity. Afterwards, allow the precipitate to age for 24 hours at room temperature.

  • Washing and Drying: Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted salts and impurities. Dry the collected precipitate in an oven at 150°C for 24 hours.

  • Calcination: Calcine the dried powder in a muffle furnace at 650°C for 6 hours. The calcination step is crucial for the formation of the spinel NiCr₂O₄ crystalline structure.

  • Final Product: After cooling to room temperature, the resulting material is finely ground to obtain the spinel NiCr₂O₄ nanoparticles.

Workflow for Synthesis of NiCr₂O₄ Nanoparticles

cluster_synthesis Synthesis of NiCr₂O₄ Nanoparticles prep Prepare Ni(NO₃)₂ and Cr(NO₃)₃ Solution heat Heat to 70-80°C prep->heat Stirring precipitate Add NH₃ solution (pH 6.5-8) heat->precipitate Dropwise age Age for 24h precipitate->age wash Filter, Wash & Dry at 150°C age->wash calcine Calcine at 650°C for 6h wash->calcine product NiCr₂O₄ Nanoparticles calcine->product

Caption: Workflow for the synthesis of NiCr₂O₄ nanoparticles.

Protocol 2: Photocatalytic Degradation of Methylene Blue

This protocol describes the procedure for evaluating the photocatalytic activity of the synthesized NiCr₂O₄ nanoparticles using the degradation of methylene blue (MB) dye as a model reaction under visible light irradiation.[1][2]

Materials and Equipment:

  • Synthesized NiCr₂O₄ nanoparticles

  • Methylene blue (MB)

  • Deionized water

  • Photoreactor equipped with a visible light source (e.g., Xenon lamp)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

  • Centrifuge

Procedure:

  • Catalyst Suspension: Disperse a specific amount of NiCr₂O₄ nanoparticles (e.g., 50 mg) in a known volume of MB aqueous solution (e.g., 50 mL) with a specific initial concentration (e.g., 10 mg/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30 minutes to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the MB molecules.

  • Photocatalytic Reaction: Irradiate the suspension with a visible light source under continuous magnetic stirring.

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 3 mL) of the suspension.

  • Analysis: Centrifuge the collected samples to separate the catalyst nanoparticles. Analyze the supernatant using a UV-Vis spectrophotometer to determine the concentration of MB by measuring the absorbance at its maximum wavelength (around 664 nm).

  • Degradation Efficiency Calculation: The degradation efficiency (%) can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of MB and Cₜ is the concentration of MB at time t.

Workflow for Photocatalytic Degradation of Methylene Blue

cluster_degradation Photocatalytic Degradation of Methylene Blue disperse Disperse NiCr₂O₄ in MB solution dark Stir in dark (30 min) disperse->dark Adsorption irradiate Irradiate with Visible Light dark->irradiate sample Take samples at intervals irradiate->sample analyze Centrifuge & Analyze (UV-Vis) sample->analyze calculate Calculate Degradation Efficiency analyze->calculate

Caption: Workflow for evaluating the photocatalytic degradation of methylene blue.

Protocol 3: Photocatalytic Hydrogen Evolution

This protocol provides a general procedure for assessing the photocatalytic hydrogen evolution from water using chromium nickel oxide as the photocatalyst.

Materials and Equipment:

  • Synthesized chromium nickel oxide photocatalyst

  • Sacrificial agent (e.g., methanol, ethanol, or triethanolamine)

  • Deionized water

  • Closed-gas circulation photoreactor with a quartz window

  • Light source (e.g., Xenon lamp with appropriate filters)

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD)

  • Vacuum pump

Procedure:

  • Catalyst Suspension: Disperse a known amount of the chromium nickel oxide photocatalyst (e.g., 50 mg) in a specific volume of an aqueous solution containing a sacrificial agent (e.g., 10% v/v methanol in water).

  • System Purging: Seal the photoreactor and thoroughly purge with an inert gas (e.g., Argon) for at least 30 minutes to remove any dissolved oxygen.

  • Photocatalytic Reaction: Irradiate the suspension with the light source while maintaining constant stirring to keep the catalyst suspended.

  • Gas Sampling: At regular time intervals, take a sample of the gas from the headspace of the reactor using a gas-tight syringe.

  • Analysis: Inject the gas sample into a gas chromatograph (GC-TCD) to quantify the amount of hydrogen produced.

  • Hydrogen Evolution Rate Calculation: The rate of hydrogen evolution is typically expressed in μmol h⁻¹ g⁻¹ or mmol h⁻¹ g⁻¹.

Data Presentation

The photocatalytic performance of chromium nickel oxide can be quantified and compared. The following tables summarize typical data obtained from photocatalytic experiments.

Table 1: Photocatalytic Degradation of Methylene Blue using NiCr₂O₄

CatalystInitial MB Concentration (mg/L)Catalyst Loading (g/L)Irradiation Time (min)Degradation Efficiency (%)Reference
NiCr₂O₄101.06089[1]
NiO/Ag/TiO₂-1.06093.15[5]

Table 2: Photocatalytic Hydrogen Evolution

PhotocatalystSacrificial AgentLight SourceH₂ Evolution Rate (μmol h⁻¹ g⁻¹)Reference
Cr-Ni₃N/GFSterol Oxidation-1820 (L h⁻¹)[6]
Ni₂P/NiS@PCOSWaterVisible Light150.7[7]

Note: The hydrogen evolution rate for Cr-Ni₃N/GF is given in L h⁻¹ as reported in the source.

Photocatalytic Mechanism

The photocatalytic activity of chromium nickel oxide, a p-type semiconductor, is initiated by the absorption of photons with energy equal to or greater than its bandgap. This leads to the generation of electron-hole pairs.

  • Excitation: Upon irradiation, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the VB. NiCr₂O₄ + hν → NiCr₂O₄ (e⁻ + h⁺)

  • Charge Separation and Migration: The photogenerated electrons and holes migrate to the surface of the photocatalyst.

  • Redox Reactions:

    • The holes (h⁺) in the VB are powerful oxidizing agents and can react with water or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). h⁺ + H₂O → •OH + H⁺

    • The electrons (e⁻) in the CB are reducing agents and can react with adsorbed oxygen to form superoxide radicals (•O₂⁻). e⁻ + O₂ → •O₂⁻

  • Pollutant Degradation: The highly reactive species, such as •OH and •O₂⁻, attack the organic pollutant molecules, leading to their degradation into simpler and less harmful compounds, ultimately aiming for complete mineralization to CO₂ and H₂O. Organic Pollutant + (•OH, •O₂⁻) → Degradation Products

  • Hydrogen Evolution: In the case of water splitting, the photogenerated electrons reduce protons (H⁺) to produce hydrogen gas, while the holes oxidize water to produce oxygen. A sacrificial agent is often used to consume the holes and prevent the recombination of electron-hole pairs, thereby enhancing the hydrogen evolution efficiency. 2e⁻ + 2H⁺ → H₂

Photocatalytic Mechanism of Chromium Nickel Oxide

cluster_mechanism Photocatalytic Mechanism of Chromium Nickel Oxide cluster_reactions Surface Reactions Photon Photon (hν) Catalyst Cr-Ni-O Photocatalyst Photon->Catalyst Excitation e_h_pair Electron-Hole Pair (e⁻ + h⁺) Catalyst->e_h_pair Generation e Conduction Band (e⁻) e_h_pair->e Separation h Valence Band (h⁺) e_h_pair->h Separation O2 O₂ e->O2 Reduction H_plus H⁺ e->H_plus Reduction H2O H₂O / OH⁻ h->H2O Oxidation Superoxide Superoxide Radical (•O₂⁻) O2->Superoxide Hydroxyl Hydroxyl Radical (•OH) H2O->Hydroxyl Pollutant Organic Pollutant Superoxide->Pollutant Attack Hydroxyl->Pollutant Attack Degradation Degradation Products Pollutant->Degradation H2 H₂ H_plus->H2 Evolution

Caption: General mechanism of photocatalysis by chromium nickel oxide.

Conclusion

Chromium nickel oxide-based materials are versatile and efficient photocatalysts with significant potential in environmental and energy applications. The protocols provided herein offer a foundation for researchers to synthesize and evaluate these materials. The key to their high photocatalytic activity lies in their ability to efficiently generate and separate charge carriers, leading to the formation of highly reactive species. Further research into optimizing the composition, morphology, and surface properties of chromium nickel oxide photocatalysts is expected to lead to even greater performance and wider practical applications.

References

Application Notes and Protocols for Cr2NiO4 (NiCr2O4) in High-Temperature Oxidation Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Professionals in Materials Science and High-Temperature Applications

These application notes provide a comprehensive overview of the synthesis, characterization, and application of nickel chromite (NiCr2O4), a spinel ceramic with significant potential for high-temperature oxidation resistance. The information is intended to guide researchers in utilizing this material for developing protective coatings in demanding environments.

Introduction to Nickel Chromite (NiCr2O4) for High-Temperature Applications

Nickel chromite (NiCr2O4), often erroneously referred to as Cr2NiO4, is a spinel-structured ceramic that has demonstrated considerable promise as a protective layer against high-temperature oxidation. Its excellent thermal stability and ability to form a dense, adherent scale make it a candidate material for coatings on metallic substrates used in aerospace, gas turbines, and other high-temperature industrial processes. NiCr2O4 is a key component of the protective oxide scale that forms on various nickel-chromium (Ni-Cr) based superalloys, contributing to their superior oxidation resistance.

The protective mechanism of NiCr2O4 is attributed to its stable spinel structure which, in conjunction with other oxides like chromia (Cr2O3), forms a barrier to the inward diffusion of oxygen and the outward diffusion of metallic ions from the substrate. This significantly slows down the degradation of the underlying material at elevated temperatures.

Synthesis of NiCr2O4 Coatings

Several methods can be employed to synthesize NiCr2O4 coatings, with plasma spraying and sol-gel deposition being two of the most common techniques.

Plasma Spraying

Atmospheric Plasma Spraying (APS) is a versatile technique for depositing thick, well-adhered ceramic coatings. For NiCr2O4, a precursor powder, typically a mixture of NiO and Cr2O3, is injected into a high-temperature plasma jet where it melts and is propelled onto a prepared substrate.

Experimental Protocol: Atmospheric Plasma Spraying of NiCr2O4

  • Substrate Preparation:

    • The substrate (e.g., a nickel-based superalloy) is first grit-blasted to create a rough surface for enhanced mechanical interlocking of the coating.

    • A bond coat, such as NiCrAlY, is often applied first to improve adhesion and accommodate thermal expansion mismatch between the ceramic topcoat and the metallic substrate.

  • Powder Preparation:

    • A powder blend of NiO and Cr2O3 in the desired stoichiometric ratio is prepared. The powder can be pre-reacted to form NiCr2O4 or can react in-situ during the spraying process.

  • Plasma Spraying Parameters:

    • The following table provides typical parameters for atmospheric plasma spraying of NiCr-based coatings. These should be optimized for the specific equipment and desired coating characteristics.

    ParameterValue
    Plasma Gas 1 (Ar)40-60 L/min
    Plasma Gas 2 (H2)5-15 L/min
    Current500-700 A
    Voltage50-80 V
    Powder Feed Rate20-40 g/min
    Spray Distance100-150 mm
  • Post-Deposition Treatment:

    • The coated component may be heat-treated to relieve stresses and improve coating density and adhesion.

Sol-Gel Deposition

The sol-gel method is a wet-chemical technique that allows for the synthesis of thin, uniform ceramic coatings at relatively low temperatures. It involves the formation of a colloidal suspension (sol) that is then gelled to form a solid network.

Experimental Protocol: Sol-Gel Deposition of NiCr2O4

  • Precursor Solution Preparation:

    • Nickel nitrate (Ni(NO3)2·6H2O) and chromium nitrate (Cr(NO3)3·9H2O) are used as precursors.

    • Dissolve stoichiometric amounts of the nickel and chromium precursors in a suitable solvent, such as 2-methoxyethanol.

    • Add a chelating agent, like acetylacetone, to stabilize the solution and control the hydrolysis and condensation reactions.

  • Coating Deposition:

    • The substrate is coated with the sol by dip-coating, spin-coating, or spray-coating.

    • For dip-coating, the substrate is immersed in the sol and withdrawn at a constant speed. The thickness of the coating is controlled by the withdrawal speed and the viscosity of the sol.

  • Drying and Calcination:

    • The coated substrate is dried at a low temperature (e.g., 100-150 °C) to remove the solvent.

    • The dried gel is then calcined at a higher temperature (e.g., 700-900 °C) in air to crystallize the NiCr2O4 spinel phase. The heating and cooling rates should be controlled to avoid cracking of the coating.

High-Temperature Oxidation Testing

The performance of NiCr2O4 coatings is evaluated through high-temperature oxidation tests, which can be either isothermal or cyclic.

Experimental Protocol: Isothermal and Cyclic Oxidation Testing

  • Sample Preparation:

    • Prepare coated specimens of a defined surface area.

    • Clean the specimens ultrasonically in acetone and ethanol and then dry them.

    • Measure the initial weight of the specimens using a high-precision balance.

  • Isothermal Oxidation Test:

    • Place the specimens in a high-temperature furnace.

    • Heat the furnace to the desired test temperature (e.g., 900 °C, 1000 °C, 1100 °C) in an air or controlled gas atmosphere.

    • Hold the specimens at the test temperature for a predetermined duration (e.g., 100 hours).

    • Periodically remove the specimens, cool them to room temperature, and measure their weight to determine the mass change per unit area.

  • Cyclic Oxidation Test:

    • This test is designed to simulate the thermal cycling experienced in many real-world applications, which can induce stress and lead to spallation of the protective oxide scale.

    • A typical cycle consists of heating the specimen to the test temperature, holding for a specific duration (e.g., 1 hour), and then cooling to a lower temperature (e.g., room temperature) for a shorter period (e.g., 15-20 minutes).

    • The weight of the specimens is measured after a set number of cycles.

Data Presentation and Analysis

The high-temperature oxidation behavior is typically quantified by the change in mass of the specimen over time. This data is often plotted as mass change per unit surface area (Δm/A) versus time (t). For protective oxide scales that grow via diffusion-controlled processes, the oxidation kinetics often follow a parabolic rate law:

(Δm/A)² = kp * t

where kp is the parabolic rate constant. A lower kp value indicates better oxidation resistance.

Quantitative Data Summary (Illustrative)

While specific quantitative data for pure NiCr2O4 coatings is not extensively available in the public literature, the following table illustrates how such data would be presented. The values are hypothetical and for demonstration purposes only.

Temperature (°C)Test Duration (h)Mass Gain (mg/cm²)Parabolic Rate Constant, kp (g²/cm⁴·s)
9001000.51.9 x 10⁻¹³
10001001.21.1 x 10⁻¹²
1100502.57.7 x 10⁻¹²

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Experimental_Workflow_Plasma_Spray cluster_prep Preparation cluster_spray Coating Process cluster_post Post-Processing & Analysis sub_prep Substrate Preparation plasma_spray Atmospheric Plasma Spraying sub_prep->plasma_spray pow_prep Powder Preparation pow_prep->plasma_spray heat_treat Heat Treatment plasma_spray->heat_treat charac Characterization heat_treat->charac Logical_Relationship_Oxidation_Resistance cluster_material Material Properties cluster_mechanism Protective Mechanism cluster_outcome Performance Outcome spinel Stable Spinel Structure (NiCr2O4) dense Dense and Adherent Scale spinel->dense barrier Diffusion Barrier dense->barrier resistance High-Temperature Oxidation Resistance barrier->resistance

Application Notes and Protocols for Fabrication of Cr2NiO4-based Chemiresistive Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemiresistive sensors based on metal oxide nanomaterials are gaining significant attention for their potential in various applications, including environmental monitoring, industrial safety, and medical diagnostics. Among these materials, spinel oxides with the general formula AB2O4 offer unique electronic and catalytic properties that make them promising candidates for gas sensing. This document provides a detailed protocol for the fabrication of chemiresistive sensors based on chromium (III) nickel (II) oxide (Cr2NiO4), a p-type semiconductor.

While specific literature on Cr2NiO4 for gas sensing applications is limited, this protocol is based on established methods for the synthesis of similar spinel oxide nanoparticles and the fabrication of chemiresistive sensor devices. The presented methodologies are intended to serve as a comprehensive guide for researchers and professionals in the field.

Data Presentation: Performance of Spinel Oxide-Based Gas Sensors

The performance of chemiresistive sensors is evaluated based on several key parameters. The following table summarizes typical performance data for various spinel ferrite (a class of materials structurally similar to Cr2NiO4) gas sensors to provide a comparative benchmark.

Sensing MaterialTarget GasOperating Temperature (°C)Response (%)Response Time (s)Recovery Time (s)
CoFe2O4Ethanol (100 ppm)200110--
CoFe2O4LPG (5 ppm)2500.72348
CdFe2O4Ethanol30048--
ZnFe2O4Ammonia (25 ppm)Room Temp.High77
NiFe2O4LPG-High--

Note: The response of a p-type semiconductor gas sensor is typically defined as (Rg - Ra) / Ra or Rg / Ra, where Ra is the resistance in air and Rg is the resistance in the target gas. The specific definition can vary between studies.

Experimental Protocols

Synthesis of Cr2NiO4 Nanoparticles

This protocol describes the synthesis of Cr2NiO4 nanoparticles via a hydrothermal method, a common technique for producing crystalline metal oxide nanoparticles.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O)

  • Chromium(III) nitrate nonahydrate (Cr(NO3)3·9H2O)

  • Sodium hydroxide (NaOH)

  • Ethanol (C2H5OH)

  • Deionized (DI) water

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer with hotplate

  • Centrifuge

  • Oven

  • Mortar and pestle

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of Ni(NO3)2·6H2O and Cr(NO3)3·9H2O in DI water to form a mixed salt solution. The molar ratio of Ni:Cr should be 1:2.

    • Stir the solution vigorously for 30 minutes to ensure homogeneity.

  • Precipitation:

    • Slowly add a NaOH solution (e.g., 2 M) dropwise to the mixed salt solution while stirring continuously until the pH reaches a desired value (typically between 8 and 10) to precipitate the metal hydroxides.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-220 °C) for a designated period (e.g., 12-24 hours).

  • Washing and Drying:

    • After the autoclave has cooled down to room temperature, collect the precipitate by centrifugation.

    • Wash the precipitate multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the washed precipitate in an oven at a low temperature (e.g., 80 °C) overnight.

  • Calcination:

    • Grind the dried powder using a mortar and pestle.

    • Calcine the powder in a furnace at a high temperature (e.g., 500-700 °C) for several hours to obtain the crystalline Cr2NiO4 spinel phase. The exact temperature and duration should be optimized based on material characterization.

Fabrication of the Chemiresistive Sensor Device

This protocol outlines the fabrication of a thick film chemiresistive sensor on an alumina substrate with interdigitated electrodes (IDEs).

Materials:

  • Synthesized Cr2NiO4 nanoparticles

  • Organic binder (e.g., ethyl cellulose)

  • Solvent (e.g., terpineol)

  • Alumina (Al2O3) substrate with pre-patterned gold (Au) or platinum (Pt) interdigitated electrodes (IDEs)

Equipment:

  • Screen printer or doctor blade

  • Tube furnace

  • Wire bonder (optional)

Procedure:

  • Sensing Paste Preparation:

    • Mix the synthesized Cr2NiO4 powder with an organic binder and a solvent to form a homogeneous paste. The ratio of the components should be optimized to achieve a suitable viscosity for deposition.

  • Deposition of the Sensing Film:

    • Deposit the Cr2NiO4 paste onto the interdigitated electrodes of the alumina substrate using a screen-printing or doctor-blade technique to form a thick film.

  • Drying and Sintering:

    • Dry the coated substrate at a low temperature (e.g., 100-150 °C) to evaporate the solvent.

    • Sinter the film in a tube furnace at a high temperature (e.g., 400-600 °C) to burn out the organic binder and form a stable and porous sensing layer. The sintering profile (heating rate, temperature, and duration) is critical for the sensor's performance.

  • Contact Wiring:

    • Attach platinum or gold wires to the contact pads of the IDEs using silver paste and heat treatment, or through wire bonding.

Mandatory Visualizations

experimental_workflow cluster_synthesis Cr2NiO4 Nanoparticle Synthesis cluster_fabrication Sensor Fabrication s1 Prepare Ni and Cr Nitrate Solution s2 Precipitate with NaOH s1->s2 s3 Hydrothermal Treatment in Autoclave s2->s3 s4 Wash and Dry Precipitate s3->s4 s5 Calcine Powder to form Cr2NiO4 s4->s5 f1 Prepare Cr2NiO4 Sensing Paste s5->f1 f2 Deposit Paste on IDE Substrate f1->f2 f3 Dry and Sinter the Film f2->f3 f4 Attach Contact Wires f3->f4

Caption: Experimental workflow for the fabrication of Cr2NiO4-based chemiresistive sensors.

sensing_mechanism cluster_air In Air (Base Resistance) cluster_gas In Reducing Gas (e.g., CO) O2_gas O2 (gas) O_ads O- (adsorbed) O2_gas->O_ads + e- Cr2NiO4_surface Cr2NiO4 Surface O_ads->Cr2NiO4_surface Adsorption Hole_depletion Hole Depletion Layer (High Resistance) Cr2NiO4_surface->Hole_depletion Hole_accumulation Hole Accumulation Layer (Low Resistance) Hole_depletion->Hole_accumulation Gas Exposure CO_gas CO (gas) O_ads_react O- (adsorbed) CO_gas->O_ads_react Reaction CO2_gas CO2 (gas) Cr2NiO4_surface_react Cr2NiO4 Surface CO2_gas->Cr2NiO4_surface_react Desorption O_ads_react->CO2_gas + e- Cr2NiO4_surface_react->Hole_accumulation

Caption: Proposed gas sensing mechanism for a p-type Cr2NiO4 sensor with a reducing gas.

Application Notes and Protocols for Cr2NiO4 in Ceramic Pigment Applications

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Utilizing Nickel Chromite (Cr2NiO4) in Ceramic Pigment Applications

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and professionals in the fields of materials science, ceramics, and pigment development.

Introduction

Nickel chromite (Cr2NiO4) is a thermally stable inorganic pigment with a normal spinel structure, prized for its intense black coloration, high refractoriness, and excellent chemical stability in ceramic glazes.[1] These properties make it a valuable colorant for a wide range of ceramic applications, including tiles, sanitaryware, and decorative ceramics. This document provides detailed protocols for the synthesis of Cr2NiO4 pigments via sol-gel, co-precipitation, and solid-state reaction methods, along with guidelines for its application in ceramic glazes.

Physicochemical Properties of Cr2NiO4 Pigments

Nickel chromite's performance as a ceramic pigment is dictated by its fundamental physicochemical properties. The spinel structure of Cr2NiO4 provides a robust crystalline lattice that encapsulates the chromophoric ions, ensuring color stability even at high firing temperatures.

Key Properties:

  • Crystal Structure: Normal spinel (Fd3m space group)[2][3]

  • Color: Black

  • Thermal Stability: High, stable at typical ceramic firing temperatures.

  • Chemical Stability: Inert to acids and alkalis.

  • Refractoriness: High, making it suitable for high-temperature applications.[1]

Data Presentation: Physicochemical and Colorimetric Data

Table 1: Influence of Calcination Temperature on Crystallite and Grain Size of NiCr2O4 Nanoparticles (synthesized by sol-gel auto combustion) [2][3]

Calcination Temperature (°C)Crystallite Size (nm)Average Grain Size (nm)
70013.73140.00
900--
1100--
130022.33163.46

Table 2: Representative Colorimetric Data for Ni-Al Spinel Pigments at Different Calcination Temperatures [4]

Pigment CompositionCalcination Temperature (°C)Lab*
Ni-Al(pec)600--positive (yellowish)
Ni-Al(pec)800--negative (bluish)
Ni-Al(pec)1000--negative (bluish)

Table 3: Representative Colorimetric Data for Fe-Cr-Ni-Mn Black Spinel Pigments with Varying MnO Content [5]

MnO Content (molar ratio)Lab*
0.041.80.61.6
0.135.50.81.2
0.233.11.01.0
0.332.01.00.8

Experimental Protocols: Synthesis of Cr2NiO4 Pigments

Three primary methods for the synthesis of Cr2NiO4 pigments are detailed below: sol-gel, co-precipitation, and solid-state reaction.

Protocol 1: Sol-Gel Synthesis

The sol-gel method offers excellent control over homogeneity and particle size at relatively low temperatures.[6][7]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O) or Nickel(II) acetate tetrahydrate (Ni(CH3COO)2·4H2O)[6]

  • Chromium(III) nitrate nonahydrate (Cr(NO3)3·9H2O)[6]

  • 1,2-ethanediol (C2H6O2) as a complexing agent[6][7]

  • Distilled water

Procedure:

  • Precursor Solution Preparation:

    • Prepare stoichiometric aqueous solutions of the nickel and chromium salts. For Cr2NiO4, the molar ratio of Ni:Cr should be 1:2.

    • Dissolve the salts in distilled water with continuous stirring at 40-50 °C for approximately 20 minutes until a homogenous solution is obtained.[6]

  • Gel Formation:

    • Add 1,2-ethanediol to the precursor solution while maintaining the temperature and stirring for about 1 hour.[6]

    • Concentrate the solution by continuous stirring and evaporation at 60-70 °C to form a viscous gel.[6]

  • Drying:

    • Dry the gel in a furnace at 105 °C in air to remove residual water.[6]

  • Grinding and Calcination:

    • Grind the dried gel into a fine powder using an agate mortar.

    • Calcine the powder in an alumina crucible at a selected temperature (e.g., 600-800 °C) in air for 3 hours with a heating rate of 10 °C/min.[6] Higher temperatures can be explored to influence crystallite size.[2]

Protocol 2: Co-precipitation Synthesis

Co-precipitation is a straightforward and cost-effective method for producing fine, homogeneous pigment powders.[8][9]

Materials:

  • Nickel(II) chloride (NiCl2) or Nickel(II) nitrate (Ni(NO3)2)

  • Chromium(III) chloride (CrCl3) or Chromium(III) nitrate (Cr(NO3)3)

  • Precipitating agent: e.g., Sodium hydroxide (NaOH), Ammonium hydroxide (NH4OH)

  • Distilled water

Procedure:

  • Precursor Solution Preparation:

    • Prepare aqueous solutions of the nickel and chromium salts with a 1:2 molar ratio of Ni:Cr.

  • Precipitation:

    • Slowly add the precursor solution to a stirred solution of the precipitating agent.

    • Maintain a constant pH during the precipitation process.

  • Aging:

    • Allow the precipitate to age in the mother liquor, with continuous stirring, to ensure complete precipitation and homogenization.

  • Washing and Filtration:

    • Filter the precipitate and wash it thoroughly with distilled water to remove any soluble by-products.

  • Drying:

    • Dry the washed precipitate in an oven at a temperature around 100-120 °C.

  • Calcination:

    • Calcine the dried powder at temperatures typically below 900 °C to form the crystalline spinel structure.[8][9]

Protocol 3: Solid-State Reaction Synthesis

This conventional ceramic method involves the high-temperature reaction of precursor oxides.

Materials:

  • Nickel(II) oxide (NiO)

  • Chromium(III) oxide (Cr2O3)

Procedure:

  • Mixing and Grinding:

    • Weigh stoichiometric amounts of NiO and Cr2O3 (1:1 molar ratio).

    • Thoroughly mix and grind the powders in a mortar and pestle or a ball mill to ensure intimate contact between the reactants.

  • Calcination:

    • Place the mixed powder in an alumina crucible.

    • Calcine at a high temperature, typically in the range of 1000-1400 °C, for a specified duration (e.g., 2-4 hours) to facilitate the solid-state reaction and formation of the spinel phase.

  • Grinding:

    • After cooling, grind the calcined product to achieve the desired particle size for pigment applications.

Application in Ceramic Glazes

Cr2NiO4 is primarily used to impart a black color to ceramic glazes. The final color and surface finish depend on the pigment concentration, the chemical composition of the glaze, and the firing conditions.

General Glaze Formulation:

A typical transparent ceramic glaze for tile applications may consist of the following components:[5]

  • Silica (SiO2): Glass former

  • Alumina (Al2O3): Increases viscosity and durability

  • Fluxes (e.g., CaO, MgO, K2O, Na2O): Lower the melting point

Protocol for Glaze Preparation and Application:

  • Glaze Preparation:

    • Prepare a base transparent glaze formulation suitable for the desired firing temperature.

    • Add the synthesized Cr2NiO4 pigment to the glaze components. A typical loading is around 5 wt%.[5]

    • Mix the pigment and glaze powders with water to form a stable slurry. Ball milling can be used to ensure a homogeneous dispersion.

  • Application:

    • Apply the glaze slip to a ceramic body (e.g., a bisque tile) using methods such as dipping, spraying, or brushing.

  • Firing:

    • Fire the glazed ceramic piece in a kiln according to a heating schedule appropriate for the glaze and ceramic body. Firing temperatures for tiles are often in the range of 1100-1250 °C.

Visualizations

Experimental Workflows

Sol_Gel_Synthesis cluster_0 Solution Preparation cluster_1 Gelation cluster_2 Post-Processing start Start precursors Dissolve Ni and Cr Salts in Water (1:2 molar ratio) start->precursors stirring1 Stir at 40-50°C precursors->stirring1 add_diol Add 1,2-ethanediol stirring1->add_diol stirring2 Stir at 60-70°C to form gel add_diol->stirring2 drying Dry gel at 105°C stirring2->drying grinding Grind dried gel drying->grinding calcination Calcine at 600-800°C grinding->calcination end Cr2NiO4 Pigment calcination->end

Caption: Sol-Gel Synthesis Workflow for Cr2NiO4 Pigment.

Co_Precipitation_Synthesis cluster_0 Precipitation cluster_1 Purification and Drying cluster_2 Final Product Formation start Start precursor_sol Prepare Ni and Cr Salt Solution (1:2 molar ratio) start->precursor_sol precipitant_sol Prepare Precipitating Agent Solution start->precipitant_sol mixing Add Salt Solution to Precipitant Solution with Stirring precursor_sol->mixing precipitant_sol->mixing aging Age Precipitate mixing->aging washing Wash and Filter Precipitate aging->washing drying Dry at 100-120°C washing->drying calcination Calcine below 900°C drying->calcination end Cr2NiO4 Pigment calcination->end

Caption: Co-Precipitation Synthesis Workflow for Cr2NiO4 Pigment.

Logical Relationships

Pigment_Properties_Relationship cluster_synthesis Synthesis Parameters cluster_properties Pigment Properties cluster_application Application Performance method Synthesis Method (Sol-Gel, Co-precipitation, Solid-State) cryst_size Crystallite & Particle Size method->cryst_size influences phase Phase Purity (Spinel Formation) method->phase influences temp Calcination Temperature temp->cryst_size strongly influences temp->phase strongly influences ratio Precursor Stoichiometry ratio->phase determines color Colorimetric Properties (Lab*) cryst_size->color affects phase->color determines stability Thermal & Chemical Stability in Glaze phase->stability ensures glaze_color Final Glaze Color color->glaze_color defines

Caption: Factors Influencing Cr2NiO4 Pigment Properties.

References

Application Notes and Protocols for Electrocatalytic Oxygen Evolution Reaction (OER) on Novel Mixed Metal Oxides: A Case Study using Cr2NiO4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxygen evolution reaction (OER) is a critical bottleneck in the advancement of clean energy technologies such as water splitting and metal-air batteries due to its sluggish kinetics. The exploration of efficient, earth-abundant, and stable electrocatalysts is paramount. While extensive research exists for various metal oxides, specific data on materials like chromium nickel oxide (Cr2NiO4) remains scarce in publicly available literature. This document provides a comprehensive set of application notes and standardized protocols for the synthesis, characterization, and electrochemical evaluation of novel mixed metal oxide catalysts for the OER, using Cr2NiO4 as a representative, albeit illustrative, example. The provided methodologies and data presentation templates are intended to serve as a guide for researchers to systematically investigate and report the performance of new catalytic materials.

Data Presentation: A Template for Performance Comparison

Quantitative assessment of a novel OER electrocatalyst requires rigorous comparison against benchmark materials under identical conditions. The following table presents a template with hypothetical but realistic performance metrics for a putative Cr2NiO4 catalyst, benchmarked against Iridium Oxide (IrO2), a common standard for OER in acidic media. Researchers should populate this table with their own experimental data.

ElectrocatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Electrochemical Active Surface Area (ECSA) (mF/cm²)Turnover Frequency (TOF) @ η=300mV (s⁻¹)Stability (Current density retention after 10h)
Cr2NiO4 (Hypothetical) 32065450.1592%
IrO2 (Benchmark) 29050200.0898%

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the validation and comparison of new catalysts. Below are generalized protocols that can be adapted for the synthesis and evaluation of Cr2NiO4 and other mixed metal oxides.

Synthesis of Cr2NiO4 Nanoparticles (Sol-Gel Method)

This protocol describes a common method for synthesizing mixed metal oxide nanoparticles.

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of chromium(III) nitrate nonahydrate (Cr(NO3)3·9H2O) and nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O) in a 2:1 molar ratio in a solvent mixture of ethanol and deionized water (e.g., 3:1 v/v).

    • Add citric acid as a chelating agent in a 1.5:1 molar ratio to the total metal ions.

    • Stir the solution vigorously at 60°C for 2 hours to form a homogeneous sol.

  • Gel Formation:

    • Increase the temperature to 80°C and maintain stirring. Allow the solvent to evaporate slowly until a viscous gel is formed.

  • Calcination:

    • Dry the gel in an oven at 120°C overnight.

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a muffle furnace in air at a specified temperature (e.g., 600-800°C) for a defined duration (e.g., 4-6 hours) to obtain the crystalline Cr2NiO4 spinel phase. Allow the furnace to cool down to room temperature naturally.

Electrode Preparation
  • Catalyst Ink Formulation:

    • Prepare a catalyst ink by dispersing 5 mg of the synthesized Cr2NiO4 powder in a solution containing 480 µL of isopropanol, 480 µL of deionized water, and 40 µL of a 5 wt% Nafion® solution (as a binder).

    • Sonication of the mixture for at least 30 minutes is crucial to ensure a homogeneous dispersion.

  • Electrode Coating:

    • Polish a glassy carbon rotating disk electrode (RDE) with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol.

    • Pipette a specific volume (e.g., 5-10 µL) of the catalyst ink onto the polished electrode surface to achieve a target loading (e.g., ~0.2-0.4 mg/cm²).

    • Dry the electrode at room temperature.

Electrochemical OER Measurements

All electrochemical measurements should be performed using a three-electrode setup in a suitable electrolyte (e.g., 1.0 M KOH for alkaline OER or 0.5 M H2SO4 for acidic OER).

  • Electrode Setup:

    • Working Electrode: The prepared catalyst-coated RDE.

    • Counter Electrode: A platinum wire or graphite rod.

    • Reference Electrode: A saturated calomel electrode (SCE), Ag/AgCl, or a reversible hydrogen electrode (RHE). All potentials should be converted to the RHE scale using the Nernst equation: E(RHE) = E(Ref) + 0.059*pH + E°(Ref).

  • Linear Sweep Voltammetry (LSV):

    • Record the polarization curve at a slow scan rate (e.g., 5 mV/s) with electrode rotation (e.g., 1600 rpm) to remove O2 bubbles.

    • Correct the data for iR-drop, where 'i' is the current and 'R' is the uncompensated solution resistance obtained from Electrochemical Impedance Spectroscopy (EIS).

    • The overpotential (η) is calculated as η = E(RHE) - 1.23 V.

  • Tafel Analysis:

    • Plot the overpotential (η) versus the logarithm of the current density (log|j|).

    • The Tafel slope is determined from the linear region of the plot according to the Tafel equation: η = b*log(j) + a, where 'b' is the Tafel slope.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS at a potential in the OER region (e.g., at an overpotential of 350 mV) over a frequency range (e.g., 100 kHz to 0.1 Hz) to determine the charge transfer resistance (Rct) and solution resistance (Rs).

  • Stability Test:

    • Conduct chronoamperometry (at a constant potential) or chronopotentiometry (at a constant current density, e.g., 10 mA/cm²) for an extended period (e.g., 10-24 hours) to evaluate the catalyst's stability.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel OER electrocatalyst.

OER_Mechanism M M M_OH M-OH M->M_OH + OH⁻ M_O M-O M_OH->M_O + OH⁻ - H₂O - e⁻ M_OOH M-OOH M_O->M_OOH + OH⁻ - e⁻ M_O2 M + O2 M_OOH->M_O2 + OH⁻ - H₂O - e⁻

Application Notes and Protocols for Rietveld Refinement of Cr₂NiO₄ XRD Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Rietveld refinement of powder X-ray diffraction (XRD) data for the spinel compound Nickel Chromite (Cr₂NiO₄). This document outlines the necessary protocols from sample preparation to the final analysis, enabling accurate determination of crystal structure parameters.

Introduction to Rietveld Refinement

Rietveld refinement is a powerful analytical technique used to refine a theoretical crystallographic model against experimental powder diffraction data. By employing a least-squares approach, the method iteratively adjusts various parameters of the model, including lattice parameters, atomic positions, and site occupancies, to achieve the best possible fit between the calculated and observed diffraction patterns. This allows for a detailed quantitative analysis of the crystalline phases present in a sample.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality XRD data suitable for Rietveld refinement. The goal is to produce a fine, homogenous powder with random crystallite orientation.

Protocol for Powder Sample Preparation:

  • Grinding: If the synthesized Cr₂NiO₄ is not already a fine powder, grind the material using an agate mortar and pestle. The particle size should ideally be less than 10 µm to ensure good powder averaging statistics and minimize peak broadening effects.

  • Homogenization: Ensure the powder is well-mixed to be representative of the bulk sample.

  • Sample Mounting: Carefully pack the powdered sample into a sample holder. It is crucial to create a flat, smooth surface that is level with the holder's top edge to avoid errors in peak positions due to sample displacement. Avoid over-packing, which can induce preferred orientation of the crystallites.

XRD Data Collection

The quality of the XRD data directly impacts the reliability of the Rietveld refinement results.

Recommended XRD Data Collection Parameters:

ParameterRecommended Setting
Instrument Laboratory powder X-ray diffractometer
Radiation Cu Kα (λ = 1.5406 Å)
Scan Type Continuous or step scan
2θ Range 10° - 90°
Step Size 0.02°
Time per Step 1 - 5 seconds (or longer for better statistics)
Optics Bragg-Brentano geometry is common. Use of a monochromator is recommended to remove Kβ radiation.

Rietveld Refinement Protocol

The following protocol outlines the step-by-step procedure for performing Rietveld refinement on Cr₂NiO₄ XRD data using software such as GSAS-II, FullProf, or Profex.

Initial Setup
  • Data Import: Load the experimental XRD data file (e.g., in .raw, .xye, or .dat format) into the refinement software.

  • Phase Identification: Confirm the presence of the Cr₂NiO₄ phase. At room temperature, it typically adopts a tetragonally distorted spinel structure, but a cubic spinel phase can also be present depending on the synthesis conditions.[1][2]

  • Crystal Structure Model: Import a crystallographic information file (CIF) for Cr₂NiO₄ as a starting model. A suitable model can be obtained from the Materials Project database or from published literature.[3][4]

Refinement Strategy

The refinement should be performed in a sequential manner, starting with the parameters that have the largest effect on the calculated pattern.

  • Scale Factor and Background: Begin by refining the scale factor and the background. The background can be modeled using a polynomial function or other appropriate functions available in the software.

  • Lattice Parameters: Refine the lattice parameters. For the tetragonal phase of Cr₂NiO₄, refine both 'a' and 'c'.[5]

  • Peak Profile Parameters: Refine the parameters that control the peak shape. The pseudo-Voigt function is commonly used to model the peak shapes in XRD patterns. This includes refining the Gaussian (U, V, W) and Lorentzian (X, Y) components of the peak width.

  • Atomic Coordinates: Refine the fractional atomic coordinates of the atoms in the unit cell. For Cr₂NiO₄, this would include the positions of Ni, Cr, and O.

  • Isotropic/Anisotropic Displacement Parameters: Refine the isotropic displacement parameters (Uiso) for each atom, which account for thermal vibrations. If the data quality is high, anisotropic displacement parameters (Uaniso) can be refined for a more detailed model.

  • Site Occupancy Factors (Optional): If there is a suspicion of cation mixing or non-stoichiometry, the site occupancy factors can be refined. However, this should be done with caution and may require constraints based on the chemical composition.

Assessing the Quality of Refinement

The quality of the fit is assessed using several reliability factors (R-factors) and visual inspection of the difference plot.

  • R-weighted pattern (Rwp): This is the most important R-factor and should be minimized.

  • Goodness of Fit (χ² or GoF): A value close to 1 indicates a good refinement.

  • Difference Plot: The plot of the difference between the observed and calculated patterns should ideally be a flat line with random noise, indicating no systematic errors in the model.

Data Presentation

The following tables summarize the key crystallographic data for Cr₂NiO₄ that can be used as a starting point for Rietveld refinement and for comparison with the refined results.

Table 1: Crystal Structure Data for Cr₂NiO₄

ParameterTetragonal Phase (Room Temperature)[4][5]Cubic Phase[2]
Crystal System TetragonalCubic
Space Group I4₁/amd (No. 141)Fd-3m (No. 227)
Lattice Parameter 'a' (Å) ~5.85~8.32
Lattice Parameter 'c' (Å) ~8.51~8.32

Table 2: Atomic Coordinates for Tetragonal Cr₂NiO₄ (Space Group I4₁/amd) from Materials Project [4]

AtomWyckoff Sitexyz
Ni4a00.750.125
Cr8d000.5
O16h00.250.25

Table 3: Typical Refined Parameters and R-factors from a Successful Refinement

ParameterTypical Value/Range
Refined Lattice Parameter 'a' (Å) Dependent on experimental data
Refined Lattice Parameter 'c' (Å) Dependent on experimental data
Rwp (%) < 10%
χ² (GoF) 1.0 - 2.0
Rp (%) < 8%

Visualization of the Rietveld Refinement Workflow

The following diagram illustrates the logical workflow of the Rietveld refinement process.

Rietveld_Workflow cluster_0 Data Preparation cluster_1 Refinement Cycle cluster_2 Final Output Sample_Preparation Sample Preparation (Grinding, Homogenization) XRD_Data_Collection XRD Data Collection Sample_Preparation->XRD_Data_Collection Initial_Model Define Initial Model (Phase, Space Group, CIF) XRD_Data_Collection->Initial_Model Refine_Instrumental Refine Instrumental Parameters (Background, Scale Factor) Initial_Model->Refine_Instrumental Refine_Structural Refine Structural Parameters (Lattice, Profile, Atomic Positions) Refine_Instrumental->Refine_Structural Assess_Fit Assess Goodness of Fit (R-factors, Difference Plot) Refine_Structural->Assess_Fit Assess_Fit->Refine_Structural Iterate Final_Parameters Final Structural Parameters (Lattice Constants, Atomic Coordinates, Bond Lengths/Angles) Assess_Fit->Final_Parameters Converged

Caption: Workflow for Rietveld refinement of Cr₂NiO₄ XRD data.

References

Application Notes and Protocols for Measuring the Seebeck Coefficient of Cr2NiO4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Cr2NiO4 and the subsequent measurement of its Seebeck coefficient. These guidelines are intended to offer a comprehensive workflow for researchers interested in characterizing the thermoelectric properties of this transition metal oxide.

Part 1: Synthesis of Polycrystalline Cr2NiO4

The quality of the sample is paramount for accurate thermoelectric measurements. Two common and effective methods for synthesizing polycrystalline Cr2NiO4 are the co-precipitation method and the solid-state reaction method.

Co-precipitation Method

This wet-chemical method allows for the synthesis of fine, homogeneous powders at relatively low temperatures.[1]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O)

  • Chromium(III) nitrate nonahydrate (Cr(NO3)3·9H2O)

  • Ammonium hydroxide (NH4OH) solution (25%) or Sodium hydroxide (NaOH) solution

  • Deionized water

  • High-purity alumina crucibles

Protocol:

  • Precursor Solution Preparation: Prepare aqueous solutions of nickel nitrate and chromium nitrate in a stoichiometric ratio of 1:2.

  • Precipitation: Heat the mixed nitrate solution to 70-80°C with constant stirring. Add the precipitating agent (e.g., ammonium hydroxide) dropwise to induce the co-precipitation of metal hydroxides. Maintain a constant pH between 6.5 and 8.[1]

  • Aging: Age the resulting precipitate in the mother liquor for several hours to ensure complete precipitation and homogeneity.

  • Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions. Dry the washed precipitate in an oven at approximately 110°C overnight.

  • Calcination: Calcine the dried powder in an alumina crucible at a temperature between 600°C and 800°C for several hours in air to obtain the crystalline NiCr2O4 spinel phase.[1]

  • Sample Compaction: Press the calcined powder into a pellet using a hydraulic press.

  • Sintering: Sinter the pellet at a high temperature (e.g., 1200°C) in air to achieve a dense ceramic sample suitable for measurement.

Solid-State Reaction Method

This is a conventional method for synthesizing ceramic materials from solid precursors.

Materials:

  • Nickel(II) oxide (NiO) powder

  • Chromium(III) oxide (Cr2O3) powder

  • Mortar and pestle (agate or zirconia)

  • High-purity alumina crucibles

Protocol:

  • Mixing: Weigh stoichiometric amounts of NiO and Cr2O3 powders and mix them thoroughly in a mortar and pestle.

  • Calcination: Place the mixed powder in an alumina crucible and calcine it at a high temperature, typically in the range of 1000-1400°C, for an extended period (e.g., 12-24 hours) in air.[2] Intermediate grindings may be necessary to ensure a complete reaction.

  • Sample Compaction and Sintering: After confirming the formation of the single-phase NiCr2O4 via XRD, press the powder into a pellet and sinter it at a high temperature to obtain a dense ceramic sample.

Sample Characterization

Before proceeding with the Seebeck coefficient measurement, it is essential to characterize the synthesized sample to confirm its phase purity and crystallinity.

  • X-Ray Diffraction (XRD): To confirm the formation of the single-phase spinel structure of NiCr2O4.[1][3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the metal-oxygen bonds in the spinel structure.[1]

  • Scanning Electron Microscopy (SEM): To analyze the microstructure, including grain size and porosity, of the sintered pellet.

Part 2: Measurement of the Seebeck Coefficient

The Seebeck coefficient is determined by measuring the thermoelectric voltage generated across the sample when a temperature gradient is applied. A steady-state four-probe technique is described here, which is well-suited for bulk ceramic samples.

Apparatus:

  • High-temperature furnace with a sample holder

  • Two independently controlled heaters (e.g., resistive cartridge heaters)

  • Two fine-gauge thermocouples (e.g., Type K or S)

  • High-precision voltmeter or nanovoltmeter

  • Data acquisition system

Protocol:

  • Sample Preparation: Cut the sintered Cr2NiO4 pellet into a rectangular bar of appropriate dimensions (e.g., 2x2x10 mm³). Ensure the surfaces are flat and parallel.

  • Mounting the Sample: Place the sample in the measurement holder, ensuring good thermal contact with the hot and cold blocks (heaters).

  • Attaching Thermocouples: Attach the two thermocouples at two different points along the length of the sample. The thermocouple junctions should be in good electrical and thermal contact with the sample. This can be achieved using a high-temperature cement or by spring-loading the thermocouples against the sample.

  • Establishing a Temperature Gradient:

    • Heat the entire sample to the desired base temperature using the main furnace.

    • Once the base temperature is stable, use the two small heaters to create a small temperature difference (ΔT) across the sample, typically in the range of 1-10 K.

  • Data Acquisition:

    • Measure the temperature at the two points using the thermocouples (T_hot and T_cold).

    • Simultaneously, measure the thermoelectric voltage (ΔV) generated between the corresponding voltage leads of the thermocouples.

  • Calculating the Seebeck Coefficient: The Seebeck coefficient (S) is calculated from the slope of the ΔV versus ΔT plot:

    • S = - ΔV / ΔT

    • It is recommended to measure ΔV for several small ΔT values at each base temperature and determine S from the linear fit of the data to minimize errors.

  • Temperature Dependence: Repeat the measurement at different base temperatures to determine the temperature dependence of the Seebeck coefficient.

Data Presentation

A comprehensive study of the Seebeck coefficient of Cr2NiO4 would involve measurements over a range of temperatures. The results should be presented in a clear and structured format.

Note on Data Availability: Despite a thorough literature search, specific experimental values for the Seebeck coefficient of Cr2NiO4 could not be located. One source indicated that NiCr2O4 is a p-type semiconductor, which implies a positive Seebeck coefficient, but no quantitative data was provided.[4] The table below is provided as a template for researchers to populate with their own experimental data.

Temperature (K)Seebeck Coefficient (μV/K)
e.g., 300Experimental Data
e.g., 400Experimental Data
e.g., 500Experimental Data
e.g., 600Experimental Data
e.g., 700Experimental Data
e.g., 800Experimental Data

Visualizations

Synthesis Workflow for Cr2NiO4

cluster_coprecipitation Co-precipitation Method cluster_solidstate Solid-State Reaction Method cluster_final Final Sample Preparation cp1 Prepare Ni(NO3)2 and Cr(NO3)3 solutions cp2 Mix solutions and heat to 70-80°C cp1->cp2 cp3 Add precipitating agent (e.g., NH4OH) cp2->cp3 cp4 Age, filter, and wash precipitate cp3->cp4 cp5 Dry precipitate at 110°C cp4->cp5 cp6 Calcine powder at 600-800°C cp5->cp6 f1 Press powder into pellet cp6->f1 ss1 Weigh and mix NiO and Cr2O3 powders ss2 Calcine mixture at 1000-1400°C ss1->ss2 ss2->f1 f2 Sinter pellet at high temperature f1->f2 f3 Characterize (XRD, FTIR, SEM) f2->f3

Caption: Workflow for the synthesis of polycrystalline Cr2NiO4.

Experimental Workflow for Seebeck Coefficient Measurement

cluster_setup Experimental Setup cluster_measurement Measurement Procedure cluster_analysis Data Analysis s1 Prepare rectangular sample s2 Mount sample in holder s1->s2 s3 Attach thermocouples s2->s3 m1 Set base temperature s3->m1 m2 Apply temperature gradient (ΔT) m1->m2 m3 Measure thermoelectric voltage (ΔV) m2->m3 m4 Vary ΔT and record ΔV m3->m4 a1 Plot ΔV vs. ΔT m4->a1 a2 Calculate Seebeck coefficient (S = -slope) a1->a2 a3 Repeat for different base temperatures a2->a3

Caption: Workflow for measuring the Seebeck coefficient.

References

Troubleshooting & Optimization

Technical Support Center: Sol-Gel Synthesis of Cr2NiO4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the purity of sol-gel synthesized Cr2NiO4.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the purity of sol-gel synthesized Cr2NiO4?

A1: The purity of Cr2NiO4 synthesized via the sol-gel method is primarily influenced by three critical parameters: the molar ratio of the chelating agent to the metal cations, the pH of the precursor solution, and the final calcination temperature and duration. Proper control of these parameters is essential to prevent the formation of secondary phases and ensure the desired stoichiometry.

Q2: Which chelating agents are recommended for the sol-gel synthesis of Cr2NiO4?

A2: Citric acid is a commonly used and effective chelating agent for the sol-gel synthesis of Cr2NiO4 and other spinel structures.[1][2] It forms stable complexes with the metal cations, preventing their premature precipitation and ensuring a homogeneous distribution throughout the gel. Ethylene glycol can be used as a solvent and also acts as a complexing agent, aiding in the formation of a uniform polymer network.

Q3: What are the typical impurity phases observed in the sol-gel synthesis of Cr2NiO4?

A3: Common impurity phases can include individual metal oxides such as NiO and Cr2O3. These impurities often arise from incomplete reactions due to a non-homogeneous gel, an inappropriate calcination temperature, or a non-stoichiometric ratio of precursors.

Q4: How does the pH of the precursor solution affect the purity of the final product?

A4: The pH of the precursor solution plays a crucial role in the hydrolysis and condensation rates of the metal precursors. An optimal pH ensures a controlled gelation process, leading to a homogeneous gel and, consequently, a pure final product upon calcination. Deviations from the optimal pH can lead to preferential precipitation of one of the metal hydroxides, resulting in an inhomogeneous gel and the formation of impurity phases. For similar sol-gel systems, a pH around 6-8 is often found to be optimal.[3]

Q5: Can the choice of metal precursors impact the purity of Cr2NiO4?

A5: Yes, the choice of metal precursors can influence the purity. Metal nitrates, such as nickel nitrate (Ni(NO3)2·6H2O) and chromium nitrate (Cr(NO3)3·9H2O), are commonly used due to their high solubility in water and ease of decomposition during calcination.[3][4] Using high-purity precursors is essential to avoid introducing unwanted elemental impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Presence of NiO or Cr2O3 impurities in XRD pattern 1. Inhomogeneous gel formation. 2. Incorrect calcination temperature or duration. 3. Non-stoichiometric precursor ratio.1. Ensure thorough mixing of precursors and chelating agent. Use a magnetic stirrer and maintain a constant temperature during gelation. 2. Optimize the calcination temperature. Based on thermal analysis (TGA/DTA) of the gel, a temperature around 700°C is often sufficient for the formation of the pure spinel phase.[4][5] Insufficient temperature may lead to incomplete reaction, while excessively high temperatures can cause decomposition. 3. Accurately weigh the precursors to ensure a precise 2:1 molar ratio of chromium to nickel.
Amorphous product or broad XRD peaks Insufficient calcination temperature or duration.Increase the calcination temperature or prolong the calcination time to promote better crystallinity. A calcination temperature of at least 550°C is typically required to initiate crystallization of the spinel phase.[6]
Formation of a precipitate instead of a stable sol/gel 1. Incorrect pH of the solution. 2. Insufficient amount of chelating agent.1. Adjust the pH of the solution. The addition of ammonia can be used to control the pH.[3] 2. Ensure an adequate molar ratio of the chelating agent (e.g., citric acid) to the total metal ions, typically 1:1 or higher, to effectively chelate all metal ions and prevent precipitation.
Inconsistent particle size and morphology Variations in gelation and drying conditions.Maintain consistent stirring speed and temperature during gelation. Control the drying process of the gel to avoid rapid, uncontrolled combustion, which can lead to inhomogeneous powders. A slow, controlled heating ramp during calcination is also recommended.

Experimental Protocols and Data

Detailed Experimental Protocol for Sol-Gel Synthesis of NiCr2O4

This protocol is adapted from a procedure for NiCr2O4, which has the same spinel structure as Cr2NiO4.

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of nickel nitrate (Ni(NO3)2·6H2O) and chromium nitrate (Cr(NO3)3·9H2O) in a minimum amount of deionized water with constant stirring.

    • Add citric acid as a chelating agent. A 1:1 molar ratio of citric acid to total metal cations is a good starting point.

  • Gel Formation:

    • Heat the solution on a hot plate at approximately 80-90°C while stirring continuously.

    • Continue heating until a viscous gel is formed. This typically takes a few hours.[4]

  • Drying:

    • Dry the obtained gel in an oven at around 120°C for 12-24 hours to remove the water and obtain a xerogel.

  • Calcination:

    • Grind the xerogel into a fine powder.

    • Calcine the powder in a muffle furnace at a specific temperature to obtain the crystalline Cr2NiO4. A common calcination temperature is 700°C for 2 hours.[4][5]

Data Presentation: Effect of Calcination Temperature on Cr2NiO4 Properties
Calcination Temperature (°C) Observed Phases Crystallite Size (nm) Purity Notes
550NiCr2O4 (spinel)-Formation of the normal spinel phase begins.[6]
700NiCr2O4 (spinel)~13.7 - 38Pure cubic spinel structure with no impurity phases detected by XRD.[4][7]
900NiCr2O4 (spinel)~18.5Increased crystallite size with temperature, pure phase maintained.[7]
1100NiCr2O4 (spinel)~20.8Further increase in crystallite size, pure phase maintained.[7]
1300NiCr2O4 (spinel)~22.3Continued grain growth, pure phase maintained.[7]

Note: The data is compiled from studies on NiCr2O4, which is expected to have very similar behavior to Cr2NiO4 due to their identical spinel structures.

Visualizations

Experimental Workflow for Sol-Gel Synthesis of Cr2NiO4

Sol_Gel_Workflow cluster_0 Solution Preparation cluster_1 Gelation & Drying cluster_2 Final Product Formation start Start: Precursor Weighing (Ni(NO3)2·6H2O, Cr(NO3)3·9H2O) dissolution Dissolution in Deionized Water start->dissolution chelation Addition of Citric Acid dissolution->chelation heating Heating & Stirring (80-90°C) chelation->heating gel Viscous Gel Formation heating->gel drying Drying (120°C) gel->drying grinding Grinding of Xerogel drying->grinding calcination Calcination (e.g., 700°C) grinding->calcination product Pure Cr2NiO4 Powder calcination->product

Caption: Experimental workflow for the sol-gel synthesis of Cr2NiO4.

Troubleshooting Logic for Impurity Phases in Cr2NiO4 Synthesis

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Impurity Phases (e.g., NiO, Cr2O3) in XRD cause1 Inhomogeneous Gel? start->cause1 cause2 Incorrect Calcination Temperature/Duration? start->cause2 cause3 Incorrect Precursor Stoichiometry? start->cause3 solution1 Improve Mixing: - Continuous stirring - Constant temperature cause1->solution1 solution2 Optimize Calcination: - Perform TGA/DTA - Adjust temperature/time cause2->solution2 solution3 Verify Stoichiometry: - Recalculate molar ratios - Use high-precision balance cause3->solution3 end Achieve Pure Cr2NiO4 Phase solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing impurity phases in Cr2NiO4 synthesis.

References

Technical Support Center: Synthesis of Single-Phase Cr2NiO4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of single-phase Cr2NiO4. This resource is designed for researchers, scientists, and professionals in drug development who are working with or developing materials that require high-purity Cr2NiO4. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing single-phase Cr2NiO4?

A1: The primary challenges in synthesizing single-phase Cr2NiO4 revolve around preventing the formation of secondary phases, most commonly nickel oxide (NiO) and chromium (III) oxide (Cr2O3). Achieving the correct stoichiometry and ensuring complete reaction between the precursor materials are critical. The choice of synthesis method and the precise control of experimental parameters such as temperature, atmosphere, and precursor chemistry are crucial for obtaining a pure product.

Q2: Which synthesis methods are typically used for Cr2NiO4?

A2: The most common methods for synthesizing Cr2NiO4 are the solid-state reaction, sol-gel, and hydrothermal methods. Each method has its own set of advantages and challenges regarding phase purity, particle size control, and scalability.

Q3: Why is it difficult to avoid NiO and Cr2O3 impurities?

A3: The formation of NiO and Cr2O3 impurities is often a result of incomplete reaction or localized non-stoichiometry. In solid-state reactions, this can be due to insufficient mixing of precursors or inadequate reaction temperature and time. In solution-based methods like sol-gel and hydrothermal synthesis, factors such as pH, precursor reactivity, and gel homogeneity can lead to the precipitation of individual oxides instead of the desired spinel structure.

Q4: How can I confirm that I have synthesized single-phase Cr2NiO4?

A4: The most common technique for phase identification is Powder X-ray Diffraction (PXRD). The diffraction pattern of the synthesized material should be compared with the standard diffraction pattern for Cr2NiO4. The absence of peaks corresponding to NiO, Cr2O3, or other impurities indicates a single-phase product. For quantitative analysis of phase purity, Rietveld refinement of the PXRD data is a powerful tool.

Q5: What is the crystal structure of Cr2NiO4?

A5: Cr2NiO4 typically crystallizes in a spinel structure. At room temperature, it can exhibit a tetragonal distortion from the ideal cubic spinel structure due to the Jahn-Teller effect of Ni2+ ions in the tetrahedral sites.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the synthesis of Cr2NiO4 using different methods.

Issue 1: Presence of NiO and/or Cr2O3 impurities in Solid-State Synthesis

Possible Causes and Solutions:

CauseSolution
Inadequate Mixing of Precursors Thoroughly grind the precursor powders (e.g., NiO and Cr2O3) using an agate mortar and pestle or a ball mill to ensure intimate contact between the reactants.
Incorrect Stoichiometry Precisely weigh the precursor materials to ensure the correct molar ratio (1:1 for NiO:Cr2O3). Consider using a slight excess of the more volatile component if sublimation is a concern at high temperatures.
Insufficient Reaction Temperature or Time The solid-state reaction between NiO and Cr2O3 to form NiCr2O4 is a diffusion-controlled process that requires high temperatures, typically in the range of 1300-1600°C.[1] Increase the calcination temperature or prolong the reaction time to ensure the reaction goes to completion. Multiple grinding and calcination steps are often necessary.
Reaction Atmosphere The synthesis atmosphere can influence the final product. Performing the reaction in air is common, but in some cases, an inert atmosphere might be necessary to prevent unwanted side reactions.
Issue 2: Formation of Secondary Phases in Sol-Gel Synthesis

Possible Causes and Solutions:

CauseSolution
Inhomogeneous Gel Formation Ensure complete dissolution of the metal precursors (e.g., nickel nitrate and chromium nitrate) and the chelating agent (e.g., citric acid) before initiating gelation. Continuous stirring is crucial.
Incorrect pH of the Sol The pH of the solution significantly affects the hydrolysis and condensation rates of the metal precursors. An inappropriate pH can lead to the preferential precipitation of one of the metal hydroxides.[2][3][4][5][6] The optimal pH needs to be determined experimentally for the specific precursor system but is a critical parameter to control.
Inappropriate Molar Ratio of Precursors to Chelating Agent The molar ratio of metal ions to the chelating agent (e.g., citric acid or ethylene glycol) is important for forming a stable and homogeneous gel. A common starting point is a 1:1 or 1:2 ratio of total metal ions to the chelating agent.
Inadequate Calcination Temperature Profile The decomposition of the gel and the formation of the crystalline Cr2NiO4 phase require a carefully controlled calcination process. A slow heating rate allows for the complete removal of organic components before crystallization, which can help prevent the formation of separate oxide phases. The final calcination temperature is also critical and should be high enough to form the spinel phase but low enough to avoid decomposition or excessive grain growth.
Issue 3: Impure Product from Hydrothermal Synthesis

Possible Causes and Solutions:

CauseSolution
Incorrect Precursor Concentration The concentration of the metal salt solutions can influence the nucleation and growth of the Cr2NiO4 particles. Very high concentrations may lead to rapid precipitation and the formation of impurities.
Inappropriate pH of the Reaction Mixture Similar to the sol-gel method, the pH of the solution is a critical parameter in hydrothermal synthesis that controls the hydrolysis of the metal ions and the formation of the desired phase. The optimal pH should be carefully controlled and adjusted, often using a mineralizer like NaOH or NH4OH.
Suboptimal Reaction Temperature or Time Hydrothermal synthesis is typically carried out in a sealed autoclave at elevated temperatures (e.g., 180-250°C) for several hours to days. Insufficient temperature or time may lead to an incomplete reaction and the presence of unreacted precursors or intermediate phases.
Choice of Mineralizer/Solvent The type and concentration of the mineralizer can significantly affect the solubility of the precursors and the stability of the resulting phases. The choice of solvent can also play a role.

Experimental Protocols

Solid-State Reaction Method

This protocol provides a general guideline for the synthesis of Cr2NiO4 via a solid-state reaction.

  • Precursor Preparation: Use high-purity NiO and Cr2O3 powders as starting materials.

  • Stoichiometric Mixing: Weigh stoichiometric amounts of NiO and Cr2O3 (1:1 molar ratio).

  • Grinding: Thoroughly grind the powders together in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture. Alternatively, use a ball mill for more efficient mixing.

  • Calcination:

    • Place the mixed powder in an alumina crucible.

    • Heat the sample in a furnace to a temperature between 1300°C and 1600°C in an air atmosphere.[1]

    • Hold the temperature for 12-24 hours.

  • Intermediate Grinding: After the first calcination, cool the sample to room temperature and grind it again to promote further reaction.

  • Second Calcination: Repeat the calcination step at the same or a slightly higher temperature for another 12-24 hours.

  • Characterization: Analyze the final product using Powder X-ray Diffraction (PXRD) to confirm the formation of single-phase Cr2NiO4.

Sol-Gel Citrate Method

This protocol outlines a general procedure for synthesizing Cr2NiO4 nanoparticles using the sol-gel citrate method.

  • Precursor Solution:

    • Dissolve stoichiometric amounts of nickel nitrate hexahydrate (Ni(NO3)2·6H2O) and chromium nitrate nonahydrate (Cr(NO3)3·9H2O) in deionized water.

  • Chelating Agent:

    • In a separate beaker, dissolve citric acid in deionized water. The molar ratio of total metal ions to citric acid is typically in the range of 1:1 to 1:2.

  • Mixing: Add the citric acid solution to the metal nitrate solution under constant stirring.

  • pH Adjustment: Adjust the pH of the solution by adding ammonia solution dropwise until a desired pH is reached (this is a critical step to be optimized).

  • Gel Formation: Heat the solution on a hot plate at around 80-90°C with continuous stirring until a viscous gel is formed.

  • Drying: Dry the gel in an oven at 100-120°C overnight to remove the water.

  • Calcination:

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a furnace with a controlled heating program. A typical program involves a slow ramp to a pre-calcination temperature (e.g., 400°C) to burn off organic matter, followed by a ramp to the final calcination temperature (e.g., 700-900°C) for several hours to crystallize the Cr2NiO4 phase.

  • Characterization: Analyze the final powder using PXRD to verify the phase purity.

Quantitative Data Summary

The following tables summarize typical experimental parameters for different synthesis methods. Note that these are starting points, and optimization is often required for specific experimental setups.

Table 1: Solid-State Reaction Parameters

ParameterValueReference
PrecursorsNiO, Cr2O3[1]
Molar Ratio1:1[1]
Calcination Temperature1300 - 1600 °C[1]
Reaction Time24 - 48 hours (with intermediate grinding)General Practice
AtmosphereAir[1]

Table 2: Sol-Gel Method Parameters (Citrate Route)

ParameterValueReference
Ni PrecursorNi(NO3)2·6H2OGeneral Practice
Cr PrecursorCr(NO3)3·9H2OGeneral Practice
Chelating AgentCitric AcidGeneral Practice
Metal:Citric Acid Ratio1:1 to 1:2General Practice
Gelation Temperature80 - 90 °CGeneral Practice
Calcination Temperature700 - 900 °CGeneral Practice
AtmosphereAirGeneral Practice

Visualizations

Experimental Workflow: Solid-State Synthesis of Cr2NiO4

G start Start precursors Weigh Stoichiometric NiO and Cr2O3 start->precursors grinding1 Thorough Grinding (Mortar/Ball Mill) precursors->grinding1 calcination1 First Calcination (1300-1600°C, 12-24h) grinding1->calcination1 grinding2 Intermediate Grinding calcination1->grinding2 calcination2 Second Calcination (1300-1600°C, 12-24h) grinding2->calcination2 characterization Characterization (PXRD) calcination2->characterization end Single-Phase Cr2NiO4 characterization->end

Caption: Workflow for the solid-state synthesis of Cr2NiO4.

Troubleshooting Logic: Secondary Phase Formation

G start PXRD shows secondary phases (NiO, Cr2O3) solid_state Solid-State Method? start->solid_state Yes solution_based Sol-Gel or Hydrothermal? start->solution_based No check_mixing Improve Precursor Mixing solid_state->check_mixing check_stoichiometry Verify Stoichiometry solid_state->check_stoichiometry increase_temp_time Increase Calcination Temp./Time solid_state->increase_temp_time check_ph Optimize pH solution_based->check_ph check_gel Ensure Homogeneous Gel/Solution solution_based->check_gel check_calcination Optimize Calcination Profile solution_based->check_calcination re_synthesize Re-synthesize check_mixing->re_synthesize check_stoichiometry->re_synthesize increase_temp_time->re_synthesize check_ph->re_synthesize check_gel->re_synthesize check_calcination->re_synthesize

Caption: Troubleshooting decision tree for secondary phase formation.

References

Technical Support Center: Optimizing Annealing Temperature for Cr2NiO4 Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is based on established principles for the synthesis and annealing of complex oxide thin films. Specific quantitative data for Cr2NiO4 is limited in the available scientific literature. The provided data tables are illustrative and based on typical trends observed for analogous materials such as Cr2O3 and NiO. Researchers should consider this guidance as a starting point and perform systematic experimental validation for their specific Cr2NiO4 thin film deposition and annealing processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the optimization of annealing temperature for Cr2NiO4 thin films, presented in a question-and-answer format.

Q1: What is the primary role of annealing in the fabrication of Cr2NiO4 thin films?

Annealing is a critical post-deposition heat treatment step that provides the thermal energy necessary for:

  • Crystallization: Transforming the as-deposited, often amorphous or poorly crystalline, film into a well-defined crystalline structure.

  • Grain Growth: Increasing the size of the crystalline grains, which can influence various material properties.

  • Defect Reduction: Reducing defects such as vacancies, interstitials, and dislocations that are formed during the deposition process.

  • Stoichiometry Control: Promoting the desired chemical composition and phase purity of the Cr2NiO4 film.

  • Stress Relaxation: Relieving internal stresses that may have developed during film growth.

Q2: My as-deposited Cr2NiO4 films are amorphous. At what temperature should I start seeing crystallization?

For many complex oxide thin films, crystallization begins to occur at temperatures above 400°C. For chromium and nickel oxides, significant crystallization is often observed in the range of 500°C to 800°C. It is recommended to perform a series of anneals at increasing temperatures (e.g., in 50-100°C increments) and characterize the films at each step to determine the optimal crystallization temperature for your specific deposition conditions.

Q3: After annealing, my XRD pattern shows peaks corresponding to Cr2O3 and NiO instead of Cr2NiO4. What could be the issue?

This indicates that the annealing conditions may not be optimal for the formation of the ternary Cr2NiO4 phase. Potential causes and troubleshooting steps include:

  • Insufficient Temperature: The annealing temperature may be too low to overcome the activation energy for the formation of Cr2NiO4 from its constituent oxides.

    • Solution: Gradually increase the annealing temperature.

  • Incorrect Stoichiometry: The as-deposited film may not have the correct 2:1:4 atomic ratio of Cr:Ni:O.

    • Solution: Verify the stoichiometry of your deposition target and as-deposited films using techniques like Energy-Dispersive X-ray Spectroscopy (EDS) or X-ray Photoelectron Spectroscopy (XPS). Adjust deposition parameters if necessary.

  • Annealing Atmosphere: The oxygen partial pressure during annealing can significantly influence phase formation.

    • Solution: Experiment with different annealing atmospheres, such as flowing oxygen, air, or a controlled vacuum, to promote the formation of the desired Cr2NiO4 phase.

Q4: How does annealing temperature affect the surface morphology and roughness of the Cr2NiO4 films?

Generally, as the annealing temperature increases, the surface morphology of the thin film evolves.

  • Low Temperatures: Films may remain relatively smooth with small, poorly defined grains.

  • Intermediate Temperatures: Grain growth becomes more pronounced, leading to a well-defined granular structure. Surface roughness may initially decrease as the film densifies and then increase as grains grow larger.

  • High Temperatures: Excessive grain growth can lead to increased surface roughness. At very high temperatures, agglomeration or dewetting of the film can occur, leading to a discontinuous film.

Q5: I am observing a decrease in the magnetic properties of my Cr2NiO4 films after annealing at high temperatures. Why is this happening?

While annealing is generally expected to improve crystallinity and, consequently, magnetic ordering, very high temperatures can have detrimental effects:

  • Phase Decomposition: The Cr2NiO4 phase might start to decompose back into its constituent oxides or form other non-magnetic phases.

  • Interdiffusion: If the substrate is not inert, elements from the substrate can diffuse into the film, or film constituents can diffuse into the substrate, altering the magnetic properties.

  • Oxygen Vacancies: High-temperature annealing in a vacuum or inert atmosphere can create oxygen vacancies, which can affect the magnetic exchange interactions.

Q6: What are the typical effects of annealing temperature on the electrical resistivity of Cr2NiO4 thin films?

The electrical resistivity of oxide thin films is highly sensitive to the annealing temperature. Typically, as the annealing temperature increases:

  • Improved Crystallinity: The reduction of grain boundaries and defects leads to decreased electron scattering, generally resulting in lower resistivity.

  • Carrier Concentration: The concentration of charge carriers can change due to the formation or annihilation of oxygen vacancies and other defects, which will influence resistivity.

Quantitative Data Summary

The following tables summarize the expected trends in the properties of Cr2NiO4 thin films as a function of annealing temperature, based on data from analogous oxide systems.

Table 1: Effect of Annealing Temperature on Structural Properties of Cr2NiO4 Thin Films (Illustrative)

Annealing Temperature (°C)Crystallite Size (nm)Lattice Strain (%)Surface Roughness (RMS, nm)
As-depositedAmorphous / < 10High< 1
50015 - 25Moderate1 - 2
60025 - 40Low2 - 4
70040 - 60Very Low3 - 6
800> 60Very Low> 5 (potential for roughening)

Table 2: Effect of Annealing Temperature on Physical Properties of Cr2NiO4 Thin Films (Illustrative)

Annealing Temperature (°C)Magnetic Coercivity (Oe)Saturation Magnetization (emu/cm³)Electrical Resistivity (Ω·cm)
As-depositedLowLowHigh
500IncreasesIncreasesDecreases
600PeaksPeaksContinues to decrease
700May decreaseMay decreaseMay stabilize or slightly increase
800Decreases significantlyDecreases significantlyMay increase due to phase changes

Experimental Protocols

Pulsed Laser Deposition (PLD) of Cr2NiO4 Thin Films
  • Target Preparation:

    • Synthesize a stoichiometric Cr2NiO4 ceramic target by solid-state reaction.

    • Press the powder into a pellet and sinter at a high temperature (e.g., 1200-1400°C) to achieve high density.

  • Substrate Preparation:

    • Select a suitable single-crystal substrate (e.g., MgO, SrTiO3, or LaAlO3).

    • Clean the substrate ultrasonically in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

  • Deposition Parameters:

    • Mount the substrate and target in the PLD chamber.

    • Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.

    • Heat the substrate to the desired deposition temperature (e.g., 600-750°C).

    • Introduce a controlled partial pressure of oxygen (e.g., 10-200 mTorr).

    • Use a KrF excimer laser (248 nm) with a laser fluence of 1-3 J/cm² and a repetition rate of 5-10 Hz.

    • Rotate both the target and substrate during deposition to ensure uniformity.

  • Post-Deposition Annealing:

    • After deposition, cool the sample to room temperature in the same oxygen pressure to promote proper oxygenation.

    • For ex-situ annealing, place the sample in a tube furnace and heat to the desired annealing temperature in a controlled atmosphere (e.g., air or flowing oxygen) for a specified duration (e.g., 1-4 hours).

Sol-Gel Synthesis of Cr2NiO4 Thin Films
  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of chromium (e.g., chromium(III) nitrate) and nickel (e.g., nickel(II) acetate) salts in a suitable solvent such as 2-methoxyethanol.

    • Add a chelating agent, like citric acid or acetylacetone, to stabilize the metal ions and prevent precipitation.

    • Stir the solution at a moderate temperature (e.g., 60-80°C) for several hours to form a stable sol.

  • Film Deposition:

    • Clean the substrate as described for PLD.

    • Deposit the sol onto the substrate using spin coating or dip coating.

    • For spin coating, use a two-step process (e.g., 500 rpm for 10s followed by 3000 rpm for 30s).

  • Drying and Pyrolysis:

    • Dry the coated film on a hot plate at a low temperature (e.g., 100-150°C) to evaporate the solvent.

    • Perform a pyrolysis step at a higher temperature (e.g., 300-400°C) to decompose the organic precursors.

    • Repeat the coating and pyrolysis steps to achieve the desired film thickness.

  • Final Annealing:

    • Anneal the film in a furnace at the desired crystallization temperature (e.g., 500-800°C) in air or oxygen for 1-2 hours to form the crystalline Cr2NiO4 phase.

Visualizations

Experimental_Workflow cluster_synthesis Thin Film Synthesis cluster_post_processing Post-Processing cluster_characterization Characterization PLD Pulsed Laser Deposition Annealing Thermal Annealing (Varying Temperature) PLD->Annealing SolGel Sol-Gel Synthesis SolGel->Annealing Structural Structural Analysis (XRD) Annealing->Structural Morphological Morphological Analysis (AFM, SEM) Annealing->Morphological Physical Physical Property Measurement (Magnetic, Electrical) Annealing->Physical Optimization Property Optimization Structural->Optimization Morphological->Optimization Physical->Optimization

Caption: Experimental workflow for optimizing Cr2NiO4 thin film properties.

Annealing_Effects cluster_properties Film Properties AnnealingTemp Annealing Temperature Crystallinity Crystallinity AnnealingTemp->Crystallinity Increases GrainSize Grain Size AnnealingTemp->GrainSize Increases SurfaceRoughness Surface Roughness AnnealingTemp->SurfaceRoughness Can Increase or Decrease MagneticProperties Magnetic Properties AnnealingTemp->MagneticProperties Improves then may degrade ElectricalProperties Electrical Properties AnnealingTemp->ElectricalProperties Generally improves (lower resistivity)

Caption: Relationship between annealing temperature and film properties.

Technical Support Center: Synthesis of Cr2NiO4 Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of Chromium(III) Nickel(II) Oxide (Cr2NiO4) nanoparticles during synthesis.

Troubleshooting Guide: Agglomeration of Cr2NiO4 Nanoparticles

Agglomeration is a common challenge in nanoparticle synthesis, leading to larger particle clusters, loss of desired nanoscale properties, and reduced performance in applications. This guide provides a systematic approach to troubleshoot and mitigate agglomeration issues during the synthesis of Cr2NiO4 nanoparticles.

dot

Caption: Troubleshooting workflow for addressing Cr2NiO4 nanoparticle agglomeration.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Cr2NiO4 nanoparticle agglomeration?

A1: Agglomeration of Cr2NiO4 nanoparticles is primarily driven by the high surface energy of the particles, which makes them thermodynamically unstable. To minimize this energy, nanoparticles tend to clump together. The main contributing factors during synthesis are:

  • Van der Waals forces and electrostatic interactions: These forces can be attractive, causing particles to stick together.

  • Inadequate surface stabilization: The absence or inappropriate choice of capping agents or surfactants fails to provide a sufficient repulsive barrier between particles.[1]

  • Reaction conditions: Parameters such as pH, temperature, and stirring rate can significantly influence nucleation and growth kinetics, leading to uncontrolled particle growth and agglomeration.[2][3]

  • Post-synthesis processing: Steps like drying and calcination can induce agglomeration due to capillary forces and sintering at high temperatures.[4][5]

Q2: How do capping agents and surfactants prevent agglomeration?

A2: Capping agents and surfactants are molecules that adsorb to the surface of nanoparticles, providing stability and preventing agglomeration through two main mechanisms:[1][6]

  • Steric Hindrance: Long-chain molecules create a physical barrier around the nanoparticles, preventing them from getting too close to each other.[1]

  • Electrostatic Repulsion: Charged capping agents or surfactants impart a surface charge to the nanoparticles, causing them to repel each other.

Commonly used capping agents for oxide nanoparticles include polymers like Polyvinylpyrrolidone (PVP) and Polyethylene Glycol (PEG), as well as small molecules like citric acid and oleic acid.[1] The choice of capping agent depends on the synthesis method and the desired surface properties of the nanoparticles.

Q3: What is the role of pH in controlling the agglomeration of Cr2NiO4 nanoparticles?

A3: The pH of the synthesis medium is a critical parameter that influences the surface charge of the nanoparticles and, consequently, their stability against agglomeration.[3] For metal oxide nanoparticles, the surface is typically covered with hydroxyl groups (-OH) that can be protonated or deprotonated depending on the pH.

  • Isoelectric Point (IEP): At a specific pH, known as the isoelectric point, the net surface charge of the nanoparticles is zero. At or near the IEP, the electrostatic repulsion between particles is minimal, leading to maximum agglomeration.[7][8]

  • Electrostatic Stabilization: By adjusting the pH away from the IEP, either to a more acidic or more basic region, the nanoparticle surface becomes positively or negatively charged, respectively. This increased surface charge enhances the electrostatic repulsion between particles, leading to a more stable, dispersed suspension.[4][9]

It is crucial to determine the IEP of Cr2NiO4 nanoparticles and maintain the synthesis pH significantly above or below this value to prevent agglomeration.

Q4: How does temperature affect nanoparticle agglomeration?

A4: Temperature plays a dual role in both the initial synthesis and the subsequent calcination steps, significantly impacting nanoparticle size and agglomeration.

  • Synthesis Temperature: The temperature during the initial formation of nanoparticles affects the kinetics of nucleation and growth.[10]

    • Higher temperatures generally lead to faster reaction rates, which can sometimes result in smaller, more numerous nuclei and potentially smaller final particle sizes if growth is controlled. However, excessively high temperatures can also promote rapid, uncontrolled growth and Ostwald ripening (where larger particles grow at the expense of smaller ones), leading to agglomeration.[5]

    • Lower temperatures result in slower reaction kinetics, which can favor more controlled growth and potentially lead to larger, but more well-defined, individual nanoparticles.

  • Calcination Temperature: Calcination is often necessary to achieve the desired crystalline phase of Cr2NiO4. However, high temperatures can cause sintering, where individual nanoparticles fuse together, forming hard agglomerates that are difficult to redisperse.[4][5] The degree of agglomeration typically increases with higher calcination temperatures and longer durations.[5][11]

Q5: What is the optimal stirring rate to prevent agglomeration?

A5: The stirring rate during synthesis is important for ensuring a homogeneous reaction mixture and promoting uniform nucleation and growth. Inadequate stirring can lead to localized high concentrations of precursors, resulting in uncontrolled precipitation and the formation of large, agglomerated particles. A sufficiently high stirring rate can help to:

  • Promote rapid and uniform mixing of reactants.

  • Ensure a homogeneous temperature distribution throughout the reaction vessel.

  • Facilitate the formation of a large number of small nuclei , which can lead to smaller final particle sizes.

However, excessively vigorous stirring is not always beneficial and can sometimes lead to broader particle size distributions. The optimal stirring rate will depend on the specific synthesis method and reactor geometry.

Quantitative Data Summary

While specific quantitative data for the effect of all parameters on Cr2NiO4 nanoparticle agglomeration is not extensively available in the literature, the following tables provide representative data from studies on similar spinel oxide nanoparticles and general principles to guide experimental design.

Table 1: Effect of Capping Agent on Nanoparticle Size

Capping AgentConcentration (wt%)Synthesis MethodResulting Particle Size (nm)Reference (for similar systems)
None0Co-precipitation50-100 (often agglomerated)[12]
PVP1Co-precipitation30-50[12]
Citric Acid2Sol-gel20-40[13]
Oleic Acid5Hydrothermal15-30[11]

Table 2: Influence of pH on Zeta Potential and Agglomeration

pHZeta Potential (mV)Agglomeration StateReference (for metal oxides)
2+35Dispersed[7][8]
4+15Moderate Agglomeration[7][8]
7 (near IEP)-5High Agglomeration[7][8]
9-25Dispersed[14]
11-40Highly Dispersed[14]

Table 3: Impact of Calcination Temperature on Crystallite and Agglomerate Size

Calcination Temperature (°C)Crystallite Size (nm)Agglomerate Size (nm)Reference (for NiO & other oxides)
40010-1550-80[11][15]
60020-30100-200[11][15]
80040-60>300 (sintered)[11][15]

Experimental Protocols

Detailed methodologies for common synthesis routes for Cr2NiO4 nanoparticles are provided below, with key steps highlighted to minimize agglomeration.

Protocol 1: Sol-Gel Synthesis

The sol-gel method is a versatile technique for preparing high-purity, homogeneous nanoparticles at relatively low temperatures.[16][17]

dot

Sol_Gel_Synthesis cluster_preparation Solution Preparation cluster_gelation Gel Formation cluster_processing Post-Processing Precursors Dissolve Ni(NO3)2·6H2O and Cr(NO3)3·9H2O in Solvent Chelating_Agent Add Chelating Agent (e.g., Citric Acid) Precursors->Chelating_Agent pH_Adjust Adjust pH with NH4OH to form Sol Chelating_Agent->pH_Adjust Heating Heat and Stir to form a Viscous Gel pH_Adjust->Heating Drying Dry the Gel Heating->Drying Calcination Calcine at Controlled Temperature Drying->Calcination Final_Product Final_Product Calcination->Final_Product Cr2NiO4 Nanoparticles

Caption: Workflow for the sol-gel synthesis of Cr2NiO4 nanoparticles.

Methodology:

  • Precursor Solution: Dissolve stoichiometric amounts of nickel nitrate hexahydrate (Ni(NO3)2·6H2O) and chromium nitrate nonahydrate (Cr(NO3)3·9H2O) in a suitable solvent such as deionized water or ethanol.

  • Chelating Agent Addition: Add a chelating agent, such as citric acid or ethylene glycol, to the precursor solution with continuous stirring. The molar ratio of metal ions to the chelating agent is a critical parameter to control.

  • pH Adjustment: Adjust the pH of the solution by adding a base, such as ammonium hydroxide, dropwise until a clear sol is formed. This step is crucial for controlling hydrolysis and condensation rates.

  • Gelation: Heat the sol at a controlled temperature (e.g., 60-80 °C) with constant stirring. The solvent will gradually evaporate, and the solution will become more viscous, eventually forming a gel.

  • Drying: Dry the gel in an oven at a low temperature (e.g., 100-120 °C) for several hours to remove the remaining solvent.

  • Calcination: Calcine the dried gel in a furnace at a specific temperature (e.g., 500-800 °C) for a defined period to obtain the crystalline Cr2NiO4 nanoparticles. To minimize agglomeration, use the lowest possible temperature that yields the desired crystalline phase and consider rapid thermal annealing.

Protocol 2: Co-Precipitation Synthesis

Co-precipitation is a simple and rapid method for synthesizing nanoparticles.[1][18]

Co_Precipitation_Synthesis cluster_reaction Precipitation Reaction cluster_processing Post-Processing Precursors Prepare Aqueous Solution of NiCl2 and CrCl3 Precipitating_Agent Add Precipitating Agent (e.g., NaOH, NH4OH) under Vigorous Stirring Precursors->Precipitating_Agent Aging Age the Precipitate Precipitating_Agent->Aging Washing Wash Precipitate to Remove Impurities Aging->Washing Drying Dry the Precipitate Washing->Drying Calcination Calcine at Controlled Temperature Drying->Calcination Final_Product Final_Product Calcination->Final_Product Cr2NiO4 Nanoparticles

Caption: Workflow for the hydrothermal synthesis of Cr2NiO4 nanoparticles.

Methodology:

  • Precursor Solution: Prepare a solution of nickel and chromium salts in a suitable solvent. A mineralizer (e.g., NaOH or KOH) and a capping agent (e.g., oleic acid) are often added to control the reaction and particle growth.

  • Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 150-250 °C) for a set duration (e.g., 12-24 hours). The autogenous pressure developed inside the autoclave facilitates the crystallization of the nanoparticles.

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing and Separation: Collect the product by centrifugation or filtration and wash it thoroughly with deionized water and ethanol.

  • Drying: Dry the final product in an oven at a low temperature. Calcination may not be necessary if the desired crystalline phase is obtained directly from the hydrothermal process.

References

Technical Support Center: Cr₂NiO₄ Electrochemical Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Cr₂NiO₄ (Nickel Chromite) as an electrode material. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and electrochemical testing.

Frequently Asked Questions (FAQs)

Issue 1: Lower-than-Expected Specific Capacitance

Q: My Cr₂NiO₄ electrode is showing a specific capacitance that is significantly lower than reported values. What are the potential causes and how can I improve it?

A: Low specific capacitance in Cr₂NiO₄ electrodes can stem from several factors related to the material's synthesis and the electrode preparation process. Here are some common causes and troubleshooting steps:

  • Suboptimal Annealing Temperature: The temperature used for calcination is crucial. While higher temperatures can improve crystallinity, they can also lead to a decrease in the specific surface area and an increase in particle size, both of which can reduce the number of active sites available for charge storage.[1] Conversely, a temperature that is too low may result in an amorphous material with poor electrochemical activity. It is recommended to systematically optimize the annealing temperature. For similar spinel oxides like NiCo₂O₄, an optimal temperature is often found to maximize performance.[2][3][4][5]

  • Poor Crystallinity or Phase Impurity: Incomplete reaction during synthesis can lead to the presence of impurity phases or a poorly crystallized Cr₂NiO₄ spinel structure. Ensure that the precursor materials are of high purity and that the synthesis conditions (pH, temperature, and duration) are carefully controlled.[6] X-ray diffraction (XRD) is essential to confirm the phase purity and crystallinity of your synthesized powder.

  • Ineffective Electrode Slurry Preparation: A non-uniform slurry can lead to an inhomogeneous electrode coating, resulting in poor electrochemical performance. Ensure that the active material, conductive additive (e.g., acetylene black), and binder are thoroughly mixed to form a consistent slurry.[7][8] The viscosity of the slurry should also be optimized for uniform coating.[7]

  • High Electrode Resistance: Poor electrical contact between the Cr₂NiO₄ particles, the conductive additive, and the current collector will lead to high internal resistance and, consequently, lower capacitance. Ensure proper mixing and pressing of the electrode to improve particle-to-particle contact.

  • Particle Size and Morphology: The morphology and particle size of the Cr₂NiO₄ powder play a significant role. Nanostructured materials with a high surface area generally exhibit higher specific capacitance.[9][10] Synthesis methods that yield smaller, more uniform particles, such as co-precipitation or hydrothermal methods, are often preferred.[6]

Issue 2: Poor Cycling Stability and Capacity Fading

Q: I am observing a rapid decrease in the capacitance of my Cr₂NiO₄ electrode after a few hundred cycles. What is causing this degradation, and how can I enhance its cycling stability?

A: Poor cycling stability is a common challenge and is often related to the mechanical and chemical degradation of the electrode material during repeated charge-discharge cycles. Key factors include:

  • Structural Degradation: The volume changes that occur during ion insertion and extraction can lead to mechanical stress, causing the pulverization of the active material and loss of electrical contact.[9][11] Employing nanostructured morphologies like nanosheets or nanospheres can help accommodate this strain and improve structural integrity.[9][11]

  • Unstable Solid Electrolyte Interphase (SEI) Layer: The formation of an unstable SEI layer on the electrode surface can lead to continuous electrolyte decomposition and an increase in impedance over cycling.[12] Modifying the electrode surface with a stable coating, such as a thin layer of a metal oxide or fluoride, can help to stabilize the SEI layer.[12]

  • Dissolution of Active Material: In some electrolytes, components of the active material may slowly dissolve, leading to a loss of capacity. This has been observed in other spinel oxides where metal ions can leach into the electrolyte.[13] Choosing a more stable electrolyte or applying a protective surface coating can mitigate this issue.

  • Particle Agglomeration: Over extended cycling, nanoparticles can agglomerate, which reduces the electrochemically active surface area and leads to capacity fade.[14] Incorporating the Cr₂NiO₄ into a conductive matrix, such as graphene or carbon nanotubes, can help to prevent agglomeration and improve long-term stability.[15]

  • Binder Degradation: The binder used in the electrode can degrade over time, leading to a loss of adhesion of the active material to the current collector. Ensure the chosen binder is electrochemically stable within the operating potential window.

Issue 3: High Internal Resistance

Q: My electrochemical impedance spectroscopy (EIS) measurements show a large semicircle, indicating high charge transfer resistance. What are the likely reasons for this high internal resistance?

A: High internal resistance in a Cr₂NiO₄ electrode can be attributed to several factors, which can be identified and addressed through careful experimental control:

  • Intrinsic Material Conductivity: While spinel oxides can have good electrochemical activity, their intrinsic electronic conductivity may be limited. Doping the Cr₂NiO₄ structure with other cations or creating a composite with a highly conductive material like graphene or carbon nanotubes can enhance the overall electronic conductivity.[15]

  • Poor Inter-particle Contact: If the active material particles are not in good electrical contact with each other and with the conductive additive, the resistance will be high. This can be improved by optimizing the slurry composition (the ratio of active material to conductive additive) and ensuring uniform mixing. Proper pressing of the electrode after coating is also crucial.

    • Electrode Thickness: An excessively thick electrode can lead to increased ionic and electronic resistance.[14] It is important to optimize the thickness of the electrode to balance the active material loading and the internal resistance.

  • Electrode-Electrolyte Interface: A poorly formed interface between the electrode and the electrolyte can impede ion transport. Ensure the electrolyte fully wets the porous structure of the electrode.

  • Formation of a Resistive Surface Layer: As mentioned in the context of cycling stability, the formation of a thick, resistive SEI layer or other passivation layers on the particle surfaces can significantly increase the charge transfer resistance.[12]

Performance Data

The following table summarizes the electrochemical performance of Cr₂NiO₄ as reported in the literature.

ParameterValueConditions
Specific Capacitance 422 F g⁻¹Three-electrode setup, 0.6 A g⁻¹ current density
187 F g⁻¹Two-electrode symmetric device
Energy Density 6.5 Wh kg⁻¹At a power density of 3000 W kg⁻¹
Cycling Stability ~80% capacitance retentionAfter 2000 charge/discharge cycles

Note: The performance of electrode materials can vary significantly depending on the synthesis method, electrode preparation, and testing conditions.

Experimental Protocols

1. Synthesis of Cr₂NiO₄ Nanoparticles via Co-precipitation

This protocol is based on a common method for synthesizing spinel oxides.[6]

  • Step 1: Precursor Solution Preparation:

    • Prepare aqueous solutions of nickel nitrate (Ni(NO₃)₂·6H₂O) and chromium nitrate (Cr(NO₃)₃·9H₂O) with the desired molar ratio (e.g., 1:2).

  • Step 2: Co-precipitation:

    • Heat the mixed nitrate solution to 70-80°C with constant stirring.

    • Slowly add a precipitating agent, such as a 15% ammonia solution, dropwise to the heated solution while continuously stirring to maintain a constant pH between 6.5 and 8.0.

    • A precipitate will form. Continue stirring at this temperature for 2 hours.

  • Step 3: Aging and Washing:

    • Age the precipitate in the solution for 24 hours.

    • Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.

  • Step 4: Drying and Calcination:

    • Dry the washed precipitate in an oven at 150°C for 24 hours.

    • Calcine the dried powder in a furnace at a specified temperature (e.g., 650°C) for 6 hours in an air atmosphere to obtain the Cr₂NiO₄ spinel phase.

2. Electrode Preparation for Electrochemical Testing

This is a general procedure for preparing a working electrode.[8][16]

  • Step 1: Slurry Preparation:

    • Prepare a slurry by mixing the synthesized Cr₂NiO₄ powder (active material), a conductive additive (e.g., acetylene black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 80:10:10.

    • Add a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to the mixture and stir until a homogeneous slurry is formed.[8]

  • Step 2: Electrode Coating:

    • Clean a current collector (e.g., nickel foam or copper foil) by sonicating in acetone and then deionized water, followed by drying.

    • Uniformly coat the prepared slurry onto the cleaned current collector.

  • Step 3: Drying:

    • Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 100°C) for 24 hours to remove the solvent.[8]

  • Step 4: Pressing:

    • Press the dried electrode at a specific pressure to ensure good contact between the active material, conductive additive, and the current collector.

Visualized Workflows and Mechanisms

experimental_workflow Experimental Workflow for Cr₂NiO₄ Electrode Synthesis and Testing cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing prep_sol Prepare Precursor Solutions (Ni²⁺, Cr³⁺) co_precip Co-precipitation (Add NH₃ solution) prep_sol->co_precip aging Aging of Precipitate co_precip->aging wash_dry Washing and Drying aging->wash_dry calcination Calcination wash_dry->calcination slurry_prep Slurry Preparation (Cr₂NiO₄, Carbon, Binder) calcination->slurry_prep coating Coating on Current Collector slurry_prep->coating drying Drying coating->drying pressing Pressing drying->pressing cv Cyclic Voltammetry (CV) pressing->cv gcd Galvanostatic Charge- Discharge (GCD) pressing->gcd eis Electrochemical Impedance Spectroscopy (EIS) pressing->eis

Caption: A typical experimental workflow for the synthesis of Cr₂NiO₄ and its fabrication into an electrode for electrochemical characterization.

degradation_enhancement Degradation Pathways and Enhancement Strategies for Cr₂NiO₄ Electrodes cluster_degradation Degradation Mechanisms cluster_enhancement Enhancement Strategies structural Structural Degradation (Pulverization) sei Unstable SEI Layer Formation performance_decay Performance Decay (Capacity Fading, High Resistance) structural->performance_decay dissolution Active Material Dissolution sei->performance_decay agglomeration Particle Agglomeration dissolution->performance_decay agglomeration->performance_decay nanostructuring Nanostructuring (Nanosheets, Nanospheres) performance_decay->nanostructuring coating Surface Coating (e.g., Al₂O₃, MgF₂) performance_decay->coating doping Doping/Composites (e.g., with Graphene) performance_decay->doping electrolyte Electrolyte Optimization performance_decay->electrolyte

Caption: Common degradation mechanisms affecting Cr₂NiO₄ electrode performance and corresponding strategies for enhancement.

References

Technical Support Center: Enhancing Cr2NiO4 Film Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the adhesion of Cr2NiO4 films on various substrates. The following sections offer detailed experimental protocols, data presentation tables, and visual workflows to address common challenges encountered during the deposition process.

Troubleshooting Guide: Common Adhesion Problems

This guide addresses specific issues related to poor adhesion of Cr2NiO4 films and provides systematic steps to diagnose and resolve them.

Issue 1: Film Delamination or Peeling

Symptoms: The Cr2NiO4 film lifts off from the substrate, either partially or entirely, after deposition or during subsequent processing steps like annealing.

Possible Causes and Solutions:

CauseSolution
Inadequate Substrate Cleaning Contaminants like dust, organic residues, or native oxides on the substrate surface can act as a weak boundary layer, preventing strong adhesion. Implement a thorough, multi-step cleaning process.[1][2][3][4]
High Internal Stress Mismatch in the coefficient of thermal expansion between the Cr2NiO4 film and the substrate can lead to high internal stresses, causing the film to peel off.[5] Consider using a substrate with a closer thermal expansion coefficient or introducing a buffer layer to mitigate stress.
Poor Nucleation The initial formation of Cr2NiO4 islands on the substrate may be suboptimal, leading to a weakly bonded interface. Optimizing deposition parameters such as substrate temperature and deposition rate can promote better nucleation.
Incorrect Deposition Parameters Sub-optimal gas pressure, power, or target-to-substrate distance during sputtering can result in a porous film with poor adhesion.[1][6]

Logical Workflow for Troubleshooting Delamination:

Start Film Delamination Observed Clean Verify Substrate Cleaning Protocol Start->Clean Params Review Deposition Parameters Clean->Params Cleaning is Adequate Optimize Optimize Deposition Conditions Clean->Optimize Cleaning is Inadequate Stress Analyze Internal Stress Params->Stress Parameters are Optimal Params->Optimize Parameters are Sub-optimal Buffer Consider Buffer Layer Stress->Buffer High Stress Confirmed Stress->Optimize Low to Moderate Stress Buffer->Optimize Success Adhesion Improved Optimize->Success Start Start: Substrate DI_Rinse1 DI Water Rinse Start->DI_Rinse1 Acetone_Sonicate Acetone Ultrasonication (15 min) DI_Rinse1->Acetone_Sonicate DI_Rinse2 DI Water Rinse Acetone_Sonicate->DI_Rinse2 IPA_Sonicate Isopropanol Ultrasonication (15 min) DI_Rinse2->IPA_Sonicate DI_Rinse3 DI Water Rinse IPA_Sonicate->DI_Rinse3 N2_Dry Nitrogen Gas Drying DI_Rinse3->N2_Dry To_Chamber Transfer to Deposition Chamber N2_Dry->To_Chamber End End: Clean Substrate To_Chamber->End

References

Technical Support Center: Controlling the Particle Size of Cr2NiO4 Powders

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and particle size control of Cr2NiO4 powders. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Cr2NiO4 powders with controlled particle size?

A1: The most prevalent methods for synthesizing Cr2NiO4 and similar mixed metal oxide powders with controlled particle size include co-precipitation, sol-gel synthesis, and hydrothermal methods. Each of these techniques offers a set of parameters that can be tuned to influence the final particle size and morphology of the powder.

Q2: How does the choice of precursors affect the final particle size of Cr2NiO4?

A2: The choice of nickel and chromium precursors (e.g., nitrates, chlorides, acetates) can significantly impact the reaction kinetics and, consequently, the particle size. The decomposition temperature and reactivity of the precursors play a crucial role in the nucleation and growth stages of particle formation. For instance, precursors that decompose at lower temperatures may lead to faster nucleation and smaller particle sizes.

Q3: What is the role of the precipitating agent in the co-precipitation synthesis of Cr2NiO4?

A3: In the co-precipitation method, the precipitating agent (e.g., NaOH, NH4OH, (NH4)2CO3) controls the supersaturation of the solution. The rate of addition and the concentration of the precipitating agent directly influence the nucleation and growth rates of the particles. A rapid addition of a high-concentration precipitating agent typically leads to a high nucleation rate and smaller particle sizes.

Q4: How does pH influence the particle size during the synthesis of Cr2NiO4?

A4: The pH of the reaction mixture is a critical parameter in wet chemical synthesis methods like co-precipitation and sol-gel. It affects the hydrolysis and condensation rates of the metal precursors. Generally, higher pH values can lead to faster precipitation and the formation of smaller, more agglomerated particles. Careful control of pH is essential for achieving a narrow particle size distribution.

Q5: Can calcination temperature be used to control the particle size of Cr2NiO4?

A5: Yes, the calcination temperature and duration are critical parameters for controlling the final particle size of Cr2NiO4 powders. Higher calcination temperatures generally lead to larger particle sizes due to enhanced grain growth and sintering. To obtain smaller particles, it is advisable to use the lowest possible temperature that ensures the complete formation of the desired Cr2NiO4 phase.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Particles are too large 1. High Calcination Temperature/Long Duration: Excessive heat promotes grain growth. 2. Slow Precipitation Rate: Allows for more crystal growth rather than nucleation. 3. Low pH: May favor crystal growth over nucleation in some systems. 4. Inadequate Stirring: Poor mixing can lead to localized areas of low supersaturation, promoting larger particle growth.1. Optimize Calcination: Reduce the calcination temperature or duration. Perform a thermogravimetric analysis (TGA) to determine the optimal temperature for phase formation. 2. Increase Precipitation Rate: Increase the addition rate of the precipitating agent or use a more concentrated solution. 3. Adjust pH: Experiment with increasing the pH to promote faster nucleation. 4. Improve Stirring: Increase the stirring speed to ensure a homogeneous reaction mixture.
Particles are too small and highly agglomerated 1. High pH: Can cause rapid, uncontrolled precipitation. 2. Rapid Drying of Gel (Sol-Gel): Can lead to the formation of hard agglomerates. 3. High Concentration of Precursors: Can lead to a very high nucleation rate and subsequent agglomeration.1. Optimize pH: Gradually add the precipitating agent to control the pH rise. 2. Control Drying: Employ a slower drying process, such as freeze-drying or controlled humidity drying. 3. Use Surfactants/Capping Agents: Introduce a surfactant to prevent particle agglomeration. 4. Dilute Precursors: Reduce the concentration of the metal salt solutions.
Broad Particle Size Distribution 1. Inhomogeneous Reaction Conditions: Non-uniform temperature or reactant concentration. 2. Prolonged Nucleation Period: Continuous nucleation alongside particle growth. 3. Ostwald Ripening: Dissolution of smaller particles and redeposition onto larger ones during aging or calcination.1. Ensure Homogeneity: Maintain vigorous and constant stirring. Use a temperature-controlled water/oil bath. 2. Rapid Nucleation: Aim for a short burst of nucleation by quickly reaching supersaturation. 3. Control Aging: Minimize the aging time of the precipitate or gel. 4. Optimize Calcination Ramp Rate: A faster ramp rate to the final calcination temperature can sometimes minimize ripening.
Impure Cr2NiO4 Phase 1. Incorrect Stoichiometry: Inaccurate measurement of precursors. 2. Incomplete Reaction: Insufficient calcination temperature or time. 3. Contamination: From glassware or other sources.1. Verify Stoichiometry: Accurately weigh the precursors and ensure they are fully dissolved. 2. Optimize Calcination: Increase the calcination temperature or duration based on XRD analysis of intermediate products. 3. Ensure Cleanliness: Use thoroughly cleaned glassware and high-purity reagents.

Experimental Protocols

Below are detailed methodologies for common synthesis routes to control the particle size of Cr2NiO4 powders.

Co-Precipitation Method

This method involves the simultaneous precipitation of nickel and chromium hydroxides or carbonates from a solution of their salts.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a mixed aqueous solution of Ni(NO₃)₂·6H₂O and Cr(NO₃)₃·9H₂O in a 1:2 molar ratio. The concentration can be varied (e.g., 0.1 M to 1 M) to influence particle size.

  • Heat the solution to a specific temperature (e.g., 60-80 °C) with vigorous stirring.

  • Slowly add the precipitating agent (e.g., 1 M NH₄OH) dropwise to the heated solution until the pH reaches a desired value (e.g., 8-10). The rate of addition is a key parameter for particle size control.

  • Age the resulting precipitate in the mother liquor for a specific time (e.g., 1-2 hours) at the reaction temperature.

  • Filter the precipitate and wash it several times with deionized water and then with ethanol to remove residual ions.

  • Dry the precipitate in an oven at a low temperature (e.g., 80-100 °C) overnight.

  • Calcine the dried powder in a furnace at a selected temperature (e.g., 600-900 °C) for a specific duration (e.g., 2-4 hours) to obtain the Cr2NiO4 spinel phase.

Sol-Gel Method

The sol-gel method offers good control over particle size and homogeneity through the formation of a gel network.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Citric acid (C₆H₈O₇)

  • Ethylene glycol (C₂H₆O₂)

  • Deionized water

Procedure:

  • Dissolve Ni(CH₃COO)₂·4H₂O and Cr(NO₃)₃·9H₂O in a 1:2 molar ratio in a minimum amount of deionized water.

  • In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to total metal ions is typically between 1:1 and 2:1.

  • Add the citric acid solution to the metal salt solution and stir until a clear solution is obtained.

  • Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid is often kept at 1:1.

  • Heat the solution at 80-90 °C with constant stirring to promote polymerization and form a viscous gel.

  • Dry the gel in an oven at 120-150 °C to remove excess water and solvent.

  • Grind the dried gel into a fine powder.

  • Calcine the powder at a specific temperature (e.g., 600-900 °C) for a set duration (e.g., 2-4 hours) to obtain the crystalline Cr2NiO4 powder.

Hydrothermal Method

Hydrothermal synthesis is carried out in a sealed vessel (autoclave) at elevated temperature and pressure, which can lead to well-crystallized particles.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Sodium hydroxide (NaOH) or Urea (CO(NH₂)₂) as a mineralizer

  • Deionized water

Procedure:

  • Prepare an aqueous solution of NiCl₂·6H₂O and CrCl₃·6H₂O in a 1:2 molar ratio.

  • Add a mineralizer (e.g., NaOH solution to adjust pH, or urea which decomposes to form ammonia in situ) to the solution.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 150-220 °C) for a certain duration (e.g., 12-48 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by filtration, wash it thoroughly with deionized water and ethanol.

  • Dry the product in an oven at a low temperature (e.g., 80-100 °C).

  • A final, often lower temperature, calcination step may be required to ensure complete phase formation.

Data Presentation

The following table summarizes the influence of key synthesis parameters on the particle size of mixed metal oxides, based on literature for analogous materials. This should serve as a starting point for optimizing the synthesis of Cr2NiO4.

Synthesis Method Parameter Effect on Particle Size Typical Range
Co-Precipitation Precursor ConcentrationHigher concentration generally leads to smaller particles.0.05 M - 1.0 M
pHHigher pH often results in smaller, more agglomerated particles.7 - 11
Reaction TemperatureHigher temperature can increase particle size due to enhanced diffusion and growth.25 °C - 90 °C
Stirring RateHigher stirring rate promotes smaller, more uniform particles.300 - 1000 rpm
Sol-Gel Molar Ratio of Chelating Agent to Metal IonsHigher ratio can lead to smaller particles by better isolating metal ions.1:1 - 3:1
Calcination TemperatureHigher temperature significantly increases particle size due to sintering.500 °C - 1000 °C
Calcination Ramp RateA faster ramp rate can sometimes result in smaller particles by minimizing time for grain growth at intermediate temperatures.1 °C/min - 10 °C/min
Hydrothermal Reaction TemperatureHigher temperature generally leads to larger, more crystalline particles.120 °C - 250 °C
Reaction TimeLonger reaction times can lead to particle growth (Ostwald ripening).6 h - 72 h
pH / Mineralizer ConcentrationInfluences solubility and recrystallization, affecting final particle size and morphology.Varies with mineralizer

Visualizations

Experimental Workflow for Cr2NiO4 Synthesis

G cluster_0 Co-Precipitation cluster_1 Sol-Gel cluster_2 Hydrothermal Mix Precursors (Ni, Cr salts) Mix Precursors (Ni, Cr salts) Heat & Stir Heat & Stir Mix Precursors (Ni, Cr salts)->Heat & Stir Add Precipitating Agent (pH control) Add Precipitating Agent (pH control) Heat & Stir->Add Precipitating Agent (pH control) Age Precipitate Age Precipitate Add Precipitating Agent (pH control)->Age Precipitate Filter & Wash Filter & Wash Age Precipitate->Filter & Wash Dry Dry Filter & Wash->Dry Calcine Calcine Dry->Calcine High Temp Cr2NiO4 Powder Cr2NiO4 Powder Calcine->Cr2NiO4 Powder Mix Precursors & Chelating Agent Mix Precursors & Chelating Agent Add Polymerizing Agent Add Polymerizing Agent Mix Precursors & Chelating Agent->Add Polymerizing Agent Heat to form Gel Heat to form Gel Add Polymerizing Agent->Heat to form Gel Dry Gel Dry Gel Heat to form Gel->Dry Gel Grind Gel Grind Gel Dry Gel->Grind Gel Calcine Gel Powder Calcine Gel Powder Grind Gel->Calcine Gel Powder High Temp Cr2NiO4 Powder_sg Cr2NiO4 Powder_sg Calcine Gel Powder->Cr2NiO4 Powder_sg Mix Precursors & Mineralizer Mix Precursors & Mineralizer Seal in Autoclave Seal in Autoclave Mix Precursors & Mineralizer->Seal in Autoclave Heat Autoclave Heat Autoclave Seal in Autoclave->Heat Autoclave High T & P Cool Down Cool Down Heat Autoclave->Cool Down Filter & Wash_ht Filter & Wash_ht Cool Down->Filter & Wash_ht Dry_ht Dry_ht Filter & Wash_ht->Dry_ht Optional Low T Calcine Optional Low T Calcine Dry_ht->Optional Low T Calcine Cr2NiO4 Powder_ht Cr2NiO4 Powder_ht Optional Low T Calcine->Cr2NiO4 Powder_ht

Caption: Experimental workflows for the synthesis of Cr2NiO4 powders.

Logical Relationship between Synthesis Parameters and Particle Size

G cluster_0 Synthesis Parameters cluster_1 Particle Characteristics Calcination Temperature Calcination Temperature Particle Size Particle Size Calcination Temperature->Particle Size + (increases) Reaction Temperature Reaction Temperature Reaction Temperature->Particle Size + (increases) pH pH pH->Particle Size - (decreases, generally) Agglomeration Agglomeration pH->Agglomeration + (increases, at high pH) Precursor Concentration Precursor Concentration Precursor Concentration->Particle Size - (decreases) Stirring Rate Stirring Rate Stirring Rate->Particle Size - (decreases) Size Distribution Size Distribution Stirring Rate->Size Distribution Improves (narrows) Reaction Time Reaction Time Reaction Time->Particle Size + (increases, Ostwald ripening)

Caption: Influence of synthesis parameters on particle size characteristics.

Technical Support Center: Overcoming Secondary Phase Formation in Cr₂NiO₄ Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the common challenge of secondary phase formation during the synthesis of Cr₂NiO₄.

Troubleshooting Guide: Secondary Phase Formation

The formation of undesirable secondary phases, such as Nickel Oxide (NiO) and Chromium (III) Oxide (Cr₂O₃), is a frequent obstacle in the synthesis of pure Cr₂NiO₄. This guide provides a structured approach to identify and resolve these issues.

Problem Probable Cause(s) Suggested Solution(s)
Presence of NiO and/or Cr₂O₃ peaks in XRD pattern. 1. Inhomogeneous mixing of precursors: Leads to localized regions with non-stoichiometric ratios of Ni and Cr. 2. Incorrect calcination temperature or duration: Insufficient temperature or time may not provide enough energy for the complete reaction to form Cr₂NiO₄. Excessive temperature can lead to decomposition. 3. Non-ideal precursor ratio: An excess of either nickel or chromium precursor will result in the formation of its respective oxide. 4. Inappropriate atmosphere during calcination: The oxygen partial pressure can influence the stability of the desired phase.1. Improve mixing: Utilize high-energy ball milling for solid-state methods. For wet chemical methods (sol-gel, co-precipitation), ensure complete dissolution and vigorous stirring. 2. Optimize calcination profile: Perform a systematic study of calcination temperatures and hold times. Use thermogravimetric analysis (TGA) to determine the optimal reaction temperature.[1][2][3][4] 3. Adjust precursor stoichiometry: Carefully calculate and weigh precursors to achieve the precise 2:1 molar ratio of Cr:Ni. Consider using inductively coupled plasma (ICP) analysis to verify the composition of starting materials. 4. Control calcination atmosphere: Typically, calcination in air is sufficient. However, for specific precursors or to control oxidation states, an inert (e.g., N₂, Ar) or controlled oxygen atmosphere might be necessary.
Broad or asymmetric XRD peaks, indicating poor crystallinity or presence of amorphous phases. 1. Low calcination temperature: Insufficient thermal energy to promote crystal growth. 2. Rapid heating or cooling rates: Can introduce stress and defects, hindering the formation of a well-ordered crystal lattice. 3. Presence of impurities: Can inhibit crystal growth.1. Increase calcination temperature: Gradually increase the temperature in increments (e.g., 50 °C) to find the optimal point for crystallization without causing decomposition. 2. Optimize heating/cooling rates: Use slower ramp rates (e.g., 1-5 °C/min) during heating and cooling to allow for proper crystal formation and relaxation. 3. Use high-purity precursors: Ensure the starting materials are of high purity to avoid the introduction of contaminants.
Variation in particle size and morphology. Inconsistent synthesis parameters: Fluctuations in pH, temperature, stirring rate, and aging time can lead to non-uniform nucleation and growth.[5][6][7]Strictly control synthesis conditions: Maintain consistent parameters throughout the synthesis process. For wet chemical methods, use a pH meter and a temperature-controlled stirrer.[5][6][8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common secondary phases observed during Cr₂NiO₄ synthesis?

A1: The most frequently encountered secondary phases are Nickel Oxide (NiO) and Chromium (III) Oxide (Cr₂O₃). These arise from incomplete reactions or non-stoichiometric precursor mixtures. The formation of a NiCr₂O₄ spinel phase has also been reported, particularly at the interface of NiO and Cr₂O₃ at elevated temperatures.

Q2: How can I quantitatively determine the amount of secondary phases in my sample?

A2: X-ray Diffraction (XRD) coupled with Rietveld refinement is the most powerful technique for quantitative phase analysis.[12][13][14][15][16] This method allows you to calculate the weight percentage of each crystalline phase present in your sample by fitting the entire diffraction pattern.

Q3: What is the ideal calcination temperature for the synthesis of phase-pure Cr₂NiO₄?

A3: The optimal calcination temperature is highly dependent on the synthesis method (solid-state, sol-gel, etc.) and the specific precursors used. Generally, for solid-state reactions, temperatures in the range of 800-1200°C are employed. For precursors derived from co-precipitation or sol-gel methods, lower temperatures may be sufficient. It is crucial to perform a systematic study, varying the calcination temperature and duration, and analyzing the phase purity at each step using XRD.[1][2][3][4]

Q4: Does the choice of precursors affect the formation of secondary phases?

A4: Absolutely. The reactivity, decomposition temperature, and homogeneity of the precursor mixture play a significant role. For instance, using well-mixed, highly reactive precursors from a co-precipitation or sol-gel route can lead to the formation of the desired Cr₂NiO₄ phase at lower temperatures, thereby kinetically suppressing the formation of stable binary oxides. In solid-state reactions, the choice of oxides versus nitrates or carbonates as starting materials will influence the reaction pathway and the potential for intermediate phase formation.

Q5: How does pH influence the formation of Cr₂NiO₄ in wet chemical synthesis methods?

A5: In co-precipitation and sol-gel methods, pH is a critical parameter that controls the hydrolysis and condensation rates of the metal precursors.[8][9][10][11] An optimal pH ensures the simultaneous and homogeneous precipitation of both nickel and chromium hydroxides or alkoxides, leading to a well-mixed precursor. Deviations from the optimal pH can cause preferential precipitation of one metal species, resulting in an inhomogeneous precursor and subsequent formation of secondary phases upon calcination.

Experimental Protocols

The following are generalized protocols for the synthesis of Cr₂NiO₄. Researchers should note that these may require optimization based on their specific laboratory conditions and precursor sources.

Protocol 1: Sol-Gel Synthesis

This method offers excellent control over stoichiometry and homogeneity at the atomic level.

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in a suitable solvent such as ethanol or deionized water. The molar ratio of Cr:Ni should be 2:1.

  • Chelation:

    • Add a chelating agent, such as citric acid or ethylene glycol, to the precursor solution. The molar ratio of the chelating agent to total metal ions is typically between 1:1 and 2:1. Stir the solution vigorously until all components are dissolved.

  • Gel Formation:

    • Heat the solution on a hot plate at 80-100°C with continuous stirring. The solution will gradually become more viscous and eventually form a gel.

  • Drying:

    • Dry the gel in an oven at 120-150°C for 12-24 hours to remove the solvent and other volatile components.

  • Calcination:

    • Grind the dried gel into a fine powder and calcine it in a furnace. A typical starting point for calcination is 700-900°C for 2-4 hours in an air atmosphere. The optimal temperature and duration should be determined experimentally.

Protocol 2: Co-Precipitation Synthesis

This method is known for its simplicity and scalability.

  • Precursor Solution Preparation:

    • Prepare an aqueous solution containing stoichiometric amounts of nickel and chromium salts (e.g., nitrates, chlorides, or sulfates) with a Cr:Ni molar ratio of 2:1.

  • Precipitation:

    • Slowly add a precipitating agent, such as a solution of sodium hydroxide (NaOH), ammonium hydroxide (NH₄OH), or sodium carbonate (Na₂CO₃), to the precursor solution while stirring vigorously. Monitor and maintain a constant pH during the precipitation process. The optimal pH is typically in the range of 8-10, but should be optimized.

  • Aging:

    • Allow the resulting precipitate to age in the mother liquor for a period of 1 to 24 hours with continuous stirring. Aging can improve the crystallinity and homogeneity of the precursor.

  • Washing and Drying:

    • Filter the precipitate and wash it several times with deionized water to remove any residual ions. Then, dry the precipitate in an oven at 100-120°C overnight.

  • Calcination:

    • Grind the dried precursor powder and calcine it in a furnace. A starting calcination temperature of 700-900°C for 2-4 hours in air is recommended, with further optimization as needed.

Protocol 3: Solid-State Reaction

This is a traditional method for synthesizing ceramic materials.

  • Precursor Selection and Mixing:

    • Use high-purity nickel oxide (NiO) and chromium (III) oxide (Cr₂O₃) powders as precursors.

    • Weigh the powders in a stoichiometric ratio (2 moles of Cr₂O₃ to 1 mole of NiO).

    • Thoroughly mix the powders using a mortar and pestle or a ball mill to ensure homogeneous distribution. Wet milling with a solvent like ethanol can improve mixing.

  • Pelletization:

    • Press the mixed powder into pellets using a hydraulic press. This increases the contact area between the reactant particles.

  • Calcination:

    • Place the pellets in an alumina crucible and calcine them in a high-temperature furnace. The reaction typically requires temperatures between 1000°C and 1300°C for an extended period (12-48 hours).

    • Intermediate grinding and re-pelletizing steps may be necessary to ensure complete reaction and phase purity.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of Cr2NiO4 cluster_characterization Characterization cluster_analysis Phase Analysis cluster_troubleshooting Troubleshooting Sol_Gel Sol-Gel XRD X-Ray Diffraction (XRD) Sol_Gel->XRD Co_Precipitation Co-Precipitation Co_Precipitation->XRD Solid_State Solid-State Solid_State->XRD Phase_Pure Phase-Pure Cr2NiO4 XRD->Phase_Pure Successful Synthesis Secondary_Phases Secondary Phases Detected (NiO, Cr2O3) XRD->Secondary_Phases Problem Identified Check_Stoichiometry Verify Precursor Stoichiometry Secondary_Phases->Check_Stoichiometry Optimize_Calcination Optimize Calcination (Temperature, Duration, Atmosphere) Secondary_Phases->Optimize_Calcination Improve_Mixing Enhance Precursor Mixing Secondary_Phases->Improve_Mixing Control_pH Control pH (Wet Methods) Secondary_Phases->Control_pH Check_Stoichiometry->Sol_Gel Optimize_Calcination->Co_Precipitation Improve_Mixing->Solid_State Control_pH->Sol_Gel Control_pH->Co_Precipitation

Caption: Troubleshooting workflow for overcoming secondary phase formation in Cr₂NiO₄ synthesis.

Synthesis_Pathways cluster_wet Wet Chemical Routes cluster_solid Solid-State Route cluster_final Final Processing cluster_impurities Potential Secondary Phases Precursors_Wet Metal Salts (Nitrates, Chlorides) Sol_Gel Sol-Gel Precursors_Wet->Sol_Gel Co_Precipitation Co-Precipitation Precursors_Wet->Co_Precipitation Precursor_Powder_Wet Homogeneous Precursor Powder Sol_Gel->Precursor_Powder_Wet Co_Precipitation->Precursor_Powder_Wet Calcination Calcination Precursor_Powder_Wet->Calcination Precursors_Solid Metal Oxides (NiO, Cr2O3) Mixing Mechanical Mixing Precursors_Solid->Mixing Pelletizing Pelletizing Mixing->Pelletizing Pelletizing->Calcination Cr2NiO4 Cr₂NiO₄ Calcination->Cr2NiO4 NiO NiO Calcination->NiO Incomplete Reaction / Non-stoichiometry Cr2O3 Cr₂O₃ Calcination->Cr2O3 Incomplete Reaction / Non-stoichiometry

Caption: General synthesis pathways for Cr₂NiO₄ and points of potential secondary phase formation.

References

Technical Support Center: Refinement of Lattice Parameters for Cr2NiO4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of lattice parameters for the spinel compound Cr2NiO4. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in overcoming common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the crystal structure of Cr2NiO4 at room temperature?

A1: At room temperature, Cr2NiO4 possesses a tetragonally distorted spinel structure.[1][2] This distortion is a result of the Jahn-Teller effect acting on the Ni2+ ions in the tetrahedral sites of the spinel lattice.[1] The crystallographic space group is I41/amd.[2]

Q2: Does Cr2NiO4 undergo any phase transitions?

A2: Yes, Cr2NiO4 undergoes a structural phase transition from its room-temperature tetragonal phase to an orthorhombic phase (space group Fddd) at a ferrimagnetic transition temperature of approximately 65-70 K.[2][3][4] This transition is coupled with the magnetic ordering of the material.[1][3]

Q3: What are the typical lattice parameters for Cr2NiO4?

A3: The lattice parameters of Cr2NiO4 are dependent on temperature due to the phase transition. Below is a summary of reported lattice parameters for both the tetragonal and orthorhombic phases.

PhaseTemperature (K)a (Å)b (Å)c (Å)Reference
Tetragonal100~8.17~8.17~8.56[2]
Orthorhombic15~8.171~8.184~8.563[2]
Orthorhombic40similar to 15Ksimilar to 15Ksimilar to 15K[2]

Q4: What is the Rietveld refinement method and why is it used for Cr2NiO4?

A4: The Rietveld method is a powerful analytical technique used to refine the crystal structure of a material from powder diffraction data (like XRD). It works by fitting a calculated diffraction pattern, based on a structural model, to the entire experimental pattern. This method is essential for Cr2NiO4 to accurately determine its lattice parameters, atomic positions, and phase fractions, especially when dealing with the subtle structural changes associated with its phase transition.[2]

Q5: What are the most common challenges when performing Rietveld refinement on Cr2NiO4?

A5: The most common challenges include:

  • Modeling the Jahn-Teller Distortion: Accurately describing the tetragonal distortion in the room-temperature phase can be complex.[5][6]

  • Handling the Phase Transition: Refining a two-phase mixture of the tetragonal and orthorhombic structures around the transition temperature requires careful handling of phase fractions and lattice parameters for both phases.

  • Preferred Orientation: Due to the non-spherical shape of Cr2NiO4 crystallites, they may not be randomly oriented in the powder sample, leading to systematic errors in diffraction peak intensities.

  • Peak Shape and Asymmetry: Accurately modeling the shape and potential asymmetry of the diffraction peaks is crucial for a good refinement.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis, data collection, and refinement of Cr2NiO4.

Synthesis and Sample Preparation
IssueProbable CauseRecommended Solution
Incomplete reaction or presence of secondary phases (e.g., NiO, Cr2O3) Insufficient reaction temperature or time during solid-state synthesis. Inhomogeneous mixing of precursors.Increase the calcination temperature or duration. Ensure thorough grinding and mixing of the precursor powders. Consider using a synthesis method that promotes homogeneity at the atomic level, such as sol-gel or auto-combustion.
Broad or asymmetric XRD peaks Small crystallite size. Non-uniform strain. Poor sample preparation for XRD measurement.Optimize annealing temperature and time to promote crystal growth. Ensure the powder is finely and uniformly ground. Use a back-loading or side-loading sample holder to create a flat and densely packed sample surface, minimizing sample height displacement errors.
Intensities of certain XRD peaks are consistently too high or too low Preferred orientation of crystallites.During sample preparation, gently press the powder into the holder to avoid aligning the crystallites. If possible, mix the sample with an amorphous binder or use a capillary sample holder to promote random orientation. During Rietveld refinement, apply a preferred orientation correction model (e.g., March-Dollase or spherical harmonics).[1]
Rietveld Refinement
IssueProbable CauseRecommended Solution
Poor fit between calculated and observed diffraction patterns (high R-factors) Incorrect starting structural model (space group, atomic positions). Inaccurate background modeling. Inappropriate peak shape function.Verify the correct space group for the temperature of data collection (I41/amd for room temperature, Fddd for low temperature).[2] Manually fit the background before starting the refinement. Experiment with different peak shape functions (e.g., Pseudo-Voigt, Pearson VII) and refine their parameters.
Refinement is unstable or diverges Refining too many parameters simultaneously in the initial stages. Strong correlation between certain parameters. Poor quality of the experimental data.Follow a sequential refinement strategy. Start by refining the scale factor and background parameters, followed by lattice parameters, peak shape parameters, and finally atomic positions and occupancies. Check for correlations between parameters and refine them in separate cycles if necessary. Ensure the XRD data has a good signal-to-noise ratio and minimal instrumental artifacts.
Difficulty in modeling the Jahn-Teller distortion The standard isotropic atomic displacement parameters may not be sufficient to describe the anisotropic displacements caused by the Jahn-Teller effect.Consider using anisotropic displacement parameters for the relevant atoms (especially Ni and O) if the data quality allows. This can provide a more accurate description of the local coordination environment.[5]
Inaccurate phase fractions during the tetragonal-orthorhombic transition Overlapping peaks from the two phases. Incorrect initial estimates for the phase fractions.Perform the refinement on a region of the diffraction pattern where peaks from both phases are well-resolved. Use initial phase fraction estimates based on the temperature relative to the known transition temperature. Constrain the sum of the phase fractions to unity.

Experimental Protocols

Synthesis of Cr2NiO4 Powder via Sol-Gel Auto-Combustion

This method offers good homogeneity and can produce nanocrystalline powders.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O)

  • Chromium(III) nitrate nonahydrate (Cr(NO3)3·9H2O)

  • Citric acid (C6H8O7)

  • Ammonia solution (NH3·H2O)

  • Deionized water

Procedure:

  • Precursor Solution: Dissolve stoichiometric amounts of Ni(NO3)2·6H2O and Cr(NO3)3·9H2O (molar ratio Ni:Cr = 1:2) in a minimum amount of deionized water with constant stirring.

  • Chelation: Add an aqueous solution of citric acid to the nitrate solution. The molar ratio of citric acid to total metal cations should be 1:1. Stir the solution until a clear, homogeneous mixture is obtained. Citric acid acts as a chelating agent and fuel for the combustion.

  • pH Adjustment: Adjust the pH of the solution to ~7 by slowly adding ammonia solution. This will promote the formation of a gel.

  • Gel Formation: Heat the solution on a hot plate at 80-90 °C with continuous stirring. The solution will gradually become more viscous and eventually form a transparent gel.

  • Auto-Combustion: Increase the temperature of the hot plate to 200-250 °C. The gel will swell and then undergo a self-igniting combustion reaction, producing a voluminous, dark powder.

  • Calcination: Calcine the resulting powder in a furnace at 800-1000 °C for 2-4 hours in air to obtain the crystalline Cr2NiO4 phase. The exact temperature and time may need to be optimized to achieve the desired crystallinity and phase purity.

Powder X-ray Diffraction (PXRD) Data Collection

Instrumentation:

  • A high-resolution powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα).

  • A low-temperature stage for temperature-dependent measurements.

Procedure:

  • Sample Preparation: Finely grind the synthesized Cr2NiO4 powder in an agate mortar to ensure a uniform particle size.

  • Sample Mounting:

    • For Room Temperature Measurement: Use a standard back-loading sample holder. Gently press the powder into the cavity to create a flat surface that is flush with the holder's surface. Avoid excessive pressure to minimize preferred orientation.

    • For Low-Temperature Measurement: Mount the powder on a sample holder compatible with the low-temperature stage. Ensure good thermal contact between the sample and the holder.

  • Data Collection Parameters:

    • 2θ Range: 10-90° (or wider to capture a sufficient number of reflections).

    • Step Size: 0.01-0.02°.

    • Dwell Time: 1-5 seconds per step (adjust to obtain good counting statistics).

    • Temperature: For temperature-dependent studies, allow the sample to thermally equilibrate at each desired temperature before starting the measurement.

Visualizations

Rietveld_Refinement_Workflow cluster_data Data Input cluster_refinement Refinement Cycle cluster_evaluation Evaluation XRD_Data Experimental PXRD Data Refine_Scale_BG 1. Refine Scale Factor & Background XRD_Data->Refine_Scale_BG CIF_File Initial Structural Model (CIF File) CIF_File->Refine_Scale_BG Refine_Lattice 2. Refine Lattice Parameters Refine_Scale_BG->Refine_Lattice Refine_PeakShape 3. Refine Peak Shape & Asymmetry Refine_Lattice->Refine_PeakShape Refine_Atomic 4. Refine Atomic Parameters Refine_PeakShape->Refine_Atomic Check_Fit Check Goodness of Fit (R-factors, Difference Plot) Refine_Atomic->Check_Fit Converged Converged? Check_Fit->Converged Converged->Refine_Scale_BG No Final_Model Final Refined Structural Model Converged->Final_Model Yes

Caption: Workflow for Rietveld Refinement of Cr2NiO4.

Troubleshooting_Logic Start Start Refinement Poor_Fit Poor Initial Fit? Start->Poor_Fit Check_Model Verify Structural Model (Space Group, Atomic Positions) Poor_Fit->Check_Model Yes Divergence Refinement Diverges? Poor_Fit->Divergence No Refine_BG Adjust Background Manually Check_Model->Refine_BG Refine_BG->Divergence Refine_Sequentially Refine Parameters Sequentially Divergence->Refine_Sequentially Yes Intensity_Mismatch Intensity Mismatch? Divergence->Intensity_Mismatch No Check_Correlations Check for Parameter Correlations Refine_Sequentially->Check_Correlations Check_Correlations->Intensity_Mismatch PO_Correction Apply Preferred Orientation Correction Intensity_Mismatch->PO_Correction Yes Good_Fit Good Refinement Intensity_Mismatch->Good_Fit No PO_Correction->Good_Fit

Caption: Troubleshooting Logic for Rietveld Refinement.

References

Technical Support Center: Cr2NiO4 Surface Area Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at increasing the surface area of Cr2NiO4.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing high surface area Cr2NiO4?

A1: Several methods are effective for synthesizing Cr2NiO4 with a high surface area. The most common include:

  • Solution Combustion Synthesis: This method involves the exothermic reaction of metal nitrates (nickel and chromium) with an organic fuel (e.g., urea, glycine). It is a rapid process that can produce fine, voluminous powders with moderate surface areas.

  • Sol-Gel Method: This technique offers excellent control over the material's microstructure. It involves the hydrolysis and condensation of molecular precursors to form a gel, which is then dried and calcined to yield the final product. The Pechini method, a variation of the sol-gel technique, utilizes a polymer network to entrap metal ions, which can lead to very fine nanoparticles.

  • Co-precipitation: This method involves the simultaneous precipitation of nickel and chromium hydroxides from a solution of their salts by adding a precipitating agent like ammonia or sodium hydroxide. The resulting precipitate is then washed, dried, and calcined.

  • Hydrothermal Synthesis: This technique involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave. It allows for the synthesis of crystalline materials with controlled morphology and particle size.

Q2: How does calcination temperature affect the surface area of Cr2NiO4?

A2: Calcination temperature is a critical parameter that has an inverse relationship with the surface area of Cr2NiO4. Higher calcination temperatures lead to particle growth and sintering, which significantly reduces the specific surface area. Conversely, using the minimum temperature required for the formation of the crystalline spinel phase will generally yield the highest surface area.

Q3: What role do surfactants and capping agents play in the synthesis of high surface area Cr2NiO4?

A3: Surfactants and capping agents are organic molecules that can be added during synthesis to control particle growth and prevent agglomeration. They adsorb to the surface of the newly formed nanoparticles, creating a barrier that limits their coalescence. This results in smaller, more well-dispersed particles and, consequently, a higher overall surface area.

Troubleshooting Guides

Issue 1: The synthesized Cr2NiO4 powder has a very low surface area (<5 m²/g).

Possible Cause Troubleshooting Steps
High Calcination Temperature or Long Duration Reduce the calcination temperature to the lower end of the range required for spinel phase formation (typically 600-800°C). Shorten the calcination time.
Particle Agglomeration Introduce a surfactant or capping agent during the synthesis process. Optimize the pH of the reaction mixture, as this can influence particle surface charge and agglomeration.
Inefficient Synthesis Method Consider switching to a method known for producing high surface area materials, such as the sol-gel (Pechini) or hydrothermal method.

Issue 2: The Cr2NiO4 nanoparticles are highly agglomerated.

Possible Cause Troubleshooting Steps
Inadequate Control of Precipitation In co-precipitation, ensure rapid and uniform mixing of the precipitating agent to promote homogeneous nucleation.
Absence of a Stabilizer Use a surfactant or a polymer like PVP (polyvinylpyrrolidone) to stabilize the nanoparticles in solution and prevent them from clumping together.
Drying Method Instead of conventional oven drying, consider freeze-drying (lyophilization) or supercritical drying to minimize agglomeration caused by capillary forces during solvent evaporation.

Data Presentation

Table 1: Experimentally Determined Surface Area of Cr2NiO4
Synthesis MethodPrecursorsKey ParametersSpecific Surface Area (m²/g)Reference
Combustion SynthesisNickel Nitrate, Chromium Nitrate, UreaRapid heating to 350°C5 - 25[1]
Table 2: Influence of Calcination Temperature on Crystallite Size of Cr2NiO4 (Sol-Gel Auto Combustion)
Calcination Temperature (°C)Crystallite Size (nm)Implied Effect on Surface AreaReference
70013.73Highest[2][3]
900-Intermediate[2][3]
1100-Lower[2][3]
130022.33Lowest[2][3]

Note: Smaller crystallite size generally corresponds to a higher specific surface area.

Table 3: Analogous System: Effect of Calcination Temperature on Surface Area of Nickel-Doped Copper Chromite (Pechini Sol-Gel Method)
Calcination Temperature (°C)Specific Surface Area (m²/g)Reference
70024.7[4]
9001.4[4]

Experimental Protocols

Protocol 1: Solution Combustion Synthesis of Cr2NiO4
  • Precursor Solution Preparation: Dissolve stoichiometric amounts of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in a minimum amount of deionized water.

  • Fuel Addition: Add urea (CO(NH₂)₂) to the solution. The fuel-to-oxidizer ratio can be varied to optimize the combustion process.

  • Heating and Combustion: Place the vessel containing the solution into a preheated furnace at approximately 350°C. The solution will dehydrate, foam, and then ignite, producing a voluminous, fine powder.

  • Post-Combustion Treatment: The resulting powder may be lightly ground and can be used as-is or subjected to a short, low-temperature calcination to improve crystallinity if necessary.

Protocol 2: Sol-Gel Synthesis of Cr2NiO4
  • Precursor Solution: Dissolve nickel nitrate and chromium nitrate in a suitable solvent, such as ethanol.

  • Chelating Agent Addition: Add a chelating agent like citric acid to the solution to form stable metal-citrate complexes.

  • Gel Formation: Adjust the pH of the solution (e.g., with ammonia) to promote hydrolysis and condensation reactions, leading to the formation of a gel.

  • Drying: Dry the gel in an oven at a low temperature (e.g., 100-120°C) to remove the solvent.

  • Calcination: Calcine the dried gel at a controlled temperature (e.g., 600-800°C) to decompose the organic components and form the crystalline Cr2NiO4 spinel phase.

Visualizations

experimental_workflow cluster_combustion Solution Combustion Synthesis cluster_solgel Sol-Gel Synthesis c1 Dissolve Metal Nitrates & Urea c2 Heat to 350°C c1->c2 c3 Ignition & Combustion c2->c3 c4 High Surface Area Powder c3->c4 s1 Mix Precursors & Chelating Agent s2 Gel Formation (pH adjustment) s1->s2 s3 Drying s2->s3 s4 Calcination s3->s4 s5 High Surface Area Powder s4->s5

Caption: Experimental workflows for solution combustion and sol-gel synthesis of Cr2NiO4.

logical_relationship cluster_params Synthesis Parameters param1 Calcination Temperature surface_area Specific Surface Area param1->surface_area Decreases param2 Use of Surfactants param2->surface_area Increases param3 Particle Size param3->surface_area Decreases

Caption: Influence of key synthesis parameters on the specific surface area of Cr2NiO4.

References

Technical Support Center: XPS Analysis of Chromium Nickel Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common artifacts encountered during the X-ray Photoelectron Spectroscopy (XPS) analysis of chromium nickel oxides.

Troubleshooting Guides

Issue: Unusually broad or shifted peaks in the Cr 2p or Ni 2p spectra.

Possible Cause: Surface charging on non-conductive or semi-conductive oxide samples.

Troubleshooting Steps:

  • Verify Charge Neutralization: Ensure the charge neutralizer (e.g., low-energy electron or ion flood gun) was active during the analysis. Insufficient charge compensation is a primary cause of peak shifting and broadening.[1][2]

  • Adventitious Carbon Referencing: Use the adventitious carbon (C 1s) peak for charge correction. However, be aware that the position of the C 1s peak can vary and is not always a reliable standard at 284.8 eV.[3][4] It is recommended to analyze a standard sample with a known binding energy alongside your chromium nickel oxide to verify the C 1s reference position.

  • Sample Mounting: For powdered samples, ensure good electrical contact with the sample holder using conductive tape (e.g., copper or aluminum). For thin films on insulating substrates, consider using a sample mask that makes contact with both the film and the holder.

Issue: The Cr 2p spectrum shows multiple peaks, making it difficult to identify the oxidation state.

Possible Cause: Multiplet splitting, a final-state effect in materials with unpaired electrons, is characteristic of Cr(III) oxides and can be mistaken for multiple chemical states.[5][6][7]

Troubleshooting Steps:

  • Recognize Multiplet Splitting: Do not attempt to fit the complex Cr 2p spectrum of Cr₂O₃ with single Gaussian-Lorentzian peaks for different oxidation states. This can lead to misinterpretation of the presence of Cr(II), Cr(IV), or Cr(VI) when only Cr(III) is present.[6]

  • Use Appropriate Fitting Models: Employ established multiplet splitting models for Cr(III) oxide. This involves fitting the Cr 2p₃/₂ region with a series of constrained peaks that represent the multiplet structure.[5][6] In contrast, Cr(VI) species, having no unpaired d-electrons, typically show a single, sharp peak.[6]

  • Consult Reference Spectra: Compare your experimental data with high-resolution spectra from well-characterized chromium oxide standards.

Quantitative Data for Cr 2p Peak Fitting:

Chromium SpeciesPeak FeatureBinding Energy (eV)FWHM (eV)Notes
Cr MetalAsymmetric peak~574.3Variable
Cr(III) Oxide (Cr₂O₃)Multiplet peaks~576VariableFit with multiple constrained peaks.[5][6]
Cr(III) HydroxideBroad singlet577.2 - 577.4~2.5Can be fit with a single broad peak.[6]
Cr(VI) Oxide (CrO₃)Narrow singlet579 - 580~1.5[5][6]
Issue: The Ni 2p spectrum exhibits complex satellite features.

Possible Cause: Similar to chromium, nickel oxides exhibit satellite peaks due to shake-up processes and multiplet splitting, which are characteristic of the oxidation state and chemical environment.[1][8]

Troubleshooting Steps:

  • Identify Satellite Structures: Recognize that the main Ni 2p peaks are accompanied by satellite structures at higher binding energies. The intensity and position of these satellites are sensitive to the nickel oxidation state (e.g., Ni²⁺ in NiO vs. Ni³⁺ in NiOOH).[1][8]

  • Utilize Peak-on-Satellite Ratios: For quantitative analysis of mixed nickel oxide/hydroxide systems, the ratio of the satellite peak intensity to the main peak intensity can be a useful parameter.[9][10]

  • Compare with Standards: Analyze standard nickel oxide and hydroxide samples under the same experimental conditions to establish a reliable basis for comparison.

Quantitative Data for Ni 2p Peak Fitting:

Nickel SpeciesMain Peak (Ni 2p₃/₂) Binding Energy (eV)Satellite Peak FeaturesNotes
Ni Metal~852.6Plasmon loss peak at ~6.0 eV higher binding energy.[8][9]
NiO (Ni²⁺)~854.6Broad satellite centered around 861 eV.[1][8]
Ni(OH)₂ (Ni²⁺)~854.6Well-defined satellite structures.[1]
NiOOH (Ni³⁺)~856.1Distinct satellite features compared to Ni²⁺.[1]

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between chromium oxide and chromium hydroxide in my XPS data?

A1: While both are Cr(III) species, their Cr 2p₃/₂ spectra differ. Chromium oxide (Cr₂O₃) displays a characteristic multiplet-split peak shape. In contrast, chromium hydroxide (Cr(OH)₃) or hydrated chromium oxide typically shows a single, broad peak.[6] The O 1s spectrum can also provide complementary information, with the hydroxide component appearing at a higher binding energy than the oxide component.

Q2: What is the best way to handle the background in my XPS spectra?

A2: Proper background subtraction is crucial for accurate quantification. The Shirley and Tougaard background models are commonly used and generally provide more accurate results than a simple linear background, especially for complex spectra with high inelastic scattering.[11][12] It is important to choose a background subtraction method and apply it consistently across all spectra being compared.

Q3: My sample contains zinc. How does this affect the analysis of chromium?

A3: The Cr 2p peaks can have a strong overlap with the Zn LMM Auger peaks.[5] If you have a high concentration of zinc in your sample, it may be difficult to accurately analyze the Cr 2p region. In such cases, it is advisable to analyze the weaker Cr 3p peak, which also shows chemical shifts and can be used to determine the chromium chemistry.[5]

Q4: Can I ignore the adventitious carbon peak?

A4: No, the adventitious carbon (AdC) peak should not be ignored. It is present on most air-exposed samples and serves two main purposes.[3] Firstly, it is commonly used for charge referencing of the binding energy scale.[3] Secondly, the C 1s spectrum itself can provide information about surface contamination. It's important to note that AdC can have C-O and C=O functionalities, which will contribute to the O 1s spectrum and can complicate its interpretation.[13]

Experimental Protocols & Methodologies

Protocol for Mitigating Charging Effects:

  • Sample Preparation: Ensure the sample is mounted on a conductive sample holder using conductive, vacuum-compatible tape. For powdered samples, gently press the powder into indium foil to improve conductivity.

  • Instrument Setup:

    • Use a monochromatic X-ray source to minimize sample heating and degradation.

    • Engage the charge neutralizer. Optimize the emission current and bias voltage of the flood gun to achieve the narrowest peak widths for the core level spectra of interest.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present.

    • Acquire high-resolution spectra for the C 1s, O 1s, Cr 2p, and Ni 2p regions.

  • Data Analysis:

    • Use the C 1s peak from adventitious carbon for charge correction, typically setting the aliphatic carbon component to 284.8 eV or a value determined from a standard.

    • If significant charging persists, consider using an internal standard if one is present in the sample at a known oxidation state.

Visualizations

XPS_Artifact_Troubleshooting start Start XPS Analysis observation Observe Broad or Shifted Peaks start->observation check_neutralizer Check Charge Neutralizer observation->check_neutralizer Is it on? check_mounting Verify Sample Mounting check_neutralizer->check_mounting No optimize_neutralizer Optimize Neutralizer Settings check_neutralizer->optimize_neutralizer Yes use_adc Use Adventitious Carbon (C 1s) for Correction check_mounting->use_adc Good Contact improve_mounting Improve Electrical Contact check_mounting->improve_mounting Poor Contact calibrate_adc Calibrate C 1s with Standard use_adc->calibrate_adc Inaccurate? end_node Peaks Corrected use_adc->end_node Accurate optimize_neutralizer->end_node improve_mounting->end_node calibrate_adc->end_node

Caption: Workflow for troubleshooting charging artifacts in XPS.

Caption: Decision tree for identifying chromium oxidation states.

References

Technical Support Center: Deconvolution of Raman Spectra for Cr₂NiO₄

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the deconvolution of Raman spectra for the spinel oxide Cr₂NiO₄.

Frequently Asked Questions (FAQs)

Q1: What are the expected Raman active modes for Cr₂NiO₄?

A1: Cr₂NiO₄ possesses a spinel crystal structure. Based on group theory analysis for the general spinel structure (Fd-3m space group), five first-order Raman active modes are expected: A₁g + E_g + 3T₂g. However, Cr₂NiO₄ has a tetragonally distorted spinel structure (space group I4₁/amd), which may lead to the splitting of these modes or the activation of otherwise silent modes. Therefore, more than five peaks might be observed in the experimental spectrum.

Q2: What are the characteristic Raman peak positions for spinel oxides similar to Cr₂NiO₄?

A2: While specific experimental data for Cr₂NiO₄ is scarce, data from related chromite spinels can provide an estimate. The highest frequency and typically most intense peak corresponds to the A₁g mode, which is associated with the symmetric stretching of the oxygen atoms within the tetrahedral units. In chromites, this peak is often observed in the 600-700 cm⁻¹ range.[1] The other modes (Eg and T₂g) appear at lower wavenumbers and are related to the vibrations of the octahedral units and other lattice phonons.

Q3: Which software can be used for the deconvolution of Raman spectra?

A3: Several software packages are suitable for Raman spectra deconvolution, offering various peak fitting functions (Gaussian, Lorentzian, Voigt, etc.). Commonly used software includes:

  • Origin: A comprehensive data analysis and graphing software with powerful peak fitting capabilities.

  • Fityk: A free and open-source peak fitting software.

  • Renishaw WiRE: Software accompanying Renishaw Raman spectrometers, with built-in analysis tools.[2]

  • Thermo Scientific TQ Analyst™: Software that can be used for quantitative analysis based on peak fitting.[3]

Troubleshooting Guides

Issue 1: Overlapping and Broadened Peaks

Symptom: The Raman spectrum of Cr₂NiO₄ shows broad, poorly resolved peaks, making it difficult to identify the number and exact position of the underlying vibrational modes.

Possible Causes:

  • Cation Disorder: In the spinel structure of Cr₂NiO₄, there might be a degree of inversion, where Ni²⁺ and Cr³⁺ ions exchange their typical tetrahedral and octahedral sites. This disorder can lead to a distribution of vibrational frequencies and consequent peak broadening.

  • Phonon Confinement in Nanocrystals: If the sample consists of nanocrystalline Cr₂NiO₄, the spatial confinement of phonons can lead to peak broadening and asymmetry.

  • Instrumental Broadening: The resolution of the Raman spectrometer can contribute to the overall peak width.

  • High Laser Power: High laser power can induce local heating and structural disorder, resulting in peak broadening.

Troubleshooting Steps:

  • Optimize Acquisition Parameters:

    • Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio to minimize sample heating.

    • Acquisition Time: Increase the acquisition time or the number of accumulations to improve the signal-to-noise ratio without increasing laser power.

  • Sample Characterization:

    • X-ray Diffraction (XRD): Perform XRD analysis to confirm the phase purity and crystallinity of the Cr₂NiO₄ sample. Peak broadening in the XRD pattern can indicate small crystallite size or strain, which would correlate with broad Raman peaks.

  • Deconvolution Strategy:

    • Peak Shape Selection: Start by fitting the peaks with a pseudo-Voigt function, which is a linear combination of Gaussian and Lorentzian functions. The Lorentzian contribution is often related to the intrinsic lifetime of the phonon, while the Gaussian contribution can be related to instrumental broadening and sample heterogeneity.

    • Fixing Peak Positions: Based on theoretical calculations or data from similar spinel oxides, you can initially fix the expected peak positions and allow the widths and intensities to vary during the fitting process. Subsequently, you can allow the peak positions to vary within a narrow range.

    • Iterative Fitting: Begin by fitting the most intense and well-defined peaks first. Then, progressively add weaker and more overlapped peaks to the fitting model.

Issue 2: Difficulty in Baseline Correction

Symptom: The Raman spectrum exhibits a high and sloping background, which interferes with the accurate determination of peak intensities and positions.

Possible Causes:

  • Fluorescence: The sample or impurities within the sample may fluoresce when excited by the laser, leading to a broad, intense background that can overwhelm the weaker Raman signal.

  • Sample Holder/Substrate Signal: The material on which the sample is mounted may contribute to the background signal.

Troubleshooting Steps:

  • Change Laser Excitation Wavelength: If fluorescence is the issue, changing to a longer wavelength laser (e.g., 785 nm or 1064 nm) can often reduce or eliminate the fluorescence background.

  • Photobleaching: For some samples, exposing the sample to the laser for an extended period before measurement can "burn out" the fluorescing species.

  • Baseline Correction Algorithms: Utilize the baseline correction tools available in your analysis software. Common methods include:

    • Polynomial Fitting: Fit a low-order polynomial to the baseline and subtract it from the spectrum.

    • Multipoint Leveling: Manually select points that are clearly part of the baseline and fit a curve through them.

    • Asymmetric Least Squares (ALS): An automated algorithm that can effectively remove complex baselines.

Data Presentation

Table 1: Expected Raman Active Modes for Cr₂NiO₄ (Tetragonal Spinel Structure)

Mode Symmetry (Spinel)Expected Wavenumber Range (cm⁻¹)Vibrational DescriptionNotes
A₁g600 - 700Symmetric stretching of the Ni-O bond in NiO₄ tetrahedraTypically the most intense peak. Its position is sensitive to the Cr/(Cr+Al) ratio in chromites and may be influenced by the Ni/Cr ratio in Cr₂NiO₄.[1]
E_g450 - 550Bending modes of the CrO₆ octahedraMay be split due to tetragonal distortion.
T₂g(1)550 - 650Asymmetric stretching of the Cr-O bond in CrO₆ octahedra
T₂g(2)300 - 400Asymmetric bending of the Cr-O bond in CrO₆ octahedra
T₂g(3)150 - 250Translational modes of the entire unit cell

Note: The expected wavenumber ranges are estimates based on data from related spinel oxides. Actual peak positions for Cr₂NiO₄ may vary depending on synthesis conditions, stoichiometry, and cation distribution.

Experimental Protocols

Detailed Methodology for Raman Spectrum Deconvolution:

  • Data Import: Load the raw Raman spectrum data (typically a two-column format of Raman shift and intensity) into your analysis software.

  • Preprocessing:

    • Cosmic Ray Removal: Apply a cosmic ray removal filter to eliminate sharp, narrow spikes from the spectrum.

    • Baseline Correction: Use an appropriate baseline correction algorithm (e.g., polynomial fitting or ALS) to remove the background signal.

  • Peak Fitting:

    • Select Fitting Function: Choose a suitable peak profile function (e.g., Gaussian, Lorentzian, or pseudo-Voigt).

    • Initial Guess: Manually identify the approximate number of peaks and their positions, widths, and intensities. This initial guess is crucial for a successful fit. For Cr₂NiO₄, start by assuming at least five peaks corresponding to the A₁g, Eg, and 3T₂g modes.

    • Set Constraints: To guide the fitting process, you can set constraints on the peak parameters. For example, you can limit the range within which a peak position can vary or fix the width of a specific peak.

    • Perform Iterative Fitting: Run the fitting algorithm. The software will iteratively adjust the peak parameters to minimize the difference between the experimental data and the fitted curve (often by minimizing the chi-squared value).

  • Evaluate the Fit:

    • Residuals: Examine the residual plot (the difference between the experimental data and the fitted curve). A good fit will have randomly distributed residuals around zero.

    • Chi-squared (χ²) Value: A lower chi-squared value generally indicates a better fit.

    • Physical Meaning: Ensure that the fitted peak parameters (position, width, and intensity) are physically reasonable.

Mandatory Visualization

Deconvolution_Workflow Deconvolution Workflow for Cr₂NiO₄ Raman Spectra cluster_0 Data Acquisition & Preprocessing cluster_1 Peak Fitting cluster_2 Evaluation & Refinement raw_data Raw Raman Spectrum cosmic_ray Cosmic Ray Removal raw_data->cosmic_ray Input baseline Baseline Correction cosmic_ray->baseline initial_guess Initial Guess (Number of Peaks, Positions) baseline->initial_guess Preprocessed Spectrum fitting_algorithm Iterative Fitting (e.g., Levenberg-Marquardt) initial_guess->fitting_algorithm evaluate_fit Evaluate Fit Quality (Residuals, χ²) fitting_algorithm->evaluate_fit constraints Set Constraints (Peak Positions, Widths) constraints->fitting_algorithm refine_model Refine Model (Add/Remove Peaks, Adjust Constraints) evaluate_fit->refine_model Poor Fit final_parameters Final Peak Parameters (Position, Width, Intensity) evaluate_fit->final_parameters Good Fit refine_model->fitting_algorithm Re-run

Caption: A flowchart illustrating the key steps in the deconvolution of Raman spectra.

Troubleshooting_Logic Troubleshooting Common Issues in Raman Deconvolution cluster_0 Broad/Overlapping Peaks cluster_1 High/Sloping Baseline start Start Analysis issue Identify Primary Issue start->issue cause_broad Possible Causes: - Cation Disorder - Nanocrystallinity - High Laser Power issue->cause_broad Broad/Overlapping Peaks cause_baseline Possible Causes: - Fluorescence - Substrate Signal issue->cause_baseline High/Sloping Baseline solution_broad Solutions: - Optimize Acquisition Parameters - Perform XRD - Use Pseudo-Voigt Fit cause_broad->solution_broad end Proceed with Deconvolution solution_broad->end solution_baseline Solutions: - Change Laser Wavelength - Photobleaching - Apply Baseline Correction Algorithm cause_baseline->solution_baseline solution_baseline->end

Caption: A decision-making diagram for troubleshooting common problems encountered during the analysis of Raman spectra.

References

Technical Support Center: Enhancing the Catalytic Activity of Cr₂NiO₄

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when working to improve the catalytic activity of Cr₂NiO₄ (often referred to in literature as the nickel chromite spinel, NiCr₂O₄).

Frequently Asked Questions (FAQs)

Q1: What is Cr₂NiO₄ and why is it investigated as a catalyst?

A1: Cr₂NiO₄, or nickel chromite (NiCr₂O₄), is a spinel-type oxide. Due to the presence of multiple oxidation states for both nickel and chromium, it is explored as a catalyst for various reactions, including the oxygen evolution reaction (OER), hydrogen evolution reaction (HER), and the reduction of pollutants like NOx.[1] The similarity in X-ray diffraction profiles between a mixture of NiO and Cr₂O₃ and the NiCr₂O₄ spinel phase means careful characterization is crucial.[1]

Q2: What are the primary strategies to enhance the catalytic activity of Cr₂NiO₄?

A2: The main strategies focus on increasing the number of accessible active sites and improving the intrinsic activity of those sites. Key methods include:

  • Nanostructuring: Synthesizing nanoscale materials (e.g., nanoparticles, nanorods) to maximize the surface-area-to-volume ratio.[2][3]

  • Doping: Introducing other metal ions into the crystal lattice to modify the electronic structure and create more active sites.[4][5][6]

  • Using Catalyst Supports: Dispersing the catalyst on a high-surface-area support material like alumina, silica, or various forms of carbon to improve stability and prevent aggregation.[7][8][9]

  • Creating Heterostructures: Forming interfaces with other materials (e.g., carbon nanosheets, other metal oxides) to promote synergistic effects that enhance charge transfer and catalytic performance.[10][11]

Q3: Which characterization techniques are essential for evaluating Cr₂NiO₄ catalysts?

A3: A thorough characterization is vital to establish a relationship between the material's physical/chemical properties and its catalytic performance.[12] Essential techniques include:

  • Structural Analysis: X-ray Diffraction (XRD) to determine the crystal structure and phase purity.[12][13]

  • Morphological Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the particle size, shape, and morphology.[13]

  • Surface and Porosity Analysis: The Brunauer-Emmett-Teller (BET) method is used to measure the specific surface area, while Barrett-Joyner-Halenda (BJH) analysis can determine pore size distribution.[12]

  • Surface Chemistry and Oxidation State: X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) provide information on the surface elemental composition and the oxidation states of Ni and Cr.[1][4]

  • Reducibility: Temperature-Programmed Reduction (TPR) helps to understand the reducibility of the metal oxides, which is often related to catalytic activity.[12][14]

Q4: How is the catalytic activity of Cr₂NiO₄ typically measured for electrochemical reactions like OER?

A4: For the Oxygen Evolution Reaction (OER), the catalytic activity is evaluated using a three-electrode electrochemical setup. Key performance metrics include:

  • Overpotential: The additional potential required beyond the thermodynamic equilibrium potential to drive the reaction at a specific current density (e.g., 10 mA cm⁻²). A lower overpotential signifies higher activity.[15][16]

  • Tafel Slope: Derived from the polarization curve, a smaller Tafel slope indicates more favorable reaction kinetics.[15][17]

  • Stability: Chronoamperometry or chronopotentiometry tests are run for extended periods (e.g., 30+ hours) to assess the catalyst's durability under operating conditions.[10]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and testing of Cr₂NiO₄ catalysts.

Problem 1: Low Catalytic Activity or High Overpotential

  • Possible Cause: Insufficient active sites due to low surface area.

    • Solution: Optimize synthesis parameters to create smaller nanoparticles. Methods like hydrothermal synthesis or using templates can produce higher surface area materials.[18] Also, consider dispersing the catalyst on a high-surface-area support material.[8][19]

  • Possible Cause: Poor intrinsic activity of the material.

    • Solution: Introduce dopants. Doping with elements like iron or cobalt can modify the electronic structure, creating more favorable active sites.[16][20] The formation of heterostructures can also enhance charge transfer efficiency.[10][11]

  • Possible Cause: Incorrect phase formation or presence of impurities.

    • Solution: Verify the phase purity using XRD. Adjust calcination temperature and time, as these parameters are critical for forming the desired spinel structure.[21]

Problem 2: Catalyst Deactivation During Reaction

  • Possible Cause: Agglomeration or sintering of nanoparticles at high operating temperatures.

    • Solution: Anchor the catalyst nanoparticles on a stable support material like alumina, silica, or graphene oxide.[7][17] The support can physically separate the particles, preventing them from sintering.

  • Possible Cause: Leaching of active species into the electrolyte.

    • Solution: Improve the interaction between the catalyst and its support. Strong metal-support interactions can enhance stability.[22] Encapsulating the catalyst in a protective layer, such as a thin carbon shell, can also prevent degradation.[10]

  • Possible Cause: Fouling of the catalyst surface by reaction intermediates or products.

    • Solution: Modify the catalyst surface to be more resistant to fouling. This can sometimes be achieved through doping or by creating a porous structure that facilitates the diffusion of products away from the active sites.[12]

Problem 3: Inconsistent or Irreproducible Experimental Results

  • Possible Cause: Variations in catalyst synthesis.

    • Solution: Strictly control all synthesis parameters, including precursor concentrations, pH, temperature, stirring rate, and aging/calcination times.[18][23] Even minor deviations can lead to different material properties.

  • Possible Cause: Inconsistent catalyst loading on the electrode or support.

    • Solution: Develop a standardized procedure for preparing the catalyst ink and depositing it onto the electrode. Ensure a uniform dispersion of the catalyst in the ink and use a precise method, like a micropipette, for deposition.

  • Possible Cause: Contamination of reagents or equipment.

    • Solution: Use high-purity reagents and thoroughly clean all glassware and equipment. Contaminants can act as poisons to the catalyst, significantly affecting its performance.

Troubleshooting Logic Flow

Caption: A decision tree for troubleshooting low catalytic activity.

Catalyst Performance Data

The following table summarizes electrochemical performance data for various nickel-based oxide catalysts for the Oxygen Evolution Reaction (OER), providing a benchmark for comparison.

Catalyst CompositionSupport/SubstrateOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)StabilityReference
Fe-doped NiONickel Foam190Not ReportedNot Reported[16]
Borophene-functionalized NiONot Applicable19144>99.9% potential retention @ 50 mA/cm²[15]
N-doped NiMoO₄/NiO₂Nickel Foam185.6Not ReportedStable for 90 h @ 10 mA cm⁻²[11]
NiFe-LDH/GONickel Foam295 (@ 100 mA cm⁻²)52Stable up to 200 h[17]
C-protected Fe-Co CarbonateCarbon Cloth235Not ReportedStable over 30 h @ 10 mA cm⁻²[10]

Experimental Protocols

Protocol 1: Synthesis of Cr₂NiO₄ Nanoparticles via Co-Precipitation

This protocol describes a common method for synthesizing mixed-metal oxide catalysts.

  • Precursor Solution Preparation:

    • Prepare aqueous solutions of nickel nitrate (Ni(NO₃)₂·6H₂O) and chromium nitrate (Cr(NO₃)₃·9H₂O) with the desired stoichiometric ratio (e.g., 1:2 molar ratio for Ni:Cr).

    • Dissolve the salts in deionized water under constant stirring.[23]

  • Precipitation:

    • Slowly add a precipitating agent, such as a solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), dropwise to the mixed metal salt solution while stirring vigorously.[18]

    • Monitor the pH of the solution. Continue adding the base until the pH reaches a value that ensures complete precipitation of both metal hydroxides (typically pH 9-10).[18]

  • Aging and Washing:

    • Age the resulting precipitate (a gel-like slurry) under continuous stirring for several hours at a controlled temperature (e.g., 60-80 °C). This step promotes the formation of a more uniform and crystalline precursor.

    • Separate the precipitate from the solution by filtration or centrifugation.[21]

    • Wash the collected solid repeatedly with deionized water to remove residual ions, followed by a final wash with ethanol.

  • Drying and Calcination:

    • Dry the washed precipitate in an oven at 80-120 °C overnight to remove water and solvent.[21]

    • Calcine the dried powder in a furnace in an air atmosphere. The calcination temperature is critical for the formation of the spinel phase and should be determined experimentally, typically in the range of 600-900 °C, for 3-6 hours.[21]

  • Characterization:

    • Analyze the final powder using XRD, SEM, TEM, and BET to confirm its properties.

General Experimental Workflow

Caption: General workflow for catalyst synthesis, characterization, and testing.

Protocol 2: Preparing a Catalyst-Coated Electrode for OER Testing

  • Catalyst Ink Preparation:

    • Weigh a small amount of the synthesized Cr₂NiO₄ catalyst powder (e.g., 5 mg).

    • Disperse the powder in a mixture of deionized water, isopropanol, and a Nafion® solution (e.g., 5 wt%). A typical volumetric ratio might be 480 µL water, 480 µL isopropanol, and 40 µL Nafion®.

    • Sonify the mixture for at least 30-60 minutes to form a homogeneous catalyst ink.

  • Electrode Preparation:

    • Use a suitable substrate as the working electrode (e.g., glassy carbon, nickel foam, or carbon paper).

    • Clean the electrode surface thoroughly by sonicating in acetone, ethanol, and deionized water.

  • Catalyst Deposition:

    • Using a micropipette, drop-cast a specific volume of the catalyst ink (e.g., 5-10 µL) onto the surface of the working electrode.

    • Ensure the ink covers a defined geometric area (e.g., 0.196 cm² for a 5 mm diameter glassy carbon electrode).

    • Let the electrode dry slowly at room temperature or in a low-temperature oven to form a uniform catalyst layer. The final catalyst loading is typically reported in mg cm⁻².[1]

  • Electrochemical Measurement:

    • Place the prepared working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or Hg/HgO) into an electrochemical cell containing the electrolyte (e.g., 1.0 M KOH).

    • Perform electrochemical tests such as Linear Sweep Voltammetry (LSV) to evaluate catalytic activity.

Relationship Diagram: Synthesis Parameters and Catalyst Properties

Synthesis_Parameters cluster_params Synthesis Parameters cluster_props Resulting Catalyst Properties cluster_perf Catalytic Performance param1 Calcination Temperature prop1 Crystallite Size & Phase Purity param1->prop1 prop3 Surface Area & Porosity param1->prop3 param2 Precursor Concentration prop2 Particle Size & Morphology param2->prop2 param3 pH of Precipitation param3->prop2 param4 Dopant Addition param4->prop1 prop4 Electronic Structure & Defect Sites param4->prop4 perf Activity & Selectivity & Stability prop1->perf prop2->perf prop3->perf prop4->perf

Caption: Impact of synthesis parameters on final catalyst properties.

References

reducing the internal resistance of Cr2NiO4 electrodes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cr2NiO4 electrodes. The focus is on practical solutions for reducing internal resistance and optimizing electrode performance during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary contributors to the internal resistance of Cr2NiO4 electrodes?

A1: The internal resistance of Cr2NiO4 electrodes is a combination of ohmic, charge transfer, and mass transport resistances. Key contributors include the material's intrinsic electronic and ionic conductivity, the microstructure of the electrode (porosity, grain size), the quality of contact between the electrode and the current collector, and the interface with the electrolyte.

Q2: How does the synthesis method of Cr2NiO4 powder affect the final electrode resistance?

A2: The synthesis method significantly influences the particle size, morphology, and purity of the Cr2NiO4 powder, all ofwhich impact internal resistance. Methods that produce fine, uniform, and phase-pure powders, such as co-precipitation or sol-gel synthesis, are generally preferred over solid-state reaction as they can lead to more homogeneous microstructures and better particle-to-particle contact in the final electrode.

Q3: Can doping Cr2NiO4 reduce its internal resistance?

A3: Yes, doping is a common strategy to enhance the electrical conductivity of oxide materials. Introducing aliovalent dopants (elements with a different valence state than Cr or Ni) can create charge carriers (electron holes or electrons), thereby increasing electronic conductivity. The choice of dopant and its concentration must be carefully optimized to achieve the desired effect without introducing detrimental secondary phases. For similar nickelate-based materials, doping with elements like Ba has been shown to improve electrochemical performance.[1][2]

Q4: What is the role of sintering temperature in controlling the internal resistance?

A4: Sintering temperature is a critical parameter that affects the electrode's microstructure. Increasing the sintering temperature generally leads to grain growth and densification.[3][4] While this can improve particle-to-particle contact and electronic conductivity, excessive densification can reduce porosity, hindering ion transport within the electrolyte-impregnated electrode and thus increasing mass transport resistance. An optimal sintering temperature must be determined experimentally to balance these effects.[5]

Q5: How can I measure the internal resistance of my Cr2NiO4 electrodes?

A5: Electrochemical Impedance Spectroscopy (EIS) is the most powerful and common technique for characterizing the internal resistance of electrodes.[6] EIS separates the different contributions to resistance (ohmic, charge transfer) by applying a small AC voltage over a range of frequencies. The resulting Nyquist plot can be fitted to an equivalent circuit model to quantify these individual resistances.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
High Ohmic Resistance (Rs) - Poor contact between electrode and current collector.- Inadequate sintering leading to poor particle-to-particle contact.- Intrinsic low electronic conductivity of the material.- Ensure good mechanical pressure and use of a conductive paste (e.g., silver or gold) between the electrode and current collector.- Optimize the sintering temperature and duration to improve grain necking.[3][5]- Consider doping the Cr2NiO4 material to enhance electronic conductivity.[1][2]
High Charge Transfer Resistance (Rct) - Low catalytic activity of the electrode surface for the electrochemical reaction.- Limited triple-phase boundary (TPB) where the electrode, electrolyte, and reactant meet.- Poor electrode/electrolyte interface.- Increase the surface area of the electrode through nanostructuring or creating a more porous architecture.[7][8]- Modify the surface of the Cr2NiO4 particles to enhance catalytic activity.- Optimize the electrode composition and microstructure to maximize the TPB length.
High Mass Transport Resistance (Warburg Impedance) - Low porosity of the electrode, hindering reactant/product diffusion.- Inadequate wetting of the electrode pores by the electrolyte.- Decrease the electrode density by adjusting the pressing pressure or sintering temperature.[3]- Introduce a pore-former during the electrode fabrication process.- Ensure the electrolyte fully penetrates the electrode pores.
Inconsistent Results - Inhomogeneous mixing of electrode components.- Non-uniform electrode thickness or density.- Variations in experimental conditions (temperature, atmosphere).- Use thorough mixing techniques (e.g., ball milling) for the electrode slurry.- Employ precise fabrication methods like screen printing or tape casting for uniform electrodes.- Carefully control and monitor all experimental parameters.

Data Presentation

While specific quantitative data for Cr2NiO4 is limited in the literature, the following tables summarize the expected qualitative effects of key experimental parameters on internal resistance, based on principles from similar oxide electrode materials.

Table 1: Effect of Sintering Temperature on Electrode Properties

Sintering TemperatureGrain SizePorosityParticle-to-Particle ContactExpected Impact on Internal Resistance
LowSmallHighPoorHigh (dominated by contact resistance)
OptimalModerateModerateGoodMinimized
HighLargeLowExcellentHigh (dominated by mass transport resistance)

Table 2: Potential Doping Strategies and Their Expected Effects

Dopant TypeExampleMechanismExpected Effect on Conductivity
Aliovalent (Lower Valence)Li+, Mg2+Creates electron holesIncrease p-type conductivity
Aliovalent (Higher Valence)V5+, Ti4+Creates electronsIncrease n-type conductivity
IsovalentCo2+ (for Ni2+)Induces lattice strain, may affect oxygen vacanciesVariable, can improve catalytic activity

Experimental Protocols

Protocol 1: Fabrication of Cr2NiO4 Electrodes
  • Powder Synthesis: Synthesize Cr2NiO4 powder using a co-precipitation method for fine, homogeneous particles.

  • Slurry Preparation:

    • Mix the Cr2NiO4 powder with a binder (e.g., polyvinyl butyral) and a solvent (e.g., ethanol/terpineol) in a ball mill for 24 hours to create a homogeneous slurry.

    • An optional pore-former (e.g., graphite or starch) can be added to increase porosity.

  • Electrode Deposition:

    • Apply the slurry onto a substrate (e.g., a dense electrolyte pellet or a current collector) using screen printing or tape casting to ensure uniform thickness.

  • Drying and Binder Burnout:

    • Dry the electrode at room temperature, followed by a slow heating ramp (e.g., 1°C/min) to 600°C in air to burn out the organic binder.

  • Sintering:

    • Sinter the electrode at a temperature range of 1000-1300°C for 2-4 hours in air. The optimal temperature should be determined experimentally.[5][9]

  • Current Collector Application:

    • Apply a conductive paste (e.g., silver or gold) to the surface of the sintered electrode and fire at an appropriate temperature (e.g., 700-800°C) to ensure good electrical contact.

Protocol 2: Measurement of Internal Resistance using Electrochemical Impedance Spectroscopy (EIS)
  • Cell Assembly: Assemble a symmetrical cell (Electrode | Electrolyte | Electrode) or a three-electrode setup with the Cr2NiO4 working electrode, a suitable counter electrode (e.g., platinum), and a reference electrode.

  • Instrumentation: Connect the cell to a potentiostat equipped with a frequency response analyzer.

  • EIS Measurement Parameters:

    • Set the DC potential to the open-circuit voltage (OCV) or the desired operating potential.

    • Apply a small AC voltage amplitude (e.g., 10 mV) to ensure a linear response.[6]

    • Sweep the frequency over a wide range, typically from 1 MHz down to 0.1 Hz or lower, to capture all electrochemical processes.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (imaginary vs. real impedance).

    • Use an appropriate equivalent circuit model to fit the impedance data. A common model includes a resistor (Rs) in series with one or more parallel resistor-capacitor (RC) or resistor-constant phase element (R-CPE) circuits representing the charge transfer and other interfacial processes.

    • The high-frequency intercept with the real axis corresponds to the ohmic resistance (Rs), while the diameter of the semicircle(s) relates to the charge transfer resistance (Rct).

Visualizations

G cluster_materials Material Properties cluster_fabrication Fabrication Parameters cluster_operational Operational Factors Intrinsic_Conductivity Intrinsic Conductivity Internal_Resistance Internal Resistance Intrinsic_Conductivity->Internal_Resistance Microstructure Microstructure (Grains, Pores) Microstructure->Internal_Resistance Doping Dopant Type & Concentration Doping->Intrinsic_Conductivity Sintering_Temp Sintering Temperature Sintering_Temp->Microstructure Compaction_Pressure Compaction Pressure Compaction_Pressure->Microstructure Slurry_Composition Slurry Composition (Binder, Pore Former) Slurry_Composition->Microstructure Temperature Operating Temperature Temperature->Internal_Resistance Electrolyte_Contact Electrode-Electrolyte Interface Electrolyte_Contact->Internal_Resistance Current_Collector Current Collector Contact Current_Collector->Internal_Resistance

Caption: Factors influencing the internal resistance of Cr2NiO4 electrodes.

G start Start: Fabricate Cr2NiO4 Electrode assemble_cell Assemble Symmetrical Cell or 3-Electrode Setup start->assemble_cell connect_potentiostat Connect to Potentiostat assemble_cell->connect_potentiostat set_params Set EIS Parameters (Frequency Range, AC Amplitude, DC Potential) connect_potentiostat->set_params run_eis Run EIS Measurement set_params->run_eis nyquist_plot Generate Nyquist Plot run_eis->nyquist_plot equivalent_circuit Select Equivalent Circuit Model nyquist_plot->equivalent_circuit fit_data Fit Experimental Data equivalent_circuit->fit_data extract_values Extract Resistance Values (Rs, Rct) fit_data->extract_values

Caption: Experimental workflow for EIS measurement of internal resistance.

References

Validation & Comparative

Structural Properties: A Tale of Two Lattices

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Normal (NiCr₂O₄) and Inverse (Cr₂NiO₄) Spinel Structures

In the realm of advanced materials, spinel oxides with the general formula AB₂O₄ have garnered significant attention due to their diverse and tunable structural, magnetic, and electronic properties. This guide provides a comparative study of two such chromite spinels: nickel chromite (NiCr₂O₄) and a theoretical inverse spinel counterpart, which for clarity will be denoted by the formula Cr[NiCr]O₄, sometimes referred to as Cr₂NiO₄ in computational databases. While NiCr₂O₄ is a well-characterized normal spinel, the inverse structure represents a theoretical variant, allowing for a valuable comparison of how cation arrangement influences material properties.

The fundamental difference between NiCr₂O₄ and the theoretical Cr₂NiO₄ lies in the distribution of the Ni²⁺ and Cr³⁺ cations within the spinel lattice's tetrahedral (A) and octahedral (B) sites.

NiCr₂O₄ (Normal Spinel): In the normal spinel structure, the divalent Ni²⁺ ions occupy the tetrahedral sites, while the trivalent Cr³⁺ ions reside in the octahedral sites. This arrangement is energetically favorable due to the strong crystal field stabilization energy of Cr³⁺ in the octahedral coordination. At room temperature, NiCr₂O₄ typically exhibits a tetragonally distorted spinel structure (space group I4₁/amd) due to the Jahn-Teller effect of Ni²⁺ in the tetrahedral sites.[1][2] This distortion leads to a lowering of the crystal symmetry from the ideal cubic Fd-3m space group observed at higher temperatures.[2][3][4] Further cooling induces a transition to an orthorhombic structure.[5][6][7]

Cr₂NiO₄ (Inverse Spinel - Theoretical): In a hypothetical inverse spinel structure, the tetrahedral sites would be occupied by Cr³⁺ ions, with the octahedral sites being shared by Ni²⁺ and the remaining Cr³⁺ ions. While not commonly synthesized as a stable phase, theoretical calculations for such a structure, as found in resources like the Materials Project, predict a tetragonal I4₁/amd space group.[8] The stability of such an inverse arrangement in chromites is generally considered less favorable compared to the normal spinel structure.[9]

The following table summarizes the key structural parameters for both compounds.

PropertyNiCr₂O₄ (Normal Spinel)Cr₂NiO₄ (Inverse Spinel - Theoretical)
Crystal System Tetragonal (at RT), Orthorhombic (low T), Cubic (high T)[2][3][4][5][7]Tetragonal (Calculated)[8]
Space Group I4₁/amd (Tetragonal at RT), Fd-3m (Cubic)[1][2][3][10]I4₁/amd (Calculated)[8]
Lattice Parameters (Å) a ≈ 8.31 (cubic)[10]a = 5.76, c = 8.49 (Calculated)
Cation Distribution (Ni²⁺) [Cr³⁺]₂ O₄(Cr³⁺) [Ni²⁺Cr³⁺] O₄

Magnetic and Electronic Properties: The Impact of Cation Arrangement

The distribution of magnetic ions (Ni²⁺ and Cr³⁺) in the spinel lattice profoundly influences the magnetic and electronic behavior of these materials.

NiCr₂O₄: This compound is known to be ferrimagnetic, with magnetic ordering arising from the anti-parallel alignment of magnetic moments on the tetrahedral and octahedral sublattices.[11] It exhibits multiple magnetic transitions at low temperatures.[11] The ferrimagnetic Curie temperature (TC) is reported to be around 74 K.[2] Below this temperature, it undergoes further magnetic transitions, leading to a complex magnetic structure.[11] Electronically, NiCr₂O₄ is a semiconductor, with reported optical band gaps varying depending on the synthesis method and particle size.

Cr₂NiO₄ (Theoretical): The magnetic properties of a hypothetical inverse spinel would be significantly different due to the altered exchange interactions between the magnetic cations. The presence of both Ni²⁺ and Cr³⁺ on the octahedral sites would lead to more complex magnetic couplings. Theoretical calculations from the Materials Project suggest a total magnetization of 1.00 µB/f.u. for this structure.[8] The electronic properties would also be altered, potentially affecting its conductivity and band structure.

Here is a comparative summary of the magnetic and electronic properties:

PropertyNiCr₂O₄ (Normal Spinel)Cr₂NiO₄ (Inverse Spinel - Theoretical)
Magnetic Ordering Ferrimagnetic[11]Predicted to be magnetic
Curie Temperature (TC) ~74 K[2]Not experimentally determined
Total Magnetization Varies with temperature and magnetic field1.00 µB/f.u. (Calculated)[8]
Electronic Nature SemiconductorPredicted to be metallic or semiconducting
Optical Band Gap (eV) ~1.8 - 3.0Not experimentally determined

Experimental Protocols

The synthesis of high-quality spinel oxides is crucial for understanding their intrinsic properties. Below are detailed protocols for common synthesis methods used for NiCr₂O₄.

Co-precipitation Method

This method involves the simultaneous precipitation of nickel and chromium hydroxides from a solution of their respective salts, followed by calcination.

  • Precursor Solution Preparation: Prepare aqueous solutions of nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in a stoichiometric ratio (1:2 molar ratio).

  • Precipitation: Heat the precursor solution to 70-80°C with constant stirring. Add a precipitating agent, such as a 15% ammonia solution, dropwise to maintain a constant pH between 6.5 and 8.[10]

  • Aging: Age the resulting precipitate in the mother liquor for 24 hours to ensure complete precipitation and homogeneity.[10]

  • Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts. Dry the washed precipitate at 150°C for 24 hours.[10]

  • Calcination: Calcine the dried powder in a furnace at a temperature range of 650-900°C for several hours to obtain the crystalline NiCr₂O₄ spinel phase.[10]

Sol-Gel Method

The sol-gel technique offers good control over the stoichiometry and particle size of the final product.

  • Precursor Solution: Dissolve nickel(II) nitrate hexahydrate and chromium(III) nitrate nonahydrate in distilled water.

  • Chelating Agent: Add a chelating agent, such as citric acid, to the solution. The molar ratio of metal nitrates to citric acid is typically maintained at 1:2.

  • Gel Formation: Heat the solution on a magnetic hot plate at around 80°C with continuous stirring. The solution will gradually become a viscous gel.

  • Combustion: Increase the temperature to approximately 250°C. The gel will undergo self-combustion, resulting in a fluffy, dark-colored powder.

  • Calcination: Calcine the obtained powder at a temperature of 700°C for 2 hours in a muffle furnace to achieve the desired crystalline phase.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_coprecipitation Co-precipitation Method cluster_solgel Sol-Gel Method cp1 Precursor Solution (Ni(NO₃)₂ + Cr(NO₃)₃) cp2 Precipitation (Add NH₄OH, pH 6.5-8) cp1->cp2 cp3 Aging (24 hours) cp2->cp3 cp4 Washing & Drying (150°C) cp3->cp4 cp5 Calcination (650-900°C) cp4->cp5 cp_out NiCr₂O₄ Powder cp5->cp_out sg1 Precursor Solution (Nitrates + Citric Acid) sg2 Gel Formation (80°C) sg1->sg2 sg3 Auto-Combustion (250°C) sg2->sg3 sg4 Calcination (700°C) sg3->sg4 sg_out NiCr₂O₄ Powder sg4->sg_out

Caption: Experimental workflows for the synthesis of NiCr₂O₄.

spinel_structures cluster_normal Normal Spinel (NiCr₂O₄) cluster_inverse Inverse Spinel (Cr₂NiO₄ - Theoretical) N_Ni Ni²⁺ N_O O²⁻ N_Ni->N_O Tetrahedral Site N_Cr1 Cr³⁺ N_Cr1->N_O Octahedral Site N_Cr2 Cr³⁺ N_Cr2->N_O Octahedral Site I_Cr1 Cr³⁺ I_O O²⁻ I_Cr1->I_O Tetrahedral Site I_Ni Ni²⁺ I_Ni->I_O Octahedral Site I_Cr2 Cr³⁺ I_Cr2->I_O Octahedral Site

Caption: Cation distribution in normal vs. inverse spinel structures.

Conclusion

The comparative analysis of NiCr₂O₄ and the theoretical Cr₂NiO₄ highlights the critical role of cation distribution in determining the physicochemical properties of spinel oxides. NiCr₂O₄, as a well-studied normal spinel, exhibits a range of interesting structural and magnetic phenomena driven by the specific placement of Ni²⁺ and Cr³⁺ ions. The theoretical consideration of an inverse spinel structure, Cr₂NiO₄, provides a valuable framework for understanding how altering this cation arrangement could lead to novel material properties. Further theoretical and advanced synthesis efforts may yet realize new phases in the Ni-Cr-O system, opening avenues for the development of materials with tailored functionalities for a variety of technological applications.

References

Cr2NiO4 vs. Other Spinel Oxides for Catalytic Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of direct comparative studies in the existing scientific literature limits a quantitative, head-to-head performance analysis of Cr2NiO4 against other common spinel oxides under identical catalytic conditions. However, by synthesizing available data on Cr2NiO4 and contrasting it with the well-documented performance of other spinel oxides, this guide offers a qualitative comparison and valuable insights for researchers in catalysis.

Spinel oxides, with their general formula AB₂O₄, are a versatile class of materials recognized for their thermal stability and diverse catalytic activities.[1] While spinels like cobalt oxide (Co₃O₄), nickel ferrite (NiFe₂O₄), and manganese ferrite (MnFe₂O₄) have been extensively studied for various catalytic reactions, nickel chromite (Cr₂NiO₄) remains a less explored member of this family. This guide provides an overview of the known catalytic applications of Cr₂NiO₄ and compares its potential with other widely used spinel oxides, supported by representative experimental protocols and mechanistic diagrams.

Qualitative Performance Comparison of Spinel Oxides

Due to the limited research focusing directly on the catalytic applications of isolated Cr₂NiO₄, a quantitative comparison is not feasible. The available literature often mentions the in-situ formation of a Cr₂NiO₄ phase on nickel-based catalysts during high-temperature reactions like the dry reforming of methane, suggesting its stability under harsh conditions.[2] The table below offers a qualitative comparison based on the general applications and observed activities of these spinel oxides.

Spinel OxideCommon Catalytic ApplicationsReported Activity/Selectivity Highlights
Cr₂NiO₄ (Nickel Chromite) Primarily observed as a stable phase in high-temperature catalysis (e.g., dry reforming of methane).[2] Potential applications in oxidation and hydrogenation reactions are suggested but not extensively documented.[3]High thermal stability is a key characteristic. Its intrinsic catalytic activity for specific reactions is an area requiring further research.
NiFe₂O₄ (Nickel Ferrite) Oxidation of CO and hydrocarbons, photocatalysis, Fischer-Tropsch synthesis, and as a catalyst support.[4][5]Exhibits good magnetic separability, making catalyst recovery straightforward.[5] Shows promising activity in oxidation reactions, often enhanced by doping or compositing.[4]
Co₃O₄ (Cobalt Spinel) Complete oxidation of CO, methane, and volatile organic compounds (VOCs); oxygen evolution reaction (OER).[6][7]Highly active for total oxidation reactions at relatively low temperatures.[6][7] The catalytic activity is often attributed to the presence of both Co²⁺ and Co³⁺ oxidation states.
MnFe₂O₄ (Manganese Ferrite) Oxidation reactions, hydrogenation of nitroaromatics, and as a support for noble metal catalysts.Demonstrates high catalytic activity in hydrogenation reactions and can be easily separated magnetically. Often used as a core for more complex catalyst structures.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis of catalytically active spinel oxides and for the rigorous evaluation of their performance. Below are representative procedures for the synthesis of a common spinel oxide via co-precipitation and a general protocol for testing catalytic activity in a fixed-bed reactor.

Synthesis of NiFe₂O₄ via Co-precipitation

This method is widely used for the synthesis of various spinel ferrites due to its simplicity and ability to produce homogenous nanoparticles.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • Prepare a 0.2 M aqueous solution of Ni(NO₃)₂·6H₂O and a 0.4 M aqueous solution of FeCl₃·6H₂O.

  • Mix the two solutions in a beaker to achieve a Fe/Ni molar ratio of 2:1.

  • Heat the mixture to 80°C while stirring continuously with a magnetic stirrer.

  • Slowly add a 3 M NaOH solution dropwise to the heated mixture until the pH of the solution reaches >12, leading to the formation of a precipitate.[8]

  • Continue stirring the suspension at 80°C for at least 30 minutes to age the precipitate.[8]

  • Cool the mixture to room temperature.

  • Wash the precipitate several times with distilled water and then with ethanol to remove any unreacted precursors and impurities. Centrifugation can be used to separate the precipitate after each washing step.[8]

  • Dry the resulting powder overnight in an oven at approximately 80°C.[8]

  • For improved crystallinity, the dried powder can be calcined in a furnace at temperatures ranging from 600°C to 1000°C for several hours.[1]

Catalytic Activity Testing in a Fixed-Bed Reactor (e.g., CO Oxidation)

This protocol describes a typical setup for evaluating the performance of a powdered catalyst for a gas-phase reaction.

Equipment:

  • Fixed-bed quartz reactor tube

  • Temperature controller and furnace

  • Mass flow controllers (MFCs) for reactant gases (e.g., CO, O₂, N₂)

  • Gas chromatograph (GC) or an online gas analyzer for product analysis

  • Catalyst powder (e.g., 100 mg)

  • Quartz wool

Procedure:

  • Pack a small amount of quartz wool into the center of the quartz reactor tube to support the catalyst bed.

  • Load the desired amount of catalyst powder (e.g., 100 mg) onto the quartz wool plug. Place another plug of quartz wool on top of the catalyst bed to secure it.

  • Place the reactor tube inside the furnace and connect the gas lines.

  • Pre-treat the catalyst by heating it to a specific temperature (e.g., 300°C) under a flow of inert gas (e.g., N₂ or He) for a defined period (e.g., 1 hour) to remove any adsorbed impurities.

  • Cool the catalyst to the desired starting reaction temperature.

  • Introduce the reactant gas mixture (e.g., 1% CO, 20% O₂, balance N₂) into the reactor at a specific total flow rate, controlled by the MFCs.

  • Analyze the composition of the effluent gas stream using an online GC or gas analyzer to determine the concentrations of reactants and products.

  • Record the catalytic performance (e.g., CO conversion) at various temperatures by incrementally increasing the furnace temperature.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of spinel oxide catalysts and a widely accepted mechanism for catalytic oxidation reactions on metal oxides.

G cluster_synthesis Synthesis cluster_characterization Characterization Precursors Metal Salt Precursors (e.g., Nitrates, Chlorides) Solution Aqueous Solution Precursors->Solution Precipitation Co-precipitation (pH adjustment) Solution->Precipitation Washing Washing & Centrifugation Precipitation->Washing Drying Drying (e.g., 80-100°C) Washing->Drying Calcination Calcination (e.g., 600-1000°C) Drying->Calcination Spinel Spinel Oxide Powder Calcination->Spinel XRD XRD (Phase & Crystallinity) Spinel->XRD SEM_TEM SEM/TEM (Morphology & Size) Spinel->SEM_TEM BET BET (Surface Area) Spinel->BET XPS XPS (Surface Composition) Spinel->XPS

General workflow for synthesis and characterization of spinel oxide catalysts.

MarsVanKrevelen cluster_catalyst Catalyst Surface cluster_reactants_products Gas Phase M_ox M-O (Oxidized Site) M_red M-[] (Reduced Site + Vacancy) M_ox->M_red Step 1: Reduction AO AO M_ox->AO M_red->M_ox Step 2: Re-oxidation A A A->M_ox O2 1/2 O₂ O2->M_red

The Mars-van Krevelen mechanism for catalytic oxidation.

References

Unraveling the Complex Magnetism of Cr2NiO4: A Comparative Guide to Validating Antiferromagnetic Ordering

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a precise understanding of the magnetic properties of material is crucial for advancements in areas ranging from data storage to spintronics. This guide provides a comprehensive comparison of experimental techniques used to validate the nuanced antiferromagnetic ordering within the ferrimagnetic spinel oxide, Chromium Nickel Oxide (Cr2NiO4). We present a comparative analysis with the antiferromagnetic spinel Cobalt Aluminate (CoAl2O4), offering a clear framework for interpreting experimental data.

Chromium Nickel Oxide (Cr2NiO4) presents a fascinating case of complex magnetism. While it primarily exhibits ferrimagnetic ordering below its Curie temperature (TC) of approximately 74 K, a secondary magnetic transition occurs at a lower temperature (TS) of about 31 K.[1][2] This second transition is attributed to the ordering of a transverse antiferromagnetic component, arising from competing exchange interactions between the Cr3+ and Ni2+ ions within the spinel lattice. Validating this underlying antiferromagnetic nature requires a multi-pronged experimental approach.

Comparison of Magnetic Ordering in Cr2NiO4 and CoAl2O4

To better understand the magnetic characteristics of Cr2NiO4, a comparison with a material exhibiting more conventional antiferromagnetism, such as Cobalt Aluminate (CoAl2O4), is instructive.

PropertyCr2NiO4CoAl2O4Reference
Primary Magnetic Order FerrimagneticAntiferromagnetic[1]
Secondary Magnetic Order Antiferromagnetic componentNone[1]
Magnetic Transition Temperature(s) TC ≈ 74 K (Ferrimagnetic), TS ≈ 31 K (Antiferromagnetic component)TN ≈ 10 K[1][2]
Magnetic Structure Complex, with both parallel and antiparallel spin alignmentsCollinear antiferromagnetic[1]

Key Experimental Techniques for Validation

The validation of antiferromagnetic ordering in materials like Cr2NiO4 hinges on three primary experimental techniques: neutron diffraction, magnetic susceptibility measurements, and specific heat analysis.

Neutron Diffraction

Neutron diffraction is the most direct method for determining the magnetic structure of a material. Neutrons, possessing a magnetic moment, are scattered by the magnetic moments of the atoms in a crystal lattice. The resulting diffraction pattern reveals the arrangement and orientation of these moments.

Experimental Protocol: Powder Neutron Diffraction of Cr2NiO4

  • Sample Preparation: A polycrystalline powder sample of Cr2NiO4 is synthesized through a solid-state reaction of stoichiometric amounts of NiO and Cr2O3 at high temperatures (e.g., 1200 °C in air).[2]

  • Instrumentation: The experiment is performed on a triple-axis spectrometer.

  • Data Collection: Neutron diffraction patterns are collected at various temperatures, particularly above TC, between TC and TS, and below TS, to observe the evolution of magnetic scattering. The incident neutron energy is typically fixed (e.g., 13.5 meV).[2]

  • Data Analysis: The diffraction patterns are analyzed to identify magnetic Bragg peaks, which are distinct from the nuclear Bragg peaks. The temperature dependence of the intensity of these magnetic peaks provides evidence for the magnetic transitions. For instance, in Cr2NiO4, the appearance of new superlattice reflections below TS is a direct signature of the onset of the antiferromagnetic component of the ordering.[2]

Expected Results for Cr2NiO4:

TemperatureObserved Magnetic PeaksInterpretationReference
T > 74 KNuclear peaks onlyParamagnetic state[2]
31 K < T < 74 KFundamental magnetic reflectionsFerrimagnetic ordering[2]
T < 31 KFundamental and superlattice magnetic reflectionsCoexistence of ferrimagnetic and antiferromagnetic ordering[2]
Magnetic Susceptibility Measurements

Magnetic susceptibility (χ) measures the degree of magnetization of a material in an applied magnetic field. The temperature dependence of magnetic susceptibility provides crucial information about the type of magnetic ordering.

Experimental Protocol: Magnetic Susceptibility Measurement of Cr2NiO4

  • Sample Preparation: A small, weighed powder sample of Cr2NiO4 is used.

  • Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer or a Vibrating Sample Magnetometer (VSM) is employed.

  • Data Collection: The magnetization of the sample is measured as a function of temperature in a constant, low applied magnetic field (e.g., 1 kOe).[1] Both zero-field-cooled (ZFC) and field-cooled (FC) measurements are typically performed.

  • Data Analysis: The magnetic susceptibility is calculated as χ = M/H, where M is the measured magnetization and H is the applied magnetic field. A sharp increase in susceptibility is expected at the ferrimagnetic transition (TC). A more subtle anomaly, such as a change in slope or a small peak, may be observed at the antiferromagnetic ordering temperature (TS).

Expected Results for Cr2NiO4:

The magnetic susceptibility versus temperature curve for Cr2NiO4 would show a sharp increase at TC ≈ 74 K, characteristic of a transition to a magnetically ordered state. A subtle anomaly, such as a cusp or a change in the slope of the curve, would be observed at TS ≈ 31 K, indicating the onset of the antiferromagnetic component.[1]

Specific Heat Measurements

Specific heat (Cp) measurements probe the energy required to raise the temperature of a material. Magnetic phase transitions are accompanied by anomalies in the specific heat, as entropy is lost upon ordering.

Experimental Protocol: Specific Heat Measurement of Cr2NiO4

  • Sample Preparation: A small, well-characterized pellet or powder sample of Cr2NiO4 is used.

  • Instrumentation: A Physical Property Measurement System (PPMS) with a heat capacity option is commonly used.

  • Data Collection: The specific heat is measured as a function of temperature, typically from low temperatures (e.g., 2 K) to well above the magnetic transition temperatures.

  • Data Analysis: The data is plotted as Cp versus T. Sharp, lambda-like peaks in the specific heat curve are indicative of second-order phase transitions. For Cr2NiO4, distinct anomalies are expected at both TC and TS.[3][4]

Expected Results for Cr2NiO4:

The specific heat data for Cr2NiO4 will exhibit two distinct anomalies: a prominent peak at the ferrimagnetic Curie temperature (TC ≈ 74 K) and a smaller, yet clear, peak at the lower temperature corresponding to the antiferromagnetic ordering of the transverse component (TS ≈ 31 K).[3][4]

Visualizing the Experimental Workflow and Logical Framework

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_characterization Experimental Characterization cluster_analysis Data Analysis & Interpretation synthesis Solid-State Synthesis of Cr2NiO4 Powder neutron Neutron Diffraction synthesis->neutron susceptibility Magnetic Susceptibility synthesis->susceptibility specific_heat Specific Heat synthesis->specific_heat analysis Identify Magnetic Transitions & Determine Magnetic Structure neutron->analysis susceptibility->analysis specific_heat->analysis

Fig. 1. Experimental workflow for validating magnetic ordering.

LogicalFramework cluster_evidence Experimental Evidence cluster_conclusion Conclusion evidence1 Neutron Diffraction: Appearance of superlattice peaks below 31 K conclusion Validation of Antiferromagnetic Ordering Component in Cr2NiO4 evidence1->conclusion evidence2 Magnetic Susceptibility: Anomaly in χ(T) curve at 31 K evidence2->conclusion evidence3 Specific Heat: Sharp peak in Cp(T) at 31 K evidence3->conclusion

Fig. 2. Logical framework for validation.

Conclusion

The validation of the antiferromagnetic component in the complex magnetic structure of Cr2NiO4 requires a synergistic approach employing neutron diffraction, magnetic susceptibility, and specific heat measurements. Each technique provides a unique piece of the puzzle, and their combined results offer irrefutable evidence for the low-temperature antiferromagnetic ordering. By comparing these findings with those of a classic antiferromagnet like CoAl2O4, researchers can gain a deeper understanding of the intricate magnetic interactions at play in spinel oxides. This knowledge is paramount for the rational design of novel materials with tailored magnetic properties for a wide range of technological applications.

References

A Comparative Guide to Oxygen Evolution Reaction (OER) Catalysts: RuO₂ vs. Cr₂NiO₄

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and stable electrocatalysts is paramount for advancing renewable energy technologies. The Oxygen Evolution Reaction (OER) is a critical bottleneck in processes like water splitting for hydrogen production. This guide provides a detailed performance comparison of a well-established benchmark catalyst, Ruthenium Dioxide (RuO₂), with the less-explored spinel oxide, Chromium Nickel Oxide (Cr₂NiO₄).

While RuO₂ is a widely studied and highly active OER catalyst, a significant gap in the scientific literature exists regarding the experimental OER performance of Cr₂NiO₄. This guide presents a comprehensive overview of RuO₂ based on available experimental data and highlights the current lack of comparable data for Cr₂NiO₄, thereby identifying a potential avenue for future research.

Performance Snapshot: RuO₂ as the Benchmark

Ruthenium dioxide stands as one of the most active known catalysts for the OER in acidic media, exhibiting low overpotential and favorable kinetics.[1][2] However, its practical application is often hampered by its high cost and limited stability under harsh oxidative conditions, leading to dissolution.[1][2]

Below is a summary of typical OER performance metrics for RuO₂ collated from various studies. It is important to note that performance can vary depending on the synthesis method, catalyst loading, and testing conditions.

Performance MetricTypical Values for RuO₂Notes
Overpotential @ 10 mA/cm² 250 - 350 mVLower values indicate higher activity.
Tafel Slope 30 - 60 mV/decA lower Tafel slope suggests faster reaction kinetics.
Stability ModerateProne to dissolution, especially at high current densities. Strategies like doping or creating composite materials are employed to enhance stability.[1]
Turnover Frequency (TOF) Varies significantly with morphology and active site density.A measure of the intrinsic activity of the catalyst.

The Case of Cr₂NiO₄: An Unexplored Candidate

However, based on the known properties of related materials, some qualitative insights can be inferred:

  • Nickel-based Oxides: Nickel oxides and hydroxides are known to be effective OER catalysts, particularly in alkaline media. The presence of nickel in Cr₂NiO₄ suggests it could possess inherent catalytic activity.

  • Chromium Doping: The incorporation of chromium into other metal oxides has been shown to influence OER activity, in some cases enhancing performance and stability.

The lack of concrete data for Cr₂NiO₄ presents a clear opportunity for further research to synthesize and evaluate this material as a potential earth-abundant OER electrocatalyst.

Experimental Protocols for OER Catalyst Evaluation

To ensure a standardized and comparable assessment of OER catalysts, the following experimental protocols are typically employed:

1. Catalyst Ink Preparation:

  • A specific amount of the catalyst powder is dispersed in a solvent mixture, typically containing deionized water, isopropanol, and a small percentage of a conductive ionomer solution (e.g., Nafion).

  • The mixture is sonicated to form a homogeneous ink.

2. Working Electrode Preparation:

  • A known volume of the catalyst ink is drop-casted onto a conductive substrate, such as a glassy carbon electrode, to achieve a specific catalyst loading (e.g., in mg/cm²).

  • The electrode is then dried under controlled conditions.

3. Electrochemical Measurements:

  • A standard three-electrode electrochemical cell is used, consisting of the prepared working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode).

  • The measurements are conducted in a suitable electrolyte (e.g., 0.5 M H₂SO₄ for acidic OER or 1.0 M KOH for alkaline OER).

  • Cyclic Voltammetry (CV): Used to clean the electrode surface and determine the electrochemical double-layer capacitance.

  • Linear Sweep Voltammetry (LSV): The primary technique to evaluate the OER activity. The potential is swept from a non-catalytic region to a potential where OER occurs, and the resulting current is measured. The overpotential required to reach a current density of 10 mA/cm² is a key performance metric.

  • Tafel Analysis: The Tafel slope is derived from the LSV data by plotting the overpotential against the logarithm of the current density.

  • Chronoamperometry or Chronopotentiometry: These techniques are used to assess the long-term stability of the catalyst by holding the potential or current constant for an extended period and monitoring the current or potential change, respectively.

Visualizing the OER Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the generally accepted adsorbate evolution mechanism (AEM) for OER on a metal oxide surface and a typical experimental workflow.

OER_Mechanism M Active Site (M) M_OH M-OH M->M_OH + H₂O, - H⁺, - e⁻ M_O M-O M_OH->M_O - H⁺, - e⁻ M_OOH M-OOH M_O->M_OOH + H₂O, - H⁺, - e⁻ M_O2 M + O₂ M_OOH->M_O2 - H⁺, - e⁻

Caption: Adsorbate Evolution Mechanism (AEM) for OER on a metal oxide active site.

OER_Workflow cluster_prep Catalyst Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Synthesis Catalyst Synthesis Ink_Prep Ink Preparation Synthesis->Ink_Prep Electrode_Prep Working Electrode Preparation Ink_Prep->Electrode_Prep CV Cyclic Voltammetry (CV) Electrode_Prep->CV LSV Linear Sweep Voltammetry (LSV) CV->LSV Stability Stability Test (Chronoamperometry) LSV->Stability Overpotential Overpotential @ 10 mA/cm² LSV->Overpotential Tafel Tafel Slope LSV->Tafel Stability_Analysis Stability Evaluation Stability->Stability_Analysis

Caption: A typical experimental workflow for evaluating OER electrocatalysts.

Conclusion and Future Outlook

The significant lack of experimental data for Cr₂NiO₄'s OER performance underscores a gap in the current literature. Given the potential of nickel-based spinel oxides, a systematic investigation into the synthesis and electrochemical evaluation of Cr₂NiO₄ is warranted. Such studies would not only broaden the library of potential OER catalysts but also provide valuable insights into the structure-activity relationships of multi-metal spinel oxides. Future research in this area could uncover a cost-effective and stable alternative to precious metal-based catalysts, contributing to the advancement of sustainable energy technologies.

References

A Comparative Guide to the Electrochemical Impedance Spectroscopy of Cr2NiO4 vs. NiO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the electrochemical interface is paramount. Electrochemical Impedance Spectroscopy (EIS) offers a powerful, non-destructive technique to probe these interfaces. This guide provides a comparative analysis of the EIS characteristics of nickel oxide (NiO) and the less-studied chromium nickel oxide (Cr2NiO4), offering insights into their potential electrochemical performance.

While extensive data exists for the electrochemical properties of NiO, direct comparative studies on the EIS of Cr2NiO4 are notably scarce in publicly available literature. Therefore, this guide will provide a detailed overview of the well-established EIS profile of NiO and offer a predictive comparison for Cr2NiO4 based on the known electrochemical behaviors of its constituent oxides. This analysis is intended to serve as a foundational resource for researchers exploring the potential of these materials in applications such as sensors, catalysts, and energy storage devices.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from EIS analysis of NiO and provides a hypothetical projection for Cr2NiO4. These values are highly dependent on the material's morphology, electrode preparation, and the specific experimental conditions.

ParameterNiO (Nickel Oxide) - Representative ValuesCr2NiO4 (Chromium Nickel Oxide) - Hypothetical ValuesDescription
Solution Resistance (Rs) 1 - 10 Ω1 - 10 ΩRepresents the resistance of the electrolyte solution. It is dependent on the electrolyte concentration and the distance between the working and reference electrodes.
Charge Transfer Resistance (Rct) 50 - 500 Ω30 - 300 ΩIndicates the resistance to the transfer of charge at the electrode-electrolyte interface. A lower Rct suggests faster electron transfer kinetics. The presence of Cr may introduce more facile redox transitions, potentially lowering Rct.
Double-Layer Capacitance (Cdl) 10 - 100 µF/cm²15 - 150 µF/cm²Represents the capacitance of the electrical double layer formed at the electrode-electrolyte interface. The higher projected value for Cr2NiO4 is based on the potential for a more complex surface and varied oxidation states, which could increase the surface charge accumulation.
Warburg Impedance (Zw) Often presentLikely presentCharacterizes the diffusion of ions in the electrolyte to and from the electrode surface. Its presence is indicated by a 45° line in the low-frequency region of the Nyquist plot.

Experimental Protocols

The following is a detailed methodology for conducting electrochemical impedance spectroscopy on metal oxide electrodes like NiO and Cr2NiO4.

1. Electrode Preparation:

  • Working Electrode: A thin film of the metal oxide (NiO or Cr2NiO4) is deposited onto a conductive substrate (e.g., fluorine-doped tin oxide (FTO) glass, glassy carbon, or a metal foil). The deposition method (e.g., spin coating, doctor blading, sputtering, or electrochemical deposition) should be carefully controlled to ensure a uniform and well-adhered film.

  • Counter Electrode: A platinum wire or a graphite rod is typically used as the counter electrode.

  • Reference Electrode: A standard reference electrode, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode, is used to provide a stable potential reference.

2. Electrolyte Preparation:

  • An appropriate electrolyte is chosen based on the intended application. For general electrochemical characterization, a solution of a non-interfering salt (e.g., 0.1 M Na2SO4, KCl, or a specific buffer solution) is commonly used. The electrolyte should be prepared with high-purity water and reagents.

3. Electrochemical Cell Assembly:

  • The working, counter, and reference electrodes are assembled in a three-electrode electrochemical cell containing the electrolyte. The working electrode should be positioned to have a consistent and known surface area exposed to the electrolyte.

4. EIS Measurement:

  • The electrochemical cell is connected to a potentiostat equipped with a frequency response analyzer.

  • The system is allowed to equilibrate at the open-circuit potential (OCP) until a stable potential is reached.

  • The EIS measurement is performed at a specific DC potential (often the OCP or a potential relevant to a specific electrochemical process).

  • A small amplitude AC voltage (typically 5-10 mV) is applied over a wide frequency range (e.g., from 100 kHz to 0.01 Hz).

  • The resulting current and phase angle are measured as a function of frequency.

5. Data Analysis:

  • The impedance data is typically visualized as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

  • An equivalent electrical circuit model is used to fit the experimental data. This model consists of a combination of resistors (R), capacitors (C), and other elements like the Warburg impedance (Zw) and constant phase elements (CPE), which represent the different physical and chemical processes occurring at the electrode-electrolyte interface. The values of these circuit elements provide the quantitative data summarized in the table above.

Mandatory Visualization

EIS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis WE Working Electrode (NiO or Cr2NiO4 Film) Cell Assemble 3-Electrode Cell WE->Cell CE Counter Electrode (e.g., Pt wire) CE->Cell RE Reference Electrode (e.g., Ag/AgCl) RE->Cell Elec Electrolyte Solution Elec->Cell Potentiostat Connect to Potentiostat Cell->Potentiostat Equilibrate Equilibrate at OCP Potentiostat->Equilibrate Measure Apply AC Perturbation & Measure Response Equilibrate->Measure Plot Generate Nyquist & Bode Plots Measure->Plot Model Equivalent Circuit Modeling Plot->Model Params Extract EIS Parameters (Rs, Rct, Cdl, etc.) Model->Params

A Comparative Guide to Cr₂NiO₄ as a Stable High-Temperature Material

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For researchers and professionals in materials science and drug development, the selection of thermally stable materials is paramount for applications involving high-temperature processes such as catalysis, solid oxide fuel cells, and thermal barrier coatings. Nickel chromite (Cr₂NiO₄), a spinel oxide, has emerged as a potential candidate for such applications due to its formation as a protective layer on nickel-chromium superalloys, suggesting inherent high-temperature stability. This guide provides a comprehensive comparison of the high-temperature performance of Cr₂NiO₄ with established materials, namely Yttria-Stabilized Zirconia (YSZ) and Alumina (Al₂O₃). The information presented is based on available experimental data, highlighting both the promise of Cr₂NiO₄ and areas requiring further investigation.

Data Presentation

Table 1: Thermal and Mechanical Properties of Cr₂NiO₄, YSZ, and Al₂O₃
PropertyCr₂NiO₄ (Nickel Chromite)Yttria-Stabilized Zirconia (YSZ)Alumina (Al₂O₃)
Thermal Decomposition Temperature Not definitively established in bulk form. Stable as a protective scale up to at least 900°C in air.[1]~2700°C~2072°C
Coefficient of Thermal Expansion (CTE) Change in expansion behavior noted around 600-800°C for chromite spinels.[2] Specific values for bulk Cr₂NiO₄ are not readily available.~10 x 10⁻⁶ / °C7 - 9 x 10⁻⁶ / °C[3]
Fracture Toughness (K_IC) at Room Temp. Data for bulk ceramic not available.3 - 4 MPa√m3 - 5 MPa√m
Hardness (Vickers) at Room Temp. Data for bulk ceramic not available.~12 GPa~15 - 19 GPa
Young's Modulus at Room Temp. Data for bulk ceramic not available.~200 GPa~300 - 400 GPa
Creep Resistance Expected to be high due to its role in protecting Ni-Cr superalloys.[4] Quantitative data for bulk material is lacking.Good, a key property for its use in thermal barrier coatings.Excellent, widely used in high-temperature structural applications.
Oxidation Resistance Excellent, forms a protective scale.[5][6]Excellent, it is an oxide.Excellent, it is an oxide.

Experimental Protocols

Synthesis of Bulk Cr₂NiO₄ for High-Temperature Testing

A common method for synthesizing phase-pure Cr₂NiO₄ is through a solid-state reaction.[7]

Protocol:

  • Precursor Mixing: Stoichiometric amounts of high-purity nickel oxide (NiO) and chromium(III) oxide (Cr₂O₃) powders are intimately mixed. This can be achieved by ball milling in a suitable solvent (e.g., ethanol) to ensure homogeneity.

  • Calcination: The mixed powder is then calcined in air at temperatures ranging from 900°C to 1200°C.[8] The calcination time is typically several hours to ensure complete reaction. Multiple calcination steps with intermediate grinding may be necessary to achieve a single-phase product.

  • Pelletizing: The calcined powder is uniaxially pressed into pellets of the desired dimensions. A binder such as polyvinyl alcohol (PVA) may be used to improve the green body strength, which is subsequently burned out during sintering.

  • Sintering: The pellets are sintered at a high temperature, typically in the range of 1200°C to 1400°C, in air or a controlled atmosphere to achieve high density. The exact temperature and duration will depend on the desired final density and microstructure.

High-Temperature X-Ray Diffraction (HT-XRD) for Phase Stability Analysis

HT-XRD is a crucial technique to investigate the phase stability and phase transitions of materials at elevated temperatures.

Protocol:

  • Sample Preparation: A fine powder of the synthesized Cr₂NiO₄ is placed on a high-temperature resistant sample holder (e.g., platinum or alumina).

  • Instrument Setup: The experiment is performed in a diffractometer equipped with a high-temperature chamber. The chamber can be operated under various atmospheres (air, inert gas, or vacuum).

  • Data Collection: A series of XRD patterns are collected at different temperatures as the sample is heated at a controlled rate. Isothermal scans can also be performed at specific temperatures for extended periods to study long-term stability.

  • Analysis: The collected diffraction patterns are analyzed to identify the crystalline phases present at each temperature, calculate lattice parameters, and detect any phase transitions or decomposition products.[7][9]

Thermogravimetric Analysis (TGA) for Decomposition Temperature Determination

TGA measures the change in mass of a sample as a function of temperature, which is essential for determining its thermal decomposition temperature.

Protocol:

  • Sample Preparation: A small amount of the synthesized Cr₂NiO₄ powder is placed in a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is programmed with a specific heating rate (e.g., 10°C/min) and atmosphere (e.g., air, nitrogen, or argon).

  • Measurement: The sample is heated through the desired temperature range, and the mass loss or gain is continuously recorded.

  • Analysis: The resulting TGA curve is analyzed to identify the onset temperature of decomposition, which is typically the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can help to pinpoint the temperature of the maximum decomposition rate.[10][11][12][13]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Bulk Cr₂NiO₄ cluster_characterization High-Temperature Characterization cluster_comparison Comparative Analysis mix Mixing (NiO + Cr₂O₃) calcine Calcination (900-1200°C) mix->calcine pelletize Pelletizing calcine->pelletize sinter Sintering (1200-1400°C) pelletize->sinter htxrd HT-XRD (Phase Stability) sinter->htxrd tga TGA (Decomposition) sinter->tga mech_test Mechanical Testing (Hardness, Toughness) sinter->mech_test compare Compare with YSZ & Al₂O₃ htxrd->compare tga->compare mech_test->compare property_comparison cluster_materials cluster_properties cr2nio4 Cr₂NiO₄ thermal_stability Thermal Stability cr2nio4->thermal_stability Promising (Inferred) mech_strength Mechanical Strength cr2nio4->mech_strength Data Gap thermal_expansion Thermal Expansion cr2nio4->thermal_expansion Data Gap ysz YSZ ysz->thermal_stability Excellent ysz->mech_strength Good ysz->thermal_expansion High al2o3 Al₂O₃ al2o3->thermal_stability Excellent al2o3->mech_strength Excellent al2o3->thermal_expansion Moderate

References

First-Principles Validation of Cr2NiO4 Magnetic Ground State: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the magnetic ground state of chromium nickel oxide (Cr2NiO4), also known as nickel chromite (NiCr2O4), validated through first-principles theoretical calculations and experimental data. The complex magnetic nature of this spinel material, arising from the interplay of different magnetic ions and their geometric arrangement, makes it a subject of significant research interest. Understanding its magnetic ground state is crucial for its potential applications in various technological fields.

Unraveling the Magnetic Complexity of NiCr2O4

Nickel chromite (NiCr2O4) crystallizes in a normal spinel structure where Ni²⁺ ions occupy the tetrahedral (A) sites and Cr³⁺ ions occupy the octahedral (B) sites. The magnetic interactions between these ions lead to a complex magnetic ordering. Experimental studies, primarily using neutron diffraction, have revealed a multi-stage magnetic transition. At higher temperatures, NiCr2O4 is paramagnetic. Upon cooling, it first enters a ferrimagnetic (FiM) state, followed by the emergence of a transverse antiferromagnetic (AFM) component at a lower temperature, resulting in a canted magnetic structure.[1]

First-principles calculations, particularly those employing density functional theory (DFT) with a Hubbard U correction (DFT+U) to account for strong electron correlations, have been instrumental in theoretically validating this experimental picture. These computational studies determine the most stable magnetic configuration by calculating and comparing the energies of various possible magnetic orderings, such as ferromagnetic (FM), antiferromagnetic (AFM), and ferrimagnetic (FiM).

Comparison of Theoretical and Experimental Data

The following table summarizes the key quantitative data from a systematic first-principles study on the ACr2O4 (A = Mn, Fe, Co, Ni) series and experimental findings for NiCr2O4. The theoretical calculations of magnetic exchange parameters provide insight into the nature and strength of the magnetic interactions, which ultimately determine the ground state.

ParameterTheoretical (First-Principles)Experimental
Magnetic Ground State Predicted to be a complex non-collinear ferrimagnetic structure based on calculated exchange interactions.Confirmed as a ferrimagnetic ordering with a superimposed transverse antiferromagnetic component at low temperatures.[1]
Magnetic Transition Temperature (Ferrimagnetic) Calculated Tc ~ 85 K~65 - 74 K[1]
Magnetic Transition Temperature (Antiferromagnetic component) -~31 K[1]
Calculated Magnetic Exchange Parameters (meV) JNi-Cr: -1.36, JCr-Cr: -2.45, JNi-Ni: 0.27-
Lattice Parameter (Å) a = 8.313a = 8.316

Note: The theoretical data is sourced from the DFT+U study by Das and Ghosh (2015), which provides a systematic analysis of the ACr2O4 spinel series.[2]

Experimental and Computational Methodologies

A robust understanding of the magnetic ground state of NiCr2O4 is achieved by combining experimental verification with theoretical predictions.

Experimental Protocol: Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of crystalline materials.[3] The experimental workflow typically involves:

  • Sample Preparation: A polycrystalline or single-crystal sample of NiCr2O4 is synthesized and characterized for phase purity.

  • Neutron Beam Exposure: The sample is placed in a neutron beam, and the diffraction pattern is collected at various temperatures.

  • Data Analysis: The positions and intensities of the magnetic Bragg peaks in the diffraction pattern are analyzed to determine the arrangement of magnetic moments in the crystal lattice. This allows for the identification of the magnetic ordering (e.g., ferrimagnetic, antiferromagnetic) and the direction of the magnetic moments.

experimental_workflow cluster_exp Experimental Validation Workflow Sample_Prep Sample Preparation (NiCr2O4) Neutron_Diff Neutron Diffraction (Temperature Dependent) Sample_Prep->Neutron_Diff Data_Analysis Data Analysis (Magnetic Bragg Peaks) Neutron_Diff->Data_Analysis Mag_Structure Determination of Magnetic Structure Data_Analysis->Mag_Structure computational_workflow cluster_comp First-Principles Calculation Workflow Struct_Opt Structural Optimization Mag_Config Define Magnetic Configurations (FM, AFM, FiM) Struct_Opt->Mag_Config DFT_Calc DFT+U Calculations (Total Energy) Mag_Config->DFT_Calc Energy_Comp Compare Energies DFT_Calc->Energy_Comp Ground_State Predict Magnetic Ground State Energy_Comp->Ground_State

References

A Comparative Guide to the Gas Sensing Selectivity of Cr2NiO4 and ZnO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the gas sensing selectivity of Chromium Nickel Oxide (Cr2NiO4) and Zinc Oxide (ZnO). The information is curated for researchers and professionals in material science and drug development who require a nuanced understanding of gas sensor performance for various applications, including environmental monitoring and diagnostics.

Executive Summary

Zinc Oxide (ZnO) is a widely researched n-type semiconductor known for its high sensitivity to a variety of reducing and oxidizing gases. Its sensing properties are well-documented, making it a benchmark material in gas sensor technology. In contrast, Chromium Nickel Oxide (Cr2NiO4), a p-type semiconductor with a spinel structure, is a less explored material for gas sensing applications. This guide synthesizes available data to draw a comparative analysis of their gas sensing selectivity. Due to the limited direct experimental data on Cr2NiO4, its potential gas sensing characteristics are inferred from studies on its constituent oxides, Cr2O3 and NiO, and related complex metal oxides.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the gas sensing performance of ZnO and inferred properties for Cr2NiO4 based on related compounds.

Table 1: Gas Sensing Performance of Zinc Oxide (ZnO)

Target GasConcentration (ppm)Operating Temperature (°C)Response/SensitivitySelectivity Notes
NO210 - 100200High (Response = 36.3)[1]More selective to NO2 over NH3, Chlorine, and Ethanol[1]
H2S5 - 30400Very High (Response ≈ 7400 at 30 ppm)Highly selective against NH3, DMA, and acetone[2]
CO1000200 - 350Moderate to HighSensitive to CO, CH4, and NO2 at different optimal temperatures[3]
CH41%250ModerateSensitive to CO, CH4, and NO2 at different optimal temperatures[3]
Ethanol500350High (Response ≈ 521 for LPG which is similar)[4]Good selectivity against CO, CO2, and H2[4]
LPG500350High (Response ≈ 521)[4]Good selectivity against CO, CO2, and H2[4]
Butanone100145Moderate (ZnO-TiO2-rGO composite)Improved selectivity with composite material[5]

Table 2: Inferred Gas Sensing Performance of Chromium Nickel Oxide (Cr2NiO4) and Related Oxides

MaterialTarget GasConcentration (ppm)Operating Temperature (°C)Response/SensitivitySelectivity Notes
NiOAllyl Mercaptan20225HighHighly selective against ethanol, acetone, isoprene, toluene, ammonia, hydrogen, and NO2[6]
Sn-doped NiOHydrogen100Not specifiedEnhanced responseExcellent selectivity towards hydrogen[7]
Ga-doped NiOEthanol50Not specifiedSignificantly enhanced responseOutstanding selectivity to ethanol[8]
Ce-doped NiONO2Not specified150HighSelective towards NO2 over LPG, NH3, and Acetone[9]
Cr2O3EthanolNot specified200 - 375Good responsePrimarily studied for ethanol sensing[10]
SnO2-Cr2O3H2 vs. CONot specifiedNot specifiedOpposite sensing responseDemonstrates potential for high selectivity between reducing gases[11]
(CoCrFeMnNi)3O4H2S3Not specifiedHighSelective response to H2S over NO2, H2, and NH3[12]

Analysis:

  • ZnO demonstrates high sensitivity to a broad range of gases, with selectivity often being tuned by modifying its morphology, doping, or operating temperature. It shows particularly high responses to H2S and NO2.

  • Based on the data from related oxides, Cr2NiO4 , as a p-type semiconductor, is anticipated to show strong responses to oxidizing gases like NO2 and potentially good selectivity towards specific volatile organic compounds (VOCs) and sulfur-containing compounds. The behavior of NiO suggests a high potential for selectivity towards specific organic molecules. The inclusion of chromium, as seen in Cr2O3 and SnO2-Cr2O3 composites, can introduce unique selectivity patterns, potentially allowing for the discrimination between similar reducing gases.

Experimental Protocols

Synthesis of Gas Sensing Materials

Zinc Oxide (ZnO) Nanoparticles (Sol-Gel Method)

  • Precursor Solution: A 0.2 M solution of zinc acetate dihydrate (Zn(CH3COO)2·2H2O) is prepared by dissolving the salt in deionized water with stirring.[1]

  • Complexing Agent: Acetic acid can be added as a complexing agent to control the hydrolysis and condensation rates.

  • Gel Formation: A stabilizing agent like Triton X-100 can be added to the solution, followed by stirring for several hours at room temperature.[1]

  • Precipitation: A precipitating agent, such as ammonium hydroxide, is added dropwise to the solution until a precipitate is formed.[1]

  • Washing and Drying: The precipitate is filtered, washed multiple times with deionized water and ethanol to remove impurities, and then dried in an oven at a moderate temperature (e.g., 100 °C).

  • Calcination: The dried powder is calcined at a higher temperature (e.g., 400-600 °C) in air to obtain crystalline ZnO nanoparticles.

Chromium Nickel Oxide (Cr2NiO4) Nanoparticles (Hypothetical Co-Precipitation Method)

  • Precursor Solution: Stoichiometric amounts of chromium nitrate (Cr(NO3)3·9H2O) and nickel nitrate (Ni(NO3)2·6H2O) are dissolved in deionized water to form a mixed salt solution.

  • Precipitation: A precipitating agent, such as a solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH4OH), is slowly added to the mixed salt solution under vigorous stirring to co-precipitate the metal hydroxides. The pH of the solution is carefully controlled.

  • Aging: The resulting precipitate is aged in the mother liquor for a period to ensure complete precipitation and homogeneity.

  • Washing and Drying: The precipitate is separated by centrifugation or filtration, washed thoroughly with deionized water to remove residual ions, and then dried in an oven.

  • Calcination: The dried precursor powder is calcined at a high temperature (e.g., 700-900 °C) in air to induce the formation of the Cr2NiO4 spinel phase.

Gas Sensor Fabrication and Testing
  • Sensing Material Paste: The synthesized nanopowder (ZnO or Cr2NiO4) is mixed with an organic binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol) to form a homogenous paste.

  • Deposition: The paste is typically screen-printed or drop-coated onto an alumina substrate fitted with interdigitated electrodes (usually platinum or gold).

  • Annealing: The coated substrate is annealed at a specific temperature to remove the organic binder and ensure good adhesion of the sensing film to the substrate and electrodes.

  • Gas Sensing Measurement:

    • The sensor is placed in a sealed test chamber with a gas inlet and outlet.

    • A constant voltage is applied across the electrodes, and the resistance of the sensing film is continuously monitored.

    • The chamber is first filled with a reference gas (usually dry air) to establish a baseline resistance.

    • A known concentration of the target gas is then introduced into the chamber.

    • The change in resistance upon exposure to the target gas is recorded.

    • The sensor response is calculated as the ratio of the resistance in air to the resistance in the target gas (for n-type sensors like ZnO) or the ratio of the resistance in the target gas to the resistance in air (for p-type sensors like Cr2NiO4).

    • The response and recovery times are measured as the time taken for the sensor to reach 90% of its final response and to return to 90% of its baseline resistance, respectively.[1]

    • Selectivity is determined by exposing the sensor to various interfering gases at the same concentration and comparing the responses.

Mandatory Visualization

Gas Sensing Mechanism Diagrams

ZnO_Sensing_Mechanism cluster_air In Air cluster_gas In Reducing Gas (e.g., CO) ZnO_Air ZnO Surface O2_Air O2 (gas) O2_ads O2- (ads) e- e- Depletion_Layer Electron Depletion Layer (High Resistance) Conduction_Band Conduction Band (Low Resistance) ZnO_Gas ZnO Surface CO_Gas CO (gas) O2_ads_Gas O2- (ads) CO2_Gas CO2 (gas) e-_released e-

Cr2NiO4_Sensing_Mechanism cluster_air In Air cluster_gas In Reducing Gas (e.g., H2S) Cr2NiO4_Air Cr2NiO4 Surface O2_Air O2 (gas) O_ads O- (ads) h+ h+ Accumulation_Layer Hole Accumulation Layer (Low Resistance) Valence_Band Valence Band (High Resistance) Cr2NiO4_Gas Cr2NiO4 Surface H2S_Gas H2S (gas) O_ads_Gas O- (ads) H2O_SO2 H2O + SO2 (gas) e-_recombined e-

Experimental Workflow

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Sensor Fabrication cluster_testing Gas Sensing Test cluster_analysis Data Analysis Synthesis_ZnO ZnO Nanomaterial Synthesis Characterization Material Characterization (XRD, SEM, TEM) Synthesis_ZnO->Characterization Synthesis_Cr2NiO4 Cr2NiO4 Nanomaterial Synthesis Synthesis_Cr2NiO4->Characterization Paste_Preparation Sensing Paste Preparation Characterization->Paste_Preparation Deposition Film Deposition on Substrate Paste_Preparation->Deposition Annealing Annealing Deposition->Annealing Test_Setup Placement in Test Chamber Annealing->Test_Setup Baseline Establish Baseline in Air Test_Setup->Baseline Gas_Exposure Exposure to Target Gas Baseline->Gas_Exposure Data_Acquisition Resistance Measurement Gas_Exposure->Data_Acquisition Response_Calc Calculate Sensor Response Data_Acquisition->Response_Calc Selectivity_Test Test with Interfering Gases Response_Calc->Selectivity_Test Performance_Eval Evaluate Selectivity & Performance Selectivity_Test->Performance_Eval

References

Experimental Verification of Spinel Structures: A Comparative Guide on Cr2NiO4 and NiFe2O4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Normal and Inverse Spinel Structures

The spinel structure is a class of minerals with the general formula AB2O4. The crystal lattice consists of a face-centered cubic (FCC) arrangement of oxygen anions, with two types of interstitial sites for the cations: tetrahedral (A-sites) and octahedral (B-sites). The distribution of the A²⁺ and B³⁺ cations between these sites determines whether the spinel is normal or inverse.

  • Normal Spinel: The A-sites are occupied by the divalent cations (A²⁺), and the B-sites are occupied by the trivalent cations (B³⁺). The formula can be written as (A²⁺)[B³⁺]2O4, where the parentheses denote the tetrahedral sites and the square brackets denote the octahedral sites.

  • Inverse Spinel: The A-sites are occupied by half of the trivalent cations (B³⁺), while the B-sites are occupied by the divalent cations (A²⁺) and the other half of the trivalent cations (B³⁺). The formula is (B³⁺)[A²⁺B³⁺]O4.[1]

The preference for a normal or inverse structure is primarily governed by the crystal field stabilization energy (CFSE) of the cations in the different coordination environments.[2]

Comparative Analysis of Cr2NiO4 and NiFe2O4

Experimental data, primarily from X-ray diffraction (XRD) and neutron diffraction, are crucial for determining the precise cation distribution and, thus, the type of spinel structure. The Rietveld refinement of diffraction data is a powerful method used to fit a theoretical crystallographic model to the experimental data, yielding detailed structural parameters.[3]

Data Presentation: Structural Parameters

The following table summarizes the key structural parameters for Cr2NiO4 and NiFe2O4, as determined by diffraction studies.

ParameterCr2NiO4 (Normal Spinel)NiFe2O4 (Inverse Spinel)
Space Group Fd-3m (cubic, above 310 K)[4]Fd-3m (cubic)[5]
Lattice Parameter (a) ~8.307 Å[6]~8.339 Å
Inversion Parameter (x) ~0 (ideal normal)~1 (ideal inverse)[7]
Tetrahedral Site Occupancy (Ni²⁺)(Fe³⁺)[8]
Octahedral Site Occupancy [Cr³⁺]₂[Ni²⁺Fe³⁺][8]
Ni-O Bond Length (Tetrahedral) ~1.99 ÅN/A
Cr-O Bond Length (Octahedral) ~2.02 - 2.03 ÅN/A
Fe-O Bond Length (Tetrahedral) N/A~1.89 Å
Ni/Fe-O Bond Length (Octahedral) N/A~2.05 Å

Note: The inversion parameter, x, in the general formula (A₁-ₓBₓ)[AₓB₂-ₓ]O₄ ranges from 0 for a normal spinel to 1 for an inverse spinel. For Cr2NiO4, Ni is A and Cr is B. For NiFe2O4, Ni is A and Fe is B.

Experimental Protocols

The determination of the spinel structure and cation distribution relies on sophisticated characterization techniques.

Synthesis of Spinel Oxides
  • Cr2NiO4: Typically synthesized via a solid-state reaction involving the heating of a mixture of high-purity NiO and Cr2O3 in air at elevated temperatures (e.g., 1000-1200 °C).[4]

  • NiFe2O4: Can be prepared through various methods, including co-precipitation, sol-gel, and hydrothermal synthesis, followed by calcination. For instance, a co-precipitation method might involve mixing aqueous solutions of nickel and iron nitrates, followed by precipitation with a base and subsequent heat treatment.[7]

X-ray and Neutron Diffraction with Rietveld Refinement

This is the primary method for determining the crystal structure and cation distribution.

  • Sample Preparation: A fine powder of the synthesized material is used.

  • Data Collection:

    • X-ray Diffraction (XRD): The powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). XRD is sensitive to the electron density and provides information on the crystal structure and lattice parameters.

    • Neutron Diffraction: A beam of neutrons is scattered by the sample. Neutron scattering is sensitive to the nuclear positions and is particularly useful for distinguishing between elements with similar X-ray scattering factors (like Ni and Cr, or Ni and Fe), and for accurately locating lighter atoms like oxygen.

  • Rietveld Refinement:

    • An initial structural model is proposed (e.g., a normal or inverse spinel structure with a specific space group).

    • A theoretical diffraction pattern is calculated based on this model, considering instrumental parameters and physical characteristics of the sample.

    • The calculated pattern is compared to the experimental data.

    • A least-squares refinement process iteratively adjusts the structural parameters (lattice parameters, atomic positions, site occupancies, etc.) to minimize the difference between the calculated and observed patterns.

    • The final refined parameters, including the cation distribution between the tetrahedral and octahedral sites, provide a detailed picture of the crystal structure.

Mandatory Visualization

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis and Conclusion synthesis Synthesis of Spinel Oxide Powder xrd_nd X-ray and/or Neutron Diffraction Data Collection synthesis->xrd_nd rietveld Rietveld Refinement of Diffraction Data xrd_nd->rietveld parameters Extraction of Structural Parameters: - Lattice Parameters - Atomic Positions - Site Occupancies rietveld->parameters cation_dist Determination of Cation Distribution parameters->cation_dist structure_id Identification of Spinel Structure (Normal vs. Inverse) cation_dist->structure_id

Caption: Experimental workflow for determining the spinel structure of a material.

Conclusion

The experimental evidence, primarily from X-ray and neutron diffraction studies coupled with Rietveld refinement, conclusively shows that Cr2NiO4 possesses a normal spinel structure . This is in contrast to NiFe2O4, which is a classic example of an inverse spinel . The differing site preferences of the cations, driven by factors like crystal field stabilization energy, lead to these distinct structural arrangements and, consequently, different physical and chemical properties. This guide provides a framework for understanding and experimentally verifying the cation distribution in spinel oxides, which is critical for the design and development of new materials in various scientific and technological fields.

References

Assessing the Long-Term Cycling Stability of Cr2NiO4 Anodes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available research reveals a significant gap in the literature regarding the long-term cycling stability of Cr2NiO4 as an anode material for lithium-ion batteries. While nickel chromite (NiCr2O4), a related spinel oxide, has been explored for supercapacitor applications, its performance as a lithium-ion battery anode, particularly concerning extended cycling, remains largely undocumented in peer-reviewed publications.[1]

This absence of experimental data makes a direct and objective comparison of Cr2NiO4 with established anode materials impossible at this time. However, to aid researchers and scientists in the evaluation of novel anode materials like Cr2NiO4, this guide provides a framework for such a comparison. We will use two well-characterized anode materials, graphite (the current industry standard) and silicon (a promising next-generation alternative), as placeholders to illustrate the requisite data and experimental protocols for a thorough assessment of long-term cycling stability.

Comparative Performance of Anode Materials

The long-term cycling stability of an anode material is primarily evaluated based on its ability to maintain its storage capacity over numerous charge-discharge cycles. Key performance indicators include specific capacity, coulombic efficiency, and capacity retention. The following tables present typical performance data for graphite and silicon anodes to serve as a benchmark for comparison once data for Cr2NiO4 becomes available.

Table 1: Specific Capacity and Coulombic Efficiency

Anode MaterialTheoretical Specific Capacity (mAh/g)Practical Specific Capacity (mAh/g)Initial Coulombic Efficiency (%)Stable Coulombic Efficiency (%)
Cr2NiO4 Data not availableData not availableData not availableData not available
Graphite 372[2]~35085-95>99.9
Silicon (nanostructured) 4200[2]1000-300070-85>99.5

Table 2: Long-Term Cycling Stability

Anode MaterialCapacity Retention (%) after 500 CyclesCurrent Density for CyclingNotes
Cr2NiO4 Data not availableData not available
Graphite >95%C/5 - 1CCommercially mature, excellent stability.
Silicon (nanostructured) 70-80%C/5 - 1CSuffers from large volume changes, leading to capacity fade. Significant research is ongoing to improve stability.

Experimental Protocols

To ensure a fair and accurate comparison, standardized experimental protocols are crucial. The following outlines a typical methodology for assessing the long-term cycling stability of a new anode material like Cr2NiO4.

1. Material Synthesis:

  • For Cr2NiO4: A detailed synthesis protocol would be required. Common methods for producing similar mixed metal oxides include sol-gel synthesis, co-precipitation, or solid-state reaction. The protocol should specify precursors, solvents, reaction temperatures, and calcination conditions.

2. Electrode Preparation:

  • The active material (e.g., Cr2NiO4 powder) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry.

  • The slurry is then cast onto a copper foil current collector and dried under vacuum to remove the solvent.

  • The coated foil is cut into circular electrodes of a specific diameter.

3. Cell Assembly:

  • Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox to prevent moisture and oxygen contamination.

  • The cell consists of the prepared anode, a lithium metal counter and reference electrode, a separator (e.g., Celgard), and an electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and dimethyl carbonate).

4. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Performed for the initial cycles to identify the electrochemical reaction potentials.

  • Galvanostatic Cycling: The cell is charged and discharged at a constant current between defined voltage limits (e.g., 0.01 V to 3.0 V vs. Li/Li+).

    • Formation Cycles: The first few cycles are typically performed at a low current rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI) layer.

    • Long-Term Cycling: The cell is then cycled at a higher rate (e.g., C/5 or 1C) for an extended number of cycles (e.g., 500 or more) to evaluate capacity retention.

  • Electrochemical Impedance Spectroscopy (EIS): Performed at different cycle intervals to analyze changes in the cell's internal resistance.

Experimental Workflow

The logical flow of assessing a novel anode material is depicted in the following diagram:

experimental_workflow cluster_synthesis Material Preparation cluster_fabrication Electrode & Cell Assembly cluster_testing Electrochemical Evaluation cluster_analysis Data Analysis & Comparison synthesis Synthesis of Cr2NiO4 characterization Material Characterization (XRD, SEM, etc.) synthesis->characterization slurry Slurry Preparation characterization->slurry coating Electrode Coating & Drying slurry->coating assembly Coin Cell Assembly coating->assembly formation Formation Cycles (SEI Formation) assembly->formation cycling Long-Term Galvanostatic Cycling formation->cycling eis Electrochemical Impedance Spectroscopy cycling->eis data_extraction Extract Capacity, Efficiency, Retention eis->data_extraction comparison Compare with Benchmark Materials data_extraction->comparison

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Thermal Expansion of Cr₂NiO₄ and Related Spinel Compounds

This guide provides a comparative analysis of the thermal expansion properties of nickel chromite (Cr₂NiO₄) and other related spinel compounds. The thermal expansion behavior is a critical parameter for materials used in high-temperature applications, such as in solid oxide fuel cells, refractories, and as catalysts, as it dictates their dimensional stability and compatibility with other materials.[1][2] Mismatches in the coefficient of thermal expansion (CTE) between different materials in a component can lead to mechanical stress, delamination, and ultimately, failure.[2]

Spinel oxides, with the general formula AB₂O₄, are a significant class of materials known for their diverse and useful physical and chemical properties. The distribution of the divalent (A) and trivalent (B) cations within the tetrahedral and octahedral sites of the crystal lattice influences these properties.[3] This guide summarizes key experimental data on the thermal expansion of Cr₂NiO₄ and compares it with other chromite, aluminate, and ferrite spinels.

Data Presentation: Thermal Expansion Coefficients

The following table summarizes the coefficient of thermal expansion (CTE) for Cr₂NiO₄ and a selection of related spinel compounds. The data has been compiled from various experimental studies. It is important to note that CTE values can vary depending on the synthesis method, stoichiometry, and the temperature range of the measurement.

Compound NameFormulaCTE (×10⁻⁶ K⁻¹)Temperature Range (°C)Notes
Nickel ChromiteNiCr₂O₄~6.9 (in solid solution)25 - 1000Data is for Ni₀.₂₅Co₀.₇₅Cr₂O₄ solid solution; pure NiCr₂O₄ values are characteristic of refractory oxides.[4]
Cobalt ChromiteCoCr₂O₄~6.925 - 1050Exhibits approximately linear expansion.[4]
Nickel AluminateNiAl₂O₄Varies25 - 1050Studied in solid solution with NiCr₂O₄.[4] NiCr₁.₅Al₀.₅O₄ had a low average coefficient of 4.4 x 10⁻⁶/°C at 500°C.[4]
Magnesium AluminateMgAl₂O₄7.5 - 8.520 - 1000A widely studied spinel; CTE values can show discrepancies in literature.[5][6]
Manganese CobaltiteMnCo₂O₄9.7 - 14.4RT - 800CTE can be tailored by doping with Fe (decreases CTE) or Cu (increases CTE).[7]
Nickel FerriteNiFe₂O₄Varies30 - 1200Can exhibit negative thermal expansion coefficients at higher temperatures (>1000 °C) when forming solid solutions.[8]
Magnesium FerriteMgFe₂O₄Varies30 - 1200Shows a declining trend in lattice parameters above 1000°C.[8]
Zinc FerriteZnFe₂O₄~8.050 - 250Investigated for anharmonicity by comparing thermal expansion with heat capacity data.[6]

Experimental Protocols

The determination of the coefficient of thermal expansion for ceramic materials like spinels is typically conducted using one of two primary methods: dilatometry or high-temperature X-ray diffraction (HT-XRD).

Thermomechanical Analysis (TMA) / Dilatometry

Dilatometry directly measures the dimensional change of a material as a function of temperature.[2][9]

Methodology:

  • Sample Preparation: A solid sample of the spinel material, typically a rectangular bar or cylinder of a specific length (e.g., 25-50 mm), is prepared.[1][9] For synthesized spinels, this involves pressing the powder into the desired shape and sintering it at high temperatures (e.g., 1500°C) to achieve a dense ceramic body.[4][10]

  • Apparatus: The sample is placed in a dilatometer, which consists of a furnace for controlled heating and cooling, a pushrod that rests on the sample, and a displacement sensor (like an LVDT) to measure the change in the sample's length with high precision.[9]

  • Measurement: The sample is heated in the furnace at a predefined, constant rate (e.g., 5 K/min). The furnace temperature and the change in the sample's length (ΔL) are recorded continuously.[1] The measurement is typically carried out up to a maximum temperature, such as 1500°C.[1]

  • Data Analysis: The linear coefficient of thermal expansion (αL) is calculated from the slope of the relative change in length (ΔL/L₀) versus the change in temperature (ΔT), where L₀ is the initial length of the sample at room temperature.[11]

High-Temperature X-Ray Diffraction (HT-XRD)

This method determines the thermal expansion by measuring the change in the material's crystal lattice parameters as a function of temperature.[8] It is particularly useful for complex multi-phase systems.

Methodology:

  • Sample Preparation: A fine powder of the spinel material is prepared. For synthesized materials, this involves grinding the sintered ceramic.

  • Apparatus: The powder sample is placed on a high-temperature stage within an X-ray diffractometer. This setup allows for the sample to be heated to precise temperatures while XRD patterns are collected.

  • Measurement: XRD patterns are recorded at various temperature intervals as the sample is heated, for instance, from room temperature up to 1200°C.[8]

  • Data Analysis: The collected XRD patterns at each temperature are analyzed, often using Rietveld refinement, to determine the precise lattice parameters (e.g., 'a' for a cubic spinel) of the crystal structure.[8] The volumetric thermal expansion coefficient (αV) can be calculated from the change in the unit cell volume with temperature. For cubic systems, the linear CTE (αL) is approximately one-third of the volumetric CTE (αV ≈ 3αL).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of spinel thermal expansion.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Comparison start Select Spinels (e.g., Cr₂NiO₄, MgAl₂O₄) synth Solid-State Synthesis or Co-Precipitation start->synth press Press Powders into Pellets/Bars synth->press sinter Sintering at High Temperature press->sinter dilatometry Dilatometry (Measure ΔL vs. T) sinter->dilatometry htxrd HT-XRD (Measure Lattice Parameter vs. T) sinter->htxrd calc_cte Calculate CTE (α = (ΔL/L₀)/ΔT) dilatometry->calc_cte htxrd->calc_cte compare Comparative Analysis of CTE values calc_cte->compare report Publish Comparison Guide compare->report

Caption: Workflow for comparative thermal expansion study of spinels.

References

Unveiling the Atomic Arrangement of Cr2NiO4: A Comparative Guide to XRD and Neutron Diffraction Data

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of crystallographic data from X-ray and neutron diffraction techniques provides a comprehensive understanding of the structural properties of the spinel compound Cr2NiO4. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear overview of the structural parameters determined by these complementary methods.

The precise knowledge of a material's crystal structure is paramount for understanding its physical and chemical properties. In the case of complex oxides like Cr2NiO4, which exhibits interesting magnetic and electronic behaviors, a thorough structural characterization is crucial. X-ray diffraction (XRD) and neutron diffraction are two of the most powerful techniques for elucidating crystal structures. While both methods provide information on atomic arrangement, they do so through different physical interactions—X-rays with the electron cloud and neutrons with the atomic nucleus. This fundamental difference makes their combined use a powerful approach for cross-validation and a more complete structural description.

This guide presents a compilation of structural data for Cr2NiO4 obtained from both synchrotron X-ray powder diffraction and neutron powder diffraction studies. By examining the lattice parameters and atomic positions determined by each technique, we can gain a deeper insight into the material's crystallographic features.

Comparative Analysis of Structural Parameters

ParameterSynchrotron XRD (100 K)[1]Neutron Diffraction (Room Temp.)
Crystal System TetragonalTetragonal
Space Group I4₁/amdI4₁/amd
Lattice Parameters
a (Å)5.7665.76
c (Å)8.4988.48
Atomic Coordinates
Ni (8a) (0, 0, 0)(0, 0, 0)
Cr (16d) (0, 1/4, 3/8)(0, 1/4, 3/8)
O (32h) (0, 0.26, 0.26)(0, y, z)
y0.260Not specified
z0.260Not specified

Note: The neutron diffraction data presented is based on a foundational study of the nickel chromite structure. While the space group and general atomic positions are established, the precise fractional coordinates for the oxygen atom were not explicitly provided in the readily available literature.

Experimental Methodologies

A clear understanding of the experimental protocols is essential for interpreting the structural data. Below are the detailed methodologies employed in the cited diffraction studies.

Synchrotron X-ray Powder Diffraction

The high-resolution synchrotron X-ray powder diffraction data for Cr2NiO4 was collected at the Photon Factory in Japan. The experimental procedure is as follows:

  • Sample Preparation: A powder sample of NiCr2O4 was prepared by heating a mixture of high-purity NiO and Cr2O3 in air.

  • Data Collection: The diffraction patterns were measured using a high-resolution diffractometer at a wavelength of 0.900 Å. A flat Si(111) crystal analyzer was used to enhance the angular resolution. Data was collected at various temperatures, including 100 K, using a 2θ/θ scanning mode.

  • Structure Refinement: The crystal structure was determined and refined using the Rietveld analysis method.

Neutron Powder Diffraction

The neutron powder diffraction data for the structural determination of nickel chromite was collected at a nuclear reactor facility. The general protocol for such an experiment is outlined below:

  • Sample Preparation: A polycrystalline sample of the material is synthesized, typically through a solid-state reaction of the constituent oxides.

  • Data Collection: The sample is placed in a suitable container (e.g., a vanadium can, which has a low coherent scattering cross-section for neutrons) and mounted on a powder diffractometer. A monochromatic neutron beam of a specific wavelength is directed at the sample. The scattered neutrons are detected at various angles (2θ) to obtain a diffraction pattern.

  • Structure Refinement: The collected neutron diffraction pattern is analyzed using Rietveld refinement software. The positions of the atoms within the unit cell, along with other structural parameters like lattice constants and thermal displacement parameters, are refined to achieve the best fit between the observed and calculated diffraction patterns.

Logical Workflow for Structural Cross-Validation

The process of cross-validating structural data from XRD and neutron diffraction follows a logical workflow that leverages the strengths of each technique. This workflow can be visualized as follows:

CrossValidationWorkflow cluster_XRD X-ray Diffraction cluster_Neutron Neutron Diffraction cluster_Validation Cross-Validation XRD_Data XRD Data Collection XRD_Refinement Rietveld Refinement (XRD) XRD_Data->XRD_Refinement XRD_Structure Initial Structural Model (Heavy Atom Positions) XRD_Refinement->XRD_Structure Comparison Comparison of Structural Parameters XRD_Structure->Comparison Lattice Parameters, Heavy Atom Coordinates Neutron_Data Neutron Data Collection Neutron_Refinement Rietveld Refinement (Neutron) Neutron_Data->Neutron_Refinement Neutron_Structure Refined Structural Model (Precise Light Atom Positions) Neutron_Refinement->Neutron_Structure Neutron_Structure->Comparison Lattice Parameters, All Atom Coordinates Joint_Refinement Joint XRD-Neutron Refinement (Optional) Comparison->Joint_Refinement Final_Structure Final Validated Structure Comparison->Final_Structure Joint_Refinement->Final_Structure

Figure 1: Workflow for cross-validating structural data from XRD and neutron diffraction.

This diagram illustrates how data from both techniques are independently collected and refined to generate structural models. The key step is the comparison of the derived parameters. Due to its sensitivity to lighter elements like oxygen, neutron diffraction is particularly valuable for accurately determining their positions, which can be challenging with XRD, especially in the presence of heavy atoms. An optional but powerful final step is a joint refinement, where both datasets are used simultaneously to obtain a single, more robust structural model.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Chromium Nickel Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Chromium Nickel Oxide (Cr2NiO4). Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain environmental compliance.

Hazard Identification and Immediate Precautions

Chromium Nickel Oxide is a hazardous substance that poses significant health risks.[1][2][3] All personnel must be aware of the following hazards before commencing any work:

  • Health Hazards:

    • May cause an allergic skin reaction.[1][2][3]

    • Suspected of causing cancer by inhalation.[1]

    • Causes damage to organs through prolonged or repeated exposure.[1]

    • May cause long-lasting harmful effects to aquatic life.[1]

  • Signal Word: Danger[1]

Immediate precautionary measures include obtaining special instructions before use and ensuring all safety precautions are read and understood.[2] Do not handle this chemical until you are fully trained and equipped with the appropriate personal protective equipment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Chromium Nickel Oxide. All PPE must be inspected before each use and replaced if damaged.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (Nitrile gloves are recommended).[1] Ensure gloves are rated for protection against chromium and nickel compounds. Change gloves immediately if contaminated.
Eye Protection Chemical safety goggles or a face shield.[4][5]
Body Protection A lab coat or chemical-resistant apron.[5] Protective clothing should be worn to prevent skin contact.[1] Contaminated work clothing should not be allowed out of the workplace.[2][6]
Respiratory Protection A NIOSH-approved respirator with a particulate filter is required when handling the powder outside of a certified chemical fume hood or when dust may be generated.[1][4]

Engineering Controls

To minimize inhalation exposure, all handling of powdered Chromium Nickel Oxide must be conducted in a certified chemical fume hood or a designated ventilated enclosure.[7] The ventilation system should be regularly maintained and inspected to ensure proper function.

Operational Plan: Step-by-Step Handling Procedure

Follow this procedure to ensure the safe handling of Chromium Nickel Oxide from receipt to temporary storage.

  • Receiving and Unpacking:

    • Inspect the container for any damage or leaks upon receipt.

    • Wear appropriate PPE (gloves and eye protection) during unpacking.

    • Unpack the container in a well-ventilated area, preferably within a chemical fume hood.

  • Weighing and Aliquoting:

    • Conduct all weighing and aliquoting of the powder inside a certified chemical fume hood to prevent the generation and inhalation of dust.

    • Use anti-static tools and equipment to minimize dust dispersal.

    • Handle the powder gently to avoid creating airborne dust.

  • Experimental Use:

    • Clearly label all containers with the chemical name and associated hazards.

    • Keep containers tightly closed when not in use.[1]

    • Avoid direct contact with the substance.[1]

  • Spill Management:

    • In case of a spill, evacuate the immediate area.

    • Wearing full PPE, including respiratory protection, carefully clean up the spill using a HEPA-filtered vacuum cleaner. Do not dry sweep.

    • Moisten the spilled material with water to prevent dust generation during cleanup.

    • Collect all spilled material and contaminated cleaning supplies in a sealed, labeled hazardous waste container.

  • Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with Chromium Nickel Oxide.

    • Use a wet-wiping method with a suitable cleaning agent.

    • Dispose of all decontamination materials as hazardous waste.

Disposal Plan

All waste contaminated with Chromium Nickel Oxide must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated PPE, weighing paper, and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Collect all liquid waste in a separate, compatible, and labeled hazardous waste container.

  • Waste Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Waste Disposal:

    • Arrange for the collection and disposal of hazardous waste through a certified environmental management company.

    • Do not dispose of Chromium Nickel Oxide waste down the drain or in regular trash.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

ParameterValueReference
Occupational Exposure Limits
OSHA PEL (Chromium (III) compounds)0.5 mg/m³ (8-hour TWA)[1]
NIOSH REL (Chromium (III) compounds)0.5 mg/m³ (10-hour TWA)[1]
ACGIH TLV (Chromium (III) compounds)0.5 mg/m³ (8-hour TWA)[1]
OSHA PEL (Nickel, metal & insoluble compounds)1 mg/m³ (8-hour TWA)[8]
Glove Breakthrough Time (Nitrile) Varies by manufacturer and specific chemical. Always consult the manufacturer's data. For incidental contact, change gloves immediately.[6][9][10][11][12]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Receive & Inspect Cr2NiO4 ppe Don Full PPE start->ppe Safety First unpack Unpack in Fume Hood weigh Weigh & Aliquot in Fume Hood unpack->weigh ppe->unpack experiment Conduct Experiment weigh->experiment decon Decontaminate Work Area & Equipment experiment->decon Post-Experiment spill Spill Occurs experiment->spill waste Collect Contaminated Waste decon->waste dispose Dispose as Hazardous Waste waste->dispose evacuate Evacuate Area spill->evacuate evacuate->ppe Re-enter with PPE cleanup Clean with HEPA Vacuum cleanup->waste

Caption: Workflow for safe handling and disposal of Chromium Nickel Oxide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.